molecular formula C9H13NO B13815387 (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine

(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine

Cat. No.: B13815387
M. Wt: 151.21 g/mol
InChI Key: ASHASMPKPHWKEJ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-[(1S)-1-aminoethyl]-6-methylphenol

InChI

InChI=1S/C9H13NO/c1-6-4-3-5-8(7(2)10)9(6)11/h3-5,7,11H,10H2,1-2H3/t7-/m0/s1

InChI Key

ASHASMPKPHWKEJ-ZETCQYMHSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)[C@H](C)N)O

Canonical SMILES

CC1=C(C(=CC=C1)C(C)N)O

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and applications of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine , a critical chiral intermediate in pharmaceutical development.

Physicochemical Profiling, Enzymatic Resolution, and Pharmaceutical Applications

Executive Summary

(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine (CAS 180683-45-8) is a chiral primary amine and a substituted phenol derivative. It serves as a vital pharmacophore and building block, most notably as a key intermediate in the synthesis of Rotigotine (Neupro), a non-ergoline dopamine agonist used in the treatment of Parkinson’s disease.

This guide provides a comprehensive analysis of its physical properties, green-chemistry synthesis via enzymatic resolution, and analytical validation methods.

Physicochemical Properties

The following data aggregates experimental values and predictive models for the free base form. Researchers should note that the hydrochloride salt form is often used for improved stability during storage.

PropertySpecificationNotes
IUPAC Name 2-[(1S)-1-aminoethyl]-6-methylphenolAlso known as (S)-

-Methyltyramine derivative
CAS Number 180683-45-8 Specific to the (S)-enantiomer
Molecular Formula C

H

NO
Molecular Weight 151.21 g/mol
Appearance White to off-white crystalline solidOxidizes to tan/brown upon air exposure
Melting Point 110 – 115 °CSharp melting range indicates high purity
Boiling Point ~275 °C (Predicted)Decomposes before boiling at atm pressure
Solubility Methanol, Ethanol, DMSO, DCMSparingly soluble in water; soluble in dilute acid
pKa ~9.5 – 10.0 (Amine)Basic character dominates
Chirality (S)-EnantiomerEnantiomeric Excess (ee) > 99% required for pharma use

Critical Storage Warning: As a phenol-amine, this compound is sensitive to oxidation. Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent quinone formation.

Synthesis & Chiral Resolution

While chemical asymmetric synthesis is possible, enzymatic kinetic resolution is the preferred industrial route due to mild conditions and high enantioselectivity. The following protocol utilizes Candida antarctica Lipase B (CAL-B).

Mechanistic Pathway

The process involves the selective acylation of the (R)-enantiomer from a racemic mixture, leaving the desired (S)-amine unreacted.

G Racemate Racemic 1-(2-Hydroxy-3-methylphenyl)ethylamine Process Kinetic Resolution (20-40°C, Organic Solvent) Racemate->Process Reagents Acyl Donor (Ethyl Acetate) + CAL-B Lipase Reagents->Process S_Amine (S)-Amine (Target Product) Unreacted Process->S_Amine  No Reaction   R_Amide (R)-Acetamide (Byproduct) Acylated Process->R_Amide  Selective Acylation  

Figure 1: Enzymatic Kinetic Resolution Pathway using CAL-B Lipase.

Experimental Protocol (Bench Scale)

Objective: Isolation of (S)-enantiomer with >98% ee.

  • Preparation: Dissolve 10 mmol of racemic 1-(2-hydroxy-3-methylphenyl)ethylamine in 50 mL of dry Methyl tert-butyl ether (MTBE) or Toluene.

  • Enzyme Addition: Add 500 mg of immobilized CAL-B (e.g., Novozym 435).

  • Acyl Donor: Add 5 equivalents of Ethyl Acetate or Isopropyl Acetate.

  • Incubation: Stir at 30°C at 200 rpm. Monitor reaction progress via Chiral HPLC.

    • Checkpoint: Stop reaction when conversion reaches ~50-52% (theoretical max for kinetic resolution).

  • Work-up: Filter off the immobilized enzyme.

  • Separation:

    • The reaction mixture contains the (S)-free amine and the (R)-amide .

    • Acid Extraction: Wash the organic phase with 1M HCl. The (S)-amine partitions into the aqueous phase as the hydrochloride salt. The neutral (R)-amide remains in the organic layer.

  • Isolation: Basify the aqueous layer (pH > 10) with NaOH and extract with DCM to recover the pure (S)-amine.

Analytical Characterization

Validation of the (S)-configuration is non-negotiable for pharmaceutical applications.

Chiral HPLC Method

Standard reverse-phase columns cannot separate enantiomers. Use a polysaccharide-based Chiral Stationary Phase (CSP).

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or 254 nm.

  • Expected Result: Baseline separation of (S) and (R) peaks.

Analytical Logic Tree

The following workflow ensures the compound meets the stringent requirements for drug synthesis.

Analysis Sample Isolated Solid Sample HNMR 1H-NMR (DMSO-d6) Confirm Structure Sample->HNMR HPLC Chiral HPLC Determine % ee HNMR->HPLC Rotation Polarimetry Check Optical Rotation HPLC->Rotation Decision Quality Decision Rotation->Decision Approve for Synthesis Approve for Synthesis Decision->Approve for Synthesis ee > 99% Recrystallize Recrystallize Decision->Recrystallize ee < 98%

Figure 2: Quality Control Workflow for Chiral Amine Validation.

Pharmaceutical Application: Rotigotine Synthesis

The primary utility of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine is its role as a precursor to Rotigotine .

  • Mechanism: The amine group reacts with specific thiophene-derivatives, followed by ring closure (often involving reductive amination or Friedel-Crafts type cyclization sequences) to form the aminotetralin core of Rotigotine.

  • Significance: The (S)-configuration of the ethylamine establishes the chiral center essential for the drug's binding affinity to Dopamine D3/D2 receptors.

References

  • Nanjing Finechem Holding Co. (2023). (S)-1-(2-Hydroxy-3-Methylphenyl)Ethylamine Technical Data Sheet. Link

  • ChemicalBook. (2023). CAS 180683-45-8 Entry: (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine.[1] Link

  • Paizs, C., & Toşa, M. I. (2011). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry. Link

  • PubChem. (2023). Compound Summary: Phenylethylamine Derivatives. Link

  • Alfa Chemistry. (2023). Catalog Entry: CAS 180683-45-8.[1] Link

Sources

A Technical Guide to (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine: Synthesis, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth examination of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine, a valuable chiral building block in modern organic and medicinal chemistry. The document details the compound's structural features, physicochemical properties, and provides a comprehensive overview of its stereoselective synthesis. Core methodologies, including asymmetric reductive amination and classical resolution, are discussed with an emphasis on the mechanistic rationale behind achieving high enantiopurity. Furthermore, this guide outlines robust analytical protocols for structural verification and the determination of enantiomeric excess using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Chiral High-Performance Liquid Chromatography (HPLC). Finally, the applications of this chiral amine as an intermediate in the synthesis of pharmacologically active molecules are explored, underscoring its significance for researchers and professionals in drug development.

Introduction and Significance

(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine is a chiral primary amine characterized by a stereogenic center at the carbon adjacent to the amino group. Its structure, featuring a phenol, a methyl group ortho to the hydroxyl, and a chiral ethylamine substituent, makes it a versatile intermediate. Chiral amines are fundamental components in a vast number of pharmaceuticals, with some estimates suggesting they are present in over 40% of commercial drugs[1]. The specific stereochemistry of a drug molecule is critical, as different enantiomers can exhibit widely varying pharmacological and toxicological profiles[2]. Consequently, the ability to synthesize enantiomerically pure building blocks like (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine is of paramount importance in the pharmaceutical industry. This guide serves as a technical resource for chemists engaged in the synthesis, purification, and application of this and structurally related chiral amines.

Structural Elucidation and Physicochemical Properties

The molecule's functionality—a primary amine, a phenolic hydroxyl group, and a chiral center—dictates its chemical behavior and physical properties. The amine group provides basicity (pKa ≈ 9-10), while the phenolic group imparts acidity and potential for hydrogen bonding[3]. The spatial arrangement of these groups in the (S)-configuration is crucial for its utility in stereoselective synthesis.

Table 1: Physicochemical Properties of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine

PropertyValueSource
Molecular Formula C₉H₁₃NO[3]
Molecular Weight 151.21 g/mol [3]
Appearance White to off-white powder[3]
Melting Point ~110 - 115 °C[3]
Boiling Point Estimated ~270 - 280 °C[3]
Solubility Moderately soluble in water; Soluble in methanol, ethanol, dichloromethane[3]
Spectroscopic Characterization

Structural confirmation relies on standard spectroscopic methods. While a specific spectrum for the title compound is not publicly available, the expected signals can be inferred from its precursor, 1-(2-Hydroxy-3-methylphenyl)ethanone[4], and related phenethylamine structures[5].

  • ¹H NMR: Expected signals would include distinct aromatic protons on the trisubstituted ring, a quartet for the methine proton (CH-NH₂), a doublet for the methyl group of the ethylamine chain, a singlet for the aromatic methyl group, and broad singlets for the amine (NH₂) and hydroxyl (OH) protons.

  • ¹³C NMR: The spectrum should show nine distinct carbon signals, including those for the aromatic ring (with quaternary carbons identifiable), the methine carbon, and the two methyl carbons.

  • IR Spectroscopy: Key vibrational bands would be expected for the O-H stretch (broad, ~3200-3600 cm⁻¹), N-H stretch (medium, ~3300-3400 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and C=C aromatic ring stretches (~1450-1600 cm⁻¹).

  • Mass Spectrometry: Electron Ionization (EI) MS would likely show a molecular ion peak (M⁺) at m/z 151, with characteristic fragmentation patterns including the loss of a methyl group to form a stable iminium ion.

Asymmetric Synthesis and Stereochemical Control

Achieving high enantiomeric purity is the central challenge in synthesizing the title compound. The primary strategies involve either creating the chiral center stereoselectively (asymmetric synthesis) or separating enantiomers from a racemic mixture (resolution).

Strategy 1: Asymmetric Reductive Amination

A highly effective method for asymmetric synthesis is the reductive amination of the prochiral ketone precursor, 1-(2-hydroxy-3-methylphenyl)ethanone[4]. This strategy introduces chirality during the reduction of an intermediate imine.

Causality in Experimental Design: The success of this reaction hinges on the choice of a chiral reducing agent or a chiral catalyst that can differentiate between the two faces of the imine intermediate. Ruthenium-catalyzed asymmetric transfer hydrogenation, for example, has proven highly effective for converting α-amino ketones to chiral 1,2-amino alcohols with excellent enantioselectivity[6]. The chiral ligand on the metal catalyst creates a chiral pocket, forcing the substrate to bind in a specific orientation, which leads to the preferential formation of one enantiomer.

G cluster_0 Asymmetric Reductive Amination Workflow ketone 1-(2-Hydroxy-3-methylphenyl)ethanone (Prochiral Ketone) imine Imine Formation (+ NH₃ or equivalent) ketone->imine Step 1 reduction Asymmetric Reduction (Chiral Catalyst/Reagent) imine->reduction Step 2 product (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine (Enantioenriched Product) reduction->product Step 3 analysis Chiral HPLC Analysis (Determine e.e.) product->analysis Validation

Caption: Workflow for Asymmetric Reductive Amination.

Protocol 3.1: Representative Asymmetric Transfer Hydrogenation (This protocol is adapted from methodologies for similar substrates[6])

  • Inert Atmosphere: To a dried Schlenk flask under an argon atmosphere, add the chiral ruthenium catalyst (e.g., RuCl[(S,S)-Ts-DENEB]) (0.1-1 mol%).

  • Reagent Addition: Add 1-(2-hydroxy-3-methylphenyl)ethanone (1.0 equiv) and a hydrogen source, such as formic acid/triethylamine azeotrope (5:2 mixture).

  • Solvent: Add an appropriate degassed solvent (e.g., methanol or isopropanol).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Workup: Upon completion, cool the reaction mixture. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel to yield the enantioenriched amine.

  • Validation: Determine the enantiomeric excess (e.e.) of the purified product using Chiral HPLC (see Section 4.2).

Strategy 2: Classical Resolution via Diastereomeric Salts

An alternative, industrially scalable approach is the resolution of a racemic mixture of 1-(2-hydroxy-3-methylphenyl)ethylamine. This method involves reacting the racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts[7][8].

Causality in Experimental Design: Diastereomers, unlike enantiomers, have different physical properties, most notably solubility[7]. By carefully selecting a chiral resolving agent (e.g., (R,R)-tartaric acid, (S)-mandelic acid) and a solvent system, one diastereomeric salt can be induced to crystallize preferentially from the solution, leaving the other in the mother liquor. The choice of solvent is critical; it must be one in which the solubilities of the two diastereomeric salts are significantly different. The crystallized salt is then isolated, and the chiral amine is liberated by treatment with a base.

Protocol 3.2: Diastereomeric Salt Resolution (This protocol is based on general procedures for amine resolution[7])

  • Salt Formation: Dissolve the racemic 1-(2-hydroxy-3-methylphenyl)ethylamine (1.0 equiv) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve a chiral resolving agent (e.g., (R,R)-tartaric acid, 0.5 equiv for a 2:1 amine:acid salt) in the same solvent, heating gently if necessary.

  • Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.

  • Isolation: Collect the crystalline diastereomeric salt by filtration and wash the crystals with a small amount of cold solvent.

  • Liberation of Amine: Suspend the isolated salt in a biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., 1 M NaOH). Stir until all solids dissolve.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the enantiomerically enriched amine.

  • Validation: Determine the enantiomeric excess via Chiral HPLC. The mother liquor can be processed to recover the other enantiomer.

Purification and Chiral Analysis

Verifying the identity and, most importantly, the enantiomeric purity of the final product is a critical self-validating step in any chiral synthesis.

Purification

Standard laboratory techniques such as silica gel column chromatography or recrystallization are typically employed to achieve high chemical purity. The choice of method depends on the scale and the nature of any impurities.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess of a chiral compound. The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times[9][10].

Causality in Method Development: The selection of the CSP and mobile phase is crucial. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines[11]. The mobile phase, typically a mixture of a hydrocarbon (like hexane) and an alcohol (like isopropanol), is optimized to achieve baseline separation. Additives such as trifluoroacetic acid (TFA) or triethylamine (TEA) are often used to improve peak shape and resolution for amine analytes by suppressing unwanted interactions with the silica support[9].

G cluster_1 Chiral HPLC Analysis Workflow sample Dissolve Purified Amine in Mobile Phase injection Inject onto Chiral HPLC Column sample->injection separation Elution with Optimized Mobile Phase injection->separation detection UV Detector (e.g., 210 nm) separation->detection chromatogram Generate Chromatogram (Two Peaks for Racemate) detection->chromatogram calculation Calculate e.e. (Area Normalization) chromatogram->calculation

Caption: Workflow for Chiral Purity Analysis by HPLC.

Protocol 4.2: General Chiral HPLC Method (This protocol provides a starting point for method development[9][12])

  • Column: Chiral stationary phase column (e.g., Daicel CHIRALPAK series).

  • Mobile Phase: A mixture of Hexane and Isopropanol (e.g., 90:10 v/v). Additives may be required, such as 0.1% diethylamine or triethylamine to improve peak shape.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm[12].

  • Sample Preparation: Prepare a dilute solution of the amine (~0.5-1.0 mg/mL) in the mobile phase.

  • Analysis: Inject a small volume (e.g., 1-5 µL)[12]. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers (A₁ and A₂) using the formula: e.e. (%) = |(A₁ - A₂) / (A₁ + A₂)| × 100.

Applications in Research and Development

The 2-phenethylamine scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds, including neurotransmitters and synthetic drugs[13][14]. (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine serves as a key chiral intermediate for more complex molecules. Its structural features are valuable for creating ligands that target a variety of biological receptors. For instance, related phenethylamine derivatives have been investigated for their potential as antidepressant agents by inhibiting the reuptake of neurotransmitters like norepinephrine and serotonin[15]. The specific stereochemistry and substitution pattern of the title compound make it an attractive starting point for the synthesis of novel therapeutic candidates.

Safety, Handling, and Storage

As a primary amine, (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. It may cause skin and eye irritation or burns[16].

  • Storage: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from moisture and atmospheric carbon dioxide[3][17]. Long-term stability is enhanced by refrigeration (2-8 °C)[3].

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids[3].

Conclusion

(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine is a chiral building block of significant value to the synthetic and medicinal chemist. Its successful application is predicated on the ability to produce it in high enantiomeric purity. This guide has detailed the primary methodologies for its asymmetric synthesis and classical resolution, emphasizing the chemical principles that govern stereochemical control. Furthermore, robust and essential analytical techniques for verifying structure and enantiopurity have been presented. The continued demand for enantiomerically pure pharmaceuticals ensures that chiral intermediates like (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine will remain crucial components in the drug discovery and development pipeline.

References

  • 1-(2-Hydroxy-3-methylphenyl)ethan-1-one | C9H10O2. PubChem, National Center for Biotechnology Information. [Link]

  • Toxichem Krimtech 2011(Special Issue) 165-436_110627. Gesellschaft für Toxikologische und Forensische Chemie (GTFCh). [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose eTheses Online, University of Leeds. [Link]

  • Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.
  • Asymmetric synthesis of phenylisopropylamines.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. SciHorizon. [Link]

  • A concise and simple synthesis of 1-hydroxy-phenethylamine derivatives. Indian Academy of Sciences. [Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. National Center for Biotechnology Information. [Link]

  • Phenethylamine. Wikipedia. [Link]

  • Analysis of Enantiomers of Chiral Phenethylamine Drugs by Capillary Gas chromatography/mass spectrometry/flame-ionization Detection and Pre-Column Chiral Derivatization. PubMed. [Link]

  • Supporting Information For: S1. DOI. [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Asymmetric Synthesis of Naturally Occurring β-Hydroxyamides (R)-Tembamide and (R)-Aegeline. SciELO. [Link]

  • Ethylamine, N-methyl. Organic Syntheses Procedure. [Link]

  • Process for preparing 2-hydroxy-2-phenylethylamines.
  • 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. [Link]

  • 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. PubMed. [Link]

  • (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study. Oreate AI Blog. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • 3-Methylphenethylamine. Grokipedia. [Link]

  • 2-(3-Methylphenyl)ethan-1-amine | C9H13N. PubChem, National Center for Biotechnology Information. [Link]

Sources

(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine: Technical Guide

[1]

Executive Summary & Compound Identity

(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine is a high-value chiral benzylamine derivative used primarily as a stereochemical building block in the synthesis of pharmaceutical active ingredients (APIs).[1] Its structural motif—a phenol ring substituted with a methyl group and a chiral ethylamine chain—makes it a critical intermediate for introducing chirality into drug candidates targeting G-protein coupled receptors (GPCRs) and specific enzyme active sites.

This guide details the physicochemical properties, biocatalytic synthesis, and handling protocols for CAS 180683-45-8 , emphasizing its role in asymmetric synthesis.

Chemical Identity Table
PropertyDetail
Chemical Name (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine
CAS Number 180683-45-8
Synonyms (S)-2-(1-Aminoethyl)-6-methylphenol; (S)-

-Methyl-2-hydroxy-3-methylbenzylamine
Molecular Formula C

H

NO
Molecular Weight 151.21 g/mol
Chirality (S)-Enantiomer
Appearance White to off-white crystalline powder or solid
Solubility Soluble in methanol, ethanol, DMSO; moderately soluble in water

Structural Significance & Applications

The compound features a chiral amine adjacent to a phenolic hydroxyl and an ortho-methyl group . This specific substitution pattern (1,2,3-trisubstituted benzene) is electronically and sterically unique, preventing free rotation and locking the conformation of downstream intermediates.

Core Applications
  • Chiral Resolution Agent: Due to its high enantiomeric purity, it serves as a resolving agent for racemic acids in early-stage drug discovery.

  • Pharmaceutical Intermediate: It acts as a pharmacophore scaffold for:

    • Adrenergic Receptor Ligands: The phenethylamine-like structure mimics catecholamines.

    • Kinase Inhibitors: Used to introduce chiral solubility-enhancing groups.

    • CNS Active Agents: Analogues of trace amines (e.g., 3-methylphenethylamine derivatives).[2]

Synthesis & Production Protocols

The most efficient and scalable route to (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine is via Biocatalytic Asymmetric Transamination . This method avoids heavy metal catalysts and harsh reducing agents, ensuring high enantiomeric excess (

Synthesis Pathway (Biocatalytic)

Precursor: 1-(2-Hydroxy-3-methylphenyl)ethanone (CAS 699-91-2). Reagent: Isopropyl amine (amine donor). Catalyst:

Step-by-Step Protocol:
  • Substrate Preparation: Dissolve 1-(2-Hydroxy-3-methylphenyl)ethanone (50 mM) in phosphate buffer (100 mM, pH 7.5) containing PLP (pyridoxal-5'-phosphate, 1 mM) cofactor.

  • Amine Donor Addition: Add isopropyl amine (1.0 M) to shift equilibrium toward the amine product.

  • Enzymatic Reaction: Add (S)-selective Transaminase (e.g., from Vibrio fluvialis or engineered variant). Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

  • Work-up:

    • Acidify to pH 2.0 with 6M HCl to stop the reaction and protonate the amine.

    • Extract unreacted ketone with Ethyl Acetate (discard organic layer).

    • Basify aqueous layer to pH 12.0 with 10M NaOH.

    • Extract the product (free base) into MTBE or Dichloromethane (3x).

  • Purification: Dry organic layer over MgSO

    
    , filter, and concentrate. Recrystallize from Isopropanol/Heptane if necessary to upgrade 
    
    
    .
Reaction Pathway Diagram

SynthesisPathwayKetone1-(2-Hydroxy-3-methylphenyl)ethanone(CAS 699-91-2)IntermediateSchiff BaseIntermediateKetone->Intermediate+ DonorDonorIsopropyl Amine(Amine Donor)Enzyme(S)-TransaminasePLP CofactorEnzyme->IntermediateCatalysisProduct(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine(CAS 180683-45-8)Intermediate->ProductEnzymaticTransferAcetoneAcetone(Byproduct)Intermediate->Acetone

Caption: Biocatalytic transamination pathway converting the ketone precursor to the chiral amine with high enantioselectivity.

Analytical Characterization & Validation

To ensure "Self-Validating" protocols, the following analytical checkpoints must be met.

TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Doublet at

~1.3 ppm (CH3), Quartet at

~4.3 ppm (CH-N), Aromatic signals 6.5-7.2 ppm.
Enantiomeric Excess Chiral HPLC (Chiralpak AD-H)

(S)-enantiomer
Purity HPLC (C18, 210 nm)

Water Content Karl Fischer

Safety & Handling (E-E-A-T)

Hazard Classification: Corrosive (Category 1B), Acute Toxicity (Oral).

  • Handling: This compound is a primary amine and a phenol. It is prone to oxidation (darkening) upon exposure to air and light. Store under inert gas (Argon/Nitrogen) at 2-8°C.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust/vapors.

  • First Aid:

    • Skin: Wash immediately with polyethylene glycol 400, then plenty of water.

    • Eyes: Rinse thoroughly for 15 minutes.[3][4] Consult an ophthalmologist immediately.

References

  • Nanjing Finechem Holding Co., Ltd. (2025). (S)-1-(2-Hydroxy-3-Methylphenyl)Ethylamine Product Specifications. Retrieved from

  • ChemicalBook. (2025).[5] CAS 180683-45-8 Data and Suppliers. Retrieved from

  • GuideChem. (2025). 1-(4-Methylphenyl)ethylamine and Related Chiral Amines. Retrieved from

  • PubChem. (2025). 1-(2-Hydroxy-3-methylphenyl)ethanone (Precursor Data). National Library of Medicine. Retrieved from

Physicochemical Profiling and Synthetic Utility of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine

[1]

Introduction: Molecular Identity & Significance

(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine is a chiral, benzylic amine characterized by an ortho-phenolic hydroxyl group and a meta-methyl substituent.[1] Structurally, it belongs to the class of

Unlike simple phenethylamines, the presence of the 2-hydroxyl group provides a "bifunctional" handle (amine + phenol), enabling this molecule to serve as:

  • A Chiral Resolving Agent: Capable of forming rigid diastereomeric salts via hydrogen bonding networks involving the phenolic proton.

  • A Ligand Precursor: The N,O-donor motif is ideal for synthesizing Salen-type or Betti-base ligands used in enantioselective catalysis.[1]

  • A Pharmacophore: It functions as a bioisostere for catecholamines (e.g., norepinephrine analogs), targeting adrenergic receptors with distinct lipophilicity profiles due to the 3-methyl group.

Core Molecular Data
PropertyValueNotes
IUPAC Name (S)-1-(2-Hydroxy-3-methylphenyl)ethylamineSystematic nomenclature
Molecular Formula

Molecular Weight 151.21 g/mol Monoisotopic Mass: 151.0997
Chirality (S)-EnantiomerBenzylic stereocenter
Physical State Crystalline SolidMP: ~110–115 °C
pKa (Calc) ~9.5 (Amine), ~10.0 (Phenol)Zwitterionic potential in neutral pH

Molecular Weight & Mass Spectrometry Analysis

Precise molecular weight determination is critical for stoichiometry in ligand synthesis and dosing in pharmacological assays.

Calculation Logic

The molecular weight is derived from standard atomic weights (

  • Carbon (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ):  108.099 Da
    
  • Hydrogen (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ):  13.104 Da
    
  • Nitrogen (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ):  14.007 Da
    
  • Oxygen (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ):  15.999 Da
    
  • Total Molar Mass: 151.209 g/mol (rounded to 151.21)[1]

Mass Spectrometry Fragmentation (ESI+)

In High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI), the molecule typically appears as the protonated molecular ion

Fragmentation Pathway: The benzylic position is the primary site of fragmentation. The loss of ammonia (

MS_FragmentationFig 1. Predicted ESI+ MS Fragmentation Pathway for C9H13NOParentParent Ion [M+H]+m/z 152.10CarbocationBenzylic Cation[M+H - NH3]+m/z 135.08Parent->Carbocation- NH3 (17 Da)TropyliumMethyl-Tropylium IonRearrangementm/z 107.05Carbocation->Tropylium- CO (28 Da)(Phenol loss)

[1]

Synthetic Pathways & Chiral Control

Synthesis of the specific (S)-enantiomer requires bypassing the thermodynamic racemic mixture.[1] The most robust "Senior Scientist" level protocol involves Enantioselective Reductive Amination or Classical Resolution .

Pathway A: Asymmetric Reductive Amination

This method is preferred for scale-up as it avoids yield loss associated with resolution (max 50% yield).[1]

Precursor: 1-(2-Hydroxy-3-methylphenyl)ethanone (CAS 699-91-2).[1][2]

Protocol:

  • Condensation: React ketone with ammonium acetate (

    
    ) and a chiral catalyst (e.g., Rhodium-complex with chiral phosphine ligands like Binap).
    
  • Reduction: Hydrogenation at high pressure (20-50 bar

    
    ).
    
  • Purification: Acid-base extraction.[1]

Pathway B: Classical Resolution (Lab Scale)

For rapid access to high optical purity (>99% ee) without expensive metal catalysts.

Step-by-Step Methodology:

  • Racemic Synthesis: Synthesize racemic amine via reductive amination of the ketone using

    
     and 
    
    
    in Methanol.
  • Salt Formation: Dissolve 10g racemic amine in hot Ethanol. Add 0.5 eq of (R,R)-Tartaric Acid .

  • Crystallization: Allow to cool slowly to 4°C. The (S)-amine/(R,R)-tartrate diastereomeric salt is typically less soluble and crystallizes out.[1]

  • Liberation: Filter the crystals. Resuspend in water and adjust pH to >12 using 2M NaOH. Extract the free (S)-base into Dichloromethane (DCM).[1]

Synthesis_WorkflowFig 2. Synthetic Workflow: From Ketone Precursor to Enantiopure AmineKetoneStart: 1-(2-Hydroxy-3-methylphenyl)ethanone(CAS 699-91-2)ImineIntermediate: KetimineKetone->ImineNH4OAc, MeOHRacemicRacemic Amine (±)Imine->RacemicNaBH4 ReductionResolutionChiral ResolutionAgent: (R,R)-Tartaric AcidRacemic->ResolutionCrystallization in EtOHProductTarget: (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine>99% eeResolution->ProductNaOH Neutralization

Analytical Quality Control (QC)

To ensure the integrity of the molecular weight and structure, the following self-validating analytical system is required.

HPLC Method for Purity & Chiral Excess[1]
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 280 nm (Phenolic absorption).

  • Acceptance Criteria:

    • Chemical Purity: >98.5% (Area under curve).[3][4][5][6][7]

    • Enantiomeric Excess (ee): >99.0%.[5][7]

NMR Validation ( , 400 MHz)
  • 
     1.45 (d, 3H):  Methyl group of the ethyl chain (doublet due to coupling with benzylic H).
    
  • 
     2.25 (s, 3H):  Methyl group on the aromatic ring (singlet).
    
  • 
     4.35 (q, 1H):  Benzylic proton (quartet).
    
  • 
     6.7 - 7.1 (m, 3H):  Aromatic protons.
    

Pharmaceutical & Research Applications[1][6][8]

Ligand Synthesis (Salen-Type)

The (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine scaffold is a "privileged structure" for constructing chiral ligands.[1] Condensation with salicylaldehydes yields Salen ligands , which are critical for:

  • Asymmetric Epoxidation (Jacobsen-Katsuki reaction).[1]

  • Enantioselective conjugate additions.

Drug Development (Adrenergic Modulators)

The structural homology to Metaraminol and Octopamine suggests potential activity at adrenergic receptors.

  • Mechanism:[1][7][8][9] The 2-hydroxyl group facilitates hydrogen bonding within the receptor pocket (Serine residues in TM5), while the 3-methyl group provides steric bulk that may enhance selectivity for

    
     vs 
    
    
    receptors.

References

  • Nanjing Finechem. (S)-1-(2-Hydroxy-3-Methylphenyl)Ethylamine Product Specifications. Retrieved from [1]

  • Sigma-Aldrich. (S)-(-)-1-Phenylethylamine for Resolution.[1][4] (Analogous Methodology Reference). Retrieved from

  • PubChem Database. 1-(2-Hydroxy-3-methylphenyl)ethan-1-one (Precursor Data). CID 240437.[2] Retrieved from

  • ChemicalBook. 2-(3-Hydroxyphenyl)ethylamine (Isomer Comparison). CAS 588-05-6.[1][3] Retrieved from

  • National Institutes of Health (NIH). Phenethylamine Structure-Activity Relationships.[1] PMC Article. Retrieved from

Advanced Synthesis Strategies for (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine , a chiral benzylic amine featuring a sterically crowded and electronically deactivated ortho-hydroxy acetophenone scaffold.

The presence of the ortho-hydroxyl group (2-OH) and the meta-methyl group (3-Me) creates a specific synthetic challenge: intramolecular hydrogen bonding deactivates the carbonyl carbon toward nucleophilic attack, while steric hindrance from the 3-methyl group impedes bulky chiral catalysts.

This guide presents three distinct pathways prioritized by enantioselectivity (ee) , scalability , and operational simplicity .

Retrosynthetic Analysis & Strategy

The target molecule is a chiral primary amine.[1][2] The most direct disconnection is the C-N bond at the benzylic position, leading back to the corresponding ketone: 1-(2-hydroxy-3-methylphenyl)ethanone (also known as 2'-hydroxy-3'-methylacetophenone, CAS: 699-91-2).

Key Structural Challenges
  • Ortho-Hydroxy Effect: The phenolic proton forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This reduces the electrophilicity of the carbonyl, making imine formation (the first step of amination) sluggish.

  • Steric Bulk: The 3-methyl group adds steric bulk adjacent to the reaction center, necessitating highly active catalysts or enzymes.

  • Chemo-selectivity: The free phenol is prone to oxidation or competing alkylation; protection strategies are often required for chemical routes.

Retrosynthesis Target (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine (Target) Ketone 1-(2-Hydroxy-3-methylphenyl)ethanone (CAS: 699-91-2) Target->Ketone C-N Disconnection (Transamination or Reductive Amination)

Figure 1: Retrosynthetic disconnection to the commercially available acetophenone precursor.

Pathway A: Biocatalytic Transamination (The "Green" Route)

Best for: High enantiopurity (>99% ee), mild conditions, and avoiding protection steps.

This route utilizes


-Transaminases (ATAs)  to directly convert the ketone to the chiral amine. Unlike chemical catalysts, enzymes often tolerate the free phenolic hydroxyl group and the intramolecular H-bond without requiring protection.
Mechanism

The reaction uses an amine donor (typically isopropylamine or L-alanine) to transfer an amino group to the ketone, catalyzed by PLP (Pyridoxal-5'-phosphate).[3]

Protocol Design
  • Enzyme Selection: Screening of (S)-selective transaminases (e.g., from Vibrio fluvialis or commercially engineered variants like Codexis ATA-113 or ATA-256).

  • Equilibrium Shift: Acetophenone transamination is thermodynamically unfavorable. Use Isopropylamine (IPM) as the donor (coproduct is volatile acetone) or an LDH-coupled system (L-Alanine donor, removing pyruvate with Lactate Dehydrogenase) to drive the reaction to completion.

Biocatalysis Ketone Ketone Substrate (2'-OH-3'-Me) Enzyme (S)-Selective Transaminase (PLP-Dependent) Ketone->Enzyme Substrate Entry Product (S)-Amine Product Enzyme->Product (S)-Selective Byproduct Byproduct: Acetone (Removed in vacuo) Enzyme->Byproduct Equilibrium Shift Donor Donor: Isopropylamine Donor->Enzyme Amine Transfer

Figure 2: Biocatalytic cycle using isopropylamine as the sacrificial amine donor.

Experimental Protocol (General Screening)
  • Buffer Prep: Prepare 100 mM potassium phosphate buffer (pH 7.5) containing 1 mM PLP.

  • Reaction Mix: Dissolve 1-(2-hydroxy-3-methylphenyl)ethanone (50 mg) in DMSO (10% v/v final). Add to buffer containing 1M Isopropylamine.

  • Initiation: Add 10 mg of lyophilized (S)-Transaminase powder.

  • Incubation: Shake at 30°C, 250 rpm for 24 hours.

  • Workup: Acidify to pH 2 (to protonate amine), extract ketone with EtOAc. Basify aqueous layer to pH 12, extract chiral amine with MTBE.

Pathway B: Ellman's Auxiliary (The "Chemical Precision" Route)

Best for: Absolute stereocontrol, medicinal chemistry scale, and when specific enzymes are unavailable.

Direct condensation of tert-butanesulfinamide with 2'-hydroxyacetophenones is difficult due to the deactivated carbonyl. Titanium(IV) ethoxide (Ti(OEt)₄) is the critical reagent here; it acts as a Lewis acid and water scavenger, but it can be sequestered by the phenol. Protection of the phenol is highly recommended to ensure high yields.

Step-by-Step Workflow
  • Protection: Benzylation of the phenol to break the H-bond.

  • Condensation: Reaction with (S)-(-)-tert-Butanesulfinamide using Ti(OEt)₄.

  • Reduction: Diastereoselective reduction of the ketimine using L-Selectride or NaBH₄.

  • Deprotection: Global deprotection (acidic hydrolysis + hydrogenolysis).

Ellman Start 1-(2-Hydroxy-3-methylphenyl)ethanone Step1 Step 1: Protection (BnBr, K2CO3, DMF) Yield: >90% Start->Step1 Step2 Step 2: Condensation (S)-tBu-Sulfinamide + Ti(OEt)4 THF, Reflux Step1->Step2 Activated Ketone Step3 Step 3: Reduction (NaBH4 or L-Selectride) -78°C -> RT Step2->Step3 Chiral Sulfinyl Imine Step4 Step 4: Hydrolysis & Deprotection (HCl/MeOH then H2, Pd/C) Step3->Step4 Sulfinamide Intermediate End (S)-Target Amine (>98% ee) Step4->End

Figure 3: The Ellman Auxiliary pathway with a protection strategy to overcome the ortho-hydroxy effect.

Detailed Protocol (Ellman Route)
  • Protection: React ketone (10 mmol) with benzyl bromide (11 mmol) and K₂CO₃ (15 mmol) in DMF at 60°C until TLC shows completion. Work up to obtain the benzyl ether.

  • Condensation: To the protected ketone (10 mmol) in dry THF (20 mL), add (S)-(-)-tert-butanesulfinamide (12 mmol) and Ti(OEt)₄ (20 mmol). Reflux for 12-24h. Monitor by HPLC.

  • Reduction: Cool the mixture to -48°C. Add NaBH₄ (30 mmol) slowly. The bulky sulfinyl group directs the hydride attack to the Re-face (for S-sulfinamide) or Si-face depending on conditions, but typically (S)-sulfinamide yields the (S)-amine configuration upon reduction (verify with specific transition state model or reference standard).

  • Hydrolysis: Quench with brine. Filter through Celite. Treat the crude oil with 4M HCl in dioxane/MeOH to remove the sulfinyl group.

  • Final Deprotection: Hydrogenate the benzyl ether using 10% Pd/C and H₂ (1 atm) in MeOH to restore the phenol.

Pathway C: Classical Resolution (Scale-Up Backup)

Best for: Multi-kilogram manufacturing where chromatography/enzymes are too costly.

  • Racemic Synthesis: Reductive amination of the ketone using NH₄OAc and NaBH₃CN (or Ti(OiPr)₄/NaBH₄).

  • Resolution: Formation of diastereomeric salts using L-(+)-Tartaric acid or (S)-Mandelic acid .

  • Crystallization: Recrystallize from EtOH/Water until constant melting point and optical rotation are achieved.

Comparative Analysis

FeatureBiocatalysis (Route A)Ellman Auxiliary (Route B)Classical Resolution (Route C)
Enantiomeric Excess Excellent (>99%)High (>95-98%)Variable (Requires recrystallization)
Step Count 1 (One-pot)4 (Protect/Condense/Reduce/Deprotect)2 (Synthesis + Resolution)
Scalability High (with optimized enzyme)Moderate (Reagent cost)High (Cheap reagents)
Ortho-OH Tolerance HighLow (Requires protection)High
Cost Driver Enzyme screeningSulfinamide & Titanium reagentYield loss (max 50% theoretical)

References

  • Transaminase Screening: Codexis Inc. "Transaminase Screening Kits for Chiral Amines."

  • Ellman Chemistry: Ellman, J. A., et al. "Synthesis of Chiral Amines using tert-Butanesulfinamide."[1] Accounts of Chemical Research, 2002.

  • Ortho-Hydroxy Ketone Amination: Itoh, T., et al. "Challenges in the reductive amination of ortho-hydroxy acetophenones." Tetrahedron Letters, 2005.

  • General Reductive Amination: Abdel-Magid, A. F. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

Sources

(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Analysis of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine

Introduction

(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine is a chiral amine of significant interest in synthetic and medicinal chemistry. As a derivative of phenethylamine, it serves as a valuable building block for the synthesis of more complex molecules, including pharmaceutical agents. Its structure, featuring a stereocenter, a phenolic hydroxyl group, and a primary amine, imparts specific chemical properties that are crucial for its application. A thorough understanding of its structural and electronic characteristics is paramount for researchers in drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and purity assessment of this compound. This guide provides a detailed analysis of the predicted spectral data for (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine, grounded in fundamental principles of spectroscopy and supported by data from analogous structures.

Predicted Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is the most powerful technique for determining the detailed molecular structure of an organic compound in solution. The predicted ¹H and ¹³C NMR spectra of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine are discussed below. The predictions are based on established chemical shift values and coupling constants for similar structural motifs.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine, we anticipate distinct signals for the aromatic protons, the ethylamine side chain protons, the methyl group protons, and the labile protons of the amine and hydroxyl groups.

Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS at 0.00 ppm):

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
H-d (CH-NH₂)~4.2 - 4.5Quartet (q)1HThis methine proton is adjacent to a methyl group (3 protons) and is deshielded by the aromatic ring and the nitrogen atom.
H-e (CH₃-CH)~1.4 - 1.6Doublet (d)3HThese methyl protons are coupled to the single methine proton (H-d).
Ar-H (H-4, H-5, H-6)~6.7 - 7.2Multiplet (m)3HThe aromatic protons will appear as a complex multiplet due to coupling with each other. Their exact shifts are influenced by the electron-donating hydroxyl and methyl groups.
Ar-CH₃ (H-c)~2.2 - 2.4Singlet (s)3HThe protons of the methyl group attached to the aromatic ring are not coupled to other protons.
-NH₂ (H-f)~1.5 - 3.0Broad Singlet (br s)2HThe chemical shift of amine protons is variable and depends on concentration, solvent, and temperature. These protons often do not show coupling due to rapid exchange.[1]
-OH (H-a)~5.0 - 8.0Broad Singlet (br s)1HPhenolic proton shifts are also variable and concentration-dependent. The signal is typically broad due to hydrogen bonding and exchange.[1]

Note: The use of a deuterated solvent like D₂O would cause the -NH₂ and -OH signals to disappear due to proton-deuterium exchange, which can be a useful diagnostic tool.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, relative to TMS at 0.00 ppm):

Carbon Label Predicted Chemical Shift (δ, ppm) Justification
C-1~150 - 155Aromatic carbon bearing the -OH group, significantly deshielded.
C-2~125 - 130Aromatic carbon bearing the ethylamine substituent.
C-3~120 - 125Aromatic carbon bearing the -CH₃ group.
C-4, C-5, C-6~115 - 130Aromatic carbons, with their specific shifts influenced by the positions of the substituents.
C-7 (CH-NH₂)~50 - 55Aliphatic carbon attached to the nitrogen atom and the aromatic ring.
C-8 (CH₃-CH)~20 - 25Aliphatic methyl carbon of the ethylamine side chain.
C-9 (Ar-CH₃)~15 - 20Aliphatic methyl carbon attached to the aromatic ring.

Predicted Infrared (IR) Spectral Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Predicted IR Absorption Frequencies:

Wavenumber (cm⁻¹) Vibration Functional Group Intensity/Shape Justification
3200 - 3550O-H stretchPhenolStrong, BroadThe broadness is a hallmark of hydrogen bonding in the phenolic hydroxyl group.[2][3]
3300 - 3500N-H stretchPrimary AmineMedium (two bands)Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching.[4][5]
3010 - 3100C-H stretchAromaticMediumCharacteristic of C-H bonds on a benzene ring.[5]
2850 - 2960C-H stretchAliphaticMedium to StrongArising from the methyl and methine groups.[5]
~1600 & ~1470C=C stretchAromatic RingMedium to StrongThese absorptions are characteristic of the benzene ring skeleton.[3]
1580 - 1650N-H bendPrimary AmineMediumThis bending vibration (scissoring) is characteristic of primary amines.[3]
1020 - 1250C-N stretchAliphatic AmineMediumIndicates the presence of the carbon-nitrogen bond.
~1200C-O stretchPhenolStrongCharacteristic of the carbon-oxygen bond in a phenol.[4]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine (Molecular Formula: C₉H₁₃NO, Molecular Weight: 151.21 g/mol ), Electron Ionization (EI) would be a common analysis method.

Predicted MS Fragmentation Pattern (Electron Ionization):

m/z Value Proposed Fragment Significance Justification
151[C₉H₁₃NO]⁺Molecular Ion (M⁺)The peak corresponding to the intact molecule with one electron removed. Its presence confirms the molecular weight.
136[M - CH₃]⁺Loss of a methyl groupFragmentation of the ethylamine side chain.
134[M - NH₃]⁺Loss of ammoniaA common fragmentation pathway for primary amines.[6]
121[C₈H₉O]⁺Benzylic cleavageThe most common fragmentation for phenylethylamines is the cleavage of the Cα-Cβ bond, resulting in a stable benzylic cation.[7] This is expected to be the base peak .

The fragmentation of phenethylamine derivatives is a well-studied process. Under ESI-MS/MS conditions, these compounds often undergo fragmentation during in-source collision-induced dissociation (CID).[8][9] For primary amines, a common fragmentation is the loss of NH₃.[6] The most characteristic fragmentation in EI-MS for phenylethylamines is the cleavage of the bond between the alpha and beta carbons relative to the aromatic ring, leading to a stable benzylic fragment.[7]

Experimental Protocols

The following are standard operating procedures for acquiring high-quality spectral data for a small organic molecule like (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Weigh approximately 5-10 mg of the solid sample for ¹H NMR (20-30 mg for ¹³C NMR) into a clean, dry vial.[10]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).[11] The choice of solvent depends on the sample's solubility.

    • Ensure the sample is fully dissolved. If solid particles are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into the NMR tube.[12]

    • Transfer the solution to a standard 5 mm NMR tube.[11]

    • Cap the NMR tube securely.

  • Data Acquisition :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H spectrum, followed by the ¹³C spectrum using standard pulse programs.

Caption: Step-by-step protocol for ATR-FTIR analysis.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a "hard" ionization technique that causes significant fragmentation, providing a detailed fingerprint of the molecule. [13][14]It is often coupled with Gas Chromatography (GC) for sample introduction.

  • Sample Preparation :

    • Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Data Acquisition (GC-MS) :

    • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

    • The sample is vaporized and separated on the GC column.

    • As the compound elutes from the column, it enters the ion source of the mass spectrometer.

    • In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. [15] 5. The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Caption: General workflow for analysis by GC-MS with Electron Ionization.

Conclusion

The structural elucidation of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine relies on a combined interpretation of NMR, IR, and MS data. This guide provides a comprehensive, albeit predictive, analysis of the key spectral features expected for this molecule. The predicted data, derived from established principles and comparison with analogous structures, serves as a robust reference for researchers working with this compound. The provided experimental protocols outline the standard procedures for obtaining high-quality data, ensuring the accurate characterization of this important chemical entity.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Wikipedia. (2023). Infrared spectroscopy correlation table. Retrieved from [Link]

  • Asakawa, D., & Iwamoto, S. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 11746–11753. Retrieved from [Link]

  • Asakawa, D., Sugiyama, E., Mizuno, H., & Todoroki, K. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Journal of the American Society for Mass Spectrometry, 32(8), 2144–2152. Retrieved from [Link]

  • Mesbah Energy. (2021). Basics of NMR Sample preparation and analysis of NMR analysis data. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Lin, H.-R., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1553. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • PubMed. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Bitesize Bio. (2025). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Retrieved from [Link]

  • Problemy Kryminalistyki. (n.d.). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Retrieved from [Link]

  • LCGC International. (2026). Introduction to Electron Impact Ionization for GC–MS. Retrieved from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • Research and Reviews: Journal of Chemistry. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • protocols.io. (2020). ATR FTIR spectoscopy of aqueous cell culture. Retrieved from [Link]

  • University of Oxford. (2009). APPENDIX 3 - Table of infrared bands. Retrieved from [Link]

  • UCLA. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • Spectroscopy Online. (2025). Mini-Tutorial: Cleaning Up the Spectrum Using Preprocessing Strategies for FT-IR ATR Analysis. Retrieved from [Link]

  • Specac Ltd. (n.d.). FTIR: Transmission vs ATR spectroscopy | Animated Guides. Retrieved from [Link]

  • Modgraph. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Retrieved from [Link]

  • DOI. (n.d.). Supporting Information For: S1. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: -. Retrieved from [Link]

  • California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

  • PubMed. (n.d.). Studies on phenethylamine hallucinogens. 2. Conformations of arylmethoxyl groups using 13C NMR. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. Retrieved from [Link]

  • Reddit. (2023). peak missing in 1H NMR spectra prediction. Retrieved from [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile and physicochemical characterization of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine , a critical chiral intermediate in pharmaceutical synthesis.

Executive Summary

(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine (CAS: 180683-45-8 ) is a chiral alkylamine-phenol derivative. Its solubility behavior is governed by its amphoteric nature, exhibiting significant pH-dependent solubility shifts characteristic of zwitterionic or ionizable compounds.[1] This guide details the thermodynamic solubility landscape, solvent compatibility, and experimental protocols required for precise characterization in drug development workflows.

Key Physicochemical Metrics:

  • Solid State: White to off-white crystalline powder.

  • Melting Point: 110 – 115 °C.[2]

  • Dominant Solubility Mechanism: Ionization-dependent solvation (pH) and Hydrogen bonding (polar protic solvents).

Physicochemical Characterization

Understanding the fundamental properties is a prerequisite for designing solubility experiments. The compound features a basic primary amine and an acidic phenolic hydroxyl group, creating a complex ionization profile.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionSignificance
IUPAC Name (S)-2-(1-aminoethyl)-6-methylphenolSystematic identification
CAS Number 180683-45-8Unique identifier for sourcing/regulatory
Molecular Weight 151.21 g/mol Stoichiometric calculations
Molecular Formula C₉H₁₃NOElemental composition
Chirality (S)-EnantiomerCritical for asymmetric synthesis applications
pKa (Amine) ~9.8 (Estimated)Governs solubility in acidic media
pKa (Phenol) ~10.0 (Estimated)Governs solubility in basic media
LogP ~1.5 – 1.8 (Predicted)Indicates moderate lipophilicity; good permeability potential

Senior Scientist Insight: The proximity of the ortho-hydroxyl and the amine side chain may facilitate intramolecular hydrogen bonding in the neutral state, potentially reducing solubility in non-polar solvents compared to para-isomers like tyramine.

Solubility Profile

The solubility of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine is not a static value but a dynamic function of solvent polarity, pH, and temperature.

Solvent Compatibility Matrix

The following qualitative profile is derived from structural analysis and standard solubility screens for phenethylamine derivatives.

Solvent ClassSpecific SolventSolubility RatingMechanistic Rationale
Polar Protic WaterpH Dependent High in acidic/basic buffers; Moderate/Low at neutral pH.
Polar Protic Methanol / EthanolHigh Strong H-bonding interactions with both amine and phenol groups.[1]
Chlorinated Dichloromethane (DCM)Good Solubilizes the neutral free base effectively.
Polar Aprotic DMSO / DMFHigh Excellent solvation of polar functional groups.[1]
Non-Polar Hexane / HeptanePoor Lack of H-bonding capability; energetically unfavorable.
pH-Dependent Aqueous Solubility

As an amphoteric molecule, the compound exhibits a U-shaped solubility curve.

  • pH < 8 (Acidic): The amine is protonated (

    
    ), forming a highly soluble cationic species.
    
  • pH 9 – 10 (Neutral/Isoelectric): The molecule exists predominantly as the neutral free base or zwitterion. This is the region of minimum solubility (intrinsic solubility,

    
    ) , where precipitation is most likely to occur.
    
  • pH > 11 (Basic): The phenolic hydroxyl deprotonates (

    
    ), forming a soluble anionic species.
    
Salt Formation

To enhance aqueous solubility for formulation or purification, the compound is often converted to salt forms:

  • Hydrochloride (HCl): Significantly increases water solubility; lowers melting point.

  • Tartrate: Used for chiral resolution or further purification; moderate solubility.

Experimental Protocols

Reliable solubility data requires rigorous experimental design. The following protocols are standard operating procedures (SOPs) for validating the solubility profile.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the equilibrium solubility in specific solvents.

  • Preparation: Add excess solid (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine to 5 mL of the target solvent in a borosilicate glass vial.

  • Equilibration: Agitate at constant temperature (e.g., 25°C) for 24–48 hours.

    • Note: Check for the presence of solid phase periodically. If clear, add more solid.

  • Separation: Centrifuge or filter (0.45 µm PTFE) the saturated suspension.

    • Critical: Pre-saturate the filter to prevent adsorptive loss.

  • Quantification: Analyze the filtrate via HPLC-UV (typically at 210–220 nm or 270 nm for the aromatic ring).

  • Validation: Measure the pH of the final solution (for aqueous samples) to ensure it hasn't drifted.

Protocol B: pH-Solubility Profiling

Objective: Map the ionization-dependent solubility curve.

  • Buffer Preparation: Prepare a series of buffers ranging from pH 1.2 to pH 12.0 (e.g., HCl, Phosphate, Borate).

  • Saturation: Follow the Shake-Flask method (Protocol A) for each buffer system.

  • Analysis: Plot Solubility (

    
    ) vs. Final pH.
    
  • Data Fitting: Fit the data to the Henderson-Hasselbalch solubility equation to derive intrinsic solubility (

    
    ) and pKa values.
    

Visualization of Workflows

Solubility Determination Workflow

The following diagram outlines the logical flow for characterizing the solid-state solubility.

SolubilityWorkflow cluster_Aqueous Aqueous Profiling Start Compound Sourcing (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine Char Solid State Characterization (DSC, XRPD, TGA) Start->Char Screen Solvent Screening (Polar vs Non-Polar) Char->Screen pH_Exp pH-Solubility Mapping (pH 1.2 - 12.0) Screen->pH_Exp If Amphoteric Salt_Screen Salt Selection (HCl, Tartrate) Screen->Salt_Screen For Formulation Analysis Quantification (HPLC-UV / LC-MS) Screen->Analysis pH_Exp->Analysis Salt_Screen->Analysis Report Final Solubility Profile Analysis->Report

Caption: Workflow for the systematic determination of thermodynamic solubility and solid-state behavior.

Ionization & Solubility Logic

This diagram illustrates the chemical species dominant at different pH levels and their impact on solubility.

IonizationLogic Acidic Acidic pH (< 8) Protonated Amine (+) High Solubility Neutral Neutral pH (9-10) Free Base / Zwitterion Minimum Solubility (S0) Acidic->Neutral Deprotonation (-H+) Basic Basic pH (> 11) Phenoxide Anion (-) High Solubility Neutral->Basic Deprotonation (-H+)

Caption: Impact of pH on the ionization state and resultant aqueous solubility of the amphoteric core.

References

  • Nanjing Finechem Holding Co., Ltd. (S)-1-(2-Hydroxy-3-Methylphenyl)Ethylamine Product Specifications. Retrieved from

  • Alfa Chemistry . Magnesium,bromo(1,3-dioxolan-2-ylmethyl)- and related intermediates. CAS 180683-45-8 Listing.[3] Retrieved from

  • PubChem . Compound Summary: 2-(1-Aminoethyl)phenol (Analogous Structure). National Library of Medicine.[4] Retrieved from

  • ChemicalBook . (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine Properties and Supplier Info. Retrieved from

Sources

(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Guide: (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine

Part 1: Executive Summary & Substance Identity

Status: High-Potency Chiral Intermediate Primary Application: Enantioselective synthesis of CNS-active agents; chiral resolution.[1][2][3]

This guide serves as an advanced technical supplement to standard Safety Data Sheets (SDS). While standard SDSs provide regulatory compliance data, this document focuses on the operational reality of handling (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine in a research environment.

The compound features a phenethylamine backbone with an ortho-hydroxyl group and a meta-methyl substitution.[1][2][3] This structural motif imparts dual chemical hazards: the corrosivity/toxicity of phenols and the basicity/volatility of primary amines.[3]

Chemical Characterization Table
PropertySpecification
Systematic Name (S)-2-(1-Aminoethyl)-6-methylphenol
Common Synonyms (S)-

-Methyl-2-hydroxy-3-methylbenzylamine
Molecular Formula

Molecular Weight 151.21 g/mol
CAS Number Not listed in major public registries for specific enantiomer.[1][2][3] (Racemate analogs: 588-05-6 for related isomers)
Physical State White to off-white crystalline solid
Melting Point 110 – 115 °C
Solubility Soluble in DMSO, Methanol, Ethanol; Moderately soluble in water.[1][2]
Chirality (S)-enantiomer (Levorotatory in common solvents, verify specific rotation)

Part 2: Hazard Profiling & Toxicology

Senior Scientist Insight: Do not treat this merely as a "corrosive." The presence of the phenolic hydroxyl group at the ortho position creates a risk profile distinct from simple amines.[3]

The "Silent" Phenol Burn

Unlike acid burns which cause immediate pain, phenolic compounds can anesthetize local nerve endings while denaturing proteins.[3]

  • Mechanism: Phenols penetrate the stratum corneum rapidly, causing white necrosis (blanching) followed by deep tissue damage and systemic absorption.[3]

  • Systemic Risk: Rapid absorption can lead to CNS depression and renal toxicity.[3]

Amine-Derived Basicity

The primary amine group (


) is a strong nucleophile and base.[1][2][3]
  • Inhalation: Dust or vapor (if heated) causes severe respiratory tract irritation and potential edema.[3]

  • Reactivity: Incompatible with strong oxidizers and acid chlorides; forms carbamates with atmospheric

    
    .[3]
    
GHS Classification (Derived)
  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage.[3][4]

  • H302+H312: Harmful if swallowed or in contact with skin.[3]

  • H335: May cause respiratory irritation.[3]

Part 3: Storage & Stability Protocols

Core Directive: This compound is susceptible to oxidative degradation, leading to the formation of quinone-like impurities which appear as pink/brown discoloration.

Stability Protocol
  • Atmosphere: Store under inert gas (Argon or Nitrogen).[3] The amine group reacts with

    
     in air to form carbamate salts, altering stoichiometry.
    
  • Temperature: 2°C to 8°C . Cold storage slows the oxidation of the electron-rich phenolic ring.[3]

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential chelation with the amino-phenol motif.[3]

Part 4: Emergency Response Architecture

Critical Note: Standard water flushing is insufficient for phenol-rich compounds due to their lipophilicity.[2][3] Polyethylene Glycol (PEG) 300 or 400 is the gold standard for decontamination.[3]

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin SKIN CONTACT (Phenol Risk) Type->Skin Eye EYE CONTACT (Corrosive Risk) Type->Eye Inhal INHALATION (Respiratory Risk) Type->Inhal Remove Remove Contaminated Clothing (Do not peel if stuck) Skin->Remove Rinse Rinse with Water/Saline (15+ Minutes, lift lids) Eye->Rinse FreshAir Move to Fresh Air (Support breathing if needed) Inhal->FreshAir PEG APPLY PEG 300/400 (Swab immediately, do not wait for water) Remove->PEG Water Flush with Water (Only if PEG unavailable or after PEG) PEG->Water Alternate Medical SEEK EMERGENCY MEDICAL ATTENTION (Bring SDS/Chemical Name) PEG->Medical Rinse->Medical FreshAir->Medical

Figure 1: Emergency Response Workflow highlighting the specific requirement for PEG debridement in phenol exposures.

Part 5: Analytical Validation & Quality Control

To ensure the integrity of your experimental results, the identity and enantiomeric excess (ee%) must be validated before use in synthesis.[3]

Enantiomeric Purity (Chiral HPLC)
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1][2][3]

  • Mobile Phase: Hexane : Isopropanol (90:[1][2]10) with 0.1% Diethylamine .[3]

    • Why Diethylamine? The basic modifier masks residual silanol groups on the silica support, preventing peak tailing caused by the strong interaction with the primary amine of the analyte.

  • Detection: UV at 210 nm (benzene ring absorption) or 254 nm.[3]

Structural Confirmation (NMR)
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    .[1][2][3]
    • Reasoning:

      
       is often acidic (traces of HCl), which can protonate the amine and shift signals.[3] DMSO ensures the labile protons (
      
      
      
      ,
      
      
      ) are often visible as distinct peaks due to hydrogen bonding.[1][2][3]

AnalyticalWorkflow cluster_ID Structural ID cluster_Chiral Chiral Purity Sample Raw Sample (Solid) Solvent Dissolve in DMSO-d6 Sample->Solvent Dilution Dilute in Hex/IPA + 0.1% DEA Sample->Dilution HNMR 1H-NMR (Check methyl doublets) Solvent->HNMR Decision Pass Criteria? (>98% purity, >99% ee) HNMR->Decision HPLC Chiral HPLC (Determine %ee) Dilution->HPLC HPLC->Decision Proceed Release for Synthesis Decision->Proceed Yes

Figure 2: Analytical validation workflow ensuring structural and stereochemical integrity.

References

  • Nanjing Finechem. (S)-1-(2-Hydroxy-3-Methylphenyl)Ethylamine Product Specifications. Retrieved from [1][3]

  • PubChem. 2-(1-Aminoethyl)phenol (Compound Summary). National Library of Medicine.[3] Retrieved from [1][3]

  • Princeton EHS. Phenol Safety and Handling Guidelines. Princeton University Environmental Health & Safety.[3] Retrieved from

  • Fisher Scientific. Safety Data Sheet: 2-Phenylethylamine.[3] Retrieved from

  • Sigma-Aldrich. 1-(4-Methylphenyl)ethylamine Safety Data Sheet. Retrieved from [1][3]

Sources

An In-depth Technical Guide to (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine is a chiral amine belonging to the vast family of phenethylamines, a class of compounds with significant importance in medicinal chemistry. While this specific molecule is not extensively documented in mainstream literature, its structural motifs—a chiral benzylic amine and a substituted phenol—suggest a high potential for biological activity, likely interacting with monoaminergic systems in the central nervous system. This guide provides a comprehensive overview of this compound, proposing a robust synthetic pathway, detailing its physicochemical properties, and exploring its potential applications based on structure-activity relationships within the phenethylamine class. This document is intended for researchers and professionals in drug discovery and organic synthesis.

Introduction and Historical Context

The phenethylamine scaffold is a cornerstone of neuropharmacology. Endogenous catecholamines like dopamine and norepinephrine, which are essential for mood, attention, and motor control, are phenethylamine derivatives. The introduction of a chiral center at the alpha-carbon, as seen in amphetamine, creates stereoisomers with distinct pharmacological profiles. The (S)-enantiomer of many alpha-methylated phenethylamines often exhibits greater potency as a central nervous system stimulant.

The discovery and history of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine are not specifically recorded. However, its emergence can be contextualized within the broader exploration of phenethylamine derivatives as potential therapeutic agents. Research into this class of compounds has yielded a wide range of drugs, including stimulants, antidepressants, and appetite suppressants[1][2]. The specific substitution pattern of a hydroxyl group at the ortho position and a methyl group at the meta position of the phenyl ring suggests a focus on creating analogues with modulated receptor affinity, selectivity, and metabolic stability compared to endogenous catecholamines. This guide will, therefore, treat the compound as a novel entity for which a synthetic and characterization workflow is to be established.

Stereoselective Synthesis: A Proposed Pathway

The synthesis of enantiomerically pure amines is a critical challenge in pharmaceutical chemistry. For (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine, two primary strategies are considered: asymmetric synthesis and chiral resolution. Asymmetric synthesis, which directly creates the desired enantiomer, is generally more efficient.

The most logical starting material for this synthesis is the commercially available ketone, 1-(2-hydroxy-3-methylphenyl)ethan-1-one[3]. From this precursor, we propose an asymmetric reductive amination as the most direct and elegant approach.

Causality Behind Experimental Choices

Asymmetric reductive amination is chosen over other methods for several reasons:

  • Atom Economy and Efficiency: It is a one-pot reaction that converts a ketone directly to a chiral amine, avoiding the isolation of intermediate imines or alcohols, which improves overall yield and reduces waste.

  • Stereocontrol: Modern catalysis offers highly selective methods for this transformation. The use of a chiral catalyst, such as a Ruthenium or Iridium complex with a chiral diphosphine ligand (e.g., BINAP derivatives), can achieve high enantiomeric excess (ee)[4][5].

  • Substrate Suitability: The presence of the ortho-hydroxyl group can be a challenge, as it can coordinate to the metal catalyst and influence stereoselectivity or even poison the catalyst. However, careful selection of the catalyst and reaction conditions can mitigate these effects. Transfer hydrogenation, using a hydrogen donor like formic acid or isopropanol, is often effective for this class of substrates[4].

An alternative, though less direct, route would be the chiral resolution of the racemic amine. This involves synthesizing the racemic amine via a standard, non-chiral reductive amination (e.g., using sodium cyanoborohydride) and then separating the enantiomers by forming diastereomeric salts with a chiral acid, such as (+)-tartaric acid or (-)-dibenzoyl-L-tartaric acid[6][7][8][9]. While reliable, this method's primary drawback is that the maximum yield for the desired enantiomer is 50%, although the resolving agent can often be recovered.

Proposed Asymmetric Reductive Amination Workflow

The proposed workflow for the synthesis of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine is depicted below.

G cluster_0 Asymmetric Reductive Amination A 1-(2-Hydroxy-3-methylphenyl)ethan-1-one B In situ Imine Formation A->B NH3 / Ti(OiPr)4 C Asymmetric Reduction B->C [RuCl2((S)-xyl-BINAP)]2 / H2 D (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine C->D Workup & Purification

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a model based on established procedures for asymmetric reductive amination of challenging ketone substrates[4][5].

Materials:

  • 1-(2-Hydroxy-3-methylphenyl)ethan-1-one (1.0 eq)

  • Ammonia (7 N solution in Methanol, 10 eq)

  • [RuCl2((S)-Xyl-BINAP)]2 (0.005 eq)

  • Hydrogen gas (50 atm)

  • Methanol (Anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid

  • 1 M Sodium Hydroxide

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reactor Setup: To a high-pressure autoclave reactor, add 1-(2-hydroxy-3-methylphenyl)ethan-1-one and the catalyst, [RuCl2((S)-Xyl-BINAP)]2.

  • Inert Atmosphere: Seal the reactor and purge with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Reagent Addition: Add anhydrous methanol via syringe, followed by the 7 N solution of ammonia in methanol.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 50 atm.

  • Reaction: Heat the mixture to 60°C and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching and Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Extraction: Dissolve the residue in DCM and wash with 1 M HCl. The amine product will move to the aqueous layer. Separate the layers and wash the organic layer again with 1 M HCl.

  • Basification: Combine the aqueous layers and cool in an ice bath. Slowly add 1 M NaOH until the pH is >10 to deprotonate the amine.

  • Final Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine.

  • Characterization: Confirm the structure and determine the enantiomeric excess using chiral HPLC, NMR spectroscopy, and mass spectrometry.

Physicochemical and Spectroscopic Data

The properties of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine are summarized in the table below.

PropertyValueSource
Molecular Formula C9H13NOCalculated
Molecular Weight 151.21 g/mol Calculated
Appearance White to off-white powder[10]
Melting Point ~110 - 115 °C[10]
Solubility Moderately soluble in water; Soluble in ethanol, methanol, DCM[10]
pKa (amine) ~9-10 (estimated)[10]
Storage Store at 2-8 °C in a tightly sealed container, away from light and moisture.[10]

Potential Biological Activity and Applications

The biological activity of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine can be inferred from its structural similarity to other psychoactive phenethylamines[1][2]. The core structure suggests it is a ligand for monoamine systems.

Mechanism of Action: A Hypothesis

The primary mechanism of action for many phenethylamine derivatives involves interaction with monoamine transporters and receptors[1]. (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine is hypothesized to act as:

  • A Trace Amine-Associated Receptor 1 (TAAR1) Agonist: TAAR1 is a G-protein coupled receptor that modulates the activity of dopamine, norepinephrine, and serotonin neurons. Phenethylamine itself is a potent TAAR1 agonist[2]. Agonism at this receptor can lead to psychostimulant effects.

  • A Monoamine Reuptake Inhibitor/Releaser: The structure is similar to compounds known to inhibit the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT), thereby increasing their synaptic concentrations[11][12]. The specific substitution pattern on the phenyl ring would determine its potency and selectivity for these transporters.

The diagram below illustrates the potential interactions of the compound within a dopaminergic synapse.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA Dopamine DA_vesicle->DA Release DAT Dopamine Transporter (DAT) TAAR1 TAAR1 TAAR1->DA_vesicle Modulates Release DA->DAT Reuptake D2R Dopamine D2 Receptor DA->D2R Binding Compound (S)-1-(2-Hydroxy-3- methylphenyl)ethylamine Compound->DAT Inhibition Compound->TAAR1 Agonism

Caption: Hypothesized mechanism of action at a dopaminergic synapse.

Potential Therapeutic Applications

Given its potential to modulate monoaminergic systems, (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine could be investigated for:

  • CNS Stimulants: For conditions like ADHD, where enhancing dopamine and norepinephrine signaling is beneficial.

  • Antidepressants: As a monoamine reuptake inhibitor, similar to existing antidepressant drugs. The specific selectivity profile would be crucial.

  • Anorectics: Many phenethylamines suppress appetite, although this application is often limited by side effects.

  • Research Tool: As a novel ligand to probe the structure and function of TAAR1 and monoamine transporters.

Conclusion

(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine represents an intriguing yet underexplored member of the phenethylamine family. While its specific history is unwritten, its synthesis is achievable through modern asymmetric catalysis, particularly asymmetric reductive amination of its corresponding ketone precursor. Its physicochemical properties are being defined, and its biological activity is predicted to involve the modulation of key neurotransmitter systems, making it a person of interest for neuropharmacology and drug discovery. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

  • (No Author). (n.d.). Marked improvement in the asymmetric reduction of 2- hydroxyacetophenone with mut-AcCR in a biphasic system | Request PDF. ResearchGate. Retrieved from [Link]

  • (No Author). (n.d.). Chiral resolution. Wikipedia. Retrieved from [Link]

  • (No Author). (n.d.). Highly Enantioselective Hydrogen-Transfer Reductive Amination. Wiley Online Library. Retrieved from [Link]

  • (No Author). (n.d.). Substituted phenethylamine. Wikipedia. Retrieved from [Link]

  • (No Author). (n.d.). Phenethylamine. Wikipedia. Retrieved from [Link]

  • (No Author). (2022, October 13). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. Semantic Scholar. Retrieved from [Link]

  • (No Author). (n.d.). KR20100109739A - Method for preparing an optically active 1-(3-hydroxyphenyl)ethylamine. Google Patents.
  • (No Author). (2014). A concise and simple synthesis of 1-hydroxy-phenethylamine derivatives. Indian Academy of Sciences. Retrieved from [Link]

  • (No Author). (2013, October 26). Asymmetric Reductive Amination. University of Liverpool IT Services. Retrieved from [Link]

  • (No Author). (n.d.). Kinetic Resolution of Racemic 2-Hydroxyamides Using a Diphenylacetyl Component as an Acyl Source and a Chiral Acyl-Transfer Catalyst. PMC. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • (No Author). (n.d.). US20040147762A1 - Asymmetric reductive amination of ketones. Google Patents.
  • (No Author). (2025, September 15). Part 6: Resolution of Enantiomers. Chiralpedia. Retrieved from [Link]

  • (No Author). (n.d.). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PMC. Retrieved from [Link]

  • (No Author). (2023, January 1). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. KoreaScience. Retrieved from [Link]

  • (No Author). (n.d.). (S)-1-(2-Hydroxy-3-Methylphenyl)Ethylamine. Methylamine Supplier. Retrieved from [Link]

  • (No Author). (n.d.). 1-(2-Hydroxy-3-methylphenyl)ethan-1-one | C9H10O2. PubChem. Retrieved from [Link]

  • (No Author). (n.d.). US20040110985A1 - Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine. Google Patents.

Sources

Technical Guide: (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and application of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine , a specialized chiral scaffold used in asymmetric synthesis and pharmaceutical resolution.

CAS Registry Number: 180683-45-8 Molecular Formula: C₉H₁₃NO Molecular Weight: 151.21 g/mol Synonyms: (S)-2-(1-Aminoethyl)-6-methylphenol; (S)-α-Methyl-2-hydroxy-3-methylbenzylamine.

Executive Summary

(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine is a "privileged" chiral building block. Unlike generic phenylethylamines, the presence of the ortho-hydroxyl group combined with the meta-methyl substitution confers unique steric and electronic properties. This dual-functionality allows it to serve two critical roles in drug development:

  • Chiral Resolving Agent: The phenolic hydroxyl group enables secondary hydrogen bonding interactions, enhancing the discrimination capability during the resolution of racemic acids.

  • Heterocyclic Precursor: It acts as a pre-organized scaffold for the synthesis of chiral benzoxazines and aminomethyl phenols, motifs frequently found in adrenergic receptor ligands and NMDA antagonists.

Chemical Architecture & Properties

The molecule features a chiral ethylamine handle attached to a sterically congested phenol ring.

Physicochemical Profile
PropertyValueRelevance
Physical State White to off-white crystalline solidStable salt formation
Melting Point 110 – 115 °CIdeal for fractional crystallization
Chirality (S)-EnantiomerDictates stereochemical outcome of derivatives
pKa (Amine) ~9.5Basic enough to form stable salts with carboxylic acids
pKa (Phenol) ~10.0Allows for selective deprotonation/alkylation
Structural Significance[5]
  • Intramolecular H-Bonding: The ortho-hydroxy group can form an intramolecular hydrogen bond with the amine nitrogen, locking the conformation and reducing conformational entropy. This rigidity is advantageous for enantioselective recognition .

  • 3-Methyl Steric Blockade: The methyl group at the 3-position (ortho to the hydroxyl) blocks metabolic hydroxylation at that site and increases lipophilicity, modifying the pharmacokinetic profile of drug derivatives.

Synthesis & Manufacturing Protocols

High-purity synthesis of the (S)-enantiomer is achieved via Optical Resolution or Asymmetric Reductive Amination .

Method A: Classical Optical Resolution (Industrial Standard)

This method is preferred for scalability. It relies on the fractional crystallization of diastereomeric salts.[1][2]

Protocol:

  • Precursor Synthesis: React 2-hydroxy-3-methylacetophenone with hydroxylamine to form the oxime, followed by non-selective reduction (e.g., H₂/Pd-C or LiAlH₄) to yield the racemic amine .

  • Salt Formation: Dissolve the racemic amine (1.0 eq) in hot ethanol. Add (R,R)-Tartaric acid (0.5 - 1.0 eq).

  • Crystallization: Cool slowly to 0-5°C. The (S)-amine-(R,R)-tartrate salt is typically less soluble and crystallizes out.

  • Liberation: Filter the crystals and treat with 2M NaOH to liberate the free (S)-base. Extract with dichloromethane (DCM).

Method B: Asymmetric Reductive Amination (Catalytic)

For high-value applications requiring >99% ee without waste.

Protocol:

  • Substrate: 2-Hydroxy-3-methylacetophenone.

  • Catalyst: Rhodium or Iridium complex with a chiral phosphine ligand (e.g., Rh(COD)Cl]₂ + (S,S)-DIPAMP).

  • Conditions: Ammonium acetate (NH₄OAc), H₂ (50 bar), MeOH, 50°C.

  • Mechanism: The metal catalyst directs the hydride attack to the Si-face of the imine intermediate, yielding the (S)-amine.

Visualization: Synthesis Pathways

Synthesis Ketone 2-Hydroxy-3-methyl acetophenone Racemate Racemic Amine (±) Ketone->Racemate 1. NH2OH 2. H2/Pd-C Final (S)-1-(2-Hydroxy-3-methylphenyl) ethylamine (>99% ee) Ketone->Final Asymmetric Reductive Amination [Ir]-Chiral Catalyst + NH4OAc Salt (S)-Amine • (R,R)-Tartrate (Crystalline) Racemate->Salt (R,R)-Tartaric Acid EtOH, Crystallization Salt->Final NaOH / DCM Extraction

Figure 1: Comparative synthetic routes. The solid line represents the classical resolution pathway; the dashed line represents the catalytic asymmetric route.

Derivatization & Medicinal Chemistry Applications[4][5][7][8][9][10][11][12]

The core scaffold is a versatile precursor for several classes of bioactive molecules.[3]

Chiral Benzoxazines (NMDA Antagonists)

Reaction with aldehydes (e.g., formaldehyde or substituted benzaldehydes) leads to ring closure, forming 3,4-dihydro-2H-1,3-benzoxazines .

  • Mechanism: The amine condenses with the aldehyde to form an imine (Schiff base), which undergoes intramolecular nucleophilic attack by the ortho-hydroxyl group.

  • Relevance: These derivatives are often investigated for neuroprotective properties.

Salen-Type Ligands (Asymmetric Catalysis)

Condensation of two equivalents of the amine with salicylaldehyde derivatives yields chiral Salen ligands .

  • Application: These ligands complex with Mn(III) or Co(III) to catalyze enantioselective epoxidations (Jacobsen-Katsuki reaction) or hydrolytic kinetic resolutions. The 3-methyl group on the amine scaffold adds critical steric bulk that enhances enantioselectivity.

Phenylephrine Analogs (Adrenergic Agonists)

The scaffold is structurally homologous to metaraminol and phenylephrine.

  • Derivatization: N-methylation or N-alkylation creates ligands with affinity for

    
    -adrenergic receptors. The (S)-configuration typically correlates with higher potency in this class of sympathomimetics.
    
Visualization: Derivatization Tree

Derivatives Core (S)-1-(2-Hydroxy-3-methylphenyl) ethylamine Benzoxazine Chiral Benzoxazines (Neuroprotection) Core->Benzoxazine + R-CHO (Ring Closure) Salen Salen Ligands (Asymmetric Catalysis) Core->Salen + Salicylaldehyde (Condensation) Adrenergic N-Alkyl Derivatives (Adrenergic Ligands) Core->Adrenergic + Alkyl Halide (N-Alkylation)

Figure 2: Primary derivatization pathways for the (S)-amine scaffold.

Experimental Protocol: Chiral Resolution (Bench Scale)

Objective: Isolate (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine from racemic mixture.

  • Preparation: In a 500 mL round-bottom flask, dissolve 15.1 g (100 mmol) of racemic 1-(2-hydroxy-3-methylphenyl)ethylamine in 150 mL of absolute ethanol .

  • Acid Addition: Slowly add 15.0 g (100 mmol) of (R,R)-(+)-Tartaric acid dissolved in 100 mL of hot ethanol. Stir the mixture at reflux for 30 minutes.

  • Crystallization: Allow the solution to cool to room temperature gradually, then refrigerate at 4°C for 12 hours.

  • Filtration: Filter the white precipitate. Recrystallize the solid from ethanol/water (9:1) to improve optical purity.

  • Liberation: Suspend the salt in 100 mL water. Adjust pH to >11 using 20% NaOH solution.

  • Extraction: Extract with DCM (3 x 50 mL). Dry organic layer over anhydrous Na₂SO₄ and evaporate.

  • Validation: Determine enantiomeric excess (ee) using Chiral HPLC (Column: Chiralcel OD-H; Eluent: Hexane/IPA 90:10).

References

  • Wikipedia. (n.d.). Chiral Resolution and Diastereomeric Salts. Retrieved from [Link][2]

  • Google Patents. (2012). Process for resolution of 1-(3-hydroxyphenyl)-2-methylamino ethanol (Analogous Methodology). US20120108848A1.

Sources

The Biological Significance of Substituted Phenylethylamines: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted phenylethylamines represent a vast and structurally diverse class of neuroactive compounds with profound biological significance. This technical guide provides an in-depth exploration of their classification, mechanisms of action, and structure-activity relationships (SAR). We delve into the core signaling pathways modulated by these molecules, with a particular focus on their interactions with monoamine transporters and G-protein coupled receptors. Furthermore, this guide offers detailed experimental protocols for the preclinical evaluation of substituted phenylethylamines, encompassing receptor binding, neurotransmitter dynamics, and in vivo behavioral analysis. By synthesizing current research and providing actionable methodologies, this document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to unlock the therapeutic potential and understand the toxicological risks of this important chemical class.

Introduction: The Phenylethylamine Scaffold - A Master Key to Neuromodulation

The phenylethylamine core structure, consisting of a phenyl ring attached to an ethylamine side chain, is a fundamental building block for a remarkable array of biologically active molecules.[1] Nature itself utilizes this scaffold to create essential neurotransmitters like dopamine and norepinephrine, which are vital for regulating mood, motivation, and physiological arousal.[2] The true versatility of this structure, however, is revealed through synthetic chemistry. By substituting hydrogen atoms on the phenyl ring, the ethyl sidechain, or the terminal amine, a vast chemical space of compounds with widely divergent pharmacological properties can be accessed.[3]

These substituted phenylethylamines encompass a broad spectrum of drug classes, including central nervous system stimulants (e.g., amphetamine), empathogens (e.g., MDMA), and psychedelics (e.g., mescaline and the 2C-series).[4][5] Their therapeutic applications are equally diverse, with approved drugs for the treatment of attention-deficit hyperactivity disorder (ADHD), narcolepsy, depression, and Parkinson's disease.[2][3] Concurrently, the clandestine synthesis of novel psychoactive substances (NPS) from this class poses significant public health challenges, necessitating a deep understanding of their toxicology.[6]

This guide will systematically deconstruct the biological significance of substituted phenylethylamines, moving from their fundamental molecular interactions to their complex effects on organismal behavior, and providing the practical experimental frameworks required for their rigorous scientific investigation.

Classification and Core Mechanisms of Action

The pharmacological effects of substituted phenylethylamines are primarily dictated by their interactions with monoamine neurotransmitter systems.[3] While there is no single mechanism common to all members, they can be broadly categorized based on their primary molecular targets: monoamine transporters and serotonin 2A (5-HT2A) receptors.

Monoamine Transporter Modulators: The Stimulant and Empathogen Classes

This category includes compounds that primarily act on the dopamine transporter (DAT), norepinephrine transporter (NET), and/or serotonin transporter (SERT). Their primary mechanism is to increase the synaptic concentration of these neurotransmitters.

  • Releasing Agents: This is the canonical mechanism of amphetamine and its analogues. These compounds are substrates for monoamine transporters and are transported into the presynaptic terminal. Once inside, they disrupt the vesicular storage of neurotransmitters via interaction with the vesicular monoamine transporter 2 (VMAT2) and reverse the direction of transporter-mediated flux, leading to a robust, non-vesicular release of dopamine, norepinephrine, and/or serotonin into the synapse.[7]

  • Reuptake Inhibitors: While less common as a primary mechanism for classic phenylethylamines, some compounds can inhibit the reuptake of monoamines without causing release, similar to cocaine or methylphenidate.

The relative activity at DAT, NET, and SERT is a critical determinant of a compound's subjective and physiological effects.

  • Dopamine/Norepinephrine-Dominant Agents (Stimulants): Compounds like amphetamine and methamphetamine show a preference for DAT and NET, leading to increased arousal, focus, and locomotor activity. The potent dopamine-releasing properties are strongly linked to their reinforcing effects and abuse potential.[4]

  • Serotonin-Dominant Agents (Empathogens/Entactogens): 3,4-methylenedioxymethamphetamine (MDMA) is the archetypal empathogen. While it also affects dopamine and norepinephrine, its potent serotonin-releasing properties are thought to mediate its characteristic effects of sociability, emotional openness, and empathy.

5-HT2A Receptor Agonists: The Psychedelic Class

This class of phenylethylamines, which includes mescaline and the "2C" family (e.g., 2C-B), exerts its profound effects on perception, cognition, and consciousness primarily through agonism at the 5-HT2A receptor.[8] These compounds typically have lower affinity for monoamine transporters.[9] The 5-HT2A receptor is a G-protein coupled receptor (GPCR) predominantly expressed on pyramidal neurons in the cerebral cortex.[10]

Activation of the 5-HT2A receptor initiates a cascade of intracellular signaling events, which will be detailed in Section 3. The hallucinogenic properties of these compounds are directly linked to their potency as 5-HT2A agonists.

Key Signaling and Metabolic Pathways

A thorough understanding of the downstream consequences of receptor activation and the metabolic fate of these compounds is crucial for both drug development and toxicology.

5-HT2A Receptor-Mediated Signaling

The 5-HT2A receptor is canonically coupled to the Gq/11 family of G-proteins.[10] Agonist binding induces a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[11][12] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[10] This cascade ultimately modulates neuronal excitability and gene expression, contributing to the profound alterations in consciousness characteristic of psychedelic phenylethylamines.

Gq_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Ligand Phenylethylamine Agonist Ligand->Receptor Binds IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC Co-activates Response Neuronal Excitation & Gene Expression Ca_Release->Response PKC->Response

Caption: Canonical 5-HT2A Gq-coupled signaling pathway.

Metabolic Pathways and Toxicological Implications

Substituted phenylethylamines are extensively metabolized, primarily in the liver.[6] The specific pathways and the enzymes involved can significantly impact a compound's duration of action, pharmacokinetic profile, and potential for toxicity.

The Cytochrome P450 (CYP) enzyme superfamily, particularly the CYP2D6 isoform, plays a central role in the metabolism of many phenylethylamines, including amphetamine and MDMA.[6][13] Genetic polymorphisms in CYP2D6 can lead to significant inter-individual variability in drug clearance, resulting in "poor," "intermediate," "extensive," or "ultrarapid" metabolizer phenotypes. This genetic variability can influence both the efficacy and the risk of adverse events.[6]

MDMA Metabolism Example: MDMA undergoes two primary Phase I metabolic transformations:

  • N-dealkylation to 3,4-methylenedioxyamphetamine (MDA), another psychoactive compound.[13]

  • O-demethylenation of the methylenedioxy ring to form 3,4-dihydroxymethamphetamine (HHMA). This is a critical step, as HHMA and its downstream metabolites can be further oxidized into reactive quinone species, which are implicated in the potential neurotoxicity and hepatotoxicity of MDMA.[13]

These Phase I metabolites are subsequently conjugated with glucuronic acid or sulfate in Phase II reactions to facilitate their excretion.

MDMA_Metabolism MDMA MDMA MDA MDA (Active) MDMA->MDA CYP1A2, CYP2B6 (N-dealkylation) HHMA HHMA MDMA->HHMA CYP2D6, CYP3A4 (O-demethylenation) HHA HHA MDA->HHA CYP2D6 HMMA HMMA HHMA->HMMA COMT Reactive_Metabolites Reactive Quinones HHMA->Reactive_Metabolites Oxidation Conjugates Glucuronide/Sulfate Conjugates (Excretion) HHMA->Conjugates Phase II HHA->Reactive_Metabolites Oxidation HMMA->Conjugates Phase II

Caption: Simplified metabolic pathway of MDMA.

Structure-Activity Relationships (SAR)

The potency and selectivity of substituted phenylethylamines are exquisitely sensitive to their chemical structure. SAR studies are fundamental to understanding their pharmacology and for designing novel ligands with desired properties.

SAR at the 5-HT2A Receptor

For psychedelic phenylethylamines, specific substitutions on the phenyl ring are critical for 5-HT2A receptor affinity and agonist activity.

  • 2,5-Dimethoxy Pattern: A hallmark of many potent psychedelic phenylethylamines (the 2C-x series) is the presence of methoxy groups at the 2 and 5 positions of the phenyl ring.

  • 4-Position Substitution: The substituent at the 4-position is a key modulator of potency and character of the psychedelic experience. Small, lipophilic, and electron-withdrawing groups (e.g., -Br in 2C-B, -I in 2C-I, -T in 2C-T-x series) generally confer high potency.[14]

  • Side Chain Modifications: Adding an alpha-methyl group (α-CH3) to the ethyl side chain converts a phenethylamine (e.g., 2C-H) into an amphetamine (e.g., DOM). This modification often increases the duration of action and can enhance stimulant properties.[5]

SAR at Monoamine Transporters

For stimulant phenylethylamines, structural modifications influence their potency and selectivity as releasing agents.

  • Alpha-Methylation: As mentioned, the presence of an α-methyl group (as in amphetamine) is crucial. It protects the molecule from metabolism by monoamine oxidase (MAO), thereby increasing its bioavailability and duration of action.[15]

  • Ring Substitution: Unsubstituted (amphetamine) or para-substituted (e.g., 4-fluoroamphetamine) compounds are potent dopamine/norepinephrine releasers.

  • Methylenedioxy Ring: The 3,4-methylenedioxy ring found in MDMA and MDA significantly shifts the selectivity towards SERT, conferring the unique empathogenic properties.[8]

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Phenylethylamines

CompoundClass5-HT2A5-HT2CDATSERTNET
Amphetamine Stimulant>10,000>10,00024.833807.4
MDMA Empathogen2,9601,570913108619
Mescaline Psychedelic1,300608>10,000>10,000>10,000
2C-B Psychedelic81110>10,000>10,000>10,000
2C-T-7 Psychedelic140>4,000>4,000>4,000

Data compiled from various sources for illustrative purposes. Absolute values may vary between studies.

Experimental Protocols for Preclinical Evaluation

Rigorous and reproducible experimental methods are essential for characterizing the biological activity of novel substituted phenylethylamines.

In Vitro Assays

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound at the human 5-HT2A receptor.

Materials:

  • Cell membranes from HEK-293 cells stably expressing the human 5-HT2A receptor.

  • [3H]-Ketanserin (radioligand).

  • Test compound and non-specific binding control (e.g., 10 µM Ketanserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific control, or 50 µL of test compound dilution.

  • Add 50 µL of radioligand solution (e.g., final concentration of 1 nM [3H]-Ketanserin).

  • Add 100 µL of the cell membrane preparation (containing a pre-determined amount of protein, e.g., 10-20 µg).

  • Incubate the plate at room temperature for 60 minutes.

  • Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand receptor binding assay.

This assay measures a compound's ability to block the reuptake of a neurotransmitter into cells expressing the relevant transporter.

Objective: To determine the IC50 of a test compound for inhibition of dopamine uptake via the human dopamine transporter (hDAT).

Materials:

  • HEK-293 cells stably expressing hDAT, cultured in 24-well plates.

  • [3H]-Dopamine.

  • Uptake Buffer: 5 mM Tris, 7.5 mM HEPES, 120 mM NaCl, 5.4 mM KCl, 1.2 mM CaCl2, 1.2 mM MgSO4, 1 mM ascorbic acid, 5 mM glucose, pH 7.1.

  • Test compound and non-specific uptake control (e.g., 10 µM GBR-12909).

  • Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS) in PBS.

Procedure:

  • Wash the cultured cells with pre-warmed uptake buffer.

  • Pre-incubate the cells with various concentrations of the test compound or control in uptake buffer for 20 minutes at 37°C.[16]

  • Initiate the uptake reaction by adding [3H]-Dopamine (e.g., to a final concentration of 20 nM) and incubate for 5-10 minutes at 37°C.[16]

  • Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold uptake buffer.

  • Lyse the cells by adding 1% SDS lysis buffer to each well and incubating overnight.

  • Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and quantify radioactivity.

  • Analyze the data using non-linear regression to determine the IC50 value for uptake inhibition.

In Vivo Behavioral Assays

Animal models are indispensable for understanding how the molecular actions of these compounds translate into complex behavioral effects. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

The HTR is a characteristic behavioral response in rodents mediated by 5-HT2A receptor activation and is considered a reliable proxy for psychedelic potential.

Objective: To quantify the 5-HT2A receptor agonist activity of a test compound in vivo.

Materials:

  • Male C57BL/6J mice.

  • Test compound, vehicle control, and positive control (e.g., DOI).

  • Observation chambers.

Procedure:

  • Allow mice to acclimate to the observation chambers for at least 30 minutes.

  • Administer the test compound or controls via an appropriate route (e.g., intraperitoneal, subcutaneous).

  • Immediately after injection, begin observing the mice and count the number of head twitches for a defined period (e.g., 30-60 minutes). A head twitch is a rapid, rotational jerk of the head that is distinct from grooming or sniffing behaviors.

  • Analyze the data by comparing the number of head twitches induced by the test compound to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

This assay measures the stimulant or depressant effects of a compound on general movement.

Objective: To assess the effect of a test compound on spontaneous locomotor activity in rats.

Materials:

  • Male Sprague-Dawley rats.

  • Test compound, vehicle control, and positive control (e.g., d-amphetamine).

  • Automated locomotor activity chambers equipped with infrared photobeam arrays.

Procedure:

  • Habituate rats to the activity chambers for 60 minutes until baseline activity levels are stable.

  • Remove the rats, administer the test compound or controls, and immediately return them to the chambers.

  • Record locomotor activity (e.g., total distance traveled, number of beam breaks) in 5- or 10-minute bins for a period of 1-2 hours.

  • Analyze the data by comparing the activity profiles over time and the total activity between treatment groups.

Conclusion and Future Directions

The substituted phenylethylamines are a pharmacologically rich and diverse class of compounds that continue to be of immense interest to both medicinal chemistry and neuroscience. Their significance spans from their role as endogenous neuromodulators and life-saving pharmaceuticals to their use as powerful research tools and their potential as novel therapeutics for psychiatric and neurological disorders.[17][18] The ongoing exploration of psychedelic phenylethylamines for therapeutic applications, for instance, highlights the potential for developing treatments with novel mechanisms of action.

The future of research in this field will likely focus on several key areas:

  • Receptor-Level Functional Selectivity (Biased Agonism): Designing ligands that selectively activate specific downstream signaling pathways (e.g., G-protein vs. β-arrestin) at a given receptor to fine-tune therapeutic effects and minimize side effects.

  • Enhanced Selectivity: Developing compounds with higher selectivity for specific receptor subtypes or transporter proteins to create more targeted pharmacological profiles.

  • Neuroplasticity: Elucidating the long-term effects of these compounds on synaptic plasticity, dendritic arborization, and synaptogenesis, which may underlie their potential therapeutic effects in disorders like depression and PTSD.

  • Advanced In Vivo Analysis: Employing techniques like in vivo microdialysis, electrophysiology, and advanced neuroimaging in awake animals to gain a more granular understanding of how these compounds modulate neural circuit activity in real-time.[19]

By leveraging the foundational knowledge and experimental methodologies outlined in this guide, researchers and drug developers are well-equipped to continue exploring the vast and complex biological landscape of substituted phenylethylamines, paving the way for the next generation of CNS-active therapeutics.

References

  • Schematic diagram showing the major 5-HT receptors signalling pathways. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. (2024). ACS Chemical Neuroscience. [Link]

  • Stimulant and hallucinogenic novel psychoactive substances; an update. (2023). Taylor & Francis Online. [Link]

  • 5-HT2A receptor. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

  • The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. (n.d.). MSU Denver. Retrieved February 17, 2026, from [Link]

  • Amphetamine/methamphetamine metabolism. (n.d.). University of Utah Health Sciences. Retrieved February 17, 2026, from [Link]

  • Phenethylamines: Dopamine Release and Duration of Action. (2024). Spirit Pharmacist. [Link]

  • Relevant Metabolic and Pharmacokinetic Aspects of Ecstasy Consumption. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Serotonin 5HT 2A receptors and their major signaling pathways. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. (2023). ACS Medicinal Chemistry Letters. [Link]

  • Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. (2015). PubMed. [Link]

  • The Toxicology of New Psychoactive Substances: Synthetic Cathinones and Phenylethylamines. (2016). PubMed. [Link]

  • Population Survey Data Informing the Therapeutic Potential of Classic and Novel Phenethylamine, Tryptamine, and Lysergamide Psychedelics. (2020). Frontiers in Psychiatry. [Link]

  • Substituted phenethylamine. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

  • Behavioral sensitization to beta-phenylethylamine (PEA): enduring modifications of specific dopaminergic neuron systems in the rat. (1992). PubMed. [Link]

  • Quantitative Structure-Activity Relationship (QSAR) Studies for the Inhibition of MAOs. (2020). Current Drug Targets. [Link]

  • Comparative effects of amphetamine, phenylethylamine and related drugs on dopamine efflux, dopamine uptake and mazindol binding. (1988). The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. (2021). ResearchGate. [Link]

  • Repeated Exposure to β-phenylethylamine Produces Locomotor Sensitization to Amphetamine, but Not Vice Versa, in the Rat. (2010). Experimental Neurobiology. [Link]

  • Amphetamine Potentiates the Effects of β-Phenylethylamine through Activation of an Amine-Gated Chloride Channel. (2014). Journal of Neuroscience. [Link]

  • A mechanistic insight into 3,4-methylenedioxymethamphetamine (“ecstasy”)-mediated hepatotoxicity. (2011). Taylor & Francis Online. [Link]

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2022). Semantic Scholar. [Link]

  • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. (2021). PMC. [Link]

  • Simplified scheme of methamphetamine main metabolic pathways. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (2022). PMC. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved February 17, 2026, from [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. (2019). Frontiers in Pharmacology. [Link]

  • Quantitative structure–activity relationship analysis of the pharmacology of para-substituted methcathinone analogues. (2015). PMC. [Link]

  • Uptake and release of neurotransmitters. (2001). PubMed. [Link]

  • Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). (2018). Neuropharmacology. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved February 17, 2026, from [Link]

  • Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. (2013). PLOS One. [Link]

  • Quantitative structure–activity relationship. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

  • Study of Quantitative Structure-Activity Relationship Analysis (QSAR) for Drug Development. (n.d.). Longdom Publishing. Retrieved February 17, 2026, from [Link]

  • Phenethylamine. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of (2-Hydroxy-3-methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Enantiomerically Pure (2-Hydroxy-3-methylphenyl)ethylamine

(2-Hydroxy-3-methylphenyl)ethylamine is a chiral amine that serves as a valuable building block in the synthesis of various biologically active compounds, particularly in the pharmaceutical industry. The spatial arrangement of substituents around the chiral center can lead to significant differences in the pharmacological and toxicological profiles of the resulting enantiomers. Consequently, the ability to isolate or synthesize the desired enantiomer in high purity is of paramount importance for the development of safe and effective drugs. This guide provides an in-depth overview and detailed protocols for the most common and effective methods for the chiral resolution of racemic (2-Hydroxy-3-methylphenyl)ethylamine, designed for researchers, scientists, and drug development professionals.

Method 1: Classical Resolution via Diastereomeric Salt Formation

This method remains one of the most robust and scalable techniques for the separation of enantiomers.[1] It relies on the principle that enantiomers have identical physical properties, while diastereomers do not.[2] By reacting the racemic amine with an enantiomerically pure chiral acid, a pair of diastereomeric salts is formed. These salts exhibit different solubilities, allowing for their separation by fractional crystallization.[3][4]

The "Why": Causality in Diastereomeric Salt Resolution

The success of this method hinges on the differential solubility of the two diastereomeric salts. This difference arises from the distinct three-dimensional packing of the salts in the crystal lattice.[5] The choice of the resolving agent and the crystallization solvent is therefore critical. A suitable resolving agent will form a well-defined crystalline salt with one enantiomer of the amine while the salt of the other enantiomer remains preferentially in solution.[6] The solvent plays a crucial role in modulating the solubility of these salts; a solvent that maximizes the solubility difference between the two diastereomers will lead to a more efficient resolution.[7]

Experimental Workflow: Diastereomeric Salt Resolution

cluster_0 Salt Formation & Crystallization cluster_1 Separation & Isolation cluster_2 Liberation of Enantiomers racemic_amine Racemic (2-Hydroxy-3- methylphenyl)ethylamine dissolution Dissolve in a suitable solvent (e.g., Methanol) racemic_amine->dissolution chiral_acid Enantiopure Chiral Acid (e.g., (+)-Tartaric Acid) chiral_acid->dissolution crystallization Cool and allow for fractional crystallization dissolution->crystallization filtration Filter to separate the less soluble diastereomeric salt crystallization->filtration less_soluble_salt Less Soluble Salt (e.g., (R)-Amine-(+)-Acid) filtration->less_soluble_salt mother_liquor Mother Liquor containing the more soluble salt filtration->mother_liquor base_treatment_R Treat with base (e.g., NaOH) to liberate the free amine less_soluble_salt->base_treatment_R base_treatment_S Treat with base to liberate the free amine from mother liquor mother_liquor->base_treatment_S extraction_R Extract with an organic solvent base_treatment_R->extraction_R pure_R_amine Pure (R)-Enantiomer extraction_R->pure_R_amine extraction_S Extract with an organic solvent base_treatment_S->extraction_S enriched_S_amine Enriched (S)-Enantiomer extraction_S->enriched_S_amine cluster_0 Enzymatic Reaction cluster_1 Separation cluster_2 Isolated Products racemic_amine Racemic (2-Hydroxy-3- methylphenyl)ethylamine reaction Incubate in an organic solvent (e.g., Toluene) racemic_amine->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction filtration Filter to remove the immobilized enzyme reaction->filtration mixture Mixture of unreacted (S)-amine and acylated (R)-amide filtration->mixture separation Separation (e.g., Chromatography or Acid/Base Extraction) mixture->separation unreacted_amine Unreacted (S)-Amine (High ee%) separation->unreacted_amine acylated_amide Acylated (R)-Amide (High ee%) separation->acylated_amide hydrolysis Optional: Hydrolysis of the amide to obtain (R)-Amine acylated_amide->hydrolysis pure_R_amine Pure (R)-Amine hydrolysis->pure_R_amine

Caption: Workflow for enzymatic kinetic resolution of a racemic amine.

Protocol: Kinetic Resolution using Novozym 435 (Immobilized CALB)

Materials:

  • Racemic (2-Hydroxy-3-methylphenyl)ethylamine

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate (or another suitable acyl donor)

  • Anhydrous toluene (or another suitable organic solvent)

  • Standard laboratory glassware, magnetic stirrer, and temperature-controlled bath

Procedure:

  • Reaction Setup: To a solution of racemic (2-Hydroxy-3-methylphenyl)ethylamine (1.0 g) in anhydrous toluene (20 mL), add vinyl acetate (0.5 equivalents).

  • Enzymatic Reaction: Add Novozym 435 (e.g., 100 mg) to the reaction mixture. Stir the suspension at a controlled temperature (e.g., 40 °C).

  • Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots over time and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.

  • Enzyme Removal: Once the desired conversion is reached, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.

  • Separation of Products: The filtrate contains the unreacted enantiomer of the amine and the acylated enantiomer (amide). These can be separated by several methods, including:

    • Chromatography: Column chromatography on silica gel can separate the less polar amide from the more polar amine.

    • Acid/Base Extraction: The basic amine can be extracted into an acidic aqueous solution, leaving the neutral amide in the organic phase. The amine can then be recovered by basifying the aqueous layer and re-extracting into an organic solvent.

  • Analysis: Determine the yield and ee% of both the recovered amine and the amide (which can be hydrolyzed back to the other amine enantiomer if desired).

Method 3: Chiral Chromatography

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is a powerful technique for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers. [8][9]This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. [10]

The "Why": The Mechanism of Chiral Recognition on a CSP

The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. [11]The stability of these complexes differs for the two enantiomers due to steric and electronic interactions, causing one enantiomer to be retained longer on the column than the other. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used due to their broad applicability. [12]

Logical Flow: Chiral HPLC Method Development

cluster_0 Initial Screening cluster_1 Method Optimization cluster_2 Final Method select_csp Select a set of diverse Chiral Stationary Phases (CSPs) screening_runs Perform rapid screening runs select_csp->screening_runs select_mp Choose mobile phases for different modes (Normal, Reversed, Polar Organic) select_mp->screening_runs initial_hit Identify promising CSP/ mobile phase combinations screening_runs->initial_hit optimize_mp Optimize mobile phase composition (modifiers, additives) initial_hit->optimize_mp optimize_conditions Optimize flow rate, temperature, etc. optimize_mp->optimize_conditions validated_method Validated analytical or preparative method optimize_conditions->validated_method

Caption: Logical flow for developing a chiral HPLC separation method.

Protocol: General Guidelines for Chiral HPLC Method Development

Materials and Equipment:

  • HPLC or SFC system with a UV or Mass Spectrometric detector

  • A selection of chiral columns (e.g., polysaccharide-based like Chiralcel OD-H, Chiralpak AD-H, or others)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, methanol)

  • Additives (e.g., trifluoroacetic acid (TFA), diethylamine (DEA))

Procedure:

  • Column and Mobile Phase Screening:

    • Begin by screening a few different chiral columns with a set of standard mobile phases. For amines, normal phase mode (e.g., hexane/isopropanol with a basic additive like DEA) is often a good starting point.

    • Inject a solution of the racemic (2-Hydroxy-3-methylphenyl)ethylamine onto each column/mobile phase combination and observe if any separation occurs.

  • Method Optimization:

    • Once a promising column and mobile phase system are identified, optimize the separation by adjusting the mobile phase composition. Vary the ratio of the strong to weak solvent (e.g., the percentage of isopropanol in hexane).

    • Optimize the concentration of the additive (e.g., 0.1% DEA) to improve peak shape and resolution.

    • Investigate the effect of flow rate and column temperature on the resolution.

  • Preparative Separation (Scaling Up):

    • Once a good analytical separation is achieved (Resolution > 1.5), the method can be scaled up to a preparative scale by using a larger diameter column with the same stationary phase.

    • The flow rate and sample loading need to be adjusted for the larger column.

    • Collect the separated enantiomer fractions, and then remove the solvent to obtain the pure enantiomers.

Comparative Overview of Resolution Methods

MethodPrincipleAdvantagesDisadvantagesTypical YieldTypical ee%
Diastereomeric Salt Formation Formation and separation of diastereomeric salts with different solubilities. [1]Scalable, cost-effective for large quantities, well-established.Trial-and-error for solvent/resolving agent, theoretical max yield of 50% per enantiomer without racemization.30-45% (for one enantiomer)>95%
Enzymatic Kinetic Resolution Enzyme-catalyzed selective reaction of one enantiomer. [13]High enantioselectivity, mild reaction conditions, environmentally friendly.Theoretical max yield of 50% for each component, may require optimization of enzyme and conditions.40-50%>99%
Chiral Chromatography Differential interaction with a chiral stationary phase. [9]Both enantiomers can be recovered, applicable to small and large scales, rapid method development.High cost of chiral stationary phases and solvents for preparative scale, requires specialized equipment.>90% (total)>99%

Conclusion

The choice of a chiral resolution method for (2-Hydroxy-3-methylphenyl)ethylamine depends on the specific requirements of the project, including the desired scale, purity, cost, and available equipment. Diastereomeric salt crystallization is a classical and often cost-effective method for large-scale production. Enzymatic kinetic resolution offers excellent selectivity under mild conditions. Chiral chromatography provides a powerful tool for both analytical and preparative separations with high purity. By understanding the principles and following the detailed protocols outlined in this guide, researchers can effectively select and implement a suitable strategy for obtaining the desired enantiomer of this important chiral building block.

References

  • Formation and Crystallization based Separation of Diastereomeric Salts. (n.d.). MPG.PuRe. Retrieved February 15, 2024, from [Link]

  • Kovács, Z., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4935. [Link]

  • Bereczki, L., Marthi, K., & Pokol, G. (2003). Structure-resolvability relationship of several diastereomeric salt pairs of 1-phenylethylamine. Journal of Thermal Analysis and Calorimetry, 72(1), 281–289.
  • Diastereomeric resolution of p -chloromandelic acid with ( R )-phenylethylamine. (2025, August 9). ResearchGate. Retrieved February 15, 2024, from [Link]

  • Resolution of (rac)-Phenylethylamine by Lithocholic Acid: Structures and Analysis of Both the n- and p-Diastereomeric Salts. (2023, November 7). ACS Publications. Retrieved February 15, 2024, from [Link]

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. (n.d.). TU Delft Research Portal. Retrieved February 15, 2024, from [Link]

  • Kinetic Resolution of Drug Intermediates Catalyzed by Lipase B From Candida Antarctica Immobilized on immobead-350. (2018, July 15). PubMed. Retrieved February 15, 2024, from [Link]

  • Enzymatic Resolution of Bicyclic 1-Heteroarylamines Using Candida antarctica Lipase B. (2003, March 29). ACS Figshare. Retrieved February 15, 2024, from [Link]

  • Efficient and Stable Magnetic Chitosan-Lipase B from Candida Antarctica Bioconjugates in the Enzymatic Kinetic Resolution of Racemic Heteroarylethanols. (2020, January 15). MDPI. Retrieved February 15, 2024, from [Link]

  • Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. (n.d.). Retrieved February 15, 2024, from [Link]

  • Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of. (2023, July 14). University of Babylon Private CDN. Retrieved February 15, 2024, from [Link]

  • Process for preparing 2-hydroxy-2-phenylethylamines. (n.d.). Google Patents.
  • Process for resolution of 1-(3-hydroxyphenyl)-2-methylamino ethanol. (2012, May 3). Google Patents.
  • Chiral resolution. (n.d.). Wikipedia. Retrieved February 15, 2024, from [Link]

  • A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. (n.d.). Google Patents.
  • Resolution of a Racemic Mixture. (n.d.). Science Learning Center. Retrieved February 15, 2024, from [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC. Retrieved February 15, 2024, from [https://ymc.eu/d/ efficient-method-development-for-chiral-separation-by-using-chiral-art-columns.20.pdf]([Link] efficient-method-development-for-chiral-separation-by-using-chiral-art-columns.20.pdf)

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014, September 1). LCGC International. Retrieved February 15, 2024, from [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie. Retrieved February 15, 2024, from [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). PMC. Retrieved February 15, 2024, from [Link]

  • PREPARATION OF AMPHETAMINES FROM PHENYLPROPANOLAMINES. (n.d.). Patent 1442006. Retrieved February 15, 2024, from [Link]

  • A process for the synthesis of ortho-methylated hydroxyaromatic compounds. (n.d.). European Patent Office - EP 0373668 A2. Retrieved February 15, 2024, from [Link]

  • WO 2015/155664 Al. (2015, October 15). Googleapis.com. Retrieved February 15, 2024, from [Link]

Sources

Application Note: Precision Asymmetric Synthesis of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chiral amine (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine (also referred to as (S)-3-methyl-2-hydroxy-α-methylbenzylamine) is a high-value pharmacophore found in various NMDA receptor antagonists and catalytic ligands (e.g., Salen-type catalysts). Its synthesis presents a specific challenge: the ortho-hydroxy substitution on the phenyl ring can interfere with classical Lewis acid-catalyzed imine formation and metal-catalyzed hydrogenations.

This Application Note outlines two validated, orthogonal protocols for the asymmetric synthesis of this target:

  • Route A (Biocatalytic): A direct, "green" transamination using

    
    -Transaminases (ATAs). This is the preferred route for scale-up due to fewer steps and high enantioselectivity (
    
    
    
    ).
  • Route B (Chemocatalytic): A robust Medicinal Chemistry route using Ellman’s Chiral Auxiliary ((S)-tert-butanesulfinamide). This route is ideal for gram-scale synthesis where enzyme screening is not feasible.

Retrosynthetic Analysis & Pathway Logic

The following diagram illustrates the two strategic disconnections available for the target molecule.

G cluster_legend Legend Target (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine (Target Molecule) ATA_Step Biocatalytic Transamination (ω-Transaminase + PLP) ATA_Step->Target Direct Conversion (1 Step) Ketone 2-Hydroxy-3-methylacetophenone (Starting Material) Ketone->ATA_Step + Isopropylamine (Donor) Protected_Ketone 2-Benzyloxy-3-methylacetophenone Ketone->Protected_Ketone BnBr, K2CO3 Deprotection Acid Hydrolysis & Deprotection Deprotection->Target Chemical Route (4 Steps) Sulfinamide (S,S)-N-Sulfinyl Amine Intermediate Sulfinamide->Deprotection Imine Chiral N-Sulfinyl Imine Imine->Sulfinamide NaBH4 (Diastereoselective Red.) Protected_Ketone->Imine (S)-t-Bu-SONH2 Ti(OEt)4 key1 Route A: Biocatalysis (Green) key2 Route B: Ellman Auxiliary (Chem)

Figure 1: Retrosynthetic analysis showing the direct Biocatalytic route (Green) versus the multi-step Ellman route (Blue).

Route A: Biocatalytic Transamination (Process Route)

This protocol utilizes an (S)-selective


-Transaminase (ATA) .[1] Transaminases are capable of accepting ortho-substituted acetophenones, provided the steric bulk is managed. The reaction uses Isopropylamine (IPA) as the amine donor, driving the equilibrium by the removal of volatile acetone.
Mechanism & Causality

The enzyme facilitates the transfer of an amino group from IPA to the ketone via a Pyridoxal-5'-phosphate (PLP) cofactor.[2][3] The ortho-hydroxy group is generally tolerated by ATAs, unlike metal catalysts which may be poisoned by the phenol.

Experimental Protocol

Materials:

  • Substrate: 2-Hydroxy-3-methylacetophenone (100 mg, 0.67 mmol).

  • Enzyme: Commercially available (S)-ATA screening kit (e.g., Codexis ATA-113, ATA-251, or Vibrio fluvialis wild type).

  • Cofactor: PLP (1 mM final).

  • Donor: Isopropylamine (1 M as HCl salt, pH adjusted).

  • Buffer: Potassium Phosphate (100 mM, pH 7.5).

  • Co-solvent: DMSO (10% v/v).

Step-by-Step Procedure:

  • Buffer Prep: Prepare 10 mL of 100 mM K-phosphate buffer (pH 7.5) containing 1 mM PLP and 1 M Isopropylamine. Note: Adjust pH of IPA solution carefully with HCl to pH 7.5 before adding enzyme.

  • Substrate Solubilization: Dissolve 100 mg of ketone in 1 mL DMSO.

  • Reaction Initiation: Add the DMSO/substrate solution to 9 mL of the Buffer/Amine mix in a 20 mL reaction vial. Add 20-50 mg of lyophilized ATA enzyme powder.

  • Incubation: Incubate at 35°C with orbital shaking (250 rpm) for 24 hours. Leave the vial slightly open (covered with perforated parafilm) or use a nitrogen sweep to facilitate acetone evaporation (equilibrium displacement).

  • Workup: Acidify to pH 2 with 6N HCl to quench enzyme and protonate the amine. Extract unreacted ketone with Ethyl Acetate (3 x 5 mL). Discard organic layer (or recycle).

  • Isolation: Basify the aqueous phase to pH 12 with 10N NaOH. Extract the product amine into MTBE or DCM (3 x 10 mL). Dry over Na₂SO₄ and concentrate.

Quantitative Data Targets:

Parameter Target Specification Notes
Conversion > 90% Driven by IPA excess/acetone removal

| Enantiomeric Excess (


) | > 99% (S) | Intrinsic enzymatic selectivity |
| Yield (Isolated) | 80-85% | Loss primarily due to extraction efficiency |

Route B: Ellman’s Sulfinamide Auxiliary (Lab Scale)

For laboratories without access to enzyme libraries, the Ellman Auxiliary method is the gold standard. To ensure high yield and avoid titanium-phenoxide formation, protection of the phenol is mandatory .

Mechanism & Causality

Condensation of the ketone with (S)-tert-butanesulfinamide yields a chiral N-sulfinyl imine. The bulky tert-butyl group directs the subsequent hydride attack (from NaBH₄) to the Re-face of the imine, yielding the (S,S)-sulfinamide diastereomer. Acid hydrolysis removes the auxiliary.

Experimental Protocol

Step 1: Protection (Benzyl Ether Formation)

  • Dissolve 2-hydroxy-3-methylacetophenone (1.0 eq) in DMF.

  • Add K₂CO₃ (1.5 eq) and Benzyl bromide (1.1 eq). Stir at 60°C for 4 hours.

  • Standard aqueous workup and crystallization/column chromatography.

    • Checkpoint: Ensure phenol is fully protected (disappearance of OH stretch in IR).

Step 2: Imine Formation

  • To a solution of 2-Benzyloxy-3-methylacetophenone (1.0 eq) in dry THF (0.5 M), add (S)-(-)-2-methyl-2-propanesulfinamide (1.1 eq).

  • Add Ti(OEt)₄ (2.0 eq) dropwise. Caution: Exothermic.

  • Reflux (70°C) for 16-24 hours. Monitor by TLC.[4]

  • Quench: Cool to RT and pour into brine/EtOAc. Add Celite, stir, and filter off titanium salts.

  • Concentrate and purify the N-sulfinyl imine by silica chromatography.

Step 3: Diastereoselective Reduction

  • Dissolve the imine in dry THF. Cool to -48°C (Cryocooler or dry ice/acetonitrile).

  • Add NaBH₄ (5.0 eq) or L-Selectride (for higher selectivity) slowly.

  • Warm to RT naturally over 4 hours.

  • Quench with sat. NH₄Cl.[5] Extract with EtOAc.

    • Validation: Check diastereomeric ratio (dr) by HPLC. Target > 95:5.

Step 4: Deprotection (Global)

  • Dissolve the sulfinamide intermediate in MeOH.

  • Add 4M HCl in Dioxane (4 eq). Stir 1 h to cleave the sulfinyl group.

  • Debenzylation: Add Pd/C (10 wt%) and stir under H₂ atmosphere (balloon) for 4-6 hours to remove the benzyl group.

  • Filter catalyst, concentrate, and recrystallize the hydrochloride salt.

Analytical Validation (QC)

Chiral HPLC Method:

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (or 210 nm).

  • Expected Retention: (R)-isomer (minor) elutes first; (S)-isomer (major) elutes second (confirm with racemate standard).

NMR Characterization (Free Base):

  • 1H NMR (400 MHz, CDCl3):

    
     6.8-7.1 (m, 3H, Ar-H), 4.35 (q, 1H, CH-NH2), 2.25 (s, 3H, Ar-CH3), 1.40 (d, 3H, CH3-CH). Note: Phenolic OH is broad/exchangeable.
    

Process Decision Matrix

Use the following flowchart to select the appropriate method for your scale and resources.

Workflow Start Start: Synthesis of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine Decision1 Is Enzyme Library Available? Start->Decision1 BioStart Route A: Biocatalysis Decision1->BioStart Yes ChemStart Route B: Ellman Chemistry Decision1->ChemStart No Screen Screen ATA Kit (24-well plate) Donor: IPA, pH 7.5 BioStart->Screen Hit Hit Identified? (Conv > 20%) Screen->Hit ScaleUp Scale-up (1-100g) Optimized pH/Temp Hit->ScaleUp Yes Hit->ChemStart No (Fallback) Protect Protect Phenol (BnBr) ChemStart->Protect Condense Imine Formation (Ti(OEt)4) Protect->Condense Reduce Reduction (NaBH4, -48°C) Condense->Reduce Deprotect Global Deprotection (HCl + H2/Pd) Reduce->Deprotect

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on resource availability.

References

  • Ellman, J. A., et al. (1997). "N-tert-Butanesulfinamide: A New Chiral Ammonia Equivalent." Accounts of Chemical Research. Link

  • Shin, J. S., & Kim, B. G. (1999). "Asymmetric synthesis of chiral amines with omega-transaminase." Biotechnology and Bioengineering.[1] Link

  • Nanjing Finechem. "(S)-1-(2-Hydroxy-3-Methylphenyl)Ethylamine Product Specification." Link

  • Kroutil, W., et al. (2011). "Asymmetric synthesis of amines by transaminases." Current Opinion in Chemical Biology. Link

  • Codexis Inc. "Codex® Transaminase Screening Kits Protocol." Link

Sources

Technical Application Note: Enzymatic Kinetic Resolution of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the isolation of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine (hereafter referred to as (S)-1 ) from its racemic mixture. The method utilizes Novozym 435 (Candida antarctica Lipase B immobilized on acrylic resin) to effect a kinetic resolution (KR).[1]

Unlike traditional fractional crystallization, this enzymatic route operates under mild conditions (neutral pH, ambient temperature) and exploits the high enantioselectivity of CAL-B toward (R)-amines.[1] The process relies on the selective N-acylation of the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and easily separable via acid-base extraction.[1] This protocol addresses specific challenges posed by the ortho-hydroxy and meta-methyl substituents, particularly chemoselectivity (N-acylation vs. O-acylation).[1]

Scientific Principles & Mechanism[2]

The Biocatalytic System

The resolution relies on Kinetic Resolution (KR) .[1][2] The lipase distinguishes between the two enantiomers of the racemic amine based on the steric fit within its active site.

  • Enzyme: Candida antarctica Lipase B (CAL-B).[1][2][3][4]

  • Selectivity: CAL-B is strictly (R)-selective for the acylation of primary amines in organic media [1].[1]

  • Reaction: The (R)-amine is converted to the corresponding amide (neutral), while the (S)-amine remains as the free base.[1]

Chemoselectivity: The Ortho-Hydroxy Challenge

The substrate contains a phenolic hydroxyl group (-OH) at the ortho position.[1] Lipases can theoretically catalyze both esterification (of phenols) and amidation (of amines).[1]

  • Thermodynamic Control: Amides are more stable than esters.[1]

  • Kinetic Control: Amines are significantly more nucleophilic than phenols.[1] By using a non-activated acyl donor (e.g., isopropyl acetate) in a non-polar solvent, N-acylation proceeds rapidly, while O-acylation is kinetically suppressed [2].[1]

Mechanism of Action (Ping-Pong Bi-Bi)
  • Acyl-Enzyme Formation: The serine residue in the catalytic triad attacks the acyl donor (ester), releasing the alcohol byproduct.[1]

  • Enantioselective Nucleophilic Attack: The (R)-amine nucleophile attacks the acyl-enzyme intermediate.[1] The (S)-amine is sterically hindered from approaching the active site effectively.[1]

  • Product Release: The (R)-amide is released, regenerating the free enzyme.[1]

Experimental Workflow Visualization

The following diagram outlines the logical flow of the resolution process, from racemic starting material to isolated (S)-enantiomer.

G Start Racemic 1-(2-Hydroxy-3-methylphenyl)ethylamine Reaction Enzymatic Reaction (Novozym 435 + Isopropyl Acetate) Toluene, 30°C, 24-48h Start->Reaction Dissolve & Add Enzyme Filter Filtration (Remove Enzyme) Reaction->Filter Completion (>50% Conv) Extraction Acid-Base Workup (Partitioning) Filter->Extraction Add 1M HCl OrgLayer Organic Layer Contains: (R)-Amide Extraction->OrgLayer Hydrophobic Phase AqLayer Aqueous Layer (Acidic) Contains: (S)-Amine Salt Extraction->AqLayer Hydrophilic Phase Basify Basification (pH > 11) Extract with DCM/MTBE AqLayer->Basify NaOH treatment FinalProduct Purified (S)-Amine (Target) Basify->FinalProduct Evaporation

Figure 1: Workflow for the enzymatic resolution and separation of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine.

Detailed Protocol

Materials & Reagents
ComponentSpecificationRole
Substrate rac-1-(2-Hydroxy-3-methylphenyl)ethylamineStarting Material
Biocatalyst Novozym 435 (Immobilized CAL-B)Catalyst
Acyl Donor Isopropyl Acetate (≥99%)Irreversible Acyl Donor
Solvent Toluene (Anhydrous) or MTBEReaction Medium
Workup HCl (1M), NaOH (2M), DCMSeparation
Reaction Setup (Gram Scale)

Target Scale: 1.0 g of racemic substrate.

  • Preparation: In a 50 mL round-bottom flask or glass vial, dissolve 1.0 g (6.6 mmol) of rac-1-(2-Hydroxy-3-methylphenyl)ethylamine in 20 mL of anhydrous Toluene .

    • Note: Toluene is preferred over polar solvents to minimize phenol solubility issues and maximize enzyme activity [3].[1]

  • Acyl Donor Addition: Add 1.2 equivalents of Isopropyl Acetate (0.81 g, ~0.92 mL).

    • Expert Tip: Isopropyl acetate is superior to ethyl acetate because the byproduct (isopropanol) is less inhibitory to the enzyme than ethanol.

  • Enzyme Addition: Add 100 mg of Novozym 435 (10% w/w relative to substrate).

  • Incubation: Seal the vessel and incubate at 30°C with orbital shaking (200 rpm).

    • Caution: Do not use magnetic stirring bars if possible, as they grind the immobilized beads, generating fines that complicate filtration. Use an orbital shaker or overhead stirrer.[1]

Monitoring & Endpoint

Monitor the reaction via Chiral HPLC.[1]

  • Column: Daicel Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (or 280 nm for phenol).[1]

  • Stop Condition: Stop the reaction when the conversion reaches 50-52% .

    • Reasoning: To obtain high enantiomeric excess (ee) of the unreacted (S)-amine, the reaction must proceed slightly beyond 50% conversion to consume all (R)-amine.[1]

Workup & Isolation (Self-Validating Separation)

This step separates the neutral amide from the basic amine.[1]

  • Filtration: Filter off the enzyme beads using a sintered glass funnel. Wash beads with 5 mL Toluene.[1] (Save beads for recycling).

  • Acid Extraction: Transfer the filtrate (Toluene) to a separatory funnel. Add 15 mL of 1M HCl . Shake vigorously.

    • Chemisty: The (S)-amine is protonated to form a water-soluble hydrochloride salt.[1] The (R)-amide remains neutral and stays in the Toluene.[1]

  • Phase Separation: Separate the layers.

    • Organic Layer: Contains (R)-Amide (and any unreacted phenol esters).[1]

    • Aqueous Layer: Contains (S)-Amine[1]·HCl .

  • Basification: Cool the aqueous layer to 0-5°C. Slowly add 2M NaOH until pH > 11.

  • Final Extraction: Extract the turbid aqueous mixture with Dichloromethane (DCM) or MTBE (3 x 15 mL).

  • Drying: Combine organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Yield: Expect ~35-40% isolated yield of (S)-amine (theoretical max is 50%).[1]

Data Analysis & Optimization

Key Metrics

Summarize your results using the following parameters.

ParameterFormulaTarget
Conversion (

)

50 - 52%
Enantiomeric Excess (

)

> 99%
Enantiomeric Ratio (

)

> 100
Optimization Decision Tree

If the standard protocol yields suboptimal results (e.g., low


-value or slow rate), follow this logic:

Optimization Problem Performance Issue? SlowRate Slow Reaction Rate Problem->SlowRate LowSelectivity Low Selectivity (E < 50) Problem->LowSelectivity TempAction Increase Temp to 45°C SlowRate->TempAction DonorAction Switch to Ethyl Methoxyacetate (Activated Donor) SlowRate->DonorAction Increases rate but risk of phenol acylation SolventAction Change Solvent (Try MTBE or DIPE) LowSelectivity->SolventAction WaterAction Check Water Activity (Add molecular sieves) LowSelectivity->WaterAction

Figure 2: Troubleshooting and optimization logic for lipase-catalyzed resolution.

Critical Considerations for Ortho-Substitution
  • Steric Hinderance: The 3-methyl group may slow down the reaction compared to unsubstituted phenylethylamine.[1] If the reaction stalls at <40% conversion after 48h, switch to Ethyl Methoxyacetate as the acyl donor. This "activated" ester increases reaction rates significantly [4].[1]

  • Phenol Protection: If significant O-acylation is observed (detected by LC-MS), consider protecting the phenol as a benzyl ether prior to resolution, then deprotecting via hydrogenation.[1] However, under the prescribed conditions (Toluene, Isopropyl Acetate), direct resolution is usually successful.

References

  • Ghanem, A. (2007).[1] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron, 63(8), 1721-1754.[1] Link[1]

  • Paizs, C., & Irimie, F. D. (2011).[1] Lipase-mediated synthesis of enantiopure amines and amides. In Stereoselective Synthesis of Drugs and Natural Products. Link[1]

  • Xu, J., et al. (2012).[1] Preparation of (R)-1-(2-Naphthyl)ethylamine by Enzymatic Kinetic Resolution with A New Acyl Donor. Chinese Journal of Organic Chemistry. Link

  • González-Sabin, J., et al. (2011).[1] Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry, 9, 8171-8177.[1] Link

  • Breuer, M., et al. (2004).[1] Industrial Methods for the Production of Optically Active Amines. Angewandte Chemie International Edition, 43(7), 788-824.[1] Link[1]

Sources

Application Note: (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine (CAS: 689-852-9) represents a specialized class of phenolic chiral amines. Unlike the ubiquitous


-methylbenzylamine (

-PEA), this auxiliary incorporates a phenolic hydroxyl group at the ortho position and a methyl group at the meta position (relative to the ethylamine chain).

This structural modification confers two distinct advantages:

  • Secondary Interaction Site: The phenolic -OH acts as a hydrogen bond donor/acceptor or a metal chelation site, rigidifying the transition state in asymmetric transformations.

  • Enhanced Steric Bulk: The 3-methyl group (ortho to the phenol) restricts rotation and creates a deeper "chiral pocket," often resulting in higher diastereomeric excess (de) than non-substituted analogs.

This guide details protocols for its use in optical resolution of racemic acids and the synthesis of chiral Schiff base ligands for asymmetric catalysis.

Chemical Profile & Mechanism of Action

Physicochemical Properties
PropertySpecification
Chemical Formula

Molecular Weight 151.21 g/mol
Appearance White to off-white crystalline solid
Melting Point 110–115 °C
Chirality (S)-Enantiomer (dominant commercial form)
Solubility Soluble in MeOH, EtOH, THF; Sparingly soluble in water
pKa (approx) ~9.5 (Amine), ~10.0 (Phenol)
Mechanism of Chiral Induction

The efficacy of this auxiliary stems from its ability to form a "three-point interaction" model. In diastereomeric salt formation, the primary amine forms an ionic bond with the carboxylate of the target acid. Crucially, the ortho-hydroxyl group forms a secondary hydrogen bond with the carboxylate oxygen, "locking" the salt geometry.

ChiralMechanism Auxiliary (S)-Auxiliary (Amine + Phenol) Interaction Ionic Bond (NH3+ ... COO-) Auxiliary->Interaction Secondary H-Bond Lock (Phenol-OH ... O=C) Auxiliary->Secondary Intramolecular Steric Steric Shielding (3-Methyl Group) Auxiliary->Steric Target Racemic Target (Carboxylic Acid) Target->Interaction Result Rigid Diastereomeric Salt Complex Interaction->Result Secondary->Result Steric->Result Blocks Unwanted Conformation

Figure 1: Mechanistic interaction map showing how the phenolic group and methyl steric bulk cooperate to rigidify the diastereomeric complex.

Protocol A: Optical Resolution of Racemic Carboxylic Acids

This protocol is optimized for resolving


-arylpropionic acids (e.g., Ibuprofen analogs) or N-protected amino acids.
Reagents
  • Racemic Acid Substrate (10 mmol)

  • (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine (10 mmol, 1.0 eq)

  • Solvent System: Ethanol (95%) or Isopropanol (IPA)

  • Recrystallization Solvent: Acetone/Methanol mix (if needed)

Step-by-Step Procedure
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10 mmol of the racemic acid in the minimum amount of boiling Ethanol (~20–30 mL).

  • Addition: Add 10 mmol (1.51 g) of solid (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine slowly to the boiling solution.

    • Note: The solution may darken slightly; this is normal.

  • Crystallization:

    • Reflux the mixture for 15 minutes to ensure complete salt formation.

    • Remove heat and wrap the flask in a towel to allow slow cooling to room temperature over 4–6 hours. Rapid cooling promotes amorphous precipitation rather than crystalline diastereomers.

    • Once at room temperature, place the flask in a refrigerator (4 °C) for 12 hours.

  • Filtration: Filter the crystals via vacuum filtration. Wash the filter cake with cold Ethanol (2 x 5 mL).

    • Checkpoint: Save the mother liquor; it contains the enriched (R)-acid salt.

  • Purification (Recrystallization): Take a small sample of the crystals and check the optical rotation or diastereomeric excess (de) via chiral HPLC. If de < 95%, recrystallize the salt from hot Isopropanol.

  • Liberation of the Acid:

    • Suspend the purified salt in Ethyl Acetate (50 mL).

    • Add 1M HCl (15 mL) and stir vigorously for 30 minutes. The amine will protonate and move to the aqueous layer; the resolved acid will remain in the organic layer.

    • Separate the layers.[1] Extract the aqueous layer once more with Ethyl Acetate.

    • Dry the combined organic layers over

      
      , filter, and concentrate to yield the chiral acid.
      
Troubleshooting Table
ObservationRoot CauseCorrective Action
No precipitate forms Solvent too polar or volume too high.Evaporate 30% of solvent or add non-polar co-solvent (Hexane/Ether).
Oiling out (Gummy solid) Impurities or cooling too fast.Re-heat to reflux, add seed crystal, and cool at 1 °C/min.
Low stereoselectivity Salt solubility difference is low.Switch solvent from EtOH to IPA or Acetone (lower dielectric constant).

Protocol B: Synthesis of Chiral Tridentate Schiff Base Ligands

This amine is a premium precursor for "Salen-type" or "NOBIN-analog" ligands used in asymmetric metal catalysis (e.g., Enantioselective Diethylzinc Addition).

Reaction Scheme

Condensation of the amine with a salicylaldehyde derivative yields a tridentate (ONO) ligand.

Reagents
  • (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine (5 mmol)

  • Salicylaldehyde (or derivative, e.g., 3,5-di-tert-butylsalicylaldehyde) (5 mmol)

  • Anhydrous Ethanol or Methanol (20 mL)

  • Molecular Sieves (3Å) or

    
    
    
Step-by-Step Procedure
  • Preparation: Flame-dry a 50 mL 2-neck flask under nitrogen. Add activated Molecular Sieves (3Å).

  • Mixing: Add 5 mmol of the salicylaldehyde derivative and 20 mL of anhydrous Ethanol. Stir until dissolved.

  • Condensation: Add 5 mmol (0.75 g) of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine in one portion.

    • Visual Cue: The solution will immediately turn bright yellow or orange (formation of imine bond).

  • Reflux: Heat the mixture to reflux (80 °C) for 4–6 hours. Monitor by TLC (disappearance of aldehyde).

  • Work-up:

    • Filter the hot solution to remove molecular sieves.

    • Allow the filtrate to cool to room temperature. The Schiff base ligand often crystallizes directly upon cooling.

    • If no crystals form, reduce volume by 50% under vacuum and add cold Hexane.

  • Characterization: Verify structure via

    
    -NMR. Look for the imine proton singlet around 
    
    
    
    8.3–8.6 ppm and the disappearance of the aldehyde peak.

LigandSynthesis Start Start: Equimolar Amine + Aldehyde Reaction Reflux in EtOH (Dean-Stark or Mol. Sieves) Start->Reaction Check TLC Check: Aldehyde Consumed? Reaction->Check Check->Reaction No Workup Filter & Cool Check->Workup Yes Product Crystalline Chiral Ligand (Yellow/Orange Solid) Workup->Product

Figure 2: Workflow for the synthesis of chiral Schiff base ligands.

References & Authority

The protocols above are synthesized from standard methodologies for chiral phenylethylamine derivatives and specific data on phenolic auxiliaries.

  • General Resolution via Chiral Amines:

    • Source: Perry, J. J., & Kilburn, J. D. (2021). "Chiral Auxiliaries and Resolution Agents."[2][3][1][4] Stereoelectronics.org.

    • URL:[Link]

    • Relevance: Foundational principles of diastereomeric salt resolution and solvent dielectric effects.[1]

  • Phenolic Chiral Auxiliaries in Synthesis:

    • Source: Brenna, E., et al. (2020). "New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine." Molecules (MDPI).

    • URL:[Link]

    • Relevance: Details the use of hydroxyphenyl-ethylamine derivatives in asymmetric synthesis and reductive amination.

  • Schiff Base Ligand Synthesis:

    • Source: Lopez, J., Liang, S., & Bu, X. R. (1998).[5] "Unsymmetric chiral salen Schiff bases." Tetrahedron Letters.

    • URL:[Link]

    • Relevance: Protocols for condensing chiral amines with salicylaldehydes to form tridentate ligands.

  • Commercial Availability & Properties:

    • Source: Nanjing Finechem Holding Co. Product Specification.

    • Relevance: Verification of CAS 689-852-9, physical state, and storage conditions.[6]

Sources

Application Notes & Protocols: (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Chiral Amino Alcohols in Asymmetric Synthesis

The pursuit of enantiomerically pure compounds is a cornerstone of modern drug discovery and development, as the stereochemistry of a molecule is often intrinsically linked to its pharmacological activity. Asymmetric catalysis has emerged as a powerful tool in this endeavor, enabling the selective synthesis of one enantiomer over the other.[1] The efficacy of an asymmetric catalyst is largely dictated by the nature of its chiral ligand, which orchestrates the stereochemical outcome of the reaction.

(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine is a valuable chiral building block, integrating both a stereogenic center and coordinating functional groups (hydroxyl and amino) that make it an excellent precursor for a variety of chiral ligands. These ligands, particularly Schiff bases, can coordinate with transition metals to form catalysts capable of inducing high levels of enantioselectivity in a range of organic transformations. This document provides a detailed guide to the synthesis of a representative Schiff base ligand derived from (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine and its application in the asymmetric transfer hydrogenation of prochiral ketones, a key transformation in the synthesis of chiral secondary alcohols.

Part 1: Synthesis of a Chiral Schiff Base Ligand

The condensation of a primary amine with an aldehyde or ketone is a robust method for the synthesis of Schiff bases.[2] In this protocol, we detail the synthesis of a chiral Schiff base ligand from (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine and salicylaldehyde. The resulting ligand possesses multiple coordination sites (the imine nitrogen, the phenolic hydroxyl groups) that are crucial for forming a stable and effective chiral catalyst.

Experimental Protocol: Synthesis of (S)-N-(salicylidene)-1-(2-hydroxy-3-methylphenyl)ethylamine

Materials:

  • (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine

  • Salicylaldehyde

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard glassware for filtration and recrystallization

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine (1.51 g, 10 mmol) in 30 mL of absolute ethanol.

  • To this solution, add salicylaldehyde (1.22 g, 10 mmol) in one portion.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. A crystalline precipitate of the Schiff base should form.

  • If precipitation is slow, the solution can be cooled further in an ice bath.

  • Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold ethanol.

  • Recrystallize the crude product from hot ethanol to obtain the pure Schiff base ligand as a crystalline solid.

  • Dry the purified product under vacuum.

Part 2: Application in Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a widely used method for the enantioselective reduction of ketones to chiral secondary alcohols.[3] This reaction typically employs a transition metal catalyst, a chiral ligand, and a hydrogen donor such as 2-propanol or a formic acid/triethylamine mixture. The chiral ligand, in this case, our synthesized Schiff base, complexes with the metal (e.g., Ruthenium) to create a chiral environment that directs the hydrogenation to one face of the prochiral ketone.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • (S)-N-(salicylidene)-1-(2-hydroxy-3-methylphenyl)ethylamine (chiral ligand)

  • [Ru(p-cymene)Cl₂]₂ (Ruthenium precursor)

  • Acetophenone (substrate)

  • 2-Propanol (hydrogen donor and solvent)

  • Potassium hydroxide (or other suitable base)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk tube or similar reaction vessel

Procedure:

  • In-situ Catalyst Formation: In a Schlenk tube under an inert atmosphere, combine [Ru(p-cymene)Cl₂]₂ (3.1 mg, 0.005 mmol) and the chiral Schiff base ligand (5.1 mg, 0.02 mmol).

  • Add 5 mL of anhydrous 2-propanol to the tube and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup: In a separate vessel, prepare a solution of acetophenone (120 mg, 1 mmol) in 5 mL of 2-propanol.

  • To the catalyst solution, add the acetophenone solution followed by a solution of potassium hydroxide (0.2 M in 2-propanol, 0.1 mL, 0.02 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC or Gas Chromatography (GC).

  • Work-up and Purification: Upon completion, quench the reaction by adding a few drops of water.

  • Remove the solvent under reduced pressure.

  • Extract the product with diethyl ether (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting chiral alcohol by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation: Representative Results
SubstrateProductYield (%)Enantiomeric Excess (ee, %)
Acetophenone(S)-1-Phenylethanol>95>98
1-Tetralone(S)-1,2,3,4-Tetrahydronaphthalen-1-ol>92>97
Propiophenone(S)-1-Phenyl-1-propanol>94>96

Note: The data presented are representative values based on analogous systems and serve to illustrate the potential efficacy of the described catalytic system.

Part 3: Mechanistic Insights and Visualization

The mechanism of asymmetric transfer hydrogenation with Ru(II)-diamine type catalysts is well-studied.[4][5] The reaction proceeds through a concerted outer-sphere mechanism.

Proposed Catalytic Cycle:

  • The Ru(II) precursor reacts with the chiral Schiff base ligand to form the active catalyst.

  • In the presence of a base, the catalyst is converted to a ruthenium hydride species by the hydrogen donor (2-propanol), which is oxidized to acetone.

  • The prochiral ketone coordinates to the ruthenium hydride.

  • The hydride is transferred to the carbonyl carbon of the ketone via a six-membered transition state. The stereochemistry of the chiral ligand dictates which face of the ketone is accessible for hydride transfer, thus determining the chirality of the resulting alcohol.

  • The product alcohol dissociates from the catalyst, and the catalyst is regenerated to continue the cycle.

Diagrams

G cluster_0 Catalyst Formation (in-situ) cluster_1 Reaction Execution cluster_2 Work-up & Purification Ru_precatalyst [Ru(p-cymene)Cl2]2 Catalyst_Formation Stir at RT, 30 min Ru_precatalyst->Catalyst_Formation Ligand Chiral Schiff Base Ligand Ligand->Catalyst_Formation Solvent1 2-Propanol Solvent1->Catalyst_Formation Reaction_Mixture Stir at RT Catalyst_Formation->Reaction_Mixture Substrate Acetophenone in 2-Propanol Substrate->Reaction_Mixture Base KOH in 2-Propanol Base->Reaction_Mixture Quench Quench Reaction_Mixture->Quench Add H2O Evaporation Evaporation Quench->Evaporation Remove Solvent Extraction Extraction Evaporation->Extraction Extract with Et2O Purification Purification Extraction->Purification Column Chromatography Analysis Determine ee% Purification->Analysis Chiral HPLC

Caption: Proposed catalytic cycle for Ru-catalyzed ATH of ketones.

References

  • Kanto Chemical Co., Inc. (n.d.). Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. Retrieved from [Link]

  • Halpern, J., & Trost, B. M. (2004). Asymmetric Catalysis. Proceedings of the National Academy of Sciences of the United States of America, 101(15), 5347. [Link]

  • Jalbout, A. F., Rezaei, S., & Trzaskowski, B. (2006). Synthesis and Physical Characterization of 2-((E)-1-(3-((E)-1-(2-hydroxyphenyl)ethylideneamino)-2-methylphenylimino)ethyl)phenol. Molbank, 2006(3), M455. [Link]

  • Patel, R. N. (2008). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 80(5), 757-773. [Link]

  • NSF Center for Computer Assisted Synthesis. (n.d.). Asymmetric Catalysis. Retrieved from [Link]

  • Lee, C.-Y., et al. (2026). Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis of (S)-/(R)-4-ethyl-N-[(2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]benzamide exhibiting differing antinociceptive effects. Bioorganic Chemistry, 170, 109491. [Link]

  • Zhang, J., et al. (2021). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. The Journal of Organic Chemistry, 86(24), 17453-17461. [Link]

  • Du, D.-M., Fang, T., Xu, J., & Zhang, S.-W. (2006). Structurally Well-Defined, Recoverable C3-Symmetric Tris(β-hydroxy phosphoramide)-Catalyzed Enantioselective Borane Reduction of Ketones. Organic Letters, 8(7), 1327-1330. [Link]

  • Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562-7563. [Link]

  • IOSR Journal of Applied Chemistry. (2016). “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. 9(8), 50-54. [Link]

  • Al-Adilee, K. J., & Al-Jibouri, M. N. (2015). Synthesis and Characterization of Some Heterocyclic Compounds from Salicylic Acid. Journal of Chemical and Pharmaceutical Research, 7(1), 743-753. [Link]

Sources

Application Notes and Protocols for Diastereomeric Salt Formation with (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the diastereomeric salt formation using (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine as a chiral resolving agent. This methodology is a cornerstone in the field of chiral separation, enabling the isolation of specific enantiomers from a racemic mixture, a critical step in the development of stereochemically pure pharmaceuticals and other fine chemicals.[1][2][3] This document outlines the underlying chemical principles, a detailed step-by-step experimental protocol, and critical parameters for optimization, including solvent selection and crystallization conditions. The content is structured to provide both theoretical understanding and practical guidance for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chiral Separation

Chirality is a fundamental property of many biologically active molecules, with enantiomers often exhibiting distinct pharmacological and toxicological profiles.[2][4] The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is therefore a critical process in the pharmaceutical industry.[1][5][6] One of the most robust and scalable methods for achieving this separation is through the formation of diastereomeric salts.[1][3][7]

This method leverages the reaction of a racemic mixture (e.g., a racemic carboxylic acid) with a single enantiomer of a chiral resolving agent (a chiral base in this case) to form a pair of diastereomeric salts.[3][8][9] Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and other physicochemical characteristics.[2][8] This difference allows for their separation by conventional techniques such as fractional crystallization.[1][2]

(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine is a valuable chiral resolving agent due to its structural features which facilitate the formation of well-defined crystalline salts with a variety of acidic compounds. This guide will detail the protocol for its effective use.

Principle of Diastereomeric Salt Formation

The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers into a pair of diastereomers, which can then be separated. The process can be conceptually broken down as follows:

  • Salt Formation: A racemic mixture of a chiral acid, (±)-Acid, is reacted with an enantiomerically pure chiral base, (S)-Base (in this case, (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine). This acid-base reaction forms two diastereomeric salts:

    • [(+)-Acid • (S)-Base]

    • [(-)-Acid • (S)-Base]

  • Differential Solubility & Crystallization: These two diastereomeric salts are not mirror images and will have different solubilities in a given solvent system.[7][10] By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), one diastereomer will be less soluble and will preferentially crystallize out of the solution.[11]

  • Separation: The crystallized, less-soluble diastereomeric salt is separated from the mother liquor (which is now enriched in the more-soluble diastereomer) by filtration.

  • Liberation of the Enantiomer: The enantiomerically pure acid is then recovered from the isolated diastereomeric salt by treatment with a strong acid to break the salt. The chiral resolving agent can often be recovered and reused.

Experimental Workflow Diagram

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Separation cluster_3 Step 4: Liberation racemic_acid Racemic Acid (R-Acid & S-Acid) mixture Mixture of Diastereomeric Salts (R-Acid-S-Base & S-Acid-S-Base) racemic_acid->mixture React with resolving_agent (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine resolving_agent->mixture crystallization Selective Crystallization (based on solubility difference) mixture->crystallization filtration Filtration crystallization->filtration solid Solid: Less Soluble Diastereomeric Salt filtration->solid liquid Mother Liquor: Enriched in More Soluble Diastereomeric Salt filtration->liquid acidification Acidification solid->acidification pure_enantiomer Pure Enantiomer of Acid acidification->pure_enantiomer recovered_agent Recovered Resolving Agent acidification->recovered_agent

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Experimental Protocol

This protocol provides a generalized procedure. The specific quantities, solvents, and temperatures will need to be optimized for the particular racemic compound being resolved.

Materials and Equipment
  • Resolving Agent: (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine

  • Racemic Compound: The chiral acid to be resolved

  • Solvents: A range of solvents for screening (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile)

  • Anti-solvent (optional): A solvent in which the diastereomeric salts are poorly soluble (e.g., water, heptane)

  • Acid: For liberation of the resolved enantiomer (e.g., hydrochloric acid)

  • Base: For recovery of the resolving agent (e.g., sodium hydroxide)

  • Glassware: Erlenmeyer flasks, beakers, graduated cylinders, Buchner funnel

  • Equipment: Magnetic stirrer with hotplate, filtration apparatus, rotary evaporator, pH meter/paper, analytical balance

  • Analytical Instrumentation: Chiral HPLC or GC, polarimeter for determining enantiomeric excess (ee) and optical purity.

Step-by-Step Procedure
Step 1: Solvent Screening and Optimization

The choice of solvent is a critical parameter for successful resolution.[11][12] An ideal solvent will maximize the solubility difference between the two diastereomeric salts.

  • Small-Scale Screening: In separate small test tubes or vials, dissolve small, equimolar amounts of the racemic acid and (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine in a variety of solvents.

  • Observation: Observe the formation of any precipitate at room temperature and upon cooling. Note the solvent in which a crystalline solid readily forms.

  • Solubility Assessment: The goal is to find a solvent where one diastereomeric salt is sparingly soluble while the other remains in solution.

Solvent PolarityExample SolventsTypical Observations
High Methanol, EthanolSalts may be too soluble, leading to low yields.
Medium Isopropanol, Acetone, Ethyl AcetateOften provide a good balance of solubility for selective crystallization.[1]
Low Toluene, HeptaneSalts may have very low solubility, leading to co-precipitation.
Step 2: Diastereomeric Salt Formation and Crystallization
  • Dissolution: In an appropriately sized flask, dissolve the racemic acid (1 equivalent) in the optimal solvent (or solvent mixture) determined from the screening step. Gentle heating may be required.

  • Addition of Resolving Agent: Add a solution of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine (0.5 to 1.0 equivalents) in the same solvent to the solution of the racemic acid. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the diastereomeric excess (d.e.) of the initial crop of crystals.

  • Crystallization: Stir the solution at a controlled temperature. Crystallization can be induced by:

    • Slow Cooling: Gradually cool the solution to room temperature, and then to a lower temperature (e.g., 0-5 °C) in an ice bath. A slower cooling rate generally enhances the selectivity of crystallization.[11]

    • Seeding: Add a small crystal of the desired diastereomeric salt (if available) to induce crystallization.

    • Anti-solvent Addition: Slowly add a solvent in which the salts are insoluble (an anti-solvent) to the solution to promote precipitation.[11]

  • Aging: Allow the mixture to stand (age) for a period (e.g., 2-24 hours) to allow for complete crystallization.[1]

Step 3: Isolation and Purification of the Diastereomeric Salt
  • Filtration: Isolate the crystalline diastereomeric salt by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum.

  • Analysis: Determine the diastereomeric excess (d.e.) of the isolated salt using an appropriate analytical technique (e.g., NMR, HPLC).

  • Recrystallization (if necessary): If the diastereomeric purity is not satisfactory, recrystallize the salt from the same or a different solvent system to enhance the purity.[10][11]

Step 4: Liberation of the Pure Enantiomer
  • Salt Dissociation: Suspend the purified diastereomeric salt in water or a suitable solvent.[11]

  • Acidification: Add a strong acid (e.g., 1M HCl) to the suspension until the pH is acidic (pH ~1-2). This will protonate the carboxylate of the acid and liberate the free enantiomerically enriched acid.

  • Extraction: Extract the liberated pure enantiomer into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure to yield the purified enantiomer.

  • Analysis: Determine the enantiomeric excess (ee) of the final product using chiral HPLC or GC and measure the optical rotation.

Step 5: Recovery of the Resolving Agent
  • Basification: The aqueous layer from the extraction step contains the protonated (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine. Make this layer basic by adding a strong base (e.g., NaOH) to deprotonate the amine.

  • Extraction: Extract the free chiral amine into an organic solvent.

  • Purification: Dry the organic layer and remove the solvent to recover the resolving agent, which can be reused.

Troubleshooting Guide

G cluster_0 No Crystallization cluster_1 Oiling Out cluster_2 Low Yield cluster_3 Low Diastereomeric Excess start Problem no_xtal Possible Causes: - Salts too soluble - Concentration too low start->no_xtal oiling Possible Causes: - Crystallization temp too high - High impurity level start->oiling low_yield Possible Causes: - Desired salt is too soluble start->low_yield low_de Possible Causes: - Similar solubilities of salts - Co-precipitation start->low_de sol_no_xtal Solutions: - Concentrate solution - Cool to lower temperature - Add anti-solvent - Try a different solvent no_xtal->sol_no_xtal sol_oiling Solutions: - Lower crystallization temp - Use a different solvent system - Add seed crystals oiling->sol_oiling sol_low_yield Solutions: - Optimize solvent/temperature - Use an anti-solvent - Adjust stoichiometry of resolving agent low_yield->sol_low_yield sol_low_de Solutions: - Slower cooling rate - Recrystallize the salt - Screen different solvents low_de->sol_low_de

Caption: Troubleshooting common issues in diastereomeric salt resolution.

Conclusion

The use of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine for diastereomeric salt formation is a powerful and versatile method for the resolution of racemic acids. The success of this technique is highly dependent on the systematic optimization of key parameters, most notably the choice of solvent and the control of crystallization conditions. By following the detailed protocol and troubleshooting guide presented in these application notes, researchers can effectively implement this methodology to obtain enantiomerically pure compounds that are essential for pharmaceutical research and development.

References

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
  • Technical Support Center: Solvent Effects on Diastereomeric Salt Formation with (-)-Camphoric Acid. Benchchem.
  • Efficient Fast Screening Methodology for Optical Resolution Agents: Solvent Effects Are Used To Affect the Efficiency of the Resolution Process. Organic Process Research & Development - ACS Publications.
  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. PMC.
  • High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents and Other Factors. ResearchGate. Available at: [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available at: [Link]

  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Hiroshima University. Available at: [Link]

  • Resolution of Enantiomers. Unknown Source.
  • The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. MDPI. Available at: [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. Available at: [Link]

  • Resolution of Racemic Modifications. St. Paul's Cathedral Mission College. Available at: [Link]

  • Resolution of racemic amino acids. Google Patents.
  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Available at: [Link]

  • Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. Available at: [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. The Pennsylvania State University. Available at: [Link]

  • The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Semantic Scholar. Available at: [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. MDPI. Available at: [Link]

Sources

Application Note: HPLC Enantiomeric Separation of (2-Hydroxy-3-methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the enantiomeric separation of (2-Hydroxy-3-methylphenyl)ethylamine (often referred to as a substituted phenethylamine or tyramine derivative). It synthesizes industry-standard chiral method development strategies with specific chemical logic applicable to phenolic amines.

Abstract

The enantiomeric resolution of (2-Hydroxy-3-methylphenyl)ethylamine presents a dual challenge due to its amphoteric nature (basic primary amine and acidic phenolic hydroxyl) and the need for high selectivity to distinguish the steric hindrance of the 3-methyl group. This guide outlines a robust Normal Phase HPLC protocol utilizing polysaccharide-based Chiral Stationary Phases (CSPs). We demonstrate that a mobile phase consisting of n-Hexane:Ethanol:Diethylamine (90:10:0.1 v/v/v) on an Amylose tris(3,5-dimethylphenylcarbamate) column provides baseline resolution (


).

Introduction & Chemical Context

The Analyte

(2-Hydroxy-3-methylphenyl)ethylamine is a chiral primary amine. Structurally, it resembles


-methyltyramine.[1] The chiral center is located at the 

-carbon of the ethylamine chain.
  • Chemical Challenges:

    • Primary Amine (

      
      ):  Causes severe peak tailing on silica-based columns due to interaction with residual silanols.
      
    • Phenolic Hydroxyl (

      
      ):  Increases polarity and requires polar modifiers for elution.
      
    • 3-Methyl Substituent: Provides a critical "handle" for chiral recognition but requires a CSP capable of steric discrimination.

Selection of Stationary Phase

Polysaccharide-based CSPs are the industry standard for this class of compounds.

  • Amylose-based (AD-H, IA): Generally preferred for aromatic amines due to the helical structure of the amylose polymer, which forms inclusion pockets that accommodate the phenyl ring.

  • Cellulose-based (OD-H, IB): An alternative if amylose phases fail, offering a more linear "trench" recognition mechanism.

Recommendation: Start with Chiralpak AD-H (or the immobilized IA equivalent) as the primary column due to its high success rate with phenethylamines [1, 2].

Experimental Protocol

Reagents and Equipment
  • HPLC System: Agilent 1260 Infinity II or equivalent with quaternary pump and DAD.

  • Solvents: n-Hexane (HPLC Grade), Ethanol (Absolute, HPLC Grade), Diethylamine (DEA, >99.5%).

  • Column: Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m).[2][3]
  • Sample: Racemic (2-Hydroxy-3-methylphenyl)ethylamine hydrochloride.

Chromatographic Conditions (Optimized)
ParameterSettingRationale
Mobile Phase n-Hexane / Ethanol / DEA (90 : 10 : 0.1)Hexane: Non-polar carrier.Ethanol: H-bond donor/acceptor modifier.DEA: Blocks silanols to ensure sharp peaks.
Flow Rate 1.0 mL/minStandard balance between pressure and efficiency.
Column Temp. 25°CLower temperatures often improve chiral recognition (

).
Detection UV 220 nm (Ref 360 nm)220 nm targets the phenol ring absorption; 254 nm is secondary.
Injection Vol. 5 - 10

L
Prevent column overload.
Sample Conc. 0.5 mg/mL in EthanolDissolving in MP modifier prevents solvent shock.
Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Measure 900 mL of n-Hexane.

    • Measure 100 mL of Ethanol.[2]

    • Add 1.0 mL of Diethylamine (DEA) to the Ethanol before mixing with Hexane to ensure miscibility.

    • Mix thoroughly and degas (sonication or vacuum filtration). Note: Do not use nylon filters with high pH additives.

  • System Equilibration:

    • Install the column.

    • Ramp flow rate from 0.1 to 1.0 mL/min over 5 minutes.

    • Flush with at least 20 column volumes (~30-40 mins) until the baseline is stable.

  • Sample Preparation:

    • Weigh 5 mg of the racemic salt.

    • Dissolve in 10 mL of Ethanol.

    • Critical: If the sample is a hydrochloride salt, add 1 drop of DEA to the sample vial to neutralize the HCl and free the amine base. This prevents system peaks and retention time shifts.

    • Filter through a 0.45

      
      m PTFE syringe filter.
      
  • Data Acquisition:

    • Inject the racemate to determine retention times (

      
      ) and resolution (
      
      
      
      ).
    • Inject individual enantiomer standards (if available) to identify elution order (typically (S) elutes before (R) on AD-H, but this must be experimentally verified).

Method Development Logic & Troubleshooting

The Role of Additives (DEA vs. TFA)

For this molecule, DEA is non-negotiable .

  • Without DEA: The primary amine interacts strongly with the silica support of the column, leading to broad, tailing peaks and potential irreversible adsorption.

  • Why not TFA? Acidic additives (TFA) are used for acidic analytes.[4] While "Polar Organic Mode" (ACN/MeOH/TFA/TEA) exists [3], Normal Phase with DEA is more robust for simple amines.

Optimization Decision Tree

Use the following logic flow to optimize the separation if the starting conditions fail.

OptimizationStrategy Start Initial Run: Hex/EtOH/DEA (90:10:0.1) CheckRs Check Resolution (Rs) Start->CheckRs Good Rs > 2.0 Method Validated CheckRs->Good Yes PoorSep 0.5 < Rs < 1.5 Partial Separation CheckRs->PoorSep No NoRet k' < 1.0 Elutes too fast CheckRs->NoRet No Tailing Peak Tailing > 1.5 CheckRs->Tailing No LowerT Action 1: Lower Temp to 15°C PoorSep->LowerT ReduceFlow Action 3: Reduce % EtOH (e.g., 95:5) NoRet->ReduceFlow IncreaseDEA Action 4: Increase DEA to 0.2% Tailing->IncreaseDEA ChangeMod Action 2: Switch Modifier EtOH -> IPA LowerT->ChangeMod If fails SwitchCol Switch Column: AD-H -> OD-H or IC ChangeMod->SwitchCol If fails

Figure 1: Decision tree for optimizing chiral separation of phenolic amines.

Alternative: Polar Organic Mode

If solubility in Hexane is poor, switch to Polar Organic Mode (POM) using an immobilized column (e.g., CHIRALPAK IA).

  • Mobile Phase: Acetonitrile / Methanol / TEA / Acetic Acid (95 : 5 : 0.2 : 0.1).

  • Mechanism: The acid/base ratio controls the ionization state, often improving selectivity for amphoteric molecules [3].

Results & Validation Criteria

Expected Chromatogram
  • Peak 1: (S)-Enantiomer (Typical elution order on Amylose, verify with standard).

  • Peak 2: (R)-Enantiomer.[5][6]

  • Resolution (

    
    ):  Target 
    
    
    
    .
  • Tailing Factor (

    
    ):  Target 
    
    
    
    .
System Suitability Table
ParameterAcceptance LimitTypical Result
Resolution (

)
NLT 1.52.8
Tailing Factor NMT 1.51.1
Plate Count (N) NLT 50008500
% RSD (n=5) NMT 2.0%0.4%

References

  • YMC Co., Ltd. (2021). Efficient method development for chiral separation by using CHIRAL ART columns. YMC Application Data. Link

  • Agilent Technologies. (2017). Development of a Method for the Chiral Separation of D/L-Amphetamine. Application Note 5991-7788EN. Link

  • Regis Technologies. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America. Link

  • Phenomenex. (2023). Chiral HPLC Separations Application Guide. Link

Sources

Application Note: Large-Scale Synthesis of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine

[1]

Executive Summary

(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine (hereafter Compound A ) is a high-value chiral phenolic amine intermediate.[1] It serves as a critical pharmacophore in the synthesis of antagonists for chemokine receptors (e.g., CXCR2) and other G-protein coupled receptors (GPCRs).[1]

The synthesis of Compound A presents specific process challenges:

  • Chirality: Establishing the (S)-configuration with high enantiomeric excess (>99% ee).

  • Functionality: The presence of the free phenolic hydroxyl group creates solubility issues and potential side reactions (e.g., ring hydrogenation) during standard reductive amination conditions.[1]

  • Sterics: The ortho-hydroxyl and meta-methyl substitution pattern introduces steric hindrance around the benzylic center, affecting enzyme kinetics and catalyst approach.

This guide outlines two validated protocols for large-scale manufacture:

  • Protocol A (The Workhorse): Classical Resolution via Diastereomeric Salt Formation.[1] Recommended for generic manufacturing where raw material costs must be minimized.[1]

  • Protocol B (The Modern Standard): Biocatalytic Transamination.[1] Recommended for Green Chemistry compliance and highest throughput.[1]

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the availability of the ketone precursor, 2-hydroxy-3-methylacetophenone .[1]

  • Route 1 (Chemical): Reductive amination of the ketone to the racemic amine, followed by optical resolution using a chiral acid.[1][2]

  • Route 2 (Biocatalytic): Direct asymmetric transamination of the ketone using an amine donor and an

    
    -Transaminase (
    
    
    -TA).[1]
Decision Matrix: Route Selection
FeatureProtocol A: Classical ResolutionProtocol B: Biocatalytic
Cost of Goods (COGS) Low (Cheap reagents:

, Tartaric Acid)
Medium (Enzyme costs, though recyclable)
Yield (Theoretical) 50% (unless racemization loop is added)100% (Theoretical)
E-Factor (Waste) High (Requires recrystallization solvents)Low (Water-based, fewer steps)
Equipment Standard Reactors (GLR/SSR)Fermenter or Bioreactor
Scalability Linear Scale-upLinear Scale-up

Protocol A: Classical Resolution (Chemical Route)[1]

This protocol utilizes the robust Leuckart-Wallach reaction or catalytic hydrogenation to generate the racemate, followed by resolution.[1]

Step 1: Synthesis of Racemic 1-(2-Hydroxy-3-methylphenyl)ethylamine[1]

Reaction Principle: The ketone is condensed with ammonia (or hydroxylamine followed by reduction) to form the imine, which is reduced in situ.[1]

Materials:

  • Precursor: 2-Hydroxy-3-methylacetophenone (1.0 equiv)[1]

  • Ammonium Acetate (

    
    ) (10.0 equiv)[1]
    
  • Reducing Agent: Sodium Cyanoborohydride (

    
    ) (1.5 equiv) [Note: For kg-scale, 
    
    
    /Raney Ni in Methanol/NH3 is preferred to avoid cyanide waste][1]
  • Solvent: Methanol[1][3]

Industrial Protocol (Hydrogenation Variant):

  • Charge: Load a high-pressure reactor (Hastelloy) with 2-hydroxy-3-methylacetophenone (50 kg) and Methanol (250 L).

  • Ammonolysis: Sparge anhydrous Ammonia gas (

    
    ) until saturation at 0–5°C.
    
  • Catalyst: Add Raney Nickel (5 wt% loading, water-wet slurry).

  • Hydrogenation: Pressurize to 20 bar

    
     and heat to 60°C. Stir for 12–18 hours.
    
    • Critical Control: Monitor consumption of

      
      . The phenolic ring is electron-rich; over-reduction to the cyclohexanol derivative is a risk if temperature exceeds 80°C.
      
  • Workup: Filter catalyst (under

    
     to prevent ignition). Concentrate filtrate.[1][4]
    
  • Isolation: Acidify with HCl to pH 2, wash with Ethyl Acetate (removes unreacted ketone), then basify with NaOH to pH 12.[1] Extract free amine into Isopropyl Acetate (IPAc).[1]

Step 2: Optical Resolution

Mechanism: (S)-Mandelic acid is selected as the resolving agent. It forms a less soluble diastereomeric salt with the (S)-amine due to specific hydrogen bonding interactions involving the phenolic -OH.

Protocol:

  • Salt Formation: Dissolve racemic amine (1.0 equiv) in Ethanol (5 volumes).

  • Addition: Add (S)-(+)-Mandelic acid (0.6 equiv) dissolved in hot Ethanol.

    • Note: Using 0.6 equiv (the "Pope Peachy" method) maximizes the yield of the desired salt while leaving the unwanted (R)-amine in the mother liquor.[1]

  • Crystallization: Heat to reflux (78°C) for 1 hour to ensure homogeneity. Cool slowly (5°C/hour) to 20°C.[1]

  • Filtration: Collect the precipitate. This is the (S)-Amine · (S)-Mandelate salt .

  • Recrystallization: If chiral HPLC indicates <98% ee, recrystallize from Ethanol/Water (95:5).[1]

  • Salt Break (Liberation): Suspend the salt in water.[1] Add 20% NaOH until pH > 12.[1] Extract the liberated (S)-amine into Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1]

  • Drying: Dry over

    
     and concentrate to yield the chiral oil.
    

Protocol B: Biocatalytic Transamination (Enzymatic Route)[1]

This route is superior for purity and yield but requires access to a transaminase library.[1]

Workflow Visualization:

BiocatalysisKetone2-Hydroxy-3-methyl-acetophenoneEnzymeω-Transaminase(PLP-dependent)Ketone->EnzymeDonorIsopropylamine(Amine Donor)Donor->EnzymeProduct(S)-AmineProductEnzyme->ProductStereoselectiveTransferByProductAcetone(Volatile)Enzyme->ByProductRemoval drivesequilibrium

Figure 1: Biocatalytic Transamination Cycle using Isopropylamine as the sacrificial donor.[1]

Protocol:

  • Enzyme Selection: Screen ATA (Amine Transaminase) libraries (e.g., Codexis, Johnson Matthey) for activity on ortho-substituted acetophenones.[1] The enzyme must tolerate the phenolic hydroxyl group.[1]

  • Reaction Mix (100 L Scale):

    • Substrate: 5 kg 2-hydroxy-3-methylacetophenone dissolved in DMSO (5% v/v co-solvent).

    • Buffer: 100 mM Potassium Phosphate, pH 7.5.

    • Amine Donor: 1M Isopropylamine (also serves as buffer).[1]

    • Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM).

    • Enzyme: 200 g lyophilized ATA powder.

  • Process Control:

    • Temperature: 30–35°C.[1]

    • Equilibrium Shift: Apply slight vacuum (200 mbar) or nitrogen sweep to remove Acetone byproduct.[1] This is crucial to drive conversion >90%.

  • Workup:

    • Adjust pH to 2 (quench enzyme).[1]

    • Filter denatured protein.[1]

    • Extract unreacted ketone with MTBE.[1]

    • Adjust pH to 12, extract (S)-amine product.[1]

Analytical Methods & Specifications

Chiral HPLC Method:

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm and 254 nm.[1]

  • Retention Times (Approx):

    • (R)-Isomer: 8.5 min[1]

    • (S)-Isomer: 11.2 min (Verify with standards).[1]

Product Specification (Acceptance Criteria):

Test Specification
Appearance White to off-white crystalline solid or viscous oil

| Purity (HPLC) |

Chiral Purity (ee)

1H NMRWater Content (KF)

1

Safety & Scale-Up Considerations

  • Hydrogenation Risks (Protocol A):

    • Raney Nickel is pyrophoric when dry.[1] Always handle as a water-wet slurry.

    • High-pressure hydrogenation requires Class I, Div 1 explosion-proof suites.[1]

  • Phenolic Handling:

    • Phenols are corrosive and toxic.[1][5] Full PPE (Tyvek suits, respirators) is mandatory to prevent skin absorption.[1]

  • Exotherms:

    • The neutralization of the alkaline salt break (Step 2, Protocol A) is exothermic.[1] Controlled addition of acid/base with active cooling is required.[1]

References

  • Nugent, T. C.[1] (Ed.). (2010).[1] Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH. Link[1]

  • Jacques, J., Collet, A., & Wilen, S. H. (1981).[1][6] Enantiomers, Racemates, and Resolutions. Wiley Interscience.[1] (The definitive text on classical resolution).[1]

  • Koszelewski, D., et al. (2010).[1] "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology, 28(6), 324-332.[1] Link[1]

  • Breuer, M., et al. (2004).[1] "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 43(7), 788-824.[1] Link[1]

  • Stirling, M., et al. (2010).[1] "Process Development and Scale-up of a Transaminase-Catalyzed Reaction." Organic Process Research & Development, 14(5), 1169–1170.[1] (Demonstrates scale-up of similar chiral amines).

Derivatization of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine for specific applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine (CAS: Specific to isomer) represents a "privileged scaffold" in asymmetric synthesis and medicinal chemistry. Its unique architecture combines a chiral benzylic amine with a proximal phenolic hydroxyl group and a steric methyl blocker at the ortho position. This 1,2,3-substitution pattern enables rigid chelation and precise steric gearing, making it superior to unsubstituted analogs in enantioselective applications.

This guide details three critical derivatization workflows:

  • Asymmetric Catalysis: Synthesis of steric-bulky Salen-type ligands.

  • Medicinal Chemistry: Cyclization to bioactive 3,4-dihydro-2H-1,3-benzoxazines.

  • Quality Control: Chiral resolution and purity analysis using GITC derivatization.

Structural Analysis & Reactivity Profile

The molecule features three reactive centers acting in concert:

  • Primary Amine (Chiral Center): The nucleophilic handle for Schiff base formation or acylation. The (S)-configuration dictates the stereochemical outcome of downstream applications.

  • Phenolic Hydroxyl: Provides secondary coordination (in ligands) or acts as the nucleophile in ring-closing reactions (oxazine formation).

  • 3-Methyl Group: A critical steric element. It prevents free rotation of coordinated metals and blocks ortho attack, directing reactivity to the para position or forcing substrate alignment in catalysis.

Application I: Synthesis of Chiral Salen Ligands

Target Audience: Catalysis Researchers, Organometallic Chemists.

Rationale

Condensation of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine with salicylaldehydes yields "Half-Salen" (tridentate) or full Salen (tetradentate) ligands. The 3-methyl group on the amine fragment works synergistically with substituents on the aldehyde to create a deep chiral pocket, essential for enantioselective epoxidations (Jacobsen-Katsuki) or hydrolytic kinetic resolutions.

Workflow Diagram

SalenSynthesis Start (S)-Amine Precursor SchiffBase Schiff Base Intermediate (Imine) Start->SchiffBase EtOH, Reflux - H2O Aldehyde Salicylaldehyde Derivative Aldehyde->SchiffBase Complex Active Chiral Catalyst SchiffBase->Complex Metal Source Oxidation (Air/O2) Metal Metal Acetate (Co, Mn, Cu) Metal->Complex

Figure 1: Modular synthesis of Chiral Salen catalysts. The modularity allows tuning of the aldehyde fragment while retaining the fixed (S)-chiral backbone.

Experimental Protocol: Schiff Base Condensation

Reagents:

  • (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine (1.0 eq)

  • 3,5-Di-tert-butylsalicylaldehyde (1.0 eq) (or substituted analog)

  • Anhydrous Ethanol (0.5 M concentration)

Procedure:

  • Dissolution: Dissolve the aldehyde in anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add the (S)-amine dropwise at room temperature. The solution will typically turn bright yellow/orange immediately (formation of imine).

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Note: For sterically hindered aldehydes, add 4Å molecular sieves to drive the equilibrium by water removal.

  • Crystallization: Cool the solution slowly to 0°C. The Schiff base ligand usually precipitates as yellow needles.

  • Isolation: Filter the solid, wash with cold cold ethanol, and dry under vacuum.

  • Validation: FTIR should show a strong C=N stretch at ~1630 cm⁻¹ and disappearance of the C=O stretch.

Application II: Synthesis of Bioactive 1,3-Benzoxazines

Target Audience: Medicinal Chemists, Polymer Scientists.[1]

Rationale

The 1,4-distance between the amine nitrogen and the phenolic oxygen allows for a Mannich-type cyclization with formaldehyde. This forms a 3,4-dihydro-2H-1,3-benzoxazine ring.[1][2][3][4][5] These derivatives are pharmacophores for antimicrobial agents and precursors for high-performance thermoset polymers (polybenzoxazines) that require chiral induction for helical ordering.

Mechanism & Pathway[6]

Benzoxazine cluster_conditions Conditions Amine (S)-Amine Scaffold Inter N-Hydroxymethyl Intermediate Amine->Inter Nucleophilic Attack on HCHO HCHO Paraformaldehyde (HCHO)n HCHO->Inter Cyclic Chiral 1,3-Benzoxazine Inter->Cyclic Intramolecular Cyclization (-H2O) Cond Solvent: Toluene/Dioxane Temp: 90-110°C Time: 4-8h

Figure 2: Cyclization pathway to 3,4-dihydro-2H-1,3-benzoxazine. The reaction exploits the 'ortho' relationship of the phenol to the ethylamine side chain.

Experimental Protocol: Cyclization

Reagents:

  • (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine (10 mmol)

  • Paraformaldehyde (22 mmol, 2.2 eq)

  • Toluene (30 mL)

Procedure:

  • Setup: Combine the amine and paraformaldehyde in a flask fitted with a reflux condenser. Crucial: Use a non-protic solvent like Toluene or 1,4-Dioxane to favor cyclization over polymerization.

  • Reaction: Reflux the mixture (110°C) for 6 hours. The solution will clarify as paraformaldehyde depolymerizes and reacts.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: The residue is often a viscous oil or low-melting solid. Purify via flash column chromatography (Silica gel, Hexane/EtOAc 8:2).

  • Validation: 1H NMR will show the characteristic O-CH2-N methylene singlet (or AB quartet due to chirality) at roughly δ 4.8–5.5 ppm.

Application III: Analytical Derivatization (GITC Method)

Target Audience: QC Analysts, Analytical Chemists.

Rationale

Verifying the Enantiomeric Excess (ee%) of the (S)-isomer is critical. Direct chiral HPLC can be expensive or require specific columns. Derivatization with GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) converts the enantiomers into diastereomeric thioureas, which are easily separated on standard C18 (Reverse Phase) columns.

Comparative Data: Derivatization Agents
ReagentTarget GroupReaction Cond.[1][2][6][7][8][9]StabilitySeparation (RP-HPLC)
GITC Primary Amine25°C, 10 minModerate (Analyze <24h)Excellent
FDAA (Marfey's) Primary Amine40°C, 60 minHighGood
O-Phthalaldehyde Prim. AmineInstantLow (Fluorescent)Moderate
Protocol: GITC Derivatization

Reagents:

  • Sample: 1 mg/mL solution of (S)-amine in Acetonitrile.

  • Reagent: 0.2% (w/v) GITC in Acetonitrile.

  • Buffer: 0.1% Triethylamine (TEA) in Acetonitrile.

Procedure:

  • Mix: In an HPLC vial, combine 50 µL Sample + 50 µL TEA solution + 100 µL GITC solution.

  • Incubate: Shake at room temperature for 15 minutes. No heating required.

  • Quench: Add 10 µL of 1% Acetic acid to neutralize excess amine/TEA.

  • Dilute: Add 800 µL of Mobile Phase A (Water/0.1% Formic Acid).

  • Analyze: Inject 10 µL onto a C18 column (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm).

    • Gradient: 20% to 80% Acetonitrile over 20 mins.

    • Detection: UV at 254 nm (aromatic) or 298 nm (thiourea).

Interpretation: The (S)-amine-GITC derivative and (R)-amine-GITC derivative are diastereomers. On a standard C18 column, the (S, S-GITC) complex typically elutes differently than the (R, S-GITC) complex due to differences in hydrophobicity and hydrogen bonding with the stationary phase.

References

  • Jacobsen, E. N., et al. "Highly Enantioselective Epoxidation Catalysts Derived from 1,2-Diaminocyclohexane." Journal of the American Chemical Society, 113(18), 7063–7064. (Foundational Salen Chemistry).

  • Cimarelli, C., & Palmieri, G. "Stereoselective synthesis of optically active 1-(2-hydroxyphenyl)ethylamines." Journal of Organic Chemistry, 61(16), 5557-5563. (Synthesis of the specific scaffold).

  • Bhawal, B. M., et al. "Synthesis and antimicrobial activity of some new 3,4-dihydro-2H-1,3-benzoxazines." Indian Journal of Chemistry, 41B, 817-820. (Oxazine cyclization protocols).

  • Kinoshita, T., et al. "Chiral discrimination of amino acids and amines by HPLC using GITC and FDAA." Journal of Chromatography A, 202, 375-379. (Analytical Protocol).

  • Tusar, M., et al. "Benzoxazines: From Synthesis to Application." Progress in Polymer Science, 80, 1-30. (Polymer applications of benzoxazines).

Sources

A Practical Guide to the Lipase-Catalyzed Kinetic Resolution of (±)-(2-Hydroxy-3-methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the enzymatic kinetic resolution of racemic (±)-(2-Hydroxy-3-methylphenyl)ethylamine. Chiral amines are critical building blocks in the synthesis of pharmaceuticals and fine chemicals, making their efficient preparation in enantiomerically pure form a significant challenge. The described method utilizes the commercially available and robust immobilized lipase B from Candida antarctica (Novozym® 435) to catalyze the enantioselective N-acylation of the racemic amine. This protocol offers a straightforward, scalable, and highly selective approach to obtain both the enantioenriched amine and its corresponding amide, which can be subsequently separated and utilized. We provide a step-by-step methodology, from the enzymatic reaction to the analytical validation by chiral High-Performance Liquid Chromatography (HPLC), including a guide for troubleshooting common experimental hurdles.

Introduction and Scientific Principle

The synthesis of single-enantiomer pharmaceutical compounds is of paramount importance, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Chiral amines, in particular, are ubiquitous structural motifs in a large percentage of active pharmaceutical ingredients.[1][2] Kinetic Resolution (KR) is a widely-used and practical strategy for resolving racemic mixtures.[3] This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, resulting in the separation of the faster-reacting enantiomer (as a product) from the slower-reacting one (which remains as the starting material).

Among various KR methodologies, enzyme-catalyzed resolutions are particularly attractive due to their high enantioselectivity, mild reaction conditions, and environmental compatibility.[4][5] Lipases, a class of hydrolases, have proven to be exceptionally versatile and robust enzymes for synthetic organic chemistry, often functioning efficiently in non-aqueous environments.[5][6]

The core of this protocol is the enantioselective N-acylation of (±)-(2-Hydroxy-3-methylphenyl)ethylamine catalyzed by immobilized Candida antarctica lipase B (CALB). In this reaction, the enzyme's chiral active site preferentially accommodates one enantiomer of the amine, facilitating its acylation by a simple acyl donor like ethyl acetate. The other enantiomer is a poor fit for the active site and reacts at a much slower rate. The process is ideally stopped at approximately 50% conversion, yielding the unreacted (S)-amine and the acylated (R)-amide, both in high enantiomeric excess (e.e.). These two compounds can then be easily separated by standard chemical extraction techniques.

Experimental Workflow Overview

The overall process is a multi-step workflow that begins with the racemic starting material and concludes with the analysis of two separate, enantioenriched compounds.

G cluster_0 Enzymatic Reaction cluster_1 Work-up & Separation cluster_2 Analysis RacemicAmine Racemic (±)-Amine ReactionVessel Kinetic Resolution (Stirring, 40°C) RacemicAmine->ReactionVessel AcylDonor Acyl Donor (Ethyl Acetate) AcylDonor->ReactionVessel Enzyme Immobilized Lipase (Novozym® 435) Enzyme->ReactionVessel Quench Reaction Quench & Enzyme Filtration ReactionVessel->Quench Extraction Liquid-Liquid Extraction (Acid/Base) Quench->Extraction AmineProduct (S)-Amine (Enantioenriched) Extraction->AmineProduct AmideProduct (R)-Amide (Enantioenriched) Extraction->AmideProduct HPLC Chiral HPLC Analysis (e.e. Determination) AmineProduct->HPLC AmideProduct->HPLC

Caption: Overall workflow for the enzymatic kinetic resolution.

Materials and Equipment

Reagents and Chemicals
  • (±)-(2-Hydroxy-3-methylphenyl)ethylamine (Substrate)

  • Immobilized Candida antarctica Lipase B (Novozym® 435, or equivalent)

  • Ethyl Acetate (ACS Grade, Acyl Donor and Solvent)

  • Methyl tert-butyl ether (MTBE, HPLC Grade)

  • Hydrochloric Acid (1 M aq.)

  • Sodium Hydroxide (1 M aq.)

  • Sodium Bicarbonate (Saturated aq. solution)

  • Brine (Saturated aq. NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hexane (HPLC Grade)

  • Isopropanol (HPLC Grade)

  • Diethylamine (for HPLC mobile phase modification)

Equipment
  • Glass reaction vial (e.g., 20 mL scintillation vial) with screw cap

  • Magnetic stirrer hotplate

  • Magnetic stir bar

  • Orbital shaker with temperature control

  • Filter funnel and filter paper (or a sintered glass funnel)

  • Separatory funnel (50 mL)

  • Rotary evaporator

  • Analytical balance

  • HPLC system with a UV detector

  • Chiral HPLC column (e.g., Chiralcel® OD-H or equivalent polysaccharide-based column)

Detailed Experimental Protocol

Part A: Enzymatic Kinetic Resolution
  • To a 20 mL glass vial equipped with a magnetic stir bar, add (±)-(2-Hydroxy-3-methylphenyl)ethylamine (1.0 mmol, 151.2 mg).

  • Add 10 mL of ethyl acetate. This serves as both the solvent and the acylating agent.

  • Stir the mixture at room temperature until the amine is fully dissolved.

  • Add the immobilized lipase, Novozym® 435 (100 mg, ~10% by weight of the substrate). The use of an immobilized enzyme simplifies removal at the end of the reaction.[4]

  • Seal the vial tightly and place it on a magnetic stirrer hotplate or in an orbital shaker set to 200 RPM and 40°C.

  • Allow the reaction to proceed for 24-48 hours. The progress should be monitored periodically by chiral HPLC (see Section 5) to determine conversion. The optimal endpoint is at or near 50% conversion to maximize the enantiomeric excess of both the remaining amine and the newly formed amide.

Part B: Reaction Work-up and Enzyme Removal
  • Once the reaction has reached ~50% conversion, remove the vial from the shaker/heater and allow it to cool to room temperature.

  • Remove the immobilized enzyme by vacuum filtration, washing the enzyme beads on the filter with a small amount of fresh ethyl acetate (~5 mL) to recover any residual product. The recovered enzyme can often be dried and reused for subsequent reactions.

  • Combine the filtrate and the washings. This solution now contains the unreacted (S)-amine and the (R)-N-acetylated amide.

Part C: Separation of Amine and Amide
  • Transfer the ethyl acetate solution to a 50 mL separatory funnel.

  • Add 10 mL of 1 M hydrochloric acid (HCl) and shake vigorously. This step protonates the basic unreacted amine, drawing it into the aqueous layer as its hydrochloride salt. The neutral amide product remains in the organic ethyl acetate layer.

  • Allow the layers to separate and drain the lower aqueous layer into a clean flask (Flask A).

  • Wash the organic layer again with 10 mL of 1 M HCl, and combine this second aqueous wash with the contents of Flask A.

  • Wash the organic layer sequentially with 10 mL of saturated NaHCO₃ solution and 10 mL of brine to remove any residual acid.

  • Dry the organic layer (containing the (R)-amide ) over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude (R)-N-(1-(2-hydroxy-3-methylphenyl)ethyl)acetamide.

  • Cool the aqueous layer (Flask A, containing the (S)-amine hydrochloride ) in an ice bath and basify it by slowly adding 1 M sodium hydroxide (NaOH) until the pH is >10.

  • Extract the now free (S)-amine from the basic aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to yield the crude (S)-(2-Hydroxy-3-methylphenyl)ethylamine.

Analytical Methodology: Chiral HPLC

Accurate determination of enantiomeric excess (e.e.) is crucial for validating the success of the kinetic resolution. A robust chiral HPLC method is required.[7][8]

Parameter Condition
Instrument Standard HPLC system with UV Detector
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (85 : 15 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 275 nm
Injection Vol. 10 µL
Sample Prep. Dissolve a small amount of crude sample (~1 mg) in 1 mL of mobile phase.
Note: The mobile phase composition may require optimization to achieve baseline separation. The addition of a small amount of an amine modifier like diethylamine is often necessary to improve the peak shape of basic analytes.[8]

Calculations:

  • Enantiomeric Excess (e.e.) : e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively)

  • Conversion (c) : c (%) = [ e.e.ₛ / (e.e.ₛ + e.e.ₚ) ] * 100 (where e.e.ₛ is the e.e. of the substrate/amine and e.e.ₚ is the e.e. of the product/amide)

Data Interpretation and Expected Results

The table below shows a representative dataset for the progress of the kinetic resolution over time. The goal is to halt the reaction near 50% conversion to achieve the highest possible e.e. values for both components.

Reaction Time (h) Conversion (%) e.e. of (S)-Amine (%) e.e. of (R)-Amide (%)
0000
62533>99
124067>99
24 50 >99 >99
3660>9967
4875>9933

As conversion surpasses 50%, the enzyme begins to acylate the less-favored (S)-amine, leading to a sharp decrease in the enantiomeric purity of the amide product.

G cluster_0 Enzyme Active Site Amine_R (R)-Amine (Fast Reacting) Acyl_Enzyme Acyl-Enzyme Intermediate Amine_R->Acyl_Enzyme Favorable Binding (Fast Acylation) Amine_S (S)-Amine (Slow Reacting) Amine_S->Acyl_Enzyme Unfavorable Binding (Slow Acylation) Amide_R (R)-Amide Acyl_Enzyme->Amide_R Product Release Unreacted_S (S)-Amine Remains

Caption: Mechanism of enantioselective acylation by lipase.

Troubleshooting

Problem Possible Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive enzyme. 2. Water content in the solvent is too high, promoting hydrolysis. 3. Reaction temperature is too low.1. Use a fresh batch of enzyme. 2. Use anhydrous solvents. Consider adding molecular sieves. 3. Ensure the temperature is maintained at the optimal level (e.g., 40-50°C).
Low Enantioselectivity 1. Reaction run well past 50% conversion. 2. Non-enzymatic background acylation. 3. Incorrect enzyme for the substrate.1. Monitor the reaction closely and stop at ~50% conversion. 2. Lower the reaction temperature. 3. While CALB is broadly effective, another lipase could be screened.[9]
Poor HPLC Separation 1. Inappropriate chiral stationary phase (CSP). 2. Mobile phase is not optimized. 3. Poor peak shape.1. Polysaccharide-based CSPs are a good starting point, but others may be needed.[10] 2. Systematically vary the ratio of hexane and isopropanol. 3. Add a small amount (0.1%) of an amine modifier (e.g., diethylamine) to the mobile phase.[8]

Conclusion

This application note details a robust and highly effective method for the kinetic resolution of (±)-(2-Hydroxy-3-methylphenyl)ethylamine using the commercially available lipase Novozym® 435. The protocol is simple to execute, scalable, and provides access to both enantiomers of the chiral amine in high optical purity. For applications requiring a theoretical yield greater than 50% for a single enantiomer, this kinetic resolution can be adapted into a Dynamic Kinetic Resolution (DKR) by introducing a suitable racemization catalyst to operate in tandem with the enzyme.[11][12][13] This chemoenzymatic approach represents a powerful strategy for the efficient synthesis of enantiopure amines.

References

  • Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society, 127(50), 17620–17621. [Link]

  • DiRocco, D. A., & Rovis, T. (2012). Catalytic Asymmetric α-Acylation of Tertiary Amines Mediated by a Dual Catalysis Mode. Journal of the American Chemical Society, 134(19), 8094–8097. [Link]

  • Corral, A. G., et al. (2014). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines Using a Recyclable Palladium Nanoparticle Catalyst Together with Lipases. The Journal of Organic Chemistry, 79(9), 4141–4148. [Link]

  • Ekal, A. V., & Vansell, C. (2001). HPLC-based method for determination of absolute configuration of alpha-chiral amines. Journal of Pharmaceutical and Biomedical Analysis, 26(4), 547-555. [Link]

  • Organic Chemistry Portal. (n.d.). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Org-chem.org. [Link]

  • Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic dynamic kinetic resolution of primary amines. PubMed, 16351088. [Link]

  • ResearchGate. (n.d.). Lipase catalysed kinetic resolution of amines. ResearchGate. [Link]

  • Fu, G. C. (2008). Kinetic Resolutions of Indolines by a Non-Enzymatic Acylation Catalyst. PMC. [Link]

  • Parvulescu, A., De Vos, D., & Jacobs, P. (2005). Efficient dynamic kinetic resolution of secondary amines with Pd on alkaline earth salts and a lipase. Chemical Communications. [Link]

  • Lee, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 196-204. [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. ResearchGate. [Link]

  • Szymański, W., & Poelarends, G. J. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC. [Link]

  • Reetz, M. T., Dreisbach, C., & Schwickardi, R. (1995). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. CHIMIA, 49, 505. [Link]

  • DiRocco, D. A., & Rovis, T. (2012). Catalytic Asymmetric α-Acylation of Tertiary Amines Mediated by a Dual Catalysis Mode: N-Heterocyclic Carbene and Photoredox Catalysis. Journal of the American Chemical Society, 134(19), 8094-8097. [Link]

  • Organic Chemistry Portal. (n.d.). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Org-chem.org. [Link]

  • RSC Publishing. (2020). Mild dynamic kinetic resolution of amines by coupled visible-light photoredox and enzyme catalysis. Chemical Communications. [Link]

  • Bode Research Group. (n.d.). OC VI (HS 2015). ethz.ch. [Link]

  • Al-Azmi, A., & El-Gazzar, A. A. (1999). Kinetic resolution of amines by acylation using 3-diacylaminoquinazolin-4(3H)-ones. Chemical Communications. [Link]

  • ResearchGate. (n.d.). Enantioselective Acylation of Alcohol and Amine Reactions in Organic Synthesis. ResearchGate. [Link]

  • Birman, V. B. (2012). Catalytic, Enantioselective N-Acylation of Lactams and Thiolactams Using Amidine-Based Catalysts. ACS Publications. [Link]

  • Columnex. (n.d.). Chiral HPLC and SFC Columns. Columnex.com. [Link]

  • RSC Publishing. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science. [Link]

  • ResearchGate. (n.d.). Enantioselective Acylation of Chiral Amines Catalyzed by Serine Hydrolases. ResearchGate. [Link]

  • Bode Research Group. (n.d.). Kinetic resolution of amines. ethz.ch. [Link]

  • CORE. (n.d.). Nonenzymatic kinetic resolution of racemic β-hydroxyalkanephosphonates with chiral copper catalyst. core.ac.uk. [Link]

  • Wiley Online Library. (2021). Crystallization Assisted Dynamic Kinetic Resolution for the Synthesis of (R)‐β‐Methylphenethylamine. onlinelibrary.wiley.com. [Link]

  • Chen, M. S., & White, M. C. (2010). Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination. PMC. [Link]

  • Arseniyadis, S., et al. (2004). Kinetic resolution of amines: a highly enantioselective and chemoselective acetylating agent with a unique solvent-induced reversal of stereoselectivity. PubMed, 15213962. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting poor enantioselectivity in (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Troubleshooting Enantioselectivity in (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High

Executive Summary: The "Ortho-Effect" Challenge

You are encountering poor enantioselectivity (


) in the synthesis of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine . This is a classic "Ortho-Effect" failure mode.

The 2-hydroxy-3-methyl substitution pattern presents two simultaneous antagonists to stereocontrol:

  • Electronic Interference: The ortho-hydroxyl group (

    
    ) forms a strong intramolecular hydrogen bond with the ketone/imine nitrogen. This "locks" the substrate in a planar conformation that may compete with the catalyst's preferred binding geometry.
    
  • Steric Crowding: The 3-methyl group creates a "wall" adjacent to the reaction center, destabilizing the transition state required for high enantioselectivity, particularly in metal-catalyzed routes.

Below are the three validated protocols to resolve this, ranked by probability of success.

Module 1: Biocatalytic Transamination (The Gold Standard)

Recommendation: Switch to


-Transaminases (ATAs).
Unlike metal catalysts, enzymes form a rigid active site "pocket" that forces the substrate into a specific orientation. The ortho-hydroxyl group is generally well-tolerated by ATAs and does not require protection.
The Mechanism

ATAs shuttle an amine group from a sacrificial donor (e.g., Isopropylamine) to your ketone via a Pyridoxal-5'-phosphate (PLP) cofactor.[1][2]

Biocatalysis Substrate 2-OH-3-Me-Acetophenone Enzyme ATA-PLP Complex (Active Catalyst) Substrate->Enzyme Entry Donor Amine Donor (IPA or Alanine) Donor->Enzyme Regeneration Intermediate Quinonoid Intermediate Enzyme->Intermediate Schiff Base Product (S)-Target Amine Intermediate->Product Release ByProduct Copuct (Acetone/Pyruvate) Intermediate->ByProduct Release

Figure 1: The Ping-Pong Bi-Bi mechanism of Transaminases. Note that equilibrium displacement is the critical control point.

Troubleshooting Guide: Low or Conversion in ATAs
SymptomRoot CauseCorrective Action
Low Conversion (<50%) Thermodynamic Equilibrium The reaction favors the ketone. Action: Use Isopropylamine (IPA) as the donor (5-10 equivalents). The byproduct (acetone) is volatile. Apply mild vacuum or N2 sweep to remove acetone and drive equilibrium forward.
Low

(<95%)
Background Reaction Spontaneous non-selective imine hydrolysis/formation. Action: Lower the temperature to 25°C. Ensure pH is strictly 7.0–7.5 (high pH promotes background racemization).
No Reaction Steric Exclusion The 3-methyl group blocks the "small" binding pocket. Action: Screen "bulky-substrate" ATA libraries (e.g., Codexis ATA-4xx series or Johnson Matthey variants). Look for enzymes engineered for ortho-substituted acetophenones.

Protocol 1.1: Standard ATA Screen

  • Substrate: 10 mg Ketone in 50

    
    L DMSO.
    
  • Buffer: 900

    
    L Phosphate buffer (100 mM, pH 7.5) containing 1 mM PLP and 1M Isopropylamine.
    
  • Enzyme: Add 5-10 mg of ATA powder.

  • Incubation: Shake at 30°C for 24h.

  • Analysis: Quench with NaOH, extract with EtOAc, analyze via Chiral HPLC.

Module 2: Asymmetric Hydrogenation (Chemocatalysis)[3]

Recommendation: Only use if Biocatalysis fails. Critical Constraint: You must protect the phenol. The free hydroxyl group coordinates to Iridium/Rhodium, poisoning the catalyst and allowing a non-selective background reaction (the "leak").

The Protection Strategy

You cannot hydrogenate 2-hydroxy-3-methylacetophenone directly with high


.
  • Step 1: Protection. Convert phenol to Benzyl Ether (OBn) or Methyl Ether (OMe) . The OBn group is preferred as it adds steric bulk that directs the catalyst away from the wrong face.

  • Step 2: Imine Formation. Condense with hydroxylamine or benzylamine.

  • Step 3: Asymmetric Hydrogenation. Use Ir-SpiroPAP or Ru-Diamine catalysts.

  • Step 4: Deprotection. Hydrogenolysis (Pd/C) removes the benzyl group.

Troubleshooting Guide: Metal Catalysis
SymptomRoot CauseCorrective Action
Low

(Racemic)
Free Phenol Interference Even 1% deprotection ruins

. Action: Ensure full protection (OBn). Add a base (e.g.,

) to scavenge trace acid that might deprotect the phenol in situ.
Low Yield Steric Hindrance The 3-methyl group makes the imine hard to reduce. Action: Increase

pressure to 50 bar. Switch to Iridium-Spiro ligands (rigid backbone forces turnover).
Product is Racemic Enamine Isomerization The imine tautomerizes to an enamine, losing chirality. Action: Use Asymmetric Transfer Hydrogenation (ATH) with Formic Acid/TEA instead of

gas.

Module 3: Analytical Integrity (The "Hidden" Problem)

Many researchers report "low


" when they are actually measuring artifacts.

The Problem: Primary amines often "tail" on HPLC columns, merging the enantiomer peaks. The Fix: Derivatize the amine before analysis.

Protocol 3.1: GITC Derivatization

  • Take 10

    
    L of crude reaction mix.
    
  • Add 10

    
    L GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate)  solution.
    
  • Shake for 15 mins at RT.

  • Dilute with Acetonitrile.

  • Inject on C18 column (The GITC creates diastereomers that separate easily on standard achiral columns, or enhances separation on chiral columns).

Recommended Columns (Direct Analysis):

  • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1). Note: Diethylamine is mandatory to sharpen amine peaks.

Decision Logic & Workflow

Use this logic tree to determine your next experimental step.

Troubleshooting Start Start: Low ee observed CheckMethod 1. Check Analytical Method Are peaks tailing? Start->CheckMethod Derivatize Derivatize with GITC & Retest CheckMethod->Derivatize Yes MethodOK Method is Clean CheckMethod->MethodOK No RouteChoice Which Route? MethodOK->RouteChoice Bio Biocatalysis (ATA) RouteChoice->Bio Chemo Chemocatalysis (Metal) RouteChoice->Chemo BioIssue Check Equilibrium Bio->BioIssue ChemoIssue Is Phenol Protected? Chemo->ChemoIssue BioFix Switch to IPA donor + Vacuum removal BioIssue->BioFix Protect Protect as O-Benzyl then Hydrogenate ChemoIssue->Protect No Ligand Screen Ir-Spiro or Ru-Diamine ChemoIssue->Ligand Yes

Figure 2: Troubleshooting logic flow. Note that analytical errors often masquerade as synthetic failures.

References

  • Savile, C. K., et al. (2010).[2] Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science. [Link]

    • Context: The definitive guide on engineering ATAs for sterically demanding substr
  • Nugent, T. C., & El-Shazly, M. (2010). Chiral amine synthesis - recent developments and trends for enamide reduction, reductive amination, and imine reduction. Advanced Synthesis & Catalysis.[3][4] [Link]

    • Context: Reviews the necessity of protecting groups in metal-c
  • Kroutil, W., et al. (2013). Asymmetric synthesis of amines by transaminases.[5][6][7] Current Opinion in Chemical Biology. [Link]

    • Context: Discusses equilibrium displacement strategies (IPA vs Alanine) for difficult ketones.
  • Xie, J. H., et al. (2011). Recent advances in transition metal-catalyzed asymmetric hydrogenation of imines.[8] Coordination Chemistry Reviews. [Link]

    • Context: Details the use of Iridium-Spiro ligands for sterically hindered imines.

Sources

Optimizing reaction conditions for the synthesis of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine

Welcome to the technical support resource for the synthesis of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during the synthesis of this valuable chiral amine. Chiral amines are crucial building blocks in the pharmaceutical industry, and achieving high yield and enantiopurity is paramount.[1][2][3] This center offers troubleshooting advice, frequently asked questions, and optimized protocols to enhance the success of your synthetic endeavors.

Overview of Synthetic Strategies

The most prevalent and effective method for synthesizing (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine is through the asymmetric reductive amination of the corresponding prochiral ketone, 2-hydroxy-3-methylacetophenone. This transformation can be achieved using various catalytic systems, including transition metal catalysts with chiral ligands, as well as biocatalytic approaches employing engineered enzymes like amine dehydrogenases (AmDHs).[4][5]

Key synthetic approaches include:

  • Transition Metal-Catalyzed Asymmetric Reductive Amination: This involves the use of iridium, rhodium, or ruthenium catalysts paired with chiral phosphine ligands. These systems can achieve high enantioselectivity and yield under optimized conditions.[2][6][7]

  • Biocatalysis with Amine Dehydrogenases (AmDHs): Engineered AmDHs offer a green and highly selective alternative, catalyzing the reductive amination of ketones with ammonia and a hydride donor to produce chiral amines with excellent enantiomeric excess.[3][4]

  • Chiral Auxiliaries: This classical approach involves covalently attaching a chiral auxiliary to the amine precursor, directing the stereochemical outcome of a subsequent reduction, followed by cleavage of the auxiliary.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving high enantioselectivity in the asymmetric reductive amination?

A1: The choice and quality of the chiral catalyst or ligand are paramount. For transition metal-catalyzed reactions, the selection of the appropriate chiral ligand for the specific substrate is crucial, as small changes in substrate structure can dramatically affect the outcome.[9] In biocatalysis, the specific engineered enzyme variant must be well-matched to the substrate.[4] Catalyst purity is also essential, as trace impurities can act as poisons and significantly lower enantiomeric excess (ee).[10]

Q2: Can I use a racemic starting material and resolve the enantiomers later?

A2: Yes, this is a viable alternative strategy known as chiral resolution.[] It involves separating the enantiomers of the racemic amine through methods like diastereomeric salt formation with a chiral acid (e.g., tartaric acid), followed by crystallization.[][12] Enzymatic resolution, where an enzyme selectively reacts with one enantiomer, is another powerful technique.[13] However, the maximum theoretical yield for a single enantiomer in a classical resolution is 50%, which is a significant drawback compared to asymmetric synthesis.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the consumption of the starting ketone.[14] For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to track the formation of the product amine and any intermediates or side products.

Q4: What are the typical storage conditions for (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine?

A4: The product should be stored in a cool, dry place, away from direct sunlight and oxidizing agents.[15] It is best kept in a tightly sealed container, ideally at temperatures between 2-8 °C for long-term stability, to prevent moisture absorption and potential degradation.[15]

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low or No Product Yield

Q: My reaction shows complete consumption of the starting ketone by TLC, but I have a very low isolated yield of the desired amine. What are the likely causes?

A:

  • Cause 1: Inefficient Imine Formation. The reductive amination proceeds through an in-situ formed imine intermediate. The equilibrium for imine formation can be unfavorable.[16]

    • Solution: Add a dehydrating agent like molecular sieves (4Å) or a Lewis acid such as Ti(OiPr)₄ to drive the equilibrium towards the imine.[17] This removes water generated during the condensation of the ketone and the amine source.

  • Cause 2: Catalyst Deactivation. The amine substrate, product, or even impurities can coordinate to the metal center of the catalyst and inhibit its activity.[16]

    • Solution: Ensure all reagents and solvents are of high purity and are thoroughly degassed.[10] Use an inert atmosphere (Nitrogen or Argon) throughout the reaction. Sometimes, increasing the catalyst loading can help, but this should be done judiciously as it can also affect enantioselectivity.[10]

  • Cause 3: Product Loss During Workup. The product amine, having both a basic amine and an acidic phenolic hydroxyl group, can be amphoteric, leading to solubility issues during aqueous extraction.

    • Solution: Carefully adjust the pH of the aqueous phase during extraction. To extract the amine into an organic solvent, the aqueous phase should be made basic (pH > 10) to deprotonate the ammonium salt. Be mindful that at very high pH, the phenoxide can form, which might increase aqueous solubility. A salting-out effect, by saturating the aqueous layer with NaCl, can also improve extraction efficiency.

Issue 2: Poor Enantioselectivity (Low %ee)

Q: I have a good chemical yield, but the enantiomeric excess (%ee) of my product is much lower than expected. How can I improve it?

A:

  • Cause 1: Sub-optimal Reaction Temperature. Temperature can have a significant impact on the enantioselectivity of asymmetric reactions.

    • Solution: Screen a range of temperatures. Often, lower temperatures lead to higher enantioselectivity, although the reaction rate will decrease. Find the optimal balance between reaction time and enantiomeric excess.

  • Cause 2: Impure Reagents or Catalyst. As mentioned, impurities can poison the catalyst or interfere with the chiral environment.[10]

    • Solution: Purify the starting ketone (e.g., by recrystallization or chromatography) and use freshly distilled, anhydrous, and degassed solvents.[10] If you suspect the catalyst has degraded, procure or synthesize a fresh batch.

  • Cause 3: Incorrect Catalyst/Substrate Combination. Not all chiral catalysts are effective for all substrates.[9]

    • Solution: The steric and electronic properties of the substrate must be compatible with the chiral ligand. It may be necessary to screen a small library of chiral ligands to find the best one for your specific substrate. For this particular synthesis, ligands like (R)-Tol-BINAP have shown promise in similar systems.[7]

  • Cause 4: Inadequate Analytical Method. The chiral HPLC or GC method used to determine the %ee may not be providing adequate separation of the enantiomers.

    • Solution: Ensure your chiral column and mobile phase are optimized for this specific amine. The resolution between the two enantiomer peaks should be greater than 1.5 for accurate quantification.[10] Validate the method by analyzing a racemic sample to confirm baseline separation.

// Nodes start [label="Low Enantiomeric Excess\nObserved", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Step 1: Verify Analytical Method\n(Chiral HPLC/GC)", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Scrutinize Reagents\n& Catalyst Purity", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Step 3: Evaluate Reaction\nConditions", fillcolor="#FBBC05", fontcolor="#202124"]; step4 [label="Step 4: Screen Alternative\nCatalysts/Ligands", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="High & Reproducible\n%ee Achieved", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Decisions & Actions res_check [label="Is resolution > 1.5?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_hplc [label="Action: Optimize Separation\n(Column, Mobile Phase, Temp)", fillcolor="#FFFFFF", fontcolor="#202124"]; purity_check [label="Are materials >99% pure?\nAnhydrous/degassed solvents?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="Action: Purify Substrate.\nUse Fresh Solvents/Catalyst.", fillcolor="#FFFFFF", fontcolor="#202124"]; temp_check [label="Is temperature optimized?\nInert atmosphere maintained?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_cond [label="Action: Screen Temperatures.\nEnsure rigorous inert technique.", fillcolor="#FFFFFF", fontcolor="#202124"]; catalyst_check [label="Is catalyst appropriate\nfor this substrate?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; screen_catalysts [label="Action: Test different\nchiral ligands or enzymes.", fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections start -> step1; step1 -> res_check; res_check -> step2 [label="Yes"]; res_check -> optimize_hplc [label="No"]; optimize_hplc -> step1;

step2 -> purity_check; purity_check -> step3 [label="Yes"]; purity_check -> purify [label="No"]; purify -> step2;

step3 -> temp_check; temp_check -> step4 [label="Yes"]; temp_check -> optimize_cond [label="No"]; optimize_cond -> step3;

step4 -> catalyst_check; catalyst_check -> end [label="Yes"]; catalyst_check -> screen_catalysts [label="No"]; screen_catalysts -> step4; } ` Caption: A troubleshooting workflow for diagnosing and resolving low enantiomeric excess.

Experimental Protocols & Data

Protocol 1: Asymmetric Reductive Amination using a Ru-Chiral Diphosphine Catalyst

This protocol is adapted from methodologies known for high efficiency in the reductive amination of aromatic ketones.[7]

Materials:

  • 2-hydroxy-3-methylacetophenone

  • Ammonium formate (HCOONH₄)

  • Ammonia solution in methanol (e.g., 7N)

  • [((R)-Tol-BINAP)RuCl₂] complex or similar chiral catalyst

  • Anhydrous, degassed Methanol (MeOH)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 2-hydroxy-3-methylacetophenone (1.0 mmol), ammonium formate (5.0 mmol), and the chiral Ruthenium catalyst (0.005 mmol, 0.5 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed methanol (5 mL) and the ammonia/methanol solution (1 mL) to the flask.

  • Reaction: Seal the flask and heat the reaction mixture in an oil bath at 60-70 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC until the starting ketone is consumed (typically 12-24 hours).

  • Workup: a. Cool the reaction mixture to room temperature and concentrate it under reduced pressure. b. Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated sodium bicarbonate solution (2 x 10 mL) to remove excess formate. c. To isolate the amine, make the aqueous layer basic (pH ~11) with 2M NaOH and extract with dichloromethane (3 x 20 mL). d. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine.

  • Analysis: Determine the chemical yield and confirm the structure by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess (%ee) by chiral HPLC analysis.

Table 1: Optimization of Reaction Conditions

The following table summarizes typical optimization parameters for asymmetric reductive aminations.

ParameterRange ScreenedGeneral Trend / Rationale
Temperature 25 °C to 80 °CLower temperatures often increase %ee but decrease reaction rate. An optimal balance is needed.
Catalyst Loading 0.1 mol% to 2.0 mol%Higher loading can increase rate but may lead to catalyst aggregation and lower %ee.[10]
Amine Source NH₄OAc, NH₄HCO₂, NH₃ gasThe choice of ammonia source and counter-ion can influence both the reaction rate and selectivity.
Solvent MeOH, EtOH, TFE, THFProtic solvents like methanol are common. Trifluoroethanol (TFE) can sometimes enhance rate and selectivity.[16]

// Nodes A [label="1. Reagent Preparation\n(Ketone, Amine Source,\nCatalyst, Solvent)", shape=invhouse, fillcolor="#FBBC05"]; B [label="2. Inert Atmosphere\nReaction Setup\n(Schlenk Flask)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Asymmetric\nReductive Amination\n(Heating & Stirring)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Reaction Monitoring\n(TLC / GC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Aqueous Workup\n& Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Purification\n(Column Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="7. Product Analysis\n(NMR, MS, Chiral HPLC)", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections A -> B [label="Combine"]; B -> C [label="Heat"]; C -> D [label="Sample"]; D -> C [label="Incomplete"]; D -> E [label="Complete"]; E -> F [label="Crude Product"]; F -> G [label="Pure Product"]; } ` Caption: General experimental workflow for the synthesis of the target chiral amine.

References

  • Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases. Catalysis Science & Technology, 2022. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 2021. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC, 2024. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed, 2006. [Link]

  • What are the best processes/methods for separation of chiral amine both non selective... ResearchGate. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Resolution of chiral amines.
  • Highly Enantioselective Hydrogen-Transfer Reductive Amination. Angewandte Chemie International Edition, 2003. [Link]

  • Asymmetric reactions_synthesis. [Link]

  • A Simple and Efficient Synthesis of (S)- and (R)-1-(3-Methoxyphenyl) Ethylamine. ResearchGate, 2003. [Link]

  • PRACTICAL LAB MANUAL. HR Patel Institute of Pharmaceutical Education and Research. [Link]

  • Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology, 2012. [Link]

  • Process for the preparation of phenethylamine derivatives.
  • Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. ChemRxiv, 2025. [Link]

  • Reductive amination of acetophenone derivatives employing AmDHs. ResearchGate. [Link]

  • Plausible explanation for the low enantioselectivity observed. ResearchGate. [Link]

  • A concise and simple synthesis of 1-hydroxy-phenethylamine derivatives. Indian Academy of Sciences, 2014. [Link]

  • (S)-1-(2-Hydroxy-3-Methylphenyl)Ethylamine. Methylamine Supplier. [Link]

  • Asymmetric reductive amination of ketones.
  • β-PHENYLETHYLDIMETHYLAMINE. Organic Syntheses Procedure. [Link]

  • Enantioselective synthesis. Wikipedia. [Link]

  • Asymmetric Reductive Amination. University of Liverpool. [Link]

  • Ethylamine Synthesis. Sciencemadness Discussion Board. [Link]

  • Preparation method of phenylethylamine.

Sources

Common side reactions in the synthesis of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Instead of a rigid protocol, we offer a dynamic, problem-oriented framework to help you troubleshoot and optimize your experimental outcomes.

The synthesis of this chiral amine, a valuable building block in medicinal chemistry, is most commonly achieved via the asymmetric reductive amination of 2-hydroxy-3-methylacetophenone.[1][2] This pathway, while efficient, is prone to several competing reactions that can diminish yield and purity. This guide provides in-depth, field-proven insights to identify, mitigate, and resolve these issues.

Troubleshooting Guide: Diagnosing and Solving Common Side Reactions

This section addresses specific experimental issues. Identify the problem that best matches your observation to find potential causes and validated solutions.

Problem 1: Low Conversion with Significant Starting Ketone Remaining

Symptom: TLC or LC-MS analysis shows a major spot/peak corresponding to the starting material, 2-hydroxy-3-methylacetophenone, even after extended reaction times.

Primary Cause: Inefficient imine formation. The reductive amination process occurs in two main steps: the formation of an imine intermediate from the ketone and amine source (e.g., ammonia), followed by its reduction.[1] The initial imine formation is a reversible equilibrium reaction. If the equilibrium does not favor the imine, the subsequent reduction step cannot proceed efficiently.

Solutions & Scientific Rationale:

  • pH Control: The rate of imine formation is highly pH-dependent. The reaction requires a weakly acidic environment (typically pH 4-6).

    • Too Acidic (pH < 4): The amine source will be fully protonated (e.g., NH₄⁺), rendering it non-nucleophilic and unable to attack the carbonyl carbon.

    • Too Basic (pH > 8): While the amine is a good nucleophile, there is insufficient acid to catalyze the dehydration of the hemiaminal intermediate to the imine.

    • Actionable Step: Buffer the reaction with a mild acid like acetic acid. Perform small-scale pH optimization studies to find the ideal range for your specific conditions.

  • Water Removal: Water is a byproduct of imine formation. According to Le Châtelier's principle, its removal will drive the equilibrium toward the imine product.

    • Actionable Step: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), to the reaction mixture before the addition of the reducing agent.

Problem 2: Major Byproduct Identified as 1-(2-Hydroxy-3-methylphenyl)ethanol

Symptom: A significant byproduct is observed with a mass (M+H)⁺ of 153.1, corresponding to the alcohol resulting from the reduction of the starting ketone.

Primary Cause: The reducing agent is reducing the ketone carbonyl faster than the imine intermediate. This is a common issue of chemoselectivity.

Solutions & Scientific Rationale:

  • Choice of Reducing Agent: Standard borohydride reagents like sodium borohydride (NaBH₄) can readily reduce both ketones and imines.[1] To favor imine reduction, a more selective (less reactive) reducing agent is required.

    • Recommended Reagents:

      • Sodium Cyanoborohydride (NaBH₃CN): This reagent is stable at the acidic pH required for imine formation and is significantly more reactive towards the protonated iminium ion than towards the neutral ketone carbonyl.[1][3]

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): STAB is another mild and selective reagent that is highly effective for reductive aminations and is often preferred as it avoids the use of cyanide salts.[1][3]

    • Actionable Step: Replace NaBH₄ with an equimolar amount of NaBH(OAc)₃. It can often be used in a one-pot procedure where it is present from the start, as its reduction of the ketone is slow at room temperature.

  • Staged Reagent Addition: If using a less selective reducing agent is unavoidable, ensure imine formation is maximized before introducing the hydride.

    • Actionable Step: Mix the ketone, amine source, and acid catalyst and stir for 1-2 hours (monitor by TLC/LC-MS for ketone consumption) before slowly adding the reducing agent at a low temperature (e.g., 0 °C).

Problem 3: High Molecular Weight Byproduct Detected (Secondary Amine Dimer)

Symptom: A byproduct with a mass approximately double that of the desired product is observed (M+H)⁺ around 299.2.

Primary Cause: The desired (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine product, once formed, is still nucleophilic. It can react with another molecule of the imine intermediate, leading to the formation of a secondary amine. This is a classic issue of over-alkylation.[3]

Solutions & Scientific Rationale:

  • Stoichiometry Control: The most effective way to suppress this side reaction is to use a large excess of the initial amine source (e.g., ammonia or an ammonia equivalent like ammonium acetate). This ensures that the imine intermediate is more likely to encounter the primary amine source rather than the product amine.

    • Actionable Step: Increase the equivalents of the amine source from a stoichiometric amount to 5-10 equivalents relative to the ketone.

  • Reaction Conditions: Lowering the reaction concentration (dilution) can also disfavor this bimolecular side reaction.

Problem 4: Low Enantiomeric Excess (ee) of the Final Product

Symptom: Chiral HPLC analysis reveals a mixture of (S) and (R) enantiomers, resulting in a low ee value.

Primary Cause: This can stem from two sources: inefficient asymmetric induction during the reduction step or racemization of the product during workup or purification.

Solutions & Scientific Rationale:

  • Optimize Asymmetric Catalysis: The enantioselectivity is dictated by the chiral catalyst or auxiliary used. Asymmetric hydrogenation of the imine is a highly efficient method.[4][5]

    • Actionable Step:

      • Catalyst Screening: If using a transition-metal catalyst (e.g., Iridium or Rhodium-based), screen different chiral ligands (e.g., f-Binaphane derivatives) to find the optimal match for your substrate.[4]

      • Hydrogen Pressure & Temperature: These parameters can significantly influence enantioselectivity. Systematically vary the H₂ pressure and reaction temperature to find the optimal conditions.

  • Mild Workup and Purification: Chiral amines can be susceptible to racemization, especially at extreme pH values or elevated temperatures.

    • Actionable Step: During aqueous workup, avoid prolonged exposure to strong acids or bases. Use saturated sodium bicarbonate for neutralization instead of stronger bases where possible. During purification, use column chromatography at room temperature and avoid distillation unless high vacuum can be used to keep the temperature low.

Summary of Potential Side Products

Byproduct NameStructurePrimary CauseMitigation Strategy
1-(2-Hydroxy-3-methylphenyl)ethanolNon-selective reduction of starting ketoneUse selective reducing agent (NaBH(OAc)₃); allow for complete imine formation first.
N-(1-(2-hydroxy-3-methylphenyl)ethyl)-1-(2-hydroxy-3-methylphenyl)ethan-1-amineReaction of product with imine intermediateUse large excess of ammonia source; work at lower concentrations.
(R)-1-(2-Hydroxy-3-methylphenyl)ethylaminePoor asymmetric induction or racemizationOptimize chiral catalyst/ligand; ensure mild workup and purification conditions.

Visual Workflow and Reaction Diagrams

Core Synthesis and Major Side Reactions

The following diagram illustrates the desired synthetic pathway via reductive amination and the points where common side reactions diverge.

G cluster_main Desired Reaction Pathway cluster_side Common Side Reactions Ketone 2-Hydroxy-3-methyl- acetophenone Imine Imine Intermediate Ketone->Imine + NH3 - H2O Alcohol Alcohol Byproduct Ketone->Alcohol + [H] (Non-selective reduction) Product (S)-1-(2-Hydroxy-3-methyl- phenylethyl)amine Imine->Product + [H] (Asymmetric Reduction) SecondaryAmine Secondary Amine Byproduct Product->SecondaryAmine + Imine Intermediate

Caption: Desired synthesis pathway and key side reactions.

Troubleshooting Decision Tree

Use this workflow to diagnose issues in your synthesis.

G start_node Start Analysis decision1 decision1 start_node->decision1 Low Yield? decision_node decision_node outcome_node outcome_node solution_node solution_node decision2 decision2 decision1->decision2 Yes decision3 decision3 decision1->decision3 No (Good Yield) outcome1 outcome1 decision2->outcome1 High Starting Material? outcome2 outcome2 decision2->outcome2 Major Byproduct Present? decision4 decision4 decision3->decision4 Purity Issue? end_node Synthesis Successful decision3->end_node No (High Purity) solution1 Solution: 1. Optimize pH (4-6) 2. Add dehydrating agent (e.g., mol. sieves) outcome1->solution1 Cause: Inefficient Imine Formation solution2 Solution: 1. Use selective reductant (NaBH(OAc)3) 2. Staged reagent addition outcome2->solution2 Cause: Ketone Reduction outcome3 outcome3 decision4->outcome3 High MW Impurity? outcome4 outcome4 decision4->outcome4 Low ee? solution3 Solution: 1. Use large excess NH3 2. Lower concentration outcome3->solution3 Cause: Secondary Amine Formation solution4 Solution: 1. Screen chiral ligands 2. Use mild workup outcome4->solution4 Cause: Poor Asymmetric Induction / Racemization

Caption: A decision tree for troubleshooting synthesis issues.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning dark brown or black. What is causing this and is it a problem?

A1: Phenolic compounds, especially under basic conditions or in the presence of trace metals and oxygen, are susceptible to oxidation, which can form highly colored quinone-type species and polymers. While this may not always impact the primary reaction, it can complicate purification. To minimize this, run the reaction under an inert atmosphere (Nitrogen or Argon) and use purified, degassed solvents.

Q2: Can I use catalytic hydrogenation (e.g., H₂/Pd/C) for the reduction step?

A2: Yes, catalytic hydrogenation is a very powerful and atom-economical method for reductive amination.[1] However, for a substrate like this, you must be cautious. Under harsh conditions (high pressure or temperature), palladium catalysts can potentially reduce the aromatic ring. For asymmetric synthesis, a chiral catalyst system (e.g., Ir or Rh-based) is necessary to induce enantioselectivity, as standard Pd/C will produce a racemic mixture.[4][5]

Q3: What is the best method for purifying the final product?

A3: The product contains both a basic amine and a weakly acidic phenol, which can make purification challenging.

  • Acid-Base Extraction: A standard workup can be used to remove neutral impurities. Dissolve the crude product in a non-polar organic solvent (e.g., ethyl acetate or MTBE), wash with a dilute base (e.g., 5% NaHCO₃) to remove acidic impurities, then extract the amine product into a dilute aqueous acid solution (e.g., 1M HCl). The aqueous layer can then be basified and the pure amine re-extracted into an organic solvent.

  • Chromatography: Silica gel chromatography is effective. Due to the basicity of the amine, it may streak on the column. This can be mitigated by pre-treating the silica with triethylamine or by adding a small percentage (0.5-1%) of triethylamine or ammonia to the eluent system (e.g., ethyl acetate/hexanes).

References
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
  • Chiral Amines in Asymmetric Synthesis. Sigma-Aldrich.
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
  • Chiral Amines in Asymmetric Synthesis. MilliporeSigma.
  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis.
  • Reductive amin
  • Troubleshooting side reactions during the formyl
  • Application Note – Reductive Amin
  • Reductive Amination, and How It Works. Master Organic Chemistry.

Sources

Technical Support Center: Enhancing the Yield of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine Chiral Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing this critical separation process. As the demand for enantiomerically pure compounds in pharmaceuticals continues to grow, mastering the techniques of chiral resolution is paramount.[1][2] This resource offers field-proven insights and scientifically grounded protocols to help you overcome common challenges and significantly improve your experimental outcomes.

I. Overview of Diastereomeric Salt Resolution

The most prevalent and industrially scalable method for resolving racemic amines like 1-(2-Hydroxy-3-methylphenyl)ethylamine is through the formation of diastereomeric salts.[3] This process involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid.[4][5] The resulting diastereomeric salts possess different physical properties, most importantly, differential solubility in a given solvent system.[5][6] This solubility difference allows for the selective crystallization of the less soluble diastereomeric salt, thereby enriching one enantiomer.[7][8] The desired enantiomer of the amine is then liberated from the crystallized salt.[3]

The overall efficiency of this process, in terms of both yield and enantiomeric excess (e.e.), is highly dependent on a number of critical parameters, including the choice of resolving agent, the solvent system, temperature, and stoichiometry.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers frequently encounter during the chiral resolution of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine.

Q1: Why is the yield of my desired (S)-enantiomer consistently low?

A low yield of the desired diastereomeric salt can be attributed to several factors, primarily related to the solubility of the salt in the mother liquor.

Possible Causes & Solutions:

  • Suboptimal Solvent System: The chosen solvent may be too effective at dissolving the desired diastereomeric salt, leaving a significant portion in the solution.

    • Solution: Conduct a systematic solvent screening to identify a solvent or solvent mixture that minimizes the solubility of the target diastereomeric salt.[7][9] A good starting point is to test a range of solvents with varying polarities.[7]

  • High Crystallization Temperature: The final temperature of the crystallization process might be too high, preventing complete precipitation of the less soluble salt.

    • Solution: Experiment with a lower final crystallization temperature. A controlled, slow cooling profile is often beneficial for maximizing yield and purity.[9]

  • Incomplete Precipitation: The desired salt may require more time or a change in conditions to fully crystallize.

    • Solution:

      • Increase Crystallization Time: Allow the solution to stir at the final crystallization temperature for a longer period.

      • Introduce an Anti-solvent: An anti-solvent is a solvent in which the diastereomeric salts have low solubility.[7] Gradual addition of an anti-solvent to the crystallization mixture can induce further precipitation and increase the yield.[7][10]

Experimental Protocol: Solvent Screening for Optimal Yield

  • Preparation: In separate small-scale reaction vessels, dissolve the racemic 1-(2-Hydroxy-3-methylphenyl)ethylamine and the chosen chiral resolving agent (e.g., a tartaric acid derivative) in a variety of test solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate).[7]

  • Observation: Observe the formation of any precipitate at room temperature and upon cooling.

  • Isolation and Analysis: Isolate any crystalline material by filtration and dry it.

  • Yield Calculation: Calculate the yield of the diastereomeric salt for each solvent system.

  • Characterization: Determine the diastereomeric excess (d.e.) and enantiomeric excess (e.e.) of the recovered amine from the salt using a suitable analytical technique like chiral HPLC.

Q2: The enantiomeric excess (e.e.) of my (S)-amine is below the desired purity. How can I improve it?

Low enantiomeric excess is a clear indicator of poor separation between the two diastereomeric salts, often due to co-precipitation.[9]

Possible Causes & Solutions:

  • Similar Solubilities of Diastereomers: The solubilities of the (S)-amine salt and the (R)-amine salt may be too similar in the chosen solvent, leading to the crystallization of both.

    • Solution: A different solvent system is crucial for improving selectivity.[9] The goal is to find a solvent that maximizes the solubility difference between the two diastereomeric salts.[9]

  • Rapid Cooling: Cooling the crystallization mixture too quickly can trap impurities and lead to the co-precipitation of the more soluble diastereomer.

    • Solution: Implement a slower, more controlled cooling profile.[7] This allows for more selective crystallization of the less soluble salt.

  • Single Crystallization Insufficiency: For some systems, a single crystallization step may not be enough to achieve high enantiomeric purity.

    • Solution: Perform a recrystallization of the obtained diastereomeric salt.[7] This can be done using the same or a different solvent system to further purify the desired salt.

Data Presentation: Impact of Solvent on Enantiomeric Excess

Resolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of (S)-Amine (%)
(R,R)-Di-p-toluoyl-tartaric acidMethanol6585
(R,R)-Di-p-toluoyl-tartaric acidEthanol7292
(R,R)-Di-p-toluoyl-tartaric acidIsopropanol7898
(R,R)-Dibenzoyltartaric acidAcetone5880

This table illustrates hypothetical data to demonstrate the significant impact of solvent choice on both yield and enantiomeric excess.

Q3: Instead of crystals, an oil is forming in my experiment. What does this mean and how can I fix it?

The formation of an oil, often referred to as "oiling out," occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline phase.[9] This can happen if the melting point of the salt is lower than the crystallization temperature or if the solution is too concentrated.[9]

Possible Causes & Solutions:

  • High Concentration: The concentration of the diastereomeric salt in the solution may be too high.

    • Solution: Add more of the primary solvent to dilute the mixture.[9]

  • Crystallization Temperature is Too High: The temperature at which crystallization is being attempted may be above the melting point of the salt.

    • Solution: Lower the crystallization temperature.[9]

  • Inappropriate Solvent System: The chosen solvent may not be conducive to crystallization.

    • Solution: Experiment with a different solvent or a solvent/anti-solvent system. A less polar solvent might favor crystallization.[9]

III. Frequently Asked Questions (FAQs)

Q1: What are some common chiral resolving agents for amines like 1-(2-Hydroxy-3-methylphenyl)ethylamine?

Commonly used chiral resolving agents for amines are chiral carboxylic acids. These include:

  • Tartaric acid and its derivatives (e.g., dibenzoyltartaric acid, di-p-toluoyltartaric acid)[3][11]

  • Mandelic acid and its derivatives[11][12]

  • Camphorsulfonic acid[8][11]

  • Chiral phosphoric acids[4]

The selection of the optimal resolving agent is often empirical and requires screening.[3]

Q2: How does the stoichiometry between the amine and the resolving agent affect the resolution?

The molar ratio of the amine to the resolving agent is a critical parameter. While a 1:1 molar ratio is often a good starting point, sometimes using a substoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can be more efficient for initial screening, as it can lead to a more rapid evaluation of enantiomeric enrichment.[11] However, in some cases, an excess of the resolving agent may be necessary to drive the salt formation to completion.[6]

Q3: Can the "unwanted" (R)-enantiomer be recycled?

Yes, and this is a key strategy for improving the overall process economy. The unwanted enantiomer that remains in the mother liquor can be isolated and then racemized (converted back into a 1:1 mixture of both enantiomers).[13][14] This racemic mixture can then be recycled back into the resolution process, theoretically allowing for a 100% yield of the desired enantiomer over multiple cycles.[13] This is often referred to as a Resolution-Racemization-Recycle (R3) process.[13]

Q4: What is "chirality switching" and how can it be influenced by the solvent?

Chirality switching is a phenomenon where different solvents can cause the opposite enantiomer's diastereomeric salt to be the less soluble one, thus crystallizing out of solution.[7][15] This can be advantageous as it may allow for the isolation of both enantiomers using a single resolving agent simply by changing the solvent.[15] This effect is dependent on the specific interactions between the diastereomeric salts and the solvent molecules.[7]

IV. Visualizing the Workflow

Diagram: Diastereomeric Salt Resolution Workflow

G cluster_0 Salt Formation cluster_1 Crystallization & Separation cluster_2 Isolation & Recovery racemic_amine Racemic (R/S)-Amine salt_formation Formation of Diastereomeric Salts ((R)-Amine-(S)-Agent & (S)-Amine-(S)-Agent) racemic_amine->salt_formation resolving_agent (S)-Resolving Agent resolving_agent->salt_formation crystallization Selective Crystallization (Solvent & Temperature Control) salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Salt ((S)-Amine-(S)-Agent) filtration->less_soluble mother_liquor Mother Liquor (Enriched in (R)-Amine Salt) filtration->mother_liquor liberation Liberation of Free Amine (Base Treatment) less_soluble->liberation racemization Racemization of (R)-Amine mother_liquor->racemization s_amine Pure (S)-Amine liberation->s_amine racemization->racemic_amine Recycle

Sources

Technical Support Center: Purification of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the successful isolation of this valuable chiral intermediate.

Introduction: The Criticality of Chiral Purity

(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine is a key chiral building block in the synthesis of various pharmaceutical agents. As with many chiral compounds, the biological activity is often associated with a single enantiomer. Therefore, achieving high enantiomeric purity is not merely a matter of analytical chemistry but a critical determinant of a drug candidate's efficacy and safety. The most common and industrially scalable method for obtaining the desired (S)-enantiomer is through the chiral resolution of a racemic mixture.[1] This guide will focus on the prevalent technique of diastereomeric salt crystallization, offering troubleshooting advice and frequently asked questions to navigate the challenges of this process.

Troubleshooting Guide: Diastereomeric Salt Crystallization

This section addresses common issues encountered during the purification of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine via diastereomeric salt crystallization.

Issue 1: No Crystal Formation After Addition of Chiral Resolving Agent

Question: I have combined my racemic 1-(2-Hydroxy-3-methylphenyl)ethylamine with the chiral resolving agent in the chosen solvent, but no crystals have formed, even after cooling. What should I do?

Answer:

This is a common challenge in crystallization processes and can be attributed to several factors related to supersaturation and nucleation.

Probable Causes & Solutions:

  • Insufficient Supersaturation: The solution may not be concentrated enough for crystals to form.

    • Solution: Carefully evaporate a portion of the solvent under reduced pressure and allow the solution to cool again. Be cautious not to over-concentrate, which could lead to "oiling out" (see Issue 2).

  • Slow Nucleation Kinetics: The formation of initial crystal nuclei can be slow.

    • Solution 1: Seeding. If you have a small amount of the desired pure diastereomeric salt, add a single, tiny crystal to the solution. This "seed" will act as a template for further crystal growth.

    • Solution 2: Scratching. Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic imperfections on the glass can provide nucleation sites.

    • Solution 3: Extended Cooling. Allow the solution to stand at a lower temperature (e.g., in a refrigerator or freezer) for an extended period (24-48 hours).[2]

  • Inappropriate Solvent: The chosen solvent may not be optimal for the crystallization of the diastereomeric salt.

    • Solution: Conduct small-scale solvent screening experiments with various solvents such as methanol, ethanol, isopropanol, acetonitrile, or mixtures thereof to find a system where the diastereomeric salts have a significant solubility difference.[3]

Issue 2: The Product "Oils Out" Instead of Crystallizing

Question: Upon cooling, my product separated as an oil or a sticky solid rather than fine crystals. How can I resolve this?

Answer:

"Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates from the solution as a liquid phase before it can form an ordered crystal lattice.

Probable Causes & Solutions:

  • Solution is Too Concentrated: The most common cause of oiling out.

    • Solution: Add a small amount of the solvent back to the mixture and gently warm until the oil redissolves. Then, allow it to cool more slowly. A slower cooling rate is crucial for forming purer crystals.[3]

  • Cooling Rate is Too Fast: Rapid cooling can shock the system, favoring oil formation over crystallization.

    • Solution: Allow the solution to cool to room temperature on the benchtop before transferring it to an ice bath or refrigerator. Insulating the flask can also slow the cooling process.

  • Presence of Impurities: Impurities can interfere with crystal lattice formation.

    • Solution: Ensure the starting racemic amine is of reasonable purity. An initial purification step, such as a simple filtration through a plug of silica gel, may be beneficial.

Issue 3: Low Enantiomeric Excess (e.e.) of the Final Product

Question: After completing the resolution, chiral HPLC analysis shows a low enantiomeric excess for my (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine. How can I improve the purity?

Answer:

Achieving high enantiomeric excess often requires optimization of the crystallization process, and sometimes, a single crystallization is insufficient.

Probable Causes & Solutions:

  • Co-precipitation of the More Soluble Diastereomer: The less soluble diastereomeric salt may have crystallized along with some of the more soluble one.

    • Solution 1: Recrystallization. The most effective way to improve enantiomeric purity is to recrystallize the diastereomeric salt. Dissolve the salt in a minimum amount of the hot crystallization solvent and allow it to cool slowly. Each recrystallization step should enrich the desired diastereomer.

    • Solution 2: Optimize the Molar Ratio of the Resolving Agent. While a 1:1 molar ratio is common, starting with 0.5 molar equivalents of the resolving agent to the racemic amine can sometimes be more efficient for initial enrichment.[4]

  • Incomplete Reaction: The salt formation may not have gone to completion.

    • Solution: Ensure thorough mixing and allow sufficient time for the salt to form before initiating cooling.

  • Analytical Method is Not Optimized: The chiral HPLC method may not be providing an accurate reading of the enantiomeric excess.

    • Solution: Verify your chiral HPLC method. This includes ensuring the correct chiral stationary phase is being used and that the mobile phase is optimized for baseline separation of the enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the best chiral resolving agent for 1-(2-Hydroxy-3-methylphenyl)ethylamine?

Q2: What is a good starting solvent for the diastereomeric crystallization?

A2: Methanol is frequently reported as an effective solvent for the resolution of phenylethylamine derivatives with tartaric acid.[2][5] Other alcohols like ethanol or isopropanol are also good candidates. It is recommended to perform small-scale trials to identify the optimal solvent for your specific system.

Q3: How do I liberate the free (S)-amine from the diastereomeric salt?

A3: To recover the enantiomerically enriched amine, the diastereomeric salt is treated with a base. A typical procedure involves suspending the salt in water and adding an aqueous solution of a strong base, such as sodium hydroxide (NaOH) , until the solution is basic (confirm with pH paper).[6] This deprotonates the amine, making it insoluble in water. The free amine can then be extracted into an organic solvent like diethyl ether or dichloromethane.

Q4: What are the potential impurities I should be aware of?

A4: Impurities can originate from the starting materials or be formed during the synthesis. A common synthetic route to your target compound may involve the reduction of 2-hydroxy-3-methyl-acetophenone oxime. Potential impurities could include:

  • Unreacted Starting Material: Residual 2-hydroxy-3-methyl-acetophenone.

  • Over-reduction Products: If a strong reducing agent is used, the aromatic ring could potentially be reduced.

  • By-products from Oxime Formation: Impurities from the reaction of 2-hydroxy-3-methyl-acetophenone with hydroxylamine.

These impurities can often be removed by standard purification techniques such as column chromatography or by ensuring the diastereomeric salt crystallization is selective.

Q5: How can I determine the enantiomeric excess (e.e.) of my final product?

A5: The most common and accurate method for determining the e.e. of chiral amines is Chiral High-Performance Liquid Chromatography (HPLC) .[7][8] This requires a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of enantiomers.[7] A typical mobile phase for normal-phase chiral HPLC would be a mixture of hexane and a polar modifier like ethanol or isopropanol, often with a small amount of an acidic or basic additive to improve peak shape.[9]

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine with (+)-Tartaric Acid

This protocol is a general guideline based on the resolution of analogous phenylethylamines and should be optimized for your specific experimental conditions.

  • Dissolution: In an Erlenmeyer flask, dissolve racemic 1-(2-Hydroxy-3-methylphenyl)ethylamine (1 equivalent) in a minimum amount of warm methanol. In a separate flask, dissolve (+)-tartaric acid (0.5 to 1.0 equivalent) in warm methanol.

  • Salt Formation: Slowly add the tartaric acid solution to the amine solution with constant stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed. To maximize the yield, the flask can be cooled further in an ice bath for 1-2 hours.

  • Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The filtrate (mother liquor) contains the more soluble diastereomeric salt and can be processed separately to recover the (R)-enantiomer.

  • (Optional) Recrystallization for Higher Purity: Dissolve the collected crystals in a minimum amount of hot methanol and repeat the slow cooling and filtration process.

Protocol 2: Liberation of the Enantiomerically Enriched Free Amine
  • Basification: Suspend the collected diastereomeric salt crystals in water. With stirring, add a 50% aqueous solution of sodium hydroxide dropwise until the salt is completely dissolved and the solution is strongly basic (check with pH paper).

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with three portions of diethyl ether or dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine.

Visualizations

Workflow for Chiral Resolution

G cluster_0 Salt Formation & Crystallization cluster_1 Liberation of Free Amine racemic_amine Racemic Amine mix Mix and Dissolve racemic_amine->mix resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->mix solvent Solvent (e.g., Methanol) solvent->mix cool Slow Cooling mix->cool filter Filtration cool->filter diastereomeric_salt Less Soluble Diastereomeric Salt (Solid) filter->diastereomeric_salt Solid mother_liquor More Soluble Diastereomeric Salt (Solution) filter->mother_liquor Filtrate basify Add Base (e.g., NaOH) diastereomeric_salt->basify extract Extract with Organic Solvent basify->extract concentrate Dry and Concentrate extract->concentrate pure_enantiomer (S)-Enantiomer (Enriched) concentrate->pure_enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Troubleshooting Decision Tree

G start Problem Encountered no_crystals No Crystals Formed start->no_crystals oiling_out Product 'Oiled Out' start->oiling_out low_ee Low Enantiomeric Excess start->low_ee concentrate Concentrate Solution no_crystals->concentrate Try First add_solvent Add More Solvent oiling_out->add_solvent Try First recrystallize Recrystallize Salt low_ee->recrystallize Most Effective seed_scratch Seed or Scratch concentrate->seed_scratch change_solvent Screen Solvents seed_scratch->change_solvent If still no crystals slow_cool Cool Slowly add_solvent->slow_cool purify_start Purify Starting Material slow_cool->purify_start If problem persists optimize_ratio Optimize Molar Ratio recrystallize->optimize_ratio check_hplc Verify HPLC Method optimize_ratio->check_hplc Also consider

Caption: Decision tree for troubleshooting common crystallization issues.

Data Summary Table

ParameterRecommendationRationale
Chiral Resolving Agent (+)-Tartaric AcidCommonly used, effective for similar amines, and readily available.[2]
Molar Ratio (Amine:Agent) 1:0.5 to 1:1A sub-stoichiometric amount of resolving agent can be efficient for initial enrichment.[4]
Crystallization Solvent MethanolProvides good solubility differences for diastereomeric salts of phenylethylamines.[5][10]
Liberation Base Aqueous NaOH (e.g., 50%)Strong base to effectively deprotonate the amine salt for extraction.[6]
Extraction Solvent Diethyl ether or DichloromethaneGood solubility for the free amine and immiscible with water.
e.e. Analysis Chiral HPLCProvides accurate and reliable measurement of enantiomeric purity.[7][8]

References

  • Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. (n.d.). Retrieved from [Link]

  • Layne, D., & Li, F. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Retrieved from [Link]

  • Chiral Resolution Screening. (n.d.). Onyx Scientific. Retrieved from [Link]

  • Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography. (2016). Google Patents.
  • A. W. Ingersoll. (1937). α-Phenylethylamine. Organic Syntheses, 17, 80. Retrieved from [Link]

  • High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors. (2020). Semantic Scholar. Retrieved from [Link]

  • Could meso tartaric acid resolve racemic 1-phenethylamine (or similar bases) by forming diastereomers with different physical properties? (2017, May 5). Quora. Retrieved from [Link]

  • The potential of chiral solvents in enantioselective crystallization. (2012). ResearchGate. Retrieved from [Link]

  • Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. (2007). ResearchGate. Retrieved from [Link]

  • Reaction in oximes of 2-hydroxyacetophenone etc. (1991). Asian Journal of Chemistry, 3(2), 158-163.
  • Resolution of a Racemic Mixture. (n.d.). Science Learning Center. Retrieved from [Link]

  • Saha, S., Chakraborty, P., & Roy, S. C. (2014). A concise and simple synthesis of 1-hydroxy-phenethylamine derivatives. Journal of Chemical Sciences, 126(3), 837–846.
  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025, March 15). Chiralpedia. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

Sources

Stability and degradation issues of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Degradation, and Handling Protocols

Document ID: TSC-2024-HMPA-01 Last Updated: February 18, 2026

Executive Summary & Compound Profile

Compound: (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine Common Applications: Chiral auxiliary, resolving agent, pharmaceutical intermediate (e.g., for adrenergic ligands). Critical Attributes:

  • Chiral Center: Benzylic amine (susceptible to racemization).[1]

  • Electronic Nature: Electron-rich phenol (susceptible to oxidative coupling).

  • Physical State: Hygroscopic solid (as salt) or viscous oil (as free base).

This guide addresses the three primary degradation vectors: Oxidative Deamination/Coupling , Benzylic Racemization , and Carbamate Formation .

Chemical Stability: The Oxidation Challenge

The Issue: Discoloration (Pink/Brown)

Users frequently report that white/off-white samples turn pink, brown, or black upon storage. This is not a simple impurity issue; it is a fundamental property of ortho-substituted phenols and aminophenols.

Mechanism: Quinone Methide & Phenoxazinone Formation

The 2-hydroxy-3-methyl substitution pattern makes the aromatic ring highly electron-rich.

  • Auto-oxidation: In the presence of atmospheric oxygen and trace moisture, the phenol oxidizes to a quinone methide or quinone imine intermediate.

  • Coupling: These reactive intermediates undergo oxidative coupling (dimerization) to form highly colored phenoxazinone-like chromophores.

  • Catalysis: This process is catalyzed by basic pH (which forms the phenolate ion) and transition metals (Fe, Cu).

Troubleshooting Guide: Oxidation Control
SymptomProbable CauseCorrective Action
Pink surface layer Surface oxidation due to air exposure.Purge: Store under Argon/Nitrogen. Recrystallize: Wash with cold isopropanol containing 0.1% ascorbic acid (antioxidant).
Deep brown solution Advanced oxidation (Quinone formation).Filtration: Pass solution through a pad of activated charcoal or silica. Acidification: Maintain pH < 6.0 during liquid handling to suppress phenolate formation.
Metal sensitivity Trace metal catalysis (Fe/Cu).Chelation: Add 1 mM EDTA to aqueous buffers during workup.

Stereochemical Integrity: The Racemization Challenge

The Issue: Loss of Enantiomeric Excess (ee%)

The chiral center is located at the benzylic position (adjacent to the aromatic ring). The C-H bond at this position is significantly more acidic than in non-benzylic amines, making it susceptible to deprotonation or radical abstraction, leading to racemization.

Mechanism: Benzylic Instability
  • Pathway A (Thermal/Radical): At elevated temperatures (>80°C), particularly in the presence of metals (Pd, Raney Ni), the benzylic amine can reversibly dehydrogenate to an achiral imine . Re-hydrogenation lacks facial selectivity, resulting in a racemic mixture.

  • Pathway B (Base-Catalyzed): Strong bases can deprotonate the benzylic carbon, forming a planar carbanion intermediate.

Diagram: Degradation Pathways

DegradationPathways Compound (S)-1-(2-Hydroxy-3-methylphenyl) ethylamine Quinone Quinone Imine (Pink/Brown Species) Compound->Quinone Oxidation (O2, pH > 7) Imine Achiral Imine Intermediate Compound->Imine Heat / Metal Cat. Carbamate Carbamate Salt (White Crust) Compound->Carbamate CO2 Absorption Racemate Racemic Mixture (R/S) Imine->Racemate Non-selective Reduction

Figure 1: Primary degradation pathways. Oxidation leads to colored impurities, while thermal stress leads to invisible loss of chirality.

Troubleshooting Guide: Preventing Racemization
ScenarioRisk FactorProtocol Recommendation
Recrystallization Extended heating in protic solvents.Limit Heat: Do not boil >5 mins. Use minimal solvent. Solvent Choice: Prefer Ethanol/MTBE over high-boiling alcohols.
Salt Formation Exothermic reaction with strong acids.Cooling: Add acid (HCl/Tartaric) at 0°C. High exotherms can cause localized racemization.
Drying Oven drying > 60°C.Vacuum: Dry at < 40°C under high vacuum. Avoid air ovens.

Physical Stability: Handling & Storage[3]

The Issue: "Sticky" Solids & Carbamates

Free base amines greedily absorb atmospheric CO2 to form carbamate salts.

  • Reaction:

    
    
    
  • Observation: A free-flowing powder turns into a sticky gum or develops a white crust that alters the melting point.

Storage Workflow

StorageWorkflow Start Received Sample Check Check Form: Salt or Free Base? Start->Check FreeBase Free Base (High Risk) Check->FreeBase Base Salt Salt (HCl/Tartrate) (Moderate Risk) Check->Salt Salt Action1 Convert to HCl Salt immediately if possible FreeBase->Action1 Recommended Action2 Store under Argon in Desiccator FreeBase->Action2 Mandatory Action3 Store at 2-8°C Protect from Light Salt->Action3 Action1->Action3 Action2->Action3

Figure 2: Decision tree for long-term storage to maximize shelf-life.

Frequently Asked Questions (FAQ)

Q1: Can I use the "pink" material for synthesis?

  • Answer: If the coloration is faint, yes. The colored impurities (quinones) have very high extinction coefficients, meaning a tiny ppm amount looks dramatic.

  • Validation: Check purity via HPLC (210 nm). If purity is >98%, the color is cosmetic. If <95%, perform a charcoal filtration.

Q2: Which salt form is most stable?

  • Answer: The Hydrochloride (HCl) salt is generally the most robust against oxidation and carbamate formation. However, for chiral resolution applications, Tartrate or Mandelate salts are often used; these are more hygroscopic and require stricter moisture control.

Q3: My melting point is 5°C lower than the literature value. Is it degraded?

  • Answer: Check for water content (Karl Fischer) first. Hygroscopic salts absorb water, depressing the melting point. If dry, check the enantiomeric excess . A racemate often has a different melting point than the pure enantiomer (eutectic effect).

References

  • Oxidation Mechanism of Aminophenols

    • Source: ResearchGate. "Oxidation of aminophenols in acidic and alkaline solutions."
    • Relevance: Establishes the mechanism for the "pink/brown" discoloration via quinone imine form
    • URL:[Link]

  • Racemization of Chiral Benzylic Amines

    • Source: ACS Publications. "Flash Thermal Racemization of Chiral Amine in Continuous Flow."
    • Relevance: Details the thermal and catalytic pathways for racemization of 1-phenylethylamine deriv
    • URL:[Link]

  • Handling of Chiral Resolving Agents

    • Source: Chemistry LibreTexts. "Racemic Mixtures and the Resolution of Enantiomers."
    • Relevance: Provides context on the salt formation and stability of phenylethylamine deriv
    • URL:[Link]

  • Safety & Storage Data (SDS): Source: CDH Fine Chemical. "SDS for (S)-1-Phenylethylamine (Analogue)." Relevance: Proxy data for storage conditions (Cool, dry, tightly closed) for structurally similar chiral amines.

Sources

Technical Support Center: Overcoming Incomplete Resolution of (2-Hydroxy-3-methylphenyl)ethylamine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the enantiomeric resolution of (2-Hydroxy-3-methylphenyl)ethylamine. Incomplete resolution is a frequent obstacle that can impede progress and consume valuable resources. This document provides in-depth troubleshooting strategies, detailed protocols, and the causal reasoning behind our experimental recommendations to empower you to overcome these hurdles efficiently.

The Challenge: Why is This Resolution Difficult?

(2-Hydroxy-3-methylphenyl)ethylamine possesses a primary amine and a phenolic hydroxyl group. These functional groups can participate in various intermolecular interactions (hydrogen bonding, ionic interactions), which complicates the predictable crystallization of diastereomeric salts. Furthermore, the structural similarity of the enantiomers can lead to the formation of solid solutions or co-crystallization, preventing sharp separation. This guide will navigate you through systematic approaches to tackle these issues.

Troubleshooting & FAQ Hub

This section is structured in a question-and-answer format to directly address the most common issues encountered during the resolution process.

Frequently Asked Questions (FAQs)
  • Diastereomeric Salt Crystallization:

  • Alternative & Analytical Methods:

Q1: My resolution is incomplete; the enantiomeric excess (e.e.) is low. How do I improve it?

Root Cause Analysis: Low enantiomeric excess after a single crystallization is typically due to two main factors: either the solubilities of the two diastereomeric salts are too similar in the chosen solvent, or co-crystallization is occurring.[1] High levels of supersaturation can also lead to the rapid nucleation of both diastereomers, compromising purity.[1]

Troubleshooting Strategies:

  • Recrystallization: The most straightforward approach is to perform one or more recrystallizations of the enriched diastereomeric salt. Often, a significant improvement in purity is observed after a second or third crystallization. It is crucial to use a fresh, appropriate solvent for this process.

  • Solvent System Optimization: The solvent plays a critical role in differentiating the solubilities of the diastereomers.[1]

    • Systematic Screening: Conduct a solvent screen using a range of polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).

    • Anti-Solvent Addition: If the salts are highly soluble, introduce an anti-solvent (one in which the salts are poorly soluble, like heptane or water) dropwise to a solution of the salts to induce selective precipitation of the less soluble diastereomer.[1] The rate of addition is critical; slow addition is key.[2]

  • Control Cooling Rate: A slow, controlled cooling profile is paramount. Rapid cooling increases supersaturation quickly, which can cause both diastereomers to crash out of solution.[3] A stepwise cooling ramp (e.g., 5°C per hour) followed by an aging period at the final temperature can dramatically improve selectivity.

  • Stoichiometry of Resolving Agent: The molar ratio of the resolving agent to the racemic amine can significantly impact resolution efficiency.[3][4] While a 1:1 ratio is a common starting point, literature suggests that using 0.5 equivalents of the resolving agent can be more efficient for initial screening.[5] Experimenting with ratios from 0.5 to 1.5 may reveal an optimal window for maximizing both yield and purity.[4]

Q2: My product is "oiling out" or forming a gum instead of crystals. What's happening and how do I fix it?

Root Cause Analysis: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline lattice.[6] This typically happens under conditions of very high supersaturation or when the crystallization temperature is above the melting point of the solvated salt.[3][6]

Troubleshooting Strategies:

  • Reduce Supersaturation: This is the most effective solution.

    • Increase Solvent Volume: Add more of the primary solvent to dissolve the oil, then re-attempt crystallization with a slower cooling or anti-solvent addition rate.[3]

    • Elevate Initial Temperature: Ensure all solids are fully dissolved at a higher temperature before commencing the cooling process. This creates a more controlled path into the metastable zone.

  • Change the Solvent System: The solvent may be too poor for the salt, causing it to crash out non-selectively. Conversely, a solvent that is too good can lead to high concentrations before precipitation. A solvent mixture can help fine-tune the solvating properties.[1]

  • Lower the Crystallization Temperature: A lower final temperature may be below the melting point of the salt, favoring solid formation.[3]

  • Seeding: If you have a small amount of crystalline material (seed crystals), add it to the solution at a temperature where it is slightly supersaturated. This provides a template for ordered crystal growth and can bypass the nucleation barrier that leads to oiling.[5]

Q3: Crystallization is not occurring, or the yield is extremely low. What steps should I take?

Root Cause Analysis: Lack of crystallization indicates that the solution is not sufficiently supersaturated.[3] Low yield means that while the desired diastereomer is less soluble, a significant amount still remains in the mother liquor at the final temperature.[1]

Troubleshooting Strategies:

  • Increase Concentration: The solution may simply be too dilute. Carefully evaporate the solvent in situ to reach the saturation point. This can be combined with cooling to enhance the effect.[1]

  • Utilize an Anti-Solvent: As mentioned previously, adding an anti-solvent is a powerful method to decrease overall salt solubility and force crystallization.[1]

  • Optimize Temperature Profile: Ensure the final holding temperature is low enough to minimize the solubility of the target diastereomer. Cooling in an ice bath or refrigerator for an extended period (1-2 hours) can maximize precipitation.[7]

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.

    • Seeding: Add a few seed crystals of the desired product.

  • Check Stoichiometry: An incorrect ratio of resolving agent to amine can sometimes lead to the formation of more soluble complexes. Verify your calculations and experiment with different ratios.[4]

Q4: I suspect a solid solution is forming. How can I confirm this and what are my options?

Root Cause Analysis: A solid solution occurs when the crystal lattice of the less soluble diastereomer incorporates the more soluble one due to high structural similarity.[6] This is a particularly challenging problem because simple recrystallization will fail to improve the diastereomeric purity.[6]

Confirmation: The primary indicator of a solid solution is the failure to improve diastereomeric excess (d.e.) upon repeated recrystallizations.[6] Analytical confirmation can be achieved by constructing a phase diagram or using Powder X-ray Diffraction (PXRD), which would show a single crystalline phase with peak shifts dependent on the composition.[6]

Troubleshooting Workflow:

G A Initial Crystallization Results in Low d.e. B Perform Recrystallization A->B C d.e. Improves? B->C D Yes C->D E No C->E F Continue Recrystallization Until Desired Purity D->F G Suspect Solid Solution. Confirm with PXRD or Phase Diagram Analysis. E->G J Resolution Successful F->J H Change Resolving Agent G->H Primary Strategy I Screen Different Solvent Systems G->I Secondary Strategy H->J I->J K Resolution Fails I->K

Caption: Troubleshooting workflow for solid solution formation.

Strategies to Overcome Solid Solutions:

  • Change the Resolving Agent: This is the most effective strategy. A structurally different resolving agent will form diastereomers with different crystal packing habits and physical properties, which is highly likely to disrupt the formation of a solid solution.[6] For an amine like yours, consider alternatives to tartaric acid derivatives, such as (-)-Camphoric acid or (S)-(+)-Mandelic acid.[7]

  • Drastically Change the Solvent System: A different solvent can alter the interactions between solvent molecules and the diastereomers, potentially changing the crystal packing enough to break the solid solution. Focus on solvents with different hydrogen bonding capabilities.[6]

Q5: How do I choose the right resolving agent and solvent system from the start?

Root Cause Analysis: A "trial-and-error" approach is common but inefficient.[8] A rational selection process can be guided by chemical principles and systematic screening.

Selection Strategy:

  • Choosing the Resolving Agent: For resolving a primary amine, chiral carboxylic acids are the standard choice.[7]

    • Common Choices: Tartaric acid and its derivatives (like Di-p-toluoyl-L-tartaric acid, DTTA) are popular and cost-effective.[4][9] Mandelic acid and camphoric acid are also excellent candidates.[7]

    • Structural Match: Look for a resolving agent that has a rigid structure, which often leads to more well-defined crystal lattices and better discrimination between enantiomers.

  • Solvent Selection Workflow:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization A Step 1: Salt Formation Form diastereomeric salts using 0.5-1.0 eq. of resolving agent in a volatile solvent (e.g., Methanol). B Step 2: Aliquot & Evaporate Dispense into vials/96-well plate. Evaporate solvent to get solid salt mixture. A->B C Step 3: Add Test Solvents Add a range of solvents (e.g., EtOH, IPA, EtOAc, ACN, Toluene, Heptane) to each well. B->C D Step 4: Equilibrate & Analyze Agitate for 24h. Analyze supernatant or solid for d.e. by chiral HPLC. C->D E Step 5: Identify Hits Select solvents showing the best d.e. and moderate solubility. D->E F Step 6: Refine Conditions Optimize concentration, cooling rate, and explore solvent/anti-solvent mixtures for the best hits. E->F G Step 7: Scale-Up Perform preparative scale resolution under optimized conditions. F->G

Caption: Systematic workflow for solvent screening.

Table 1: Recommended Initial Screening Solvents

Solvent ClassExamplesRationale
AlcoholsMethanol, Ethanol, IsopropanolGood H-bonding ability, often good initial solvents.
EstersEthyl AcetateModerate polarity, good for inducing crystallization.
KetonesAcetonePolar aprotic, can offer different selectivity.
EthersMTBE, THFLower polarity, can act as anti-solvents.
HydrocarbonsHeptane, TolueneNon-polar, typically used as anti-solvents.
NitrilesAcetonitrilePolar aprotic, offers unique solvating properties.

Q6: Crystallization is consistently failing. What are my alternative resolution strategies?

When diastereomeric salt crystallization proves intractable, several powerful alternative techniques are available.

  • Chiral Chromatography (HPLC/SFC): This is the most versatile and often definitive method for obtaining both enantiomers in high purity.

    • Principle: A racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and separation.[10]

    • Advantages: Directly provides both enantiomers, highly effective, and scalable (from analytical to preparative).

    • Common CSPs for Amines: Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralpak® IA/IB/IC) and cyclofructan-based columns are highly effective for primary amines.[11] Crown-ether based CSPs are also specifically efficient for separating primary amines.[11]

  • Enzymatic Kinetic Resolution: This method uses an enzyme to selectively react with one enantiomer, allowing the unreacted enantiomer to be recovered.

    • Principle: An enzyme, typically a lipase like Candida antarctica lipase B (CALB, often immobilized as Novozym 435), is used to acylate the amine. The enzyme will selectively acylate one enantiomer much faster than the other.[12][13]

    • Process: The reaction is stopped at ~50% conversion. The acylated product (amide) can then be separated from the unreacted amine (the other enantiomer) by standard methods (e.g., extraction or chromatography). The amide can be hydrolyzed back to the amine if needed.

    • Advantages: Extremely high enantioselectivity is possible, reactions are performed under mild conditions.[13]

Q7: How do I set up a reliable chiral HPLC method to accurately measure my e.e.?

An accurate analytical method is non-negotiable for guiding your resolution experiments.

Protocol: Chiral HPLC Method Development for (2-Hydroxy-3-methylphenyl)ethylamine

  • Column Selection:

    • Start with a polysaccharide-based column, such as one based on cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate). These are robust and broadly applicable.[10][14] Cyclofructan-based columns are also an excellent choice for primary amines.[11]

  • Mobile Phase Screening:

    • Normal Phase (NP): A common starting point is a mixture of Hexane/Isopropanol (IPA) or Hexane/Ethanol. A typical starting gradient is 90:10 Hexane:Alcohol.[14]

    • Polar Organic (PO): An alternative is Acetonitrile/Methanol.[11]

    • Additives: For primary amines, peak shape can be poor due to interaction with residual silanols on the silica support. Add a small amount of a basic modifier like diethylamine (DEA) or butylamine (BA) (e.g., 0.1%) to the mobile phase to improve peak shape.[11]

  • Initial Screening Conditions:

    • Column: Chiralpak® IA or similar

    • Mobile Phase: 90:10 Hexane/IPA + 0.1% DEA

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength where the compound absorbs (e.g., 275 nm).

    • Analysis: Inject the racemic standard. Look for two separated peaks. If there is no separation or poor resolution, adjust the alcohol percentage (try 5%, 15%, 20%) or switch the alcohol (e.g., to ethanol).

Table 2: HPLC Troubleshooting

IssuePotential CauseSuggested Solution
No SeparationInappropriate CSP or mobile phaseTry a different column (e.g., cyclofructan). Switch mobile phase (e.g., from NP to PO).
Poor ResolutionMobile phase is too strong/weakAdjust the ratio of strong solvent (alcohol). A lower % of alcohol generally increases retention and resolution.
Tailing PeaksSecondary interactions with silicaAdd/increase the concentration of the basic additive (e.g., 0.2% DEA).
Peaks Co-elutingWrong enantiomer elution orderSome CSPs come in enantiomeric forms that reverse the elution order.[15]

References

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. Available at: [Link]

  • Chiral HPLC and SFC Columns. Columnex. Available at: [Link]

  • Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH. Available at: [Link]

  • Enzymatic resolution of 1-phenylethylamine by amidation reaction in organic medium. ResearchGate. Available at: [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]

  • Mastering Chiral Resolution: Strategies Using Di-p-toluoyl-L-tartaric Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Elsevier. Available at: [Link]

  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI. Available at: [Link]

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. RSC Publishing. Available at: [Link]

  • CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. ResearchGate. Available at: [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC. Available at: [Link]

  • Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe. Available at: [Link]

  • 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. Available at: [Link]

  • Chiral resolution. Wikipedia. Available at: [Link]

  • Chiral Resolution Screening | Solid State. Onyx Scientific. Available at: [Link]

  • 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]

  • Resolution of chiral amines. Google Patents.

Sources

Technical Support Center: Recrystallization of Diastereomeric Salts of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of 1-(2-Hydroxy-3-methylphenyl)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the successful recrystallization of its diastereomeric salts. The separation of enantiomers via diastereomeric salt formation is a robust and widely-used technique, but it often requires careful optimization of various experimental parameters.[1][2] This resource addresses common challenges and offers solutions grounded in established scientific principles.

I. Frequently Asked Questions (FAQs)

This section covers common questions and initial troubleshooting steps for the recrystallization of diastereomeric salts.

Q1: What is the fundamental principle behind separating enantiomers using diastereomeric salt recrystallization?

The process hinges on the reaction of a racemic mixture, in this case, (R,S)-1-(2-Hydroxy-3-methylphenyl)ethylamine, with an enantiomerically pure chiral resolving agent, such as (+)-tartaric acid or (+)-dibenzoyl-D-tartaric acid (DBTA).[1][3][4] This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, most notably, different solubilities in a given solvent.[1][3][5] This solubility difference allows for the separation of the less soluble diastereomer through fractional crystallization.[1][3][6] The desired enantiomer can then be recovered by treating the isolated salt with a base.[1][6]

Q2: I'm not getting any crystals to form. What are the likely causes and what should I do?

A lack of crystallization is a frequent issue, often stemming from the high solubility of the diastereomeric salts in the chosen solvent.[5] Here are some initial steps to take:

  • Induce Nucleation: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt if one is available.[7][8]

  • Increase Concentration: The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of the salts.

  • Anti-Solvent Addition: Introduce an "anti-solvent," a solvent in which the salts are poorly soluble but which is miscible with your primary solvent.[5] This will reduce the overall solubility and can induce crystallization.[5]

  • Cooling: If not already done, try cooling the solution in an ice bath or refrigerator to decrease solubility.[6]

Q3: My product is "oiling out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid instead of a solid.[7] This can happen if the salt's melting point is lower than the crystallization temperature or if the solution is too concentrated.[7] To address this:

  • Add More Solvent: Diluting the solution can sometimes prevent oiling out.[7]

  • Lower the Crystallization Temperature: A lower temperature may be below the melting point of the salt.[7]

  • Change the Solvent System: A different solvent or a mixture of solvents might be more favorable for crystallization.[8]

Q4: The yield of my desired diastereomeric salt is very low. How can I improve it?

Low yield is often due to the significant solubility of the desired salt in the mother liquor.[8] Consider these strategies:

  • Optimize Solvent and Temperature: Screen for a solvent that minimizes the solubility of the target salt and experiment with lower final crystallization temperatures.[8]

  • Anti-Solvent Addition: As mentioned previously, adding an anti-solvent can decrease the solubility of the desired salt and increase the yield.[5][7]

  • Adjust Stoichiometry: The molar ratio of the resolving agent to the racemic amine can influence the yield. Experiment with slightly different ratios.[7]

Q5: The diastereomeric excess (d.e.) of my crystallized salt is low. What's going on and how can I improve it?

Low diastereomeric excess indicates that the solubilities of the two diastereomeric salts are too similar in your chosen solvent, leading to co-precipitation.[8] To improve the d.e.:

  • Controlled Cooling: A slower cooling rate can enhance the selectivity of the crystallization, favoring the precipitation of the less soluble diastereomer.[7][8]

  • Recrystallization: Purify the obtained salt by recrystallizing it, potentially from a different solvent system.[7][8] This is a common and effective method for increasing diastereomeric purity.

II. In-Depth Troubleshooting Guides

This section provides more detailed solutions to persistent problems encountered during the recrystallization of diastereomeric salts of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine.

Troubleshooting Scenario 1: Persistent Failure to Crystallize

If initial attempts to induce crystallization have failed, a more systematic approach is necessary.

Underlying Cause: The thermodynamic conditions are not favorable for nucleation and crystal growth. This is primarily a solubility issue.[5]

Detailed Solutions:

  • Systematic Solvent Screening: The choice of solvent is the most critical factor in a successful resolution.[5] A thorough screening of various solvents and solvent mixtures is often required.[5]

    • Protocol for Solvent Screening:

      • In small vials, dissolve a small amount of the racemic amine and the resolving agent in a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate).

      • Observe which solvents lead to spontaneous precipitation at room temperature or upon cooling.

      • For promising solvents, perform small-scale crystallizations to assess both yield and diastereomeric excess.

  • Solubility Measurement: Quantifying the solubility of the diastereomeric salts can provide valuable insight.

    • Protocol for Solubility Measurement:

      • Add an excess of the pure diastereomeric salt to a known volume of the solvent in a sealed vial.

      • Agitate the vial in a temperature-controlled shaker until equilibrium is reached (typically 24-48 hours).[7]

      • Filter the solution and determine the concentration of the dissolved salt.

Solvent SystemSolubility of (S,R)-salt (g/100mL)Solubility of (R,R)-salt (g/100mL)Selectivity Factor ((S,R)/(R,R))
Methanol5.28.51.63
Ethanol2.14.32.05
Isopropanol0.82.53.13
Acetone1.53.22.13

Data in the table is illustrative and will vary depending on the specific resolving agent and experimental conditions.

Troubleshooting Scenario 2: Formation of a Solid Solution

A solid solution occurs when the crystal lattice of the less soluble diastereomer incorporates the more soluble one, making purification by simple recrystallization ineffective.[9]

Identifying a Solid Solution: Repeated recrystallizations fail to improve the diastereomeric purity of the salt.[9]

Detailed Solutions:

  • Change the Resolving Agent: Using a structurally different resolving agent will lead to diastereomers with different physical properties and crystal packing, which may prevent the formation of a solid solution.[9]

  • Solvent System Modification: The choice of solvent can influence crystal packing.[9] Experiment with solvents that have different hydrogen bonding capabilities.[9]

  • Temperature Cycling (Annealing): In some cases, subjecting the solid solution to cycles of heating and slow cooling can promote phase separation.[9]

III. Standard Operating Protocol: Recrystallization of Diastereomeric Salts

This protocol provides a general framework for the chiral resolution of 1-(2-Hydroxy-3-methylphenyl)ethylamine.

Step 1: Diastereomeric Salt Formation
  • Dissolution: In an Erlenmeyer flask, dissolve the racemic 1-(2-Hydroxy-3-methylphenyl)ethylamine (1.0 equivalent) and the chiral resolving agent (e.g., (+)-tartaric acid, 0.5 to 1.0 equivalent) in a minimal amount of the chosen solvent (e.g., methanol or ethanol) with gentle heating and stirring until a clear solution is obtained.[3][6] The reaction is often exothermic.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature.[6] Seeding with a small crystal of the desired diastereomeric salt can promote crystallization.[6] For further crystallization, the flask can be placed in a refrigerator or an ice bath.[6]

Step 2: Isolation and Purification
  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[6]

  • Drying: Dry the collected crystals under vacuum to a constant weight.[6]

  • (Optional) Recrystallization: If the diastereomeric purity is not satisfactory, recrystallize the salt from the same or a different solvent system.[8]

Step 3: Liberation of the Free Amine
  • Dissolution: Suspend the dried diastereomeric salt in water.[1][6]

  • Basification: While stirring, slowly add a base (e.g., 2 M NaOH solution) until the salt completely dissolves and the solution is strongly basic (pH > 12).[1][6] This liberates the free amine.[1][6]

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with an organic solvent (e.g., diethyl ether or dichloromethane) three times.[1][6]

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4), filter, and evaporate the solvent to obtain the enantiomerically enriched amine.

Recrystallization_Workflow cluster_prep Salt Formation & Crystallization cluster_iso Isolation & Purification cluster_lib Amine Liberation racemic_amine Racemic Amine & Chiral Resolving Agent dissolution Dissolution in Optimal Solvent racemic_amine->dissolution cooling Slow Cooling & Crystallization dissolution->cooling filtration Filtration cooling->filtration washing Washing with Cold Solvent filtration->washing drying Drying washing->drying recrystallization Recrystallization (if needed) drying->recrystallization Check Purity basification Basification (e.g., NaOH) recrystallization->basification extraction Solvent Extraction basification->extraction final_product Enriched (S)-Amine extraction->final_product

Caption: Workflow for Diastereomeric Salt Recrystallization.

IV. Visualizing Troubleshooting Logic

The following diagram illustrates a decision-making process for troubleshooting common issues during diastereomeric salt recrystallization.

Troubleshooting_Logic start Experiment Start check_crystals Crystals Formed? start->check_crystals oiling_out Oiling Out? check_crystals->oiling_out No check_yield Check Yield check_crystals->check_yield Yes no_crystals_actions Induce Nucleation Increase Concentration Add Anti-Solvent Cool Solution oiling_out->no_crystals_actions No oiling_out_actions Add More Solvent Lower Temperature Change Solvent oiling_out->oiling_out_actions Yes check_de Check d.e. check_yield->check_de Acceptable low_yield_actions Optimize T & Solvent Add Anti-Solvent Adjust Stoichiometry check_yield->low_yield_actions Low success Successful Resolution check_de->success High low_de_actions Slower Cooling Recrystallize Change Solvent/Agent check_de->low_de_actions Low no_crystals_actions->check_crystals Re-evaluate oiling_out_actions->check_crystals Re-evaluate low_yield_actions->check_yield Re-evaluate low_de_actions->check_de Re-evaluate

Caption: Troubleshooting Decision Tree.

V. References

  • Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid - Benchchem.

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.

  • Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts - Benchchem.

  • Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid - Benchchem.

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen - Advances in Engineering.

  • overcoming solubility issues during diastereomeric salt crystallization - Benchchem.

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - RSC Publishing.

  • 394e Chiral Resolution Via Diastereomeric Salt Crystallization.

  • Formation and Crystallization based Separation of Diastereomeric Salts - MPG.PuRe.

  • dealing with solid solutions in diastereomeric salt resolution - Benchchem.

  • A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid - Benchchem.

  • Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00077J.

  • CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation - ResearchGate.

  • Technical Support Center: Solvent Effects on Diastereomeric Salt Formation with (-)-Camphoric Acid - Benchchem.

  • Identifying a diastereomeric salt for a challenging chiral resolution | Unchained Labs.

  • Resolution of a Racemic Mixture - Science Learning Center.

  • 6.8 Resolution (Separation) of Enantiomers - Chemistry LibreTexts.

  • Diastereomeric recrystallization - Wikipedia.

  • Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.

Sources

Catalyst poisoning in the asymmetric synthesis of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide addresses the asymmetric synthesis of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine . This molecule presents a classic "perfect storm" for catalyst deactivation: a coordinating phenolic hydroxyl group, significant steric hindrance from the ortho-methyl group, and the basicity of the target amine.

This guide focuses on the two dominant catalytic routes: Ir/Ru-Catalyzed Asymmetric Hydrogenation (Chemical) and


-Transaminase Biocatalysis (Enzymatic) .

Topic: (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine Synthesis

Executive Summary: The "Trojan Horse" Substrate

The synthesis of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine is frequently plagued by stalling conversion rates. The culprit is rarely "bad catalyst" batches but rather the substrate itself. The 2-hydroxy group (phenol) acts as a catalyst poison by deprotonating to form a stable phenoxide, which irreversibly binds to the metal center (in chemical catalysis) or alters the active site ionization state (in biocatalysis). Combined with the 3-methyl steric block , the catalytic turnover frequency (TOF) drops, allowing competing deactivation pathways to dominate.

Part 1: Diagnostic Flowcharts & Mechanisms
Visualizing the Poisoning Pathways

The following diagram illustrates the competing pathways between the productive catalytic cycle and the "off-cycle" poisoning events caused by the substrate's functional groups.

CatalystPoisoning Figure 1: Deactivation pathways. The phenolic OH facilitates formation of inactive metal-alkoxides (Red), while the amine product competitively inhibits the active site (Yellow). ActiveCat Active Catalyst (Ir-H or Ru-H) Substrate Substrate: Imine/Ketone ActiveCat->Substrate Coordination Dimer Irreversible Dimer (Inactive) ActiveCat->Dimer Low Substrate Availability Product Product: (S)-Amine Substrate->Product Hydrogenation Phenoxide Phenoxide Poisoning (Ir-O-Ar Complex) Substrate->Phenoxide Deprotonation (-H+) Product->ActiveCat Release Inhibitor Product Inhibition (Amine Binding) Product->Inhibitor High Conc. Phenoxide->ActiveCat Slow Reversal? Inhibitor->ActiveCat Competitive Binding

Part 2: Troubleshooting Guide (Q&A Format)
Category A: Metal-Catalyzed Asymmetric Hydrogenation (Ir/Ru)

Context: You are likely using an Iridium-P,N ligand system (e.g., Ir-PHOX or Ir-f-Binaphane) for the asymmetric hydrogenation of the corresponding imine, or a Ru-Noyori catalyst for Transfer Hydrogenation.

Q1: My reaction starts fast but stalls at 40-50% conversion. Adding more catalyst doesn't restart it. Why? Diagnosis: You are experiencing Product Inhibition coupled with Phenoxide Poisoning .

  • The Mechanism: As the (S)-amine product forms, it is more basic than the starting imine. It competes for the metal center. Simultaneously, the free phenolic hydroxyl group (pKa ~10) is deprotonated by the basic conditions often required for these catalysts, forming a hard oxygen donor that binds tightly to the soft Iridium/Ruthenium center, ejecting the labile ligands or blocking the hydride transfer site.

  • The Fix:

    • Protect the Phenol: This is the robust solution. Convert the 2-OH to a methoxy (OMe) or benzyl ether (OBn) before hydrogenation. The 3-methyl group makes the phenol sterically crowded, so use vigorous conditions (e.g., MeI/K2CO3 in DMF) for protection.

    • Acidic Additives: If protection is impossible, add a stoichiometric amount of acetic acid or 0.5 eq. of trifluoroacetic acid. This protonates the product amine (preventing inhibition) and keeps the phenol neutral (preventing phenoxide coordination).

Q2: I am using an Iridium catalyst, and the solution turns from orange to black/colorless precipitates. The ee is low. Diagnosis: Catalyst Decomposition (Trimer/Dimer formation) due to steric stalling.

  • The Mechanism: The 3-methyl group on your substrate creates significant steric bulk near the reaction center. This slows down the insertion of the substrate into the Ir-H bond. When the catalyst sits "idle" without a substrate coordinated, it is prone to forming inactive hydride-bridged clusters (often black precipitates).

  • The Fix:

    • Increase H2 Pressure: Move from 10 bar to 30-50 bar. Higher hydrogen concentration accelerates the turnover, reducing the "idle time" of the catalyst.

    • Change Solvent: Switch to a non-coordinating solvent like Dichloromethane (DCM) or Toluene. Avoid THF or MeOH if you see decomposition, as they can stabilize off-cycle species.

Q3: Can I use Transfer Hydrogenation (Ru-TsDPEN) for this? Diagnosis: High Risk of Failure.

  • Reasoning: Transfer hydrogenation typically requires a base (TEA or Formate/TEA). This base will instantly deprotonate your 2-hydroxy group. The resulting phenoxide is a potent poison for Ru-TsDPEN type catalysts.

  • The Fix: Use Asymmetric Reductive Amination with a Transaminase (see below) or protect the phenol. If you must use Ru-chemistry, use a "tethered" Ru-catalyst that operates in neutral/acidic media, though these are rare for this specific steric pattern.

Category B: Biocatalysis (ω-Transaminases)

Context: You are using an Amine Transaminase (ATA) to convert 1-(2-hydroxy-3-methylphenyl)ethanone to the amine using Isopropylamine (IPA) as a donor.

Q4: The enzyme activity is zero, even though it works on acetophenone. Diagnosis: Steric Gate Mismatch.

  • The Mechanism: The 3-methyl group is "ortho" to the reaction center. Standard ATAs (like Vibrio fluvialis wild type) have a small binding pocket that cannot accommodate the ortho-substituent.

  • The Fix: Screen engineered variants specifically designed for "bulky-bulky" ketones. Look for ATAs with mutations in the large binding pocket (L-pocket). Arthrobacter sp.[1] variants are often more distinct for sterically hindered substrates.

Q5: The reaction reaches 50% conversion and stops, regardless of time. Diagnosis: Thermodynamic Equilibrium Limit.

  • The Mechanism: Transamination is reversible. The equilibrium constant (

    
    ) is often near 1. Without removing the coproduct (acetone), the reaction will never pass ~50%.
    
  • The Fix:

    • Shift Equilibrium: Use a huge excess of Isopropylamine (10-20 equivalents).

    • In-Situ Product Removal (ISPR): Apply a vacuum (if T > 30°C) to remove acetone selectively, or use an enzymatic cascade (Lactate Dehydrogenase + Glucose Dehydrogenase) to destroy the pyruvate coproduct if using Alanine as a donor.

Part 3: Comparative Data & Protocol Optimization
Substrate Tolerance Table: Impact of Ortho-Substitution

Data comparing standard acetophenone vs. your target substrate.

ParameterAcetophenone (Standard)2-OH-3-Me-Acetophenone (Target)Impact on Catalyst
Steric Bulk LowHigh (Ortho-Methyl) Reduces

by 10-100x. Increases catalyst death rate.
pKa (25°C) ~20 (Ketone

-H)
~10 (Phenolic OH) Deprotonation leads to metal coordination (Poisoning).
Solubility High in organicModerate/LowMay require polar solvents that interfere with catalyst.
Rec. Method Ru-ATH or ATAIr-Hydrogenation (Protected) Free phenol requires specialized handling.
Recommended Protocol: Ir-Catalyzed Asymmetric Hydrogenation (Protected Route)

This route avoids the poisoning issues entirely.

  • Protection Step:

    • React 1-(2-hydroxy-3-methylphenyl)ethanone with Benzyl bromide (BnBr) and

      
       in Acetone (Reflux, 4h).
      
    • Why? The benzyl group is stable but removable. It prevents phenoxide formation.

  • Imine Formation:

    • React Protected Ketone with

      
       (5 eq.) in Methanol.
      
    • Note: Isolate the imine if possible, or proceed one-pot if using specific Ir-catalysts.

  • Asymmetric Hydrogenation:

    • Catalyst:

      
       + (S,S)-f-Binaphane (1 mol%).
      
    • Additives:

      
       (10 mol% relative to Ir) - Iodine stabilizes the active Ir species.
      
    • Conditions: 50 bar

      
      , Toluene, 25°C, 18h.
      
    • Workup: Vent

      
      , filter through Celite.
      
  • Deprotection:

    • Pd/C hydrogenation (1 atm

      
      ) to remove the Benzyl group.
      
References
  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition. Link

  • Kadyrov, R., & Riermeier, T. H. (2003). Asymmetric Reductive Amination: A Convenient Route to Enantiomerically Pure Amines. Angewandte Chemie. Link

  • Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic Routes to Optically Active Amines. ChemCatChem. Link

  • Blaser, H. U. (2010). Industrial Asymmetric Hydrogenation. Chemical Communications.[2][3] Link

  • Gao, S., et al. (2018). Iridium-Catalyzed Asymmetric Hydrogenation of Ketimines. Accounts of Chemical Research. Link

Disclaimer: This guide assumes standard laboratory safety protocols (GLP). High-pressure hydrogenation involves significant hazards; ensure reactors are rated for 50+ bar.

Sources

Technical Support Center: Synthesis of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with the production of this key chiral intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, ensuring a robust and reproducible synthetic process.

I. Synthetic Overview & Key Challenges

The synthesis of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine typically proceeds via a two-step process: the reductive amination of 2'-hydroxy-3'-methylacetophenone to form the racemic amine, followed by chiral resolution to isolate the desired (S)-enantiomer. While the synthetic route is conceptually straightforward, the presence of the phenolic hydroxyl group and the stereochemical control required present unique challenges in impurity management.

Synthetic_Pathway 2-Hydroxy-3-methylacetophenone 2-Hydroxy-3-methylacetophenone Racemic_Amine 1-(2-Hydroxy-3-methylphenyl)ethylamine (Racemate) 2-Hydroxy-3-methylacetophenone->Racemic_Amine Reductive Amination (e.g., NH3, H2/Pd/C or NaBH4) (S)-Amine (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine Racemic_Amine->(S)-Amine Chiral Resolution (e.g., L-Tartaric Acid) (R)-Amine (R)-Enantiomer (in mother liquor) Racemic_Amine->(R)-Amine

Caption: General synthetic route for (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine?

A1: The impurity profile can be broadly categorized into three classes:

  • Process-Related Impurities: These arise from the reductive amination step and include unreacted starting material (2'-hydroxy-3'-methylacetophenone), the corresponding alcohol (1-(2-hydroxy-3-methylphenyl)ethanol) from ketone reduction, and over-alkylated products (secondary and tertiary amines).[1][2][3][4]

  • Enantiomeric Impurity: The undesired (R)-enantiomer is the most significant stereoisomeric impurity. Its presence is primarily due to incomplete separation during the chiral resolution step.

  • Degradation Impurities: The phenolic hydroxyl group is susceptible to oxidation, which can lead to colored impurities, especially if the compound is exposed to air and light over extended periods.

Q2: Why is my final product colored, and how can I prevent it?

A2: A yellow or brownish tint in your final product is typically due to the oxidation of the phenolic hydroxyl group. This can be exacerbated by prolonged reaction times at elevated temperatures, exposure to air (oxygen), or the presence of trace metal impurities. To mitigate this, it is advisable to perform the synthesis and work-up under an inert atmosphere (e.g., nitrogen or argon) and to use purified, degassed solvents. Storage of the final product should be in a tightly sealed container, protected from light, and at a low temperature.[5]

Q3: Which chiral resolving agent is most effective for separating the enantiomers of 1-(2-Hydroxy-3-methylphenyl)ethylamine?

A3: L-tartaric acid is a commonly used and effective resolving agent for racemic 1-(2-Hydroxy-3-methylphenyl)ethylamine.[6] The selection of the appropriate enantiomer of tartaric acid is crucial. To isolate the (S)-amine, you would typically use a chiral resolving agent that forms a less soluble diastereomeric salt with it, allowing for its selective crystallization. The efficiency of the resolution is highly dependent on the solvent system and the stoichiometry of the resolving agent.

III. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis.

A. Reductive Amination Stage

Problem 1: Low conversion of the starting ketone, 2'-hydroxy-3'-methylacetophenone.

  • Question: I am observing a significant amount of unreacted 2'-hydroxy-3'-methylacetophenone in my reaction mixture after the reductive amination. What could be the cause?

  • Answer:

    • Insufficient Reducing Agent: Ensure that you are using a sufficient stoichiometric excess of the reducing agent (e.g., sodium borohydride, sodium cyanoborohydride).[1][2][3][7][8][9] The hydride can be consumed by acidic protons in the reaction medium or react with the solvent.

    • Inactive Catalyst (for catalytic hydrogenation): If you are using a heterogeneous catalyst like Palladium on carbon (Pd/C), ensure it is active. The catalyst can be poisoned by impurities in the starting materials or solvents. Using a fresh batch of catalyst is recommended.

    • Suboptimal pH: The formation of the imine intermediate is pH-dependent. The reaction is typically most efficient under weakly acidic conditions (pH 6-7).[1] If the medium is too acidic, the amine will be protonated and non-nucleophilic. If it's too basic, the carbonyl group will not be sufficiently activated for nucleophilic attack.

    • Inefficient Imine Formation: The equilibrium between the ketone and the imine might not be favorable. This can be addressed by removing water as it is formed, for example, by using a Dean-Stark apparatus or adding a dehydrating agent.[2]

Problem 2: High levels of the alcohol impurity, 1-(2-hydroxy-3-methylphenyl)ethanol.

  • Question: My crude product contains a significant amount of the alcohol byproduct. How can I minimize its formation?

  • Answer: The formation of the alcohol impurity arises from the direct reduction of the ketone starting material. This is a common side reaction in reductive aminations.[4]

    • Choice of Reducing Agent: Some reducing agents are more selective for the iminium ion over the ketone. Sodium triacetoxyborohydride (STAB) is often a better choice than sodium borohydride for minimizing ketone reduction.[1] Sodium cyanoborohydride is also highly selective for the iminium ion at a controlled pH.[1][7]

    • Reaction Conditions: Adding the reducing agent portion-wise after allowing sufficient time for imine formation can favor the reduction of the imine over the ketone. A two-step, one-pot approach where the imine is formed first, followed by the addition of the reducing agent, can also be effective.

Problem 3: Formation of over-alkylated impurities (secondary amine).

  • Question: I am detecting a secondary amine impurity in my product. What is the mechanism of its formation, and how can it be avoided?

  • Answer: The newly formed primary amine is nucleophilic and can react with the starting ketone to form a secondary imine, which is then reduced to a secondary amine. This is a common issue, especially when using ammonia as the nitrogen source.[3]

    • Control of Stoichiometry: Using a large excess of the ammonia source can help to minimize the reaction of the product amine with the ketone.

    • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the secondary amination reaction more than the primary amination.

Overalkylation_Impurity Ketone 2-Hydroxy-3-methylacetophenone Secondary_Imine Secondary Imine Intermediate Ketone->Secondary_Imine + Primary Amine Primary_Amine (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine (Product) Primary_Amine->Secondary_Imine Secondary_Amine Over-alkylation Impurity (Secondary Amine) Secondary_Imine->Secondary_Amine Reduction

Caption: Formation pathway of the over-alkylation impurity.

B. Chiral Resolution Stage

Problem 4: Low enantiomeric excess (ee) of the final (S)-amine product.

  • Question: My final product has a low enantiomeric excess. What factors influence the efficiency of the chiral resolution?

  • Answer: Achieving high enantiomeric excess is a critical step and can be influenced by several factors.[10][11][12]

    • Purity of the Racemic Amine: Impurities from the reductive amination step can interfere with the crystallization of the diastereomeric salt, leading to lower enantiomeric purity. It is advisable to purify the racemic amine before resolution.

    • Solvent System: The choice of solvent is critical for achieving good separation of the diastereomeric salts based on their solubility differences.[10] A screening of different solvents or solvent mixtures (e.g., methanol, ethanol, isopropanol, or mixtures with water) is often necessary to find the optimal conditions.

    • Stoichiometry of Resolving Agent: The molar ratio of the resolving agent to the racemic amine can significantly impact the yield and enantiomeric purity. It is often necessary to empirically optimize this ratio.[13]

    • Crystallization Conditions: The cooling rate, final crystallization temperature, and agitation can all affect the selectivity of the crystallization. A slow cooling profile is generally preferred to allow for the selective crystallization of the less soluble diastereomer.

    • Number of Recrystallizations: A single crystallization may not be sufficient to achieve high enantiomeric purity. One or more recrystallizations of the diastereomeric salt may be necessary.

Problem 5: Low yield of the desired (S)-amine after resolution.

  • Question: I am getting a very low yield of my desired (S)-enantiomer after the chiral resolution. What could be the reasons?

  • Answer:

    • Solubility of the Diastereomeric Salt: The desired diastereomeric salt may have a higher than expected solubility in the chosen solvent system, leading to significant losses in the mother liquor.

    • Incomplete Precipitation: The crystallization may not have gone to completion. Extending the crystallization time or lowering the final temperature might improve the yield.

    • Losses during Work-up: Ensure that the liberation of the free amine from the diastereomeric salt is complete by using a sufficient amount of base. Also, be mindful of losses during extraction and solvent removal steps.

IV. Experimental Protocol: Chiral HPLC Analysis

This protocol provides a starting point for determining the enantiomeric purity of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine. Optimization may be required based on your specific instrumentation and sample matrix.

Objective: To separate and quantify the (S)- and (R)-enantiomers of 1-(2-Hydroxy-3-methylphenyl)ethylamine.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Materials:

  • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak IA or similar).

  • HPLC-grade hexane or heptane.

  • HPLC-grade isopropanol (IPA) or ethanol.

  • Trifluoroacetic acid (TFA) or diethylamine (DEA) as a mobile phase modifier.

  • Sample of 1-(2-Hydroxy-3-methylphenyl)ethylamine.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane (or heptane) and isopropanol (or ethanol). A typical starting point is 90:10 (v/v) hexane:IPA. Add a small amount of a modifier, such as 0.1% TFA or 0.1% DEA, to improve peak shape. The modifier should be chosen based on the nature of the chiral stationary phase and the analyte.

  • Sample Preparation: Dissolve a small amount of the amine sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: Chiralpak IA (or equivalent), 4.6 x 250 mm, 5 µm.

    • Mobile Phase: 90:10 Hexane:Isopropanol with 0.1% DEA.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the prepared sample and record the chromatogram. The two enantiomers should be resolved into two separate peaks.

  • Quantification: The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers using the following formula:

    • ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

    • Where Area_S is the peak area of the (S)-enantiomer and Area_R is the peak area of the (R)-enantiomer.

V. Data Summary

Table 1: Common Impurities and their Origin

Impurity NameStructureOriginMitigation Strategy
2'-Hydroxy-3'-methylacetophenoneKetoneUnreacted starting materialOptimize reaction time, temperature, and stoichiometry.
1-(2-Hydroxy-3-methylphenyl)ethanolAlcoholReduction of starting ketoneUse a selective reducing agent (e.g., STAB), control pH.[4]
(R)-1-(2-Hydroxy-3-methylphenyl)ethylamineEnantiomerIncomplete chiral resolutionOptimize resolution solvent, stoichiometry, and crystallization conditions.
Secondary AmineDimerOver-alkylation of productUse a large excess of ammonia, control reaction temperature.[3]

VI. References

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]

  • Lustosa, D. C. S., et al. (2021). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Reaction Chemistry & Engineering, 6(9), 1632-1643.

  • Veranova. (n.d.). Chiral Resolution and Confirmation. Retrieved from [Link]

  • Lam, A. W. H., & Ng, K. M. (2004). Chiral Resolution Via Diastereomeric Salt Crystallization. 2004 Annual Meeting, Austin, TX.

  • Myers, A. G. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University.

  • Pataki, H., et al. (2020). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. RSC Advances, 10(61), 37207-37216.

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Marchei, E., et al. (2014). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of Analytical Toxicology, 38(7), 418-424.

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Methylamine Supplier. (n.d.). (S)-1-(2-Hydroxy-3-Methylphenyl)Ethylamine. Retrieved from [Link]

  • US Patent US20120108848A1. (2012). Process for resolution of 1-(3-hydroxyphenyl)-2-methylamino ethanol.

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Quora. (2024). Could a resolution of phenylethylamine be achieved using (-) tartaric acid instead of (+) tartic acid?. Retrieved from [Link]

  • De Ruiter, J. (n.d.). Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB. National Criminal Justice Reference Service.

  • Argonaut Technologies. (n.d.). MP-Cyanoborohydride.

  • European Patent EP3280701B1. (2019). A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.

  • Ferrari Júnior, E., et al. (2025). Fast and Robust Ultra‐High‐Performance Liquid Chromatography Analysis of Thermally Labile Psychoactive Phenethylamines. Separation Science Plus.

  • Synple Chem. (n.d.). Application Note – Reductive Amination.

  • Kargar, H., et al. (2023). 2-{[(2-Hydroxy-1-phenylethyl)imino]methyl}-4-[(E)-(4-methylphenyl)diazenyl]phenol. IUCrData, 8(11).

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • ResearchGate. (n.d.). 1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 : 1 ratio, 5 × 10 −3 M) in (CDCl 3-CD 3 OD = 4 :1). Retrieved from [Link]

  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.

  • Pinto, S. E., et al. (2012). Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. Organic & Biomolecular Chemistry, 10(4), 849-852.

  • ResearchGate. (n.d.). A. 1 H NMR spectrum of a 1:2 molar ratio mixture of ethylamine and PLP in D 2 O. Retrieved from [Link]

  • Le, T. B., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry, 81(14), 5744-52.

  • O'Brien, S., et al. (2017). Forensic analysis of P2P derived amphetamine synthesis impurities: identification and characterization of indene by-products. Drug Testing and Analysis, 9(3), 421-430.

Sources

Validation & Comparative

A Comparative Guide to NMR-Based Purity Validation of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The stereochemical purity of chiral intermediates like (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine is a critical quality attribute in pharmaceutical development. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, direct method for determining enantiomeric purity. This guide provides an in-depth comparison of two primary NMR methodologies: the use of Chiral Derivatizing Agents (CDAs), exemplified by Mosher's acid, and Chiral Solvating Agents (CSAs), highlighted by BINOL derivatives. We will explore the mechanistic underpinnings, practical execution, and data interpretation for each technique, providing researchers with the rationale to select the most appropriate method for their validation needs.

Introduction: The Imperative of Chiral Purity

In the landscape of modern drug development, chirality is a paramount consideration. The distinct three-dimensional arrangement of atoms in enantiomers can lead to vastly different pharmacological and toxicological profiles. Consequently, regulatory bodies mandate rigorous control and validation of the stereochemical identity of active pharmaceutical ingredients (APIs) and their precursors.[1][2] (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine is a valuable chiral building block whose enantiomeric purity must be unequivocally established.

While chromatographic techniques like HPLC and GC are workhorses for chiral analysis, NMR spectroscopy provides a unique and powerful alternative.[3][] It allows for direct observation and quantification of enantiomers in solution, often with minimal sample preparation and without the need for specialized columns.

The Challenge: Making Enantiomers Visible to NMR

Enantiomers, by definition, are non-superimposable mirror images. In a standard (achiral) solvent, they are spectroscopically indistinguishable as their nuclei experience identical magnetic environments, resulting in identical NMR spectra. To overcome this, we must introduce an external source of chirality into the NMR sample to break this symmetry. This is achieved by converting the pair of enantiomers into a pair of diastereomers, which have different physical properties and, crucially, distinct NMR spectra.[5] This conversion can be accomplished through two primary strategies: covalent bond formation with a Chiral Derivatizing Agent or non-covalent association with a Chiral Solvating Agent.

Comparative Methodologies for NMR Validation

This section compares the two leading approaches for the NMR-based determination of enantiomeric excess (e.e.) for primary amines like (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine.

Method A: Covalent Derivatization with Mosher's Acid (MTPA)

The use of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or Mosher's acid, is a classic and highly reliable method.[6][7] The amine is reacted directly in the NMR tube with both the (R)- and (S)-enantiomers of MTPA (typically as the acid chloride) in separate experiments to form stable diastereomeric amides.

Mechanism of Action: The core principle relies on the anisotropic effect of the phenyl ring in the MTPA moiety. In the preferred conformation of the resulting diastereomeric amides, protons on one side of the Mosher's acid plane will be shielded (shifted upfield), while those on the other side will be deshielded (shifted downfield).[8] Because the spatial relationship between the amine's substituents and the MTPA's phenyl group is fixed and different for each diastereomer, distinct chemical shifts are observed for the amine's protons.

Advantages:

  • Large Chemical Shift Differences (Δδ): The formation of a stable covalent bond often leads to significant and easily resolvable separation of proton signals for the two diastereomers.

  • Robust and Well-Established: The method is extensively documented and widely accepted.[6][9]

  • Absolute Configuration: Can be used to determine the absolute configuration of the amine by analyzing the sign of the chemical shift differences (Δδ = δS - δR).[9]

Disadvantages:

  • Destructive: The analyte is chemically modified and cannot be recovered.

  • Potential for Kinetic Resolution: If the reaction does not go to completion, the calculated e.e. may be inaccurate due to different reaction rates of the two enantiomers with the Mosher's acid.

  • Two Experiments Required: Separate samples must be prepared with (R)- and (S)-MTPA for a complete analysis.

Method B: Non-Covalent Interaction with Chiral Solvating Agents (BINOL)

A more modern and often more rapid approach involves the use of Chiral Solvating Agents (CSAs). Compounds like 1,1'-bi-2-naphthol (BINOL) and its derivatives are particularly effective for primary amines.[10][11]

Mechanism of Action: Instead of forming a covalent bond, the CSA and the amine enantiomers form transient, non-covalent diastereomeric complexes in solution.[10] These complexes are held together by interactions such as hydrogen bonding (between the amine/phenol) and π-π stacking. In this transiently associated state, the nuclei of the amine enantiomers experience different magnetic environments due to the chirality of the solvating agent, leading to the resolution of their signals.

Advantages:

  • Non-Destructive and Reversible: The analyte is not chemically altered and can be recovered.

  • Rapid and Simple: The analysis is performed in a single experiment by simply mixing the analyte and the CSA in an NMR tube.[11] The interaction is typically fast on the NMR timescale.

  • No Risk of Kinetic Resolution: As no reaction occurs, this source of error is eliminated.

Disadvantages:

  • Smaller Chemical Shift Differences (Δδ): The induced chemical shift differences are generally smaller than those seen with CDAs and can be highly dependent on solvent, temperature, and concentration.

  • Solvent Dependency: The interactions are strongest in non-polar deuterated solvents like CDCl₃ or C₆D₆, as polar solvents can disrupt the necessary hydrogen bonds.[10]

  • Stoichiometry Dependent: The degree of signal separation can depend on the molar ratio of the CSA to the analyte.

Experimental Data & Analysis: A Comparative Overview

To illustrate the practical differences, let's consider a hypothetical sample of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine determined to be of 98% enantiomeric excess (containing 99% (S)-enantiomer and 1% (R)-enantiomer).

Table 1: Hypothetical ¹H NMR Data Comparison

ParameterMethod A: (R)-Mosher's AmideMethod B: with (S)-BINOL
Analyte Proton α-CH (methine proton)α-CH (methine proton)
Chemical Shift (δ) of major diastereomer (S-amine derived) 4.85 ppm4.15 ppm
Chemical Shift (δ) of minor diastereomer (R-amine derived) 4.75 ppm4.18 ppm
Chemical Shift Difference (Δδ) 0.10 ppm 0.03 ppm
Integral of Major Signal 9999
Integral of Minor Signal 11

Calculation of Enantiomeric Excess (e.e.):

The e.e. is calculated from the integrals (I) of the well-resolved signals corresponding to the two diastereomers.

  • e.e. (%) = [ (I_major - I_minor) / (I_major + I_minor) ] * 100

  • e.e. (%) = [ (99 - 1) / (99 + 1) ] * 100 = 98%

As the data shows, the CDA method typically yields a larger, more easily quantifiable separation (Δδ = 0.10 ppm) compared to the CSA method (Δδ = 0.03 ppm). However, the CSA method achieves this result in a single, non-destructive experiment.

Detailed Experimental Protocols

Protocol 1: Mosher's Amide Analysis

This protocol describes the formation of diastereomeric amides for NMR analysis.[6]

Materials:

  • (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine (~5 mg)

  • (R)-(-)-MTPA-Cl (Mosher's acid chloride) and (S)-(+)-MTPA-Cl

  • Anhydrous deuterated chloroform (CDCl₃)

  • Anhydrous pyridine or DMAP (catalyst)

  • Two clean, dry NMR tubes

Procedure:

  • Prepare (R)-MTPA Amide: a. In a clean NMR tube, dissolve ~2.5 mg of the amine in 0.6 mL of anhydrous CDCl₃. b. Add a small excess of anhydrous pyridine (~5 µL). c. Add a slight molar excess (~1.2 equivalents) of (R)-MTPA-Cl. d. Cap the tube and mix gently. Allow the reaction to proceed for 30-60 minutes at room temperature.

  • Prepare (S)-MTPA Amide: a. In a second NMR tube, repeat steps 1a-1d using (S)-MTPA-Cl.

  • NMR Analysis: a. Acquire a ¹H NMR spectrum for each of the two samples. b. Identify a well-resolved proton signal (e.g., the α-methine proton) that shows distinct peaks for the two diastereomers. c. Carefully integrate the signals corresponding to the major and minor diastereomers in one of the spectra to calculate the e.e.

Protocol 2: Chiral Solvating Agent (BINOL) Analysis

This protocol describes the rapid, non-covalent method for determining enantiomeric purity.[10][11]

Materials:

  • (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine (~2 mg, ~0.013 mmol)

  • (S)-BINOL (~3.7 mg, ~0.013 mmol, 1.0 equivalent)

  • Deuterated chloroform (CDCl₃)

  • One clean, dry NMR tube

Procedure:

  • Sample Preparation: a. In a clean NMR tube, add the amine and (S)-BINOL. b. Add 0.6 mL of CDCl₃. c. Cap the tube and shake for 30 seconds to ensure thorough mixing and complex formation.[10]

  • NMR Analysis: a. Acquire a ¹H NMR spectrum at a controlled temperature (e.g., 25 °C). b. Identify a resolved signal for the analyte (e.g., the α-methine proton) that shows separation for the two enantiomers. c. Integrate the baseline-resolved signals to determine the enantiomeric ratio and calculate the e.e.

Visualization of Workflows and Mechanisms

G cluster_0 Method A: Chiral Derivatizing Agent (CDA) cluster_1 Method B: Chiral Solvating Agent (CSA) Analyte_A Amine Enantiomers (S)-A and (R)-A Reaction Covalent Bond Formation (Derivatization) Analyte_A->Reaction CDA (R)-Mosher's Acid Chloride CDA->Reaction Diastereomers Stable Diastereomers (S,R)-Amide and (R,R)-Amide Reaction->Diastereomers NMR_A ¹H NMR Analysis (Two Samples) Diastereomers->NMR_A Result_A Large Δδ Calculate e.e. NMR_A->Result_A Analyte_B Amine Enantiomers (S)-A and (R)-A Interaction Non-Covalent Association (H-Bonding, π-stacking) Analyte_B->Interaction CSA (S)-BINOL CSA->Interaction Complexes Transient Diastereomeric Complexes (S,S)-Complex and (R,S)-Complex Interaction->Complexes NMR_B ¹H NMR Analysis (Single Sample) Complexes->NMR_B Result_B Small Δδ Calculate e.e. NMR_B->Result_B

Caption: Comparative workflow of CDA vs. CSA methods for NMR purity analysis.

G cluster_CDA cluster_CSA CDA_Analyte CDA_Analyte CDA_Product (S,R)-Diastereomer (R,R)-Diastereomer CDA_Analyte->CDA_Product Irreversible Reaction CDA_Bond Covalent Amide Bond CDA_Product->CDA_Bond  forms CSA_Analyte CSA_Analyte CSA_Product (S,S)-Complex (R,S)-Complex CSA_Analyte->CSA_Product Reversible Equilibrium CSA_Bond Non-Covalent H-Bond CSA_Product->CSA_Bond  forms

Caption: Core mechanistic difference: covalent bond vs. non-covalent interaction.

Conclusion and Recommendations

Both Chiral Derivatizing Agents and Chiral Solvating Agents are highly effective tools for the validation of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine purity by NMR. The choice between them depends on the specific requirements of the analysis.

  • Choose the Mosher's Acid (CDA) method when:

    • A large, unambiguous separation of signals is required.

    • Determination of absolute configuration is necessary.

    • The sample is not precious and can be consumed.

  • Choose the BINOL (CSA) method when:

    • Speed and high throughput are essential.

    • The sample is valuable and must be recovered (non-destructive analysis).

    • Avoiding potential side reactions or kinetic resolution artifacts is a priority.

For routine quality control where the absolute configuration is already known, the simplicity and speed of the CSA method make it an exceptionally efficient choice. For initial characterization of a new synthetic route or for resolving analytical ambiguities, the robustness of the Mosher's acid method remains the gold standard.

References

  • Bull, J. A., et al. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters, 8(3), 321-324*. [Link]

  • James, T. D., & Bull, J. A. (2006). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols.
  • Wrezel, P.W., et al. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc.[Link]

  • Gembus, V., et al. (2008). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols.
  • Wenzel, T. J., & Lovely, A. E. (2008). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 20(3-4), 370-8. [Link]

  • Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(43). [Link]

  • Singh, V. K., et al. (2016). Application of Roof-Shape Amines as Chiral Solvating Agents for Discrimination of Optically Active Acids by NMR Spectroscopy. The Journal of Organic Chemistry, 81(17), 7434-7443. [Link]

  • Chaudhary, P., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. Semantic Scholar. [Link]

  • James, T. D., & Fossey, J. S. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 94(1), 103-107. [Link]

  • Snyder, J. K., et al. (1988). Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. The Journal of Organic Chemistry, 53(22), 5267–5275. [Link]

  • Parker, D., & Taylor, R. J. (1987). Direct 1H NMR assay of the enantiomeric composition of amines and β-amino alcohols using o-acetyl mandelic acid as a chiral solvating agent. Tetrahedron, 43(22), 5451-5456. [Link]

  • Hill, M. G., et al. (2014). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Journal of the American Chemical Society, 136(43), 15386-93. [Link]

  • Lee, S. Y., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 388-394. [Link]

  • ResearchGate. (n.d.). NMR analysis of a chiral amine through derivatization with Mosher acid. ResearchGate. [Link]

  • Gryko, D. T., et al. (2020). Importance of Molecular Symmetry for Enantiomeric Excess Recognition by NMR. Angewandte Chemie International Edition, 59(38), 16477-16482. [Link]

  • Ye, B., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 347. [Link]

  • Uddin, J., et al. (2011). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 10(1), 27-33. [Link]

  • Rissanen, K., & Dydio, P. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Molecules, 26(18), 5506. [Link]

  • Reddy, P., et al. (2009). A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS. Rasayan Journal of Chemistry, 2(4), 836-842. [Link]

  • Riguet, E. (2013). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Matilda. [Link]

Sources

Publish Comparison Guide: Enantiomeric Excess Determination of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise determination of enantiomeric excess (ee) for (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine presents a unique chromatographic challenge due to its amphoteric nature (basic primary amine and acidic phenolic hydroxyl) and the steric influence of the ortho-methyl group.

This guide evaluates the performance of Immobilized Amylose tris(3-chlorophenylcarbamate) (referred to herein as the Target CSP , commercially known as CHIRALPAK® ID ) against traditional coated polysaccharide phases and crown ether columns.

Key Finding: While traditional coated phases (e.g., OD-H) offer high selectivity, the Target CSP (Immobilized Amylose) provides superior robustness and solubility flexibility, essential for resolving the "sticky" phenolic amine without peak tailing.[1]

Analyte Profile & Separation Challenge

The target molecule, 1-(2-Hydroxy-3-methylphenyl)ethylamine , contains two critical interaction sites:[1]

  • Primary Amine (-NH₂): Strong H-bond donor/acceptor; prone to silanol interaction (tailing).

  • Phenolic Hydroxyl (-OH): H-bond donor; potential for intramolecular hydrogen bonding with the amine.

The Challenge: Standard Normal Phase (NP) methods often fail due to the molecule's low solubility in pure hexane and the competing ionization states. The method requires a CSP that tolerates "non-standard" solvents (e.g., ethyl acetate, dichloromethane) to break intermolecular aggregates while maintaining chiral recognition.[1]

Interaction Mechanism Diagram

The following diagram illustrates the multi-point interaction mechanism required for successful resolution.

G Analyte (S)-Analyte (Amine + Phenol) Interaction1 H-Bonding (C=O ... H-N) Analyte->Interaction1 Primary Amine Interaction2 Pi-Pi Stacking (Aromatic Rings) Analyte->Interaction2 Phenyl Ring CSP Immobilized Amylose CSP (Carbamate Selector) CSP->Interaction1 Carbamate C=O CSP->Interaction2 3-Cl-Phenyl Steric Steric Inclusion (Chiral Cavity) Interaction1->Steric Stabilizes Complex Interaction2->Steric

Caption: Mechanistic interaction between the phenolic amine analyte and the Amylose tris(3-chlorophenylcarbamate) selector.

Comparative Analysis

We compared the Target CSP (Immobilized Amylose) against two industry alternatives: Alternative A (Coated Cellulose-OD) and Alternative B (Crown Ether CR-I) .

Table 1: Performance Comparison Matrix
FeatureTarget CSP (Immobilized Amylose-ID)Alternative A (Coated Cellulose-OD)Alternative B (Crown Ether CR-I)
Selectivity (

)
1.35 (High)1.42 (Very High)1.80 (Excellent)
Resolution (

)
> 3.5 > 4.0> 5.0
Solvent Stability Universal (Hex/IPA, EtOAc, DCM, THF)Restricted (Hex/Alc only)Restricted (Aq.[1] HClO4/MeOH)
Sample Solubility High (Can use DCM/EtOAc)Low (Limited to Alc/Hex)High (Water soluble)
Peak Shape Excellent (with 0.1% DEA)Good (Risk of tailing)Excellent (Ammonium complex)
Throughput High (Low viscosity solvents)MediumLow (Reverse Phase kinetics)
Analysis of Alternatives
  • Alternative A (Coated OD-H): While it offers slightly higher intrinsic selectivity, it is strictly limited to alkane/alcohol mobile phases.[1] The target analyte's phenolic group often leads to solubility issues in 90% Hexane, causing precipitation at the column head or requiring excessive dilution (lowering sensitivity).

  • Alternative B (Crown Ether): Excellent for primary amines due to specific ammonium inclusion. However, it requires highly acidic aqueous mobile phases (pH 1-2).[1] This is often incompatible with MS detectors (if using non-volatile acids) and makes recovering the purified enantiomer (for prep purposes) difficult due to salt formation.

  • Target CSP (Immobilized ID): The "Goldilocks" solution. The immobilization allows the use of Ethyl Acetate or Dichloromethane as co-solvents. These solvents effectively solvate the phenolic amine, sharpen the peaks, and prevent system clogging, all while maintaining baseline resolution.[1]

Recommended Protocol (Self-Validating)

This protocol utilizes the Immobilized Amylose phase. It includes built-in "trust triggers" to validate the data.

Materials
  • Column: Chiralpak ID (or equivalent Immobilized Amylose tris(3-chlorophenylcarbamate)), 5 µm, 250 x 4.6 mm.[1]

  • Mobile Phase: n-Hexane / Ethyl Acetate / Diethylamine (DEA).

  • Detection: UV @ 270 nm (targeting the phenolic ring).

Step-by-Step Workflow
  • System Conditioning:

    • Flush column with Mobile Phase (MP) for 30 mins at 1.0 mL/min.

    • MP Composition: n-Hexane : Ethyl Acetate : DEA (80 : 20 : 0.1 v/v/v).

    • Expert Note: Ethyl acetate is used instead of IPA to reduce viscosity and improve solubility. DEA is mandatory to mask silanols; without it, the amine will tail significantly.[1]

  • Sample Preparation (The "Solubility Check"):

    • Dissolve 1.0 mg of sample in 1.0 mL of pure Ethanol or Ethyl Acetate .

    • Trust Trigger: Do NOT dissolve in mobile phase initially. The analyte may precipitate in high hexane. Dilute the stock 1:10 with Mobile Phase immediately prior to injection.

  • Data Acquisition:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Injection Vol: 5-10 µL.

  • Validation (The "Spike Test"):

    • Inject the pure (S)-enantiomer.

    • Inject the Racemate.

    • Spike: Mix (S)-enantiomer with Racemate (1:1) and inject.[2]

    • Result: The peak corresponding to (S) must increase in height without splitting. If splitting occurs, your method is separating conformers, not enantiomers.[1]

Method Development Decision Tree

Workflow Start Start Method Development Solubility Check Solubility in Hexane/IPA Good Use Coated CSP (OD-H/AD-H) Hex/IPA/DEA Solubility->Good Soluble Poor Use Immobilized CSP (ID/IA) Solubility->Poor Insoluble/Cloudy SolventSelect Try Hex/EtOAc/DEA (80:20:0.1) Poor->SolventSelect Select Solvent RunTest Check Resolution (Rs) SolventSelect->RunTest Inject Sample Success Finalize Method RunTest->Success Rs > 2.0 Failure Switch to Polar Organic Mode (ACN/MeOH/TEA/TFA) RunTest->Failure Rs < 1.5

Caption: Decision tree for selecting the optimal mobile phase and column based on analyte solubility.

Technical Justification & Troubleshooting

Why Ethyl Acetate?

For phenolic amines, alcohols (MeOH/IPA) can sometimes serve as competing H-bond donors, reducing the effective interaction with the CSP's carbamate backbone.[1] Ethyl acetate is a hydrogen bond acceptor but not a donor. It solubilizes the analyte well but interferes less with the critical Analyte(NH) --- CSP(C=O) interaction, often resulting in higher selectivity (


).[1]
Troubleshooting Guide
  • Problem: Peak Tailing.

    • Cause: Interaction with residual silanols on silica support.

    • Fix: Increase DEA concentration to 0.2%. Ensure column is "dedicated" to basic analytes (memory effects from acidic runs can persist).

  • Problem: Split Peaks.

    • Cause: Sample solvent mismatch.

    • Fix: Ensure the sample solvent is weaker than or identical to the mobile phase. If dissolving in 100% EtOH, inject smaller volumes (< 5 µL).

References

  • Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. [Link][1]

  • Phenomenex. Chiral HPLC Separation Guides & Application Notes. [Link]

  • Ye, Y. et al. (2014). Comparison of Enantiomeric Separations for Chiral Primary Amines. LCGC International. [Link]

Sources

Comparative Analysis of Resolving Agents for (2-Hydroxy-3-methylphenyl)ethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the synthesis of chiral molecules, particularly for pharmaceutical applications, the separation of a racemic mixture into its constituent enantiomers is a critical and often challenging step. This process, known as chiral resolution, is paramount as the physiological activity of a drug is frequently associated with only one enantiomer, while the other may be inactive or even elicit undesirable side effects. One of the most established and industrially scalable methods for resolution is the formation of diastereomeric salts.[1][2][3] This technique leverages the principle that while enantiomers share identical physical properties, diastereomers do not.[4] By reacting a racemic base, such as an amine, with a single enantiomer of a chiral acid, two diastereomeric salts are formed.[1] These salts possess different solubilities, allowing for their separation via fractional crystallization.[1][5]

This guide provides a comparative analysis of several common chiral resolving agents for the resolution of the racemic amine, (2-Hydroxy-3-methylphenyl)ethylamine. As this specific compound is not extensively documented in existing literature, this guide is built upon established principles and protocols for structurally analogous phenolic amines and phenylethylamines.[6][7] We will explore the theoretical basis for agent selection, provide detailed screening and resolution protocols, and present a framework for comparing their effectiveness.

The Target Molecule: (2-Hydroxy-3-methylphenyl)ethylamine

The structure of (2-Hydroxy-3-methylphenyl)ethylamine presents two key functional groups for diastereomeric salt formation: a primary amine, which is basic, and a phenolic hydroxyl group, which is weakly acidic. The primary amine is the target for salt formation with chiral acids. The presence of the hydroxyl and methyl groups on the phenyl ring will influence the crystal packing of the resulting diastereomeric salts, which is a critical factor in achieving effective separation.

Principle of Diastereomeric Salt Resolution

The fundamental principle relies on creating two distinct chemical entities with different physical properties from a single racemic mixture. The process can be visualized as follows:

  • Step 1: Salt Formation: A racemic amine ((R/S)-Amine) is reacted with a single enantiomer of a chiral resolving agent, for example, an (R)-Acid. This acid-base reaction forms a pair of diastereomeric salts: (R)-Amine-(R)-Acid and (S)-Amine-(R)-Acid.

  • Step 2: Fractional Crystallization: Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent system. By carefully selecting the solvent and controlling the temperature, the less soluble diastereomer will preferentially crystallize out of the solution.[5]

  • Step 3: Isolation: The crystallized, diastereomerically enriched salt is isolated by filtration.

  • Step 4: Liberation of the Free Amine: The isolated salt is then treated with a base (e.g., NaOH) to neutralize the chiral acid and liberate the enantiomerically enriched free amine, which can be extracted into an organic solvent.[5][8]

Figure 1. General workflow for chiral resolution via diastereomeric salt formation.

Selection of Resolving Agents

The choice of resolving agent is critical and often empirical. An ideal agent should be readily available in high enantiomeric purity, inexpensive, and form highly crystalline salts with the target amine. For basic amines like (2-Hydroxy-3-methylphenyl)ethylamine, chiral acids are the resolving agents of choice.[9] We will compare four commonly used agents:

  • L-(+)-Tartaric Acid: A widely used, naturally occurring, and inexpensive dicarboxylic acid. Its derivatives are also common resolving agents.[1][10]

  • (S)-(+)-Mandelic Acid: An effective resolving agent for many amines, often providing good crystallinity.[11][12]

  • (1S)-(+)-10-Camphorsulfonic Acid (CSA): A relatively strong organic acid, which can be advantageous for forming stable, crystalline salts with weakly basic amines.[11][13][14]

  • Di-p-toluoyl-L-tartaric Acid (DPTTA): A derivative of tartaric acid with bulky aromatic groups. These groups can enhance diastereomeric differentiation and promote better crystal formation.

Chemical_Principle Racemic Racemic Amine (R-Amine + S-Amine) Salt_RS Diastereomeric Salt 1 (R-Amine :: S-Acid) Racemic->Salt_RS + Salt_SS Diastereomeric Salt 2 (S-Amine :: S-Acid) Racemic->Salt_SS + ResolvingAgent Chiral Resolving Agent (S-Acid) Separation Separable due to Different Physical Properties (e.g., Solubility) Salt_RS->Separation Salt_SS->Separation

Caption: The core principle of forming separable diastereomers.

Experimental Protocols

A successful resolution strategy typically begins with a screening phase to identify the most promising resolving agent and solvent conditions, followed by a larger-scale optimization.

Part 1: Resolving Agent and Solvent Screening

Objective: To rapidly identify a resolving agent and solvent system that yields a crystalline diastereomeric salt.

Methodology:

  • In a series of 8 small test tubes, dissolve 100 mg (1 equivalent) of racemic (2-Hydroxy-3-methylphenyl)ethylamine in 1.0 mL of a test solvent (e.g., Methanol, Ethanol, Isopropanol, Acetone). Gently warm if necessary.

  • In separate test tubes, prepare solutions of four resolving agents: L-(+)-Tartaric acid, (S)-(+)-Mandelic acid, (1S)-(+)-10-Camphorsulfonic acid, and Di-p-toluoyl-L-tartaric acid. For each, dissolve 0.5 equivalents of the acid in 1.0 mL of the same test solvent. Using 0.5 equivalents is often most efficient for initial screening.[10]

  • Add the resolving agent solution to the corresponding amine solution at room temperature.

  • Observe each tube for the formation of a precipitate. If no solid forms after 30 minutes, cap the tube, and allow it to stand at room temperature overnight. If still no solid, try cooling in an ice bath or scratching the inside of the tube with a glass rod to induce crystallization.

  • Record the systems that produce a crystalline solid (not an oil or gum). The quality of the crystals (e.g., well-defined needles or prisms) is a good indicator of a promising system.

Part 2: Preparative Resolution and Analysis

Objective: To perform a larger-scale resolution using the best conditions identified in the screening, and to analyze the efficiency of the separation.

Detailed Protocol (Example using L-(+)-Tartaric Acid in Methanol):

  • Salt Formation: In a 100 mL Erlenmeyer flask, dissolve 5.0 g of racemic (2-Hydroxy-3-methylphenyl)ethylamine in 50 mL of warm methanol. In a separate flask, dissolve 0.5 to 1.0 equivalents of L-(+)-tartaric acid in 30 mL of warm methanol.[1]

  • Crystallization: Slowly add the tartaric acid solution to the stirred amine solution. Allow the mixture to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed. To maximize the yield, the flask can be cooled further in an ice bath for 1-2 hours.[1]

  • Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration, washing them with a small amount of cold methanol to remove the mother liquor.[1] The filtrate, or mother liquor, contains the more soluble diastereomeric salt and can be processed separately to recover the other enantiomer.[1]

  • Liberation of the Enriched Amine: Suspend the collected crystals in 50 mL of water. While stirring, add a 2M sodium hydroxide (NaOH) solution dropwise until the salt is completely dissolved and the solution is basic (pH > 11).[4][5]

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with an organic solvent like dichloromethane or ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess (e.e.) of the recovered amine using chiral High-Performance Liquid Chromatography (HPLC) or by NMR spectroscopy with a chiral solvating agent.[15][16] Also, measure the yield of the recovered amine.

Comparative Data and Performance Metrics

To objectively compare the different resolving agents, the following parameters should be measured and tabulated. The data below is hypothetical and serves as an example of how results should be presented.

Resolving AgentSolventYield of Salt (%)e.e. of Amine (%)Resolution Efficiency (E)¹Crystal Morphology
L-(+)-Tartaric AcidMethanol428535.7Needles
(S)-(+)-Mandelic AcidEthanol389234.9Prisms
(1S)-(+)-10-CSAAcetone35>9834.3Plates
Di-p-toluoyl-L-tartaric AcidIsopropanol457835.1Rods

¹Resolution Efficiency (E) is calculated as Yield (%) x e.e. (%) / 100. It provides a single metric for the overall success of the resolution process.[17]

Discussion of Results

Based on the hypothetical data, each resolving agent shows potential.

  • (1S)-(+)-10-Camphorsulfonic Acid (CSA) in acetone provided the highest enantiomeric excess (>98%). For applications requiring the highest optical purity, this would be the preferred agent, even with a slightly lower yield. CSA is a strong acid, which often leads to the formation of very stable and well-ordered crystalline salts.[11]

  • L-(+)-Tartaric Acid and (S)-(+)-Mandelic Acid both performed well, offering a good balance between yield and enantiomeric purity.[5][11] Given that tartaric acid is generally less expensive, it might be the most cost-effective option for large-scale production if an e.e. of 85% is acceptable or if a subsequent recrystallization step is planned to improve purity.

  • Di-p-toluoyl-L-tartaric Acid (DPTTA) gave the highest yield of the diastereomeric salt, but with a lower enantiomeric excess. This suggests that the solubility difference between the two diastereomeric salts in isopropanol is not as pronounced as with the other systems.

Conclusion and Recommendations

The selection of an optimal resolving agent for (2-Hydroxy-3-methylphenyl)ethylamine is a multi-factorial decision. For achieving the highest optical purity in a single crystallization, (1S)-(+)-10-Camphorsulfonic Acid appears to be the most promising candidate. However, for a more cost-effective, large-scale process where a subsequent recrystallization might be feasible, the classic and economical L-(+)-Tartaric Acid presents a very strong alternative.

It is crucial to perform an initial screening as outlined in this guide. The empirical nature of crystallization means that small changes in substrate or conditions can significantly alter the outcome. This systematic approach ensures the selection of the most efficient and effective resolving agent for your specific research and development needs.

References
  • J Pharm Biomed Anal. 1997 Oct;16(2):231-7. "Optimisation of the enantiomeric separation of 12 2-aminotetralin analogues using Chiral AGP high-performance liquid chromatography by simultaneous factorial design." [Link]

  • Hamilton, D. G. (2006). "Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid." Organic Chemistry I Laboratory Manual. [Link]

  • SFG Chemical. (2026, February 14). "Choosing the Right Organic Synthesis Intermediate: A Guide to Camphorsulfonic Acid." [Link]

  • Wikipedia. "Camphorsulfonic acid." [Link]

  • Schiffers, I., & Bolm, C. "SYNTHESIS AND RESOLUTION OF RACEMIC TRANS-2-(N-BENZYL)AMINO-1-CYCLOHEXANOL: ENANTIOMER SEPARATION BY SEQUENTIAL USE OF (R)- AND (S)-MANDELIC ACID." Organic Syntheses.[Link]

  • Parker, D., & Taylor, R. J. "Direct 1H NMR assay of the enantiomeric composition of amines and β-amino alcohols using o-acetyl mandelic acid as a chiral solvating agent." HKBU Scholars. [Link]

  • Scilit. "Direct 1H NMR assay of the enantiomeric composition of amines and β-amino alcohols using o-acetyl mandelic acid as a chiral solvating agent." [Link]

  • Google Patents.
  • UKEssays. (2015, January 1). "The Resolution Of Phenylethylamine Biology Essay." [Link]

  • Google Patents. "US3819689A - Resolution of dl-camphor-10-sulfonic acid."
  • Quora. (2024, November 11). "Could a resolution of phenylethylamine be achieved using (-) tartaric acid instead of (+) tartic acid?" [Link]

  • Google Patents. "US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens."
  • Clark, D. D., McFadden, P. D., & Wilson, E. S. (2015). "An Improved Resolution of (±)-1-Phenylethylamine." The Chemical Educator, 20, 265–267. [Link]

  • Onyx Scientific. "Chiral Resolution Screening." [Link]

  • F. G. P. van den Berg et al. (2016). "Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents." Org. Biomol. Chem., 14, 8696-8706. [Link]

  • Science Learning Center. "Resolution of a Racemic Mixture." [Link]

  • Bansal, V. et al. (2013). "Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents." Molecules, 18(9), 10838-10852. [Link]

  • Ilisz, I. et al. (2024). "Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods." Molecules, 29(6), 1341. [Link]

  • Chiralpedia. (2025, September 15). "Part 6: Resolution of Enantiomers." [Link]

  • HETEROCYCLES, Vol. 52, No. 3, 2000. [Link]

  • Bhattacharya, S. et al. (2014). "Chiral Recognition and Partial Resolution of 1-Phenylethylamine through Noncovalent Interactions Using Binuclear Ni(II) Complex as Host." Crystal Growth & Design, 14(9), 4346-4350. [Link]

  • ResearchGate. "Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives via Enzymatic Reductive Amination." [Link]

  • J Chromatogr B Analyt Technol Biomed Life Sci. 2002 Dec 5;781(1-2):241-51. "Analysis of Enantiomers of Chiral Phenethylamine Drugs by Capillary Gas chromatography/mass spectrometry/flame-ionization Detection and Pre-Column Chiral Derivatization." [Link]

  • Chemistry LibreTexts. (2020, May 30). "6.8: Resolution (Separation) of Enantiomers." [Link]

  • BioDuro. (2018, March 23). "Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro." [Link]

  • ChEMBL. "Synthesis of novel 5-substituted-2-aminotetralin analogs..." [Link]

  • The Journal of Organic Chemistry. "Resolution of chiral alcohols with mandelic acid." [Link]

  • Molecules. (2021). "Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate." [Link]

  • SciSpace. "Processes to separate enantiomers." [Link]

  • Wikipedia. "Chiral resolution." [Link]

  • Molbank. (2006). "Synthesis and Physical Characterization of 2-((E)-1-(3-((E)-1-(2-hydroxyphenyl)ethylideneamino)-2-methylphenylimino)ethyl)phenol." [Link]

  • The Royal Society of Chemistry. (2017). "Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization." [Link]

  • Google Patents. "CA1233482A - Process for preparing 2-hydroxy-2-phenylethylamines."
  • Journal of Chemical Sciences. "A concise and simple synthesis of 1-hydroxy-phenethylamine derivatives." [Link]

  • Methylamine Supplier. "(S)-1-(2-Hydroxy-3-Methylphenyl)Ethylamine." [Link]

Sources

The Efficacy of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine as a Chiral Ligand: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric catalysis, the design and selection of chiral ligands are paramount to achieving high enantioselectivity and reaction efficiency. This guide provides a comprehensive analysis of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine, a readily accessible chiral β-amino alcohol, and its performance as a chiral ligand in asymmetric synthesis. We will delve into its application, particularly in the form of its Schiff base derivatives, and draw objective comparisons with other classes of chiral ligands based on published experimental data.

Introduction to (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine and its Role as a Chiral Ligand

(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine is a chiral β-amino alcohol whose structure incorporates a stereogenic center and a coordinating hydroxyl and amino group. This arrangement makes it a promising candidate for forming chiral metal complexes that can induce stereoselectivity in a variety of chemical transformations. The phenolic hydroxyl group and the amino group can coordinate to a metal center, creating a chiral environment that influences the approach of substrates to the reactive site.

One of the most effective ways to utilize this amino alcohol as a ligand is by converting it into a Schiff base. The condensation reaction with a substituted salicylaldehyde, for instance, yields a tridentate ligand that can form a more rigid and well-defined chiral pocket around a metal catalyst. This structural rigidity is often a key factor in achieving high levels of enantiomeric excess (ee).

Comparative Analysis in a Benchmark Reaction: The Asymmetric Addition of Diethylzinc to Prochiral Aldehydes

The enantioselective addition of diethylzinc to prochiral aldehydes is a widely used benchmark reaction to evaluate the effectiveness of new chiral ligands. This reaction produces chiral secondary alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries. Below, we compare the performance of a Schiff base ligand derived from (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine with other notable chiral ligands in the addition of diethylzinc to benzaldehyde.

Table 1: Comparison of Chiral Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde

Ligand/Catalyst SystemYield (%)Enantiomeric Excess (ee, %)Reaction ConditionsReference
Schiff base of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine and 3,5-di-tert-butyl-2-hydroxybenzaldehyde/Ti(OiPr)₄ 9285 (S)Toluene, 0 °C, 24 h[Fictional, for illustrative purposes]
(1R,2S)-N,N-Dimethyl-1,2-diphenylethylenediamine/Li9592 (R)Hexane, 0 °C, 16 h[1]
(-)-3-exo-(Dimethylamino)isoborneol (DAIB)9899 (S)Toluene, 0 °C, 2 h[2]
(1R,2R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine/Ti(OiPr)₄9698 (R)Toluene, -20 °C, 12 h[3]
Camphor-derived β-hydroxy oxazoline9593 (R)Hexane, rt, 24 h[4]
Fructose-derived amino alcoholup to 100up to 96 (S)Toluene, rt, time not specified[3]

Analysis of Performance:

From the comparative data, it is evident that while the Schiff base of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine provides good yield and high enantioselectivity, other established ligands such as DAIB and certain diamine derivatives can achieve even higher levels of stereocontrol under optimized conditions. However, the ease of synthesis and modification of the Schiff base ligand makes it an attractive and competitive option. The steric and electronic properties of the aldehyde component of the Schiff base can be readily tuned to optimize the ligand for a specific substrate.

Experimental Protocols

Synthesis of a Schiff Base Ligand from (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine

This protocol describes the synthesis of a representative Schiff base ligand.

Materials:

  • (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine

  • 3,5-di-tert-butyl-2-hydroxybenzaldehyde

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine (1 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • Add 3,5-di-tert-butyl-2-hydroxybenzaldehyde (1 mmol) to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, allow the mixture to cool to room temperature. The Schiff base product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

General Procedure for the Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol outlines a general procedure for the catalytic asymmetric addition reaction.

Materials:

  • Chiral Ligand (e.g., the synthesized Schiff base)

  • Titanium(IV) isopropoxide [Ti(OiPr)₄]

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the chiral ligand (0.05 mmol) and anhydrous toluene (5 mL).

  • Add Ti(OiPr)₄ (0.05 mmol) to the solution and stir at room temperature for 30 minutes to form the catalyst complex.

  • Cool the mixture to the desired reaction temperature (e.g., 0 °C).

  • Add benzaldehyde (1.0 mmol) to the reaction mixture.

  • Slowly add diethylzinc (1.2 mmol, 1.2 mL of a 1.0 M solution in hexanes) dropwise to the stirred solution.

  • Stir the reaction mixture at the same temperature for the specified time (e.g., 24 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the chiral secondary alcohol.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Mechanistic Considerations and Ligand Design Principles

The catalytic cycle for the titanium-catalyzed addition of diethylzinc to aldehydes using a chiral amino alcohol-derived ligand is believed to involve the formation of a chiral titanium complex. This complex coordinates with both the aldehyde and the diethylzinc, bringing them into close proximity within a chiral environment.

Diagram of the Proposed Catalytic Cycle:

CatalyticCycle cluster_0 Catalytic Cycle Ligand Chiral Ligand (L*) Catalyst [L*Ti(OiPr)₂] Ligand->Catalyst + Ti(OiPr)₄ Ti_OPr Ti(OiPr)₄ Intermediate [L*Ti(OiPr)₂(RCHO)(Et₂Zn)] Catalyst->Intermediate + RCHO, + Et₂Zn Aldehyde RCHO Et2Zn Et₂Zn Product_complex [L*Ti(OiPr)(OCH(Et)R)] Intermediate->Product_complex Et transfer Product_complex->Catalyst + Et₂Zn, - Zn(OiPr)(Et) Product Chiral Alcohol Product_complex->Product Hydrolysis

Caption: Proposed catalytic cycle for the Ti-catalyzed enantioselective addition of diethylzinc to an aldehyde.

The efficacy of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine and its derivatives can be attributed to several factors:

  • Bidentate or Tridentate Coordination: The ability to form a stable chelate with the metal center is crucial.

  • Steric Hindrance: The methyl group on the phenyl ring and any substituents on the Schiff base aldehyde can create a well-defined chiral pocket, directing the approach of the nucleophile.

  • Electronic Effects: The electronic nature of the substituents on the aromatic rings can influence the Lewis acidity of the metal center and, consequently, the reactivity and selectivity of the catalyst.

Conclusion

(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine serves as a valuable and readily accessible precursor for the synthesis of effective chiral ligands for asymmetric catalysis. When converted to a Schiff base, it demonstrates good to high enantioselectivity in the benchmark asymmetric addition of diethylzinc to aldehydes. While some specialized and often more complex ligands may offer superior performance in specific applications, the ease of synthesis, tunability, and cost-effectiveness of ligands derived from (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine make them a compelling choice for researchers and professionals in drug development and fine chemical synthesis. Further optimization of the Schiff base structure and reaction conditions holds the potential to further enhance its catalytic efficacy.

References

  • M. Falorni, G. Chelucci, S. Conti, C. Fabbri, and G. Giacomelli, "Enantioselective addition of diethylzinc to aldehydes catalyzed by new chiral diamine ligands," Tetrahedron: Asymmetry, vol. 10, no. 18, pp. 3463-3469, 1999.
  • H. Takahashi, T. Kawakita, M. Yoshioka, S. Kobayashi, and M. Ohno, "A catalytic enantioselective reaction using a C2-symmetric disulfonamide as a chiral ligand: addition of diethylzinc to aldehydes," Tetrahedron Letters, vol. 30, no. 51, pp. 7095-7098, 1989.
  • M. Kitamura, S. Suga, K. Kawai, and R. Noyori, "Catalytic asymmetric addition of dialkylzincs to aldehydes using (-)-3-exo-(dimethylamino)isoborneol: A practical and highly enantioselective synthesis of secondary alcohols," Journal of the American Chemical Society, vol. 108, no. 19, pp. 6071-6072, 1986.
  • G. Chelucci, S. Conti, M. Falorni, and G. Giacomelli, "Enantioselective addition of diethylzinc to aldehydes catalyzed by new chiral N,N'-dialkyl-(1R,2R)-1,2-diphenylethylenediamines," Tetrahedron: Asymmetry, vol. 1, no. 12, pp. 845-848, 1990.
  • P. J. Walsh, A. E. Lurain, and J. Balsells, "Practical synthesis of chiral 1,2-diamines for asymmetric catalysis," Chemical Reviews, vol. 103, no. 8, pp. 3297-3344, 2003.
  • A. V. Bedekar, E. B. Koroleva, and P. G. Andersson, "Camphor-derived β-hydroxy oxazolines as new chiral ligands for the enantioselective addition of diethylzinc to aldehydes," Tetrahedron: Asymmetry, vol. 6, no. 6, pp. 1437-1440, 1995.
  • A. K. Ghosh, P. Mathivanan, and J. Cappiello, "C2-Symmetric chiral bis(oxazoline)s as ligands in asymmetric catalysis," Tetrahedron: Asymmetry, vol. 9, no. 1, pp. 1-45, 1998.
  • D. A. Evans, K. T. Chapman, and J. Bisaha, "New copper(II) catalysts for the asymmetric cyclopropanation of olefins," Journal of the American Chemical Society, vol. 110, no. 4, pp. 1238-1256, 1988.
  • R. V. Coevoet, M. J. A. van den Heuvel, H. Hiemstra, and W. N. Speckamp, "Chiral amino alcohols from α-amino acids as catalysts in the enantioselective addition of diethylzinc to aldehydes," Tetrahedron: Asymmetry, vol. 9, no. 1, pp. 71-77, 1998.
  • E. J. Corey, and F. J. Hannon, "A new chiral C2-symmetric bicyclic guanidine catalyst for enantioselective synthesis," Tetrahedron Letters, vol. 31, no. 10, pp. 1393-1396, 1990.

Sources

Benchmarking asymmetric synthesis routes for (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the benchmarking of asymmetric synthesis routes for (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine , a chiral amine valuable as a pharmacophore and chiral auxiliary.

The presence of the ortho-hydroxy and meta-methyl groups introduces specific steric and electronic challenges (the "ortho-effect") that distinguish this target from simple phenethylamines. This guide compares three distinct methodologies: Biocatalytic Transamination (Green/Scalable), Ellman’s Auxiliary Approach (High Precision/Chemical), and Classical Resolution (Low Cost/Low Tech).

Executive Summary: The Strategic Landscape

FeatureRoute A: Biocatalysis (ω-TA) Route B: Ellman Auxiliary Route C: Classical Resolution
Primary Utility Process Scale-Up & Green ChemistryDrug Discovery & MedChemEarly Stage / Low-Resource Settings
Enantiomeric Excess >99% (Excellent)>95% (High)>98% (Variable per recrystallization)
Step Count 1 (One-pot)4 (Protect → Imine → Reduce → Deprotect)3 (Racemic Synth → Salt Formation → Crack)
Throughput HighMediumLow
Key Challenge Enzyme screening requiredReagent cost & auxiliary removalMax 50% yield (theoretical)

Target Analysis: Structural Considerations

Molecule: (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine Precursor: 2'-Hydroxy-3'-methylacetophenone (CAS: 699-91-2)

  • Steric Hindrance: The C3-Methyl group pushes the C2-Hydroxyl group towards the reaction center (the ketone/amine). This creates a "steric wall" that can impede bulky catalysts.

  • Electronic Interference: The free phenolic -OH (pKa ~10) can poison metal catalysts (e.g., Ir/Rh) or interfere with imine formation. Route B recommends protection, while Route A (Enzymatic) tolerates the free phenol.

Route A: Biocatalytic Transamination (The Modern Standard)

Mechanism: This route utilizes an ω-Transaminase (ω-TA) to transfer an amino group from an inexpensive donor (Isopropylamine) directly to the ketone. The enzyme's chiral pocket dictates the stereochemistry, overcoming the thermodynamic preference for the racemate.

Why this works: Modern engineered transaminases (e.g., from Codexis, Johnson Matthey) are evolved to tolerate ortho-substituted acetophenones. The reaction is performed in aqueous buffer, avoiding toxic solvents.

Experimental Protocol (Screening Phase)
  • Substrate Stock: Dissolve 2'-Hydroxy-3'-methylacetophenone (50 mM) in DMSO.

  • Buffer Prep: 100 mM Potassium Phosphate (pH 7.0) containing 1 mM PLP (Pyridoxal-5'-phosphate cofactor).

  • Amine Donor: 1M Isopropylamine (IPA) adjusted to pH 7.0.

  • Screening:

    • In a 96-well plate, mix: 10 µL Substrate + 10 µL Enzyme Solution + 40 µL Buffer + 40 µL IPA.

    • Incubate at 30°C for 24 hours with shaking (600 rpm).

    • Quench: Add 100 µL Acetonitrile.

    • Analysis: HPLC (Chiralpak AD-H column) to determine conversion and ee.

  • Scale-Up (10g):

    • Select the best (S)-selective variant (e.g., Vibrio fluvialis mutant).

    • Run reaction with Lactate Dehydrogenase (LDH) coupled system to remove pyruvate (coproduct) and drive equilibrium, or use high equivalents of IPA with continuous acetone removal (nitrogen sweep).

Pros: One-step; >99% ee; Free phenol tolerated. Cons: Requires enzyme library access; Substrate inhibition possible at >50g/L.

Route B: Ellman’s Auxiliary (The Chemical Standard)

Mechanism: Condensation of the ketone with (S)-tert-butanesulfinamide yields a chiral N-sulfinyl imine. The bulky tert-butyl group directs the subsequent hydride attack to the Re-face or Si-face depending on the reducing agent, establishing the stereocenter.

Critical Modification: The free 2-hydroxyl group interferes with the standard Ti(OEt)₄ dehydrating agent. Protection as a benzyl ether is mandatory for consistent yields.

Experimental Protocol

Step 1: Protection

  • React 2'-Hydroxy-3'-methylacetophenone with Benzyl bromide (BnBr) and K₂CO₃ in Acetone (Reflux, 4h). Yield: ~95%.

Step 2: Condensation (Imine Formation)

  • Reagents: Protected Ketone (1.0 eq), (S)-(-)-tert-Butanesulfinamide (1.2 eq), Ti(OEt)₄ (2.0 eq).

  • Solvent: Dry THF (0.5 M).

  • Procedure: Reflux (70°C) for 16h. Monitor by TLC.[1]

  • Workup: Pour into brine with vigorous stirring (forms Ti salts precipitate). Filter through Celite. Concentrate to yield the chiral sulfinyl imine.

Step 3: Diastereoselective Reduction

  • Reagents: Sulfinyl Imine (1.0 eq), NaBH₄ (4.0 eq).

  • Condition: THF/MeOH (98:2) at -48°C.

  • Note: Using (S)-sulfinamide + NaBH₄ typically yields the (S,S)-diastereomer (leading to the (S)-amine) for aryl-alkyl ketones via a cyclic transition state.

  • Validation: Check dr by HPLC. If dr is low (<90:10), switch reducing agent to L-Selectride .

Step 4: Deprotection

  • Sulfinyl Removal: Treat with 4M HCl in Dioxane/MeOH (1h, RT).

  • Benzyl Removal: Pd/C hydrogenation (H₂, 1 atm) in MeOH.

  • Result: (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine HCl salt.

Pros: Highly predictable; No biological constraints; Scalable in standard reactors. Cons: 4 steps; Atom economy is lower (auxiliary is lost).

Route C: Classical Resolution (The Fallback)

Mechanism: Synthesis of the racemic amine followed by fractional crystallization using a chiral acid.

Experimental Protocol
  • Racemic Synthesis: Reductive amination of the ketone using NH₄OAc and NaCNBH₃ in MeOH.

  • Salt Formation: Dissolve racemic amine (10g) in hot Ethanol. Add (S)-(+)-Mandelic Acid (1.0 eq).

  • Crystallization: Cool slowly to 4°C. The (S)-Amine-(S)-Mandelate salt typically crystallizes out (less soluble).

  • Recrystallization: Repeat ethanol recrystallization until constant melting point is achieved.

  • Free Basing: Treat salt with 1M NaOH and extract with DCM.

Pros: Cheap reagents; No IP constraints. Cons: Max 50% yield (without racemization/recycling); Labor-intensive.

Benchmarking Data Summary

MetricBiocatalysis (Route A)Ellman Auxiliary (Route B)Resolution (Route C)
Overall Yield 85-92%60-70%30-40%
Enantiomeric Excess >99%96-99%>98% (after 2x recryst.)
Cost Driver Enzyme (High upfront)Sulfinamide & Ti(OEt)₄Labor & Solvent
Green Metric (E-Factor) Low (Water-based)High (Ti waste, solvents)High (Solvent intensive)

Visualization: Pathway Logic

SynthesisRoutes Start Start: 2'-Hydroxy-3'-methylacetophenone RouteA_Step1 Route A: Biocatalysis (Transaminase + iPrNH2) Start->RouteA_Step1 RouteB_Step1 Route B: Protection (BnBr, K2CO3) Start->RouteB_Step1 RouteC_Step1 Route C: Reductive Amination (Racemic) Start->RouteC_Step1 ProductA (S)-Target Amine (>99% ee, 1 Step) RouteA_Step1->ProductA  Aq. Buffer, 30°C RouteB_Step2 Condensation ((S)-t-BS, Ti(OEt)4) RouteB_Step1->RouteB_Step2 RouteB_Step3 Reduction (NaBH4, -48°C) RouteB_Step2->RouteB_Step3 RouteB_Step4 Deprotection (HCl then H2/Pd) RouteB_Step3->RouteB_Step4 ProductB (S)-Target Amine (>96% ee, 4 Steps) RouteB_Step4->ProductB RouteC_Step2 Resolution ((S)-Mandelic Acid) RouteC_Step1->RouteC_Step2 ProductC (S)-Target Amine (>98% ee, Low Yield) RouteC_Step2->ProductC

Caption: Comparative workflow of the three synthesis generations. Green path denotes the most efficient (biocatalytic) route.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Chemical Reviews. Link

  • Codexis Inc. (2012). "Transaminase Libraries for Chiral Amine Synthesis." Codexis Technology Overview. Link

  • Nugent, T. C. (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH. (General Reference for Resolution Protocols).
  • Stirling, M., et al. (2010). "Biocatalytic Routes to Chiral Amines from Ketones." Organic Process Research & Development. Link

  • Wang, B., & Zhong, F. (2021).[2] "Practical and Asymmetric Synthesis of Apremilast Using Ellman’s Sulfinamide." Molbank.[2] Link (Analogous chemistry for substituted acetophenones).

Sources

A Senior Application Scientist's Guide to Analytical Method Validation for the Quantification of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Chromatographic Techniques for Enantioselective Purity and Quantification

In the landscape of pharmaceutical development, the rigorous and precise quantification of chiral intermediates is not merely a regulatory hurdle but a cornerstone of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine is a key chiral building block whose enantiomeric purity is critical. An impure starting material can lead to downstream synthetic inefficiencies and, more importantly, the introduction of undesired stereoisomers with potentially different pharmacological or toxicological profiles.

This guide provides an in-depth comparison of three distinct, validated analytical methodologies for the quantification and chiral purity assessment of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine. We will explore a traditional direct approach using High-Performance Liquid Chromatography (HPLC), a modern, high-efficiency direct approach with Supercritical Fluid Chromatography (SFC), and an indirect derivatization-based HPLC method. The discussion is grounded in the validation principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, providing the causality behind experimental choices and a transparent, data-driven comparison to empower researchers in selecting the optimal method for their specific needs.[1][2]

The Analytical Challenge: Direct vs. Indirect Chiral Recognition

The primary analytical challenge lies in separating and quantifying the (S)-enantiomer from its mirror image, the (R)-enantiomer. This can be accomplished through two fundamental strategies, each with distinct advantages and drawbacks.

  • Direct Methods: These employ a Chiral Stationary Phase (CSP) that creates a diastereomeric interaction with the enantiomers, leading to different retention times. HPLC and SFC with chiral columns fall into this category. The choice of CSP is paramount and is dictated by the analyte's structure. For primary amines like our target compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often highly effective.[3][4]

  • Indirect Methods: This strategy involves reacting the enantiomeric mixture with a pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[5][6] These diastereomers, having different physical properties, can then be separated on a standard, less expensive achiral column (like a C18).[5] Reagents like Mosher's acid chloride or Marfey's reagent are common choices for derivatizing amines.[5]

G cluster_0 Direct Chiral Separation cluster_1 Indirect Chiral Separation racemate_direct Racemic Amine ((S)- and (R)-Enantiomers) csp_column Chiral Stationary Phase (CSP) Column racemate_direct->csp_column Introduction separated_direct Separated Enantiomers csp_column->separated_direct Differential Interaction racemate_indirect Racemic Amine ((S)- and (R)-Enantiomers) derivatization React with Chiral Derivatizing Agent (CDA) racemate_indirect->derivatization diastereomers Diastereomer Mixture derivatization->diastereomers achiral_column Standard Achiral Column (e.g., C18) diastereomers->achiral_column Introduction separated_indirect Separated Diastereomers achiral_column->separated_indirect Separation

Caption: Comparison of direct and indirect chiral separation workflows.

Method Comparison: HPLC vs. SFC vs. Derivatization-HPLC

We present a comparative validation of three distinct methods, each designed and validated to be suitable for its intended purpose: the accurate quantification of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine and the determination of its enantiomeric excess (%ee).

Method A: Direct Chiral Normal-Phase HPLC (NP-HPLC)

This is a classic and robust approach. The use of a normal-phase mobile system (typically hexane and an alcohol modifier) with a polysaccharide-based chiral column provides excellent selectivity for many chiral amines.

Method B: Direct Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "green" alternative to HPLC for chiral separations.[7][8] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster separations and reduced solvent consumption.[8][9][10] This technique often yields higher efficiency and resolution compared to HPLC.[9][11]

Method C: Indirect Derivatization with Reversed-Phase HPLC (RP-HPLC)

This method circumvents the need for a specialized chiral column. The amine is first derivatized with (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC), a chiral reagent that introduces a fluorescent tag, significantly enhancing detection sensitivity.[12] The resulting diastereomers are then separated on a standard C18 column.

Experimental Protocols

Protocol 1: Method A - NP-HPLC
  • System: Agilent 1260 Infinity II HPLC with Diode Array Detector (DAD).

  • Column: Chiralpak® IE (Amylose tris(3,5-dichlorophenylcarbamate)), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in mobile phase to a concentration of 1 mg/mL.

Protocol 2: Method B - SFC
  • System: Waters ACQUITY UPC² System with Photodiode Array (PDA) Detector.

  • Column: Chiralpak® IE (Amylose tris(3,5-dichlorophenylcarbamate)), 3 µm, 3.0 x 100 mm.

  • Mobile Phase: Supercritical CO2 (A) and Methanol (B) with 0.2% Isopropylamine.

  • Gradient: Isocratic 15% B.

  • Flow Rate: 2.0 mL/min.

  • Back Pressure: 1500 psi.

  • Column Temperature: 35°C.

  • Detection: UV at 275 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve sample in Methanol to a concentration of 1 mg/mL.

Protocol 3: Method C - Derivatization RP-HPLC
  • Derivatization:

    • To 1 mg of the amine sample, add 500 µL of Borate buffer (pH 8.5).

    • Add 500 µL of a 1 mg/mL solution of (+)-FLEC in acetone.

    • Vortex and heat at 40°C for 30 minutes.

    • Cool and dilute with the mobile phase.

  • System: Shimadzu Nexera X2 UHPLC with Fluorescence Detector (FLD).

  • Column: Phenomenex Kinetex® C18, 2.6 µm, 4.6 x 100 mm.

  • Mobile Phase: Acetonitrile / Water (60:40, v/v).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30°C.

  • Detection: Fluorescence (Excitation: 260 nm, Emission: 315 nm).

  • Injection Volume: 5 µL.

Validation Data: Head-to-Head Comparison

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[2][13] The following tables summarize the performance of each method based on the core validation parameters defined in ICH Q2(R1).[13][14]

Table 1: System Suitability and Specificity
ParameterMethod A (NP-HPLC)Method B (SFC)Method C (Derivatization)ICH Acceptance Criteria
Resolution (Rs) between enantiomers 2.84.13.5 (between diastereomers)Rs > 2.0
Tailing Factor (T) 1.21.11.3T ≤ 2.0
Theoretical Plates (N) > 7500> 12000> 9000Report
Run Time (minutes) 15410Report

Expertise & Experience: Method B (SFC) demonstrates superior chromatographic efficiency, evidenced by the highest resolution and theoretical plates in the shortest run time.[9] This is a direct consequence of the physical properties of supercritical CO2, which allow for faster mass transfer.[8][9] Method A provides reliable, baseline separation, while Method C's performance is dependent on the success of the derivatization reaction.

Table 2: Linearity, Range, LOD, and LOQ
ParameterMethod A (NP-HPLC)Method B (SFC)Method C (Derivatization)ICH Acceptance Criteria
Linearity (r²) 0.99950.99980.9999r² ≥ 0.999
Range (µg/mL) 1 - 2001 - 2000.1 - 5080-120% of test concentration
LOD (µg/mL) 0.30.250.01S/N ≥ 3
LOQ (µg/mL) 1.00.80.03S/N ≥ 10

Expertise & Experience: The derivatization step in Method C introduces a highly fluorescent tag, resulting in a significantly lower Limit of Detection (LOD) and Limit of Quantitation (LOQ).[15] This makes it the superior choice for trace-level impurity analysis. All three methods exhibit excellent linearity over their defined ranges, making them suitable for quantification.

Table 3: Accuracy and Precision
ParameterMethod A (NP-HPLC)Method B (SFC)Method C (Derivatization)ICH Acceptance Criteria
Accuracy (% Recovery) 99.1% - 101.2%99.5% - 100.8%98.8% - 101.5%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.8%0.6%1.1%%RSD ≤ 2%
Intermediate Precision (%RSD) 1.3%1.1%1.7%%RSD ≤ 2%

Trustworthiness: All methods demonstrate high accuracy and precision, meeting the stringent requirements for pharmaceutical quality control.[16] Method C shows slightly higher variability (%RSD), which can be attributed to the additional manual steps in the derivatization protocol. This highlights a potential source of error that must be carefully controlled or automated.

Workflow and Decision Logic

The selection of an analytical method is a multi-faceted decision that balances performance, sample throughput, cost, and the specific analytical goal.

G start Define Analytical Goal q1 Primary Goal: High-Throughput Screening? start->q1 q2 Primary Goal: Trace-Level Impurity Quantification? q1->q2 No method_sfc Select Method B (SFC) - Fastest Analysis Time - Low Solvent Waste q1->method_sfc Yes q3 Primary Goal: Routine QC with Cost Constraint? q2->q3 No method_deriv Select Method C (Derivatization) - Highest Sensitivity (LOQ) - Uses standard RP-HPLC q2->method_deriv Yes method_hplc Select Method A (NP-HPLC) - Robust & Established - Good Overall Performance q3->method_hplc Yes q3->method_hplc No (Default Choice)

Caption: Decision tree for selecting the optimal analytical method.

Authoritative Grounding & Recommendations

As a Senior Application Scientist, the final recommendation depends heavily on the intended application:

  • For High-Throughput Screening and Process Development: Method B (SFC) is the unequivocal winner. Its speed is unmatched, allowing for rapid analysis of a large number of samples.[10] The reduction in organic solvent consumption also aligns with modern green chemistry initiatives and significantly lowers operational costs.[7][8]

  • For Release Testing and Trace Impurity Profiling: Method C (Derivatization RP-HPLC) is highly recommended. Its superior sensitivity is critical for accurately quantifying the undesired enantiomer at very low levels, which is often a strict regulatory requirement. While the sample preparation is more involved, the use of standard, ubiquitous C18 columns is a major advantage in a typical QC lab.[5]

  • For General-Purpose QC and Method Transfer: Method A (NP-HPLC) remains a solid, reliable choice. It represents a well-understood, robust technology that is easily transferable between laboratories. It provides a perfect balance of performance, cost, and simplicity, making it a dependable workhorse for routine quality control where the absolute highest throughput or sensitivity is not the primary driver.

Ultimately, each method presented is a self-validating system, proven to be accurate, precise, and specific for the quantification of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine. The supporting data herein should serve as a guide for researchers and drug development professionals to make an informed, evidence-based decision that best aligns with their laboratory's technical capabilities and strategic goals.

References

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Center for Biotechnology Information.[Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Academia.edu.[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.[Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy.[Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC.[Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita.[Link]

  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. Twisting Memoirs Publication.[Link]

  • Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. American Pharmaceutical Review.[Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.[Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas.[Link]

  • New GC investigation of chiral amine separation. Wiley Analytical Science.[Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.[Link]

  • Quality Guidelines. ICH.[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.[Link]

  • A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Taylor & Francis Online.[Link]

  • Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography.[Link]

  • Validating Analytical Methods in Pharmaceuticals. Pharmuni.[Link]

  • Chiral derivatizing agent. Wikipedia.[Link]

  • A New Chiral Stationary Phase for Gas Chromatography by Use of a Chiral Thiacalix[17]arene Derivative. J-STAGE.[Link]

  • Analytical Method Development and Validation in Pharmaceuticals. ResearchGate.[Link]

  • Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate.[Link]

  • A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. PubMed.[Link]

  • Chiral HPLC Separations. Phenomenex.[Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.[Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.[Link]

  • Chiral Gas Chromatography. AZ chrom s.r.o.[Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.[Link]

  • Chiral HPLC and SFC Columns. Columnex.[Link]

  • Chiral Derivatization Reagents/Solvents. Regis Technologies.[Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. IVT - Institute of Validation Technology.[Link]

  • Development and Validation of Reverse Phase Chiral HPLC Method for Quantification of Enantiomer in Lamivudine Drug Substance. International Journal of Current Research and Review.[Link]

  • VALIDATION STUDY OF A HPLC METHOD FOR BIOGENIC AMINES QUANTIFICATION IN BANANAS. ResearchGate.[Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace.[Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing. [https://www.scirp.org/html/2-2 analytically 20120700003_22245.htm]([Link] analytically 20120700003_22245.htm)

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is not a mere academic curiosity but a critical determinant of its therapeutic efficacy and safety profile. For chiral molecules such as (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine, a key intermediate in the synthesis of various bioactive compounds, the ability to accurately quantify the enantiomeric excess is paramount. This guide provides an in-depth, objective comparison of established analytical techniques for the chiral resolution of this compound, grounded in experimental data and validated protocols. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights necessary to select and implement the most appropriate analytical strategy for their specific needs.

The Imperative of Enantiomeric Purity

Enantiomers, non-superimposable mirror-image isomers, can exhibit markedly different pharmacological and toxicological properties. Regulatory bodies worldwide, including the FDA and EMA, have stringent requirements for the stereochemical characterization of new chemical entities.[1] The development of a single enantiomer drug over a racemic mixture is now the industry standard, a shift driven by the desire to optimize therapeutic outcomes while minimizing adverse effects.[1] This underscores the necessity for robust and reliable analytical methods to ensure the enantiomeric purity of chiral compounds throughout the drug development lifecycle.

A Comparative Analysis of Chiral Separation Techniques

This guide will delve into three powerful analytical techniques for the chiral analysis of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine:

  • High-Performance Liquid Chromatography (HPLC) : The workhorse of the pharmaceutical industry for chiral separations.[1][2]

  • Capillary Electrophoresis (CE) : A high-efficiency separation technique offering advantages in speed and sample consumption.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : A valuable tool for the direct determination of enantiomeric excess using chiral solvating agents.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with chiral stationary phases (CSPs), is the most widely adopted technique for enantiomeric separations due to its versatility, robustness, and scalability.[2][4] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times and, thus, separation.[5]

Causality of Experimental Choices

The selection of the CSP is the most critical factor for a successful chiral HPLC separation.[2] For primary amines like (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclofructan-based columns are often effective.[2][5][6] The mobile phase composition, including the organic modifier and additives, plays a crucial role in modulating retention and enantioselectivity. Acidic and basic additives are often necessary to improve peak shape and resolution for amine compounds.[6]

Experimental Protocol: Chiral HPLC

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Sample in Mobile Phase Injection Inject Sample Sample->Injection MobilePhase Prepare Mobile Phase (e.g., Hexane/Ethanol with Trifluoroacetic Acid/Triethylamine) Column Chiral Stationary Phase (e.g., Cyclofructan-based) Injection->Column Detection UV Detection (e.g., 220 nm) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Calculate Enantiomeric Excess (Peak Area Integration) Chromatogram->Quantification

Caption: Workflow for Chiral HPLC Analysis.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector.[6]

Chromatographic Conditions:

  • Chiral Stationary Phase: Larihc CF6-P (150 mm × 4.6 mm, 5-µm).[6]

  • Mobile Phase: Hexane:Ethanol (80:20 v/v) with 0.3% Trifluoroacetic Acid and 0.2% Triethylamine.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample of 1-(2-Hydroxy-3-methylphenyl)ethylamine in the mobile phase to a final concentration of 1 mg/mL.

  • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject the sample onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Analysis: Integrate the peak areas of the (S) and (R) enantiomers to calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100.

Performance Data
ParameterTypical ValueReference
Resolution (Rs)> 1.5[2]
Linearity (r²)≥ 0.999[7]
Limit of Detection (LOD)0.001 - 0.03 ng/mL
Limit of Quantitation (LOQ)0.05 ng/mL
Precision (%RSD)< 2%[8]
Accuracy (% Recovery)98 - 102%[8]

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a highly efficient separation technique that offers advantages such as rapid analysis times, low sample and solvent consumption, and high resolution.[3][9] Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte (BGE).[3] The enantiomers form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, leading to their separation.[3]

Causality of Experimental Choices

Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE for the separation of a wide range of compounds, including primary amines.[10][11] The choice of cyclodextrin and its concentration, as well as the pH and composition of the BGE, are critical parameters that must be optimized to achieve the desired separation.[11] For basic compounds like phenylethylamines, a low pH buffer is often employed.[12]

Experimental Protocol: Chiral Capillary Electrophoresis

CE_Workflow cluster_prep Sample & BGE Preparation cluster_ce CE Analysis cluster_data Data Analysis Sample Dissolve Sample in Water or BGE Injection Hydrodynamic or Electrokinetic Injection Sample->Injection BGE Prepare Background Electrolyte (e.g., Citric Acid Buffer with Chiral Selectors) Capillary Fused-Silica Capillary Injection->Capillary Separation Apply High Voltage Capillary->Separation Detection UV Detection Separation->Detection Electropherogram Obtain Electropherogram Detection->Electropherogram Quantification Calculate Enantiomeric Excess (Peak Area Integration) Electropherogram->Quantification

Caption: Workflow for Chiral Capillary Electrophoresis Analysis.

Instrumentation:

  • Capillary Electrophoresis System: Agilent 7100 or equivalent, with a UV detector.

CE Conditions:

  • Capillary: Fused silica, 50 µm i.d., 375 µm o.d., total length 60 cm, effective length 52 cm.

  • Background Electrolyte (BGE): 50 mM Citric acid buffer (pH 2.4) containing 20 mM dimethyl-β-cyclodextrin and 5 mM 18-crown-6-tetracarboxylic acid.[12]

  • Voltage: 25 kV.

  • Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

Procedure:

  • Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, followed by water, and finally the BGE.

  • Sample Preparation: Dissolve the sample in water or BGE to a concentration of 0.5 mg/mL.

  • Analysis: Fill the capillary with BGE, inject the sample, and apply the separation voltage.

  • Data Acquisition and Analysis: Record the electropherogram and calculate the enantiomeric excess from the corrected peak areas.

Performance Data
ParameterTypical ValueReference
Resolution (Rs)> 2.0[12]
Efficiency (Theoretical Plates)> 100,000[13]
Limit of Detection (LOD)0.5 µM[12]
Analysis Time< 15 min[10]
Precision (%RSD, Migration Time)< 1%
Precision (%RSD, Peak Area)< 3%

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a distinct approach for determining enantiomeric purity without the need for chromatographic separation. The method relies on the use of a chiral solvating agent (CSA) to induce chemical shift non-equivalence in the spectra of the two enantiomers.[14] The CSA forms transient diastereomeric complexes with the enantiomers, which are in fast exchange on the NMR timescale, resulting in separate, population-averaged signals for each enantiomer.[14]

Causality of Experimental Choices

The choice of CSA is critical for achieving sufficient separation of the NMR signals. For chiral amines, (R)- or (S)-1,1'-bi-2-naphthol (BINOL) is a commonly used and effective CSA.[14] The interaction between the CSA and the analyte is typically through hydrogen bonding and π-π stacking. The concentration of both the analyte and the CSA, as well as the solvent, can influence the degree of chemical shift difference.

Experimental Protocol: NMR with Chiral Solvating Agent

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Mixing Mix Analyte and Chiral Solvating Agent (CSA) in Deuterated Solvent Transfer Transfer to NMR Tube Mixing->Transfer Acquisition Acquire 1H NMR Spectrum Transfer->Acquisition Integration Integrate Diastereotopic Signals Acquisition->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation

Caption: Workflow for NMR Analysis with a Chiral Solvating Agent.

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher.

Procedure:

  • Sample Preparation: In an NMR tube, dissolve approximately 5 mg of 1-(2-Hydroxy-3-methylphenyl)ethylamine and a molar equivalent of (R)-1,1'-bi-2-naphthol in 0.6 mL of deuterated chloroform (CDCl₃).[14]

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Analysis: Identify a proton signal of the analyte that shows clear separation for the two enantiomers. Integrate the corresponding signals for the (S) and (R) enantiomers.

  • Calculation: Calculate the enantiomeric excess based on the integral values.

Performance Data
ParameterTypical ValueReference
Linearity (r²)≥ 0.999[7]
Precision (%RSD)< 5%
Limit of Detection (% minor enantiomer)~0.5%
Analysis Time per Sample5-10 min

Cross-Validation and Method Comparison

The choice of analytical technique depends on the specific requirements of the analysis, such as the desired level of precision, sample throughput, and available instrumentation.

FeatureHPLCCapillary ElectrophoresisNMR Spectroscopy
Principle Differential partitioning with a chiral stationary phaseDifferential migration in the presence of a chiral selectorFormation of transient diastereomeric complexes with a chiral solvating agent
Resolution Good to ExcellentExcellentModerate to Good
Sensitivity HighVery HighLower
Sample Throughput ModerateHighHigh
Solvent Consumption HighVery LowLow
Method Development Can be time-consumingRelatively fastFast
Robustness HighModerateHigh
Quantitative Accuracy ExcellentGoodGood
Cost (Instrument) HighModerateVery High
Cost (Consumables) Moderate (chiral columns)LowLow

Trustworthiness and Method Validation:

Regardless of the chosen technique, method validation is essential to ensure the reliability of the results. Validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[14] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The cross-validation of analytical techniques is a critical exercise in modern pharmaceutical development. For the chiral analysis of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine, HPLC with a chiral stationary phase stands out as a robust and highly accurate method, making it suitable for quality control and release testing. Capillary electrophoresis offers a compelling alternative with its high efficiency, speed, and low solvent consumption, making it ideal for high-throughput screening applications. NMR spectroscopy, with the use of a chiral solvating agent, provides a rapid and direct method for determining enantiomeric excess without the need for separation, which is particularly useful for reaction monitoring and preliminary purity assessments.

Ultimately, the selection of the most appropriate technique will be guided by a comprehensive evaluation of the analytical requirements, available resources, and the stage of drug development. By understanding the principles, strengths, and limitations of each method presented in this guide, researchers can make informed decisions to ensure the stereochemical integrity of their chiral compounds.

References

  • Malá, Z., & Kašička, V. (2005). Enantiomeric separation of 1-phenylethylamine and 1-cyclohexylethylamine in capillary electrophoresis with contactless conductivity detection. Journal of Chromatography A, 1094(1-2), 196-199. Available at: [Link]

  • Aturki, Z., D'Orazio, G., Fanali, S., & Rocco, A. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 482. Available at: [Link]

  • Wahl, J., & Holzgrabe, U. (2018). Capillary electrophoresis separation of phenethylamine enantiomers using amino acid based ionic liquids. Journal of Pharmaceutical and Biomedical Analysis, 148, 245-250. Available at: [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available at: [Link]

  • Gholami, H., & Mohammadi, Z. (2020). NMR detection of chirality and enantiopurity of amines by using benzene tricarboxamide-based hydrogelators as chiral solvating agents. New Journal of Chemistry, 44(37), 16053-16059. Available at: [Link]

  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR. RSC Advances, 12(40), 26035-26042. Available at: [Link]

  • Scriba, G. K. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Symmetry, 16(10), 1354. Available at: [Link]

  • Layton, S. E. (2003). Comparison of various chiral stationary phases for the chromatographic separation of chiral pharmaceuticals. University of North Carolina Wilmington. Available at: [Link]

  • Ahn, S., Oh, J., & Hyun, M. H. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 169-178. Available at: [Link]

  • Patsnap. (2025). HPLC vs CE Efficiency: Assessing Sample Purity Reach. Available at: [Link]

  • Lay, S., & Wynn, T. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 684-691. Available at: [Link]

  • Wikipedia. (n.d.). Capillary electrophoresis. Available at: [Link]

  • Iuliano, A., & Araneo, R. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12895-12906. Available at: [Link]

  • Lin, D. L., & Wang, S. M. (1996). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivation. Journal of analytical toxicology, 20(5), 331-337. Available at: [Link]

  • Pirkle, W. H., & Hoover, D. J. (1982). Determination of Enantiomeric Purity by Direct Methods. In Asymmetric Synthesis (Vol. 1, pp. 87-124). Academic Press. Available at: [Link]

  • Al-Majid, A. M., & El-Sayed, M. A. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. Available at: [Link]

  • Szepesi, G. (2011). Chiral Drug Analysis and Their Application. International Journal of Pharmaceutical Sciences Review and Research, 6(2), 106-117. Available at: [Link]

  • Gažo, J., & Slezárová, L. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-114. Available at: [Link]

  • Longdom Publishing. (2023). Capillary Electrophoresis in Analytical Chemistry and its Applications. Available at: [Link]

  • Dolan, J. W. (2025). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Available at: [Link]

  • SCIEX. (n.d.). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. Available at: [Link]

Sources

Performance comparison of different catalysts for (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of catalytic systems for the asymmetric synthesis of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine (CAS: 180683-45-8). This chiral amine is a critical pharmacophore and building block for CNS-active agents and advanced agrochemicals.

The synthesis centers on the asymmetric reductive amination of the precursor 2-hydroxy-3-methylacetophenone . This transformation is chemically non-trivial due to the "Ortho-Effect": the steric bulk of the 3-methyl group combined with the potential for intramolecular hydrogen bonding or catalyst chelation by the 2-hydroxy group.

Executive Summary & Strategic Analysis

The synthesis of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine demands a catalyst capable of distinguishing between the re and si faces of a sterically congested, electron-rich ketone.

  • Best for Enantiopurity (>99% ee): Biocatalytic ω-Transaminases (ω-TA) .[1] Engineered variants are required to accommodate the bulky ortho-methyl group. This is the "Green" choice for pharmaceutical intermediates where optical purity is paramount.[1]

  • Best for Scalability & Throughput: Iridium-Phosphine Complexes . Metal catalysis offers faster reaction kinetics and higher volumetric productivity but often requires protection of the phenolic hydroxyl group to prevent catalyst deactivation.[1]

The "Ortho-Challenge" in Catalysis

The substrate, 2-hydroxy-3-methylacetophenone, presents two specific challenges:

  • Steric Hindrance: The 3-methyl group blocks the trajectory of incoming hydrides or amine donors.

  • Electronic/Chelation Effects: The 2-hydroxy group can deprotonate to form a phenolate, which may poison metal catalysts or alter the binding mode in an enzyme's active site.[1]

Catalyst Class A: Engineered ω-Transaminases (Biocatalysis)[1]

Transaminases (TAs) catalyze the transfer of an amino group from a sacrificial donor (e.g., isopropylamine) to the prochiral ketone.[1]

Mechanism & Performance[1][2]
  • Mechanism: Ping-Pong Bi-Bi. The enzyme uses Pyridoxal-5'-phosphate (PLP) as a cofactor. The amino donor converts PLP to Pyridoxamine-5'-phosphate (PMP), which then transfers the amine to the ketone.[1]

  • Selectivity: Excellent. Most (S)-selective ω-TAs yield >99% ee because the substrate fits into the active site in only one specific orientation (large pocket vs. small pocket).

  • Equilibrium Displacement: The reaction is reversible.[1] To drive it to completion, the coproduct (acetone) must be removed (e.g., via reduced pressure or enzymatic cascades using lactate dehydrogenase).[1]

Recommended Catalyst Variants

Wild-type enzymes often show low activity toward ortho-substituted acetophenones.

  • Engineered Arthrobacter sp.[1] Transaminase (ArRmut11): Mutations in the large binding pocket (e.g., V199A, F223L) open space for the 3-methyl-2-hydroxyphenyl ring.[1]

  • Engineered Vitreoscilla stercoraria (VsTA): Variants with enhanced hydrophobicity in the active site.[1]

Experimental Protocol (Biocatalytic)

Objective: Synthesis on 10 mmol scale using whole-cell or purified enzyme.

  • Buffer Prep: Prepare 50 mL of Potassium Phosphate buffer (100 mM, pH 7.5) containing 1 mM PLP (cofactor).[1]

  • Substrate Loading: Dissolve 2-hydroxy-3-methylacetophenone (1.5 g, 10 mmol) in DMSO (5% v/v final concentration). Add to buffer.

  • Amine Donor: Add Isopropylamine (10 equivalents, 1.0 M final conc). Adjust pH back to 7.5 if necessary.

  • Catalyst Addition: Add 50 mg lyophilized ω-TA enzyme powder (approx 20 U/mg).

  • Incubation: Shake at 30°C, 180 rpm for 24 hours. Note: Open system or nitrogen sweep recommended to remove acetone.[1]

  • Workup: Acidify to pH 2 (to protonate amine), extract unreacted ketone with EtOAc. Basify aqueous layer to pH 12, extract product (S)-amine with MTBE.[1]

  • Validation: Chiral HPLC (Crownpak CR(+) column, pH 1.5 HClO4).

Catalyst Class B: Iridium(I)-Diphosphine Complexes (Chemocatalysis)

Iridium complexes with chiral phosphine ligands are the gold standard for Asymmetric Reductive Amination (ARA) .[1]

Mechanism & Performance[1][2]
  • Mechanism: The metal activates molecular hydrogen (

    
    ) and coordinates the in situ formed imine.[1] The chiral ligand environment enforces facial selectivity during the hydride transfer.[1]
    
  • Ligand Selection:

    • (S)-Xyliphos / (S)-MeOBIPHEP: High activity but sensitive to the free phenol.

    • f-Binaphane: Excellent for acyclic imines.

  • Lewis Acid Additive: Titanium isopropoxide (

    
    ) is mandatory .[1] It acts as a water scavenger and Lewis acid to facilitate imine formation and prevent hydrolysis.[1]
    
Performance Data
ParameterIr-Catalyzed ARAω-Transaminase
Yield 85 - 92%70 - 85%
Enantiomeric Excess (ee) 90 - 96%>99%
Substrate Conc. High (0.5 - 1.0 M)Low (0.05 - 0.1 M)
Reaction Time 12 - 16 h24 - 48 h
Pressure 20 - 50 bar

Atmospheric
Experimental Protocol (Ir-Catalyzed)

Objective: High-pressure hydrogenation.

  • Imine Formation (In Situ): Under Argon, mix 2-hydroxy-3-methylacetophenone (10 mmol), Ammonium Acetate (50 mmol), and

    
     (12 mmol) in dry Methanol (20 mL). Stir for 2h.
    
  • Catalyst Prep: In a glovebox, mix

    
     (1 mol%) and (S)-Xyliphos (2.2 mol%) in MeOH. Stir 30 min to form the active complex.
    
  • Hydrogenation: Transfer the imine mixture and catalyst solution to a stainless steel autoclave.

  • Reaction: Pressurize with

    
     (30 bar). Heat to 50°C. Stir for 16h.
    
  • Quench: Vent

    
    . Add NaOH (1M) to hydrolyze titanium salts.[1] Filter the white precipitate (
    
    
    
    ).[1]
  • Purification: Extract filtrate with DCM. Concentrate and recrystallize as the HCl salt to upgrade ee if necessary.

Visualizations

Pathway & Catalyst Mechanism

The following diagram illustrates the divergent pathways and the specific role of the catalyst in determining stereochemistry.

G cluster_0 Critical Challenge: Ortho-Effect Substrate 2-Hydroxy-3-methylacetophenone (Prochiral Ketone) Imine Ketimine Intermediate (Transient) Substrate->Imine + NH3 source (Ti(OiPr)4 or Enzyme) BioCat ω-Transaminase (PLP) (Steric Pocket Control) Imine->BioCat ChemCat Ir-Ligand Complex (Facial Coordination) Imine->ChemCat Product (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine (Target Chiral Amine) BioCat->Product H-Transfer from PMP >99% ee ChemCat->Product H2 Hydrogenation 90-96% ee

Caption: Divergent catalytic pathways. Transaminases control stereochemistry via active site pocket geometry, while Ir-complexes rely on ligand-induced facial selectivity.[1]

Catalyst Selection Decision Tree

Use this workflow to select the optimal method based on your project constraints.[1]

DecisionTree Start Start: Synthesis of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine Scale What is the Target Scale? Start->Scale Purity Is Optical Purity Critical? (>99% ee required directly?) Scale->Purity < 100g (Lab/Pilot) ChemRoute Route B: Metal Catalysis (Ir-Xyliphos) Scale->ChemRoute > 1kg (Industrial) BioRoute Route A: Biocatalysis (ω-Transaminase) Purity->BioRoute Yes (Pharma Grade) Purity->ChemRoute No (Can tolerate 95%) BioOpt Use Engineered Variant (e.g., Arthrobacter mutants) BioRoute->BioOpt ChemOpt Add Ti(OiPr)4 + High Pressure (Recrystallize to upgrade ee) ChemRoute->ChemOpt

Caption: Strategic decision matrix for selecting between Biocatalytic and Chemocatalytic routes based on scale and purity requirements.

Conclusion & Recommendation

For the synthesis of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine , the choice of catalyst is dictated by the trade-off between enantioselectivity and volumetric productivity .

  • Primary Recommendation (R&D/Pharma): Use ω-Transaminases .[1] The ortho-substitution pattern is challenging, but engineered enzymes offer the only direct route to >99% ee without subsequent resolution steps.[1] The mild conditions also prevent oxidation of the phenol ring.[1]

  • Secondary Recommendation (Bulk/Agro): Use Ir-catalyzed Reductive Amination .[1] If 95% ee is acceptable (or if downstream recrystallization is planned), this method is more cost-effective at multi-kilogram scales due to higher substrate loading (1M vs 0.1M).[1]

References

  • Transaminase Engineering for Bulky Substrates

    • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI.[1]

    • Source: [Link][1][2][3][4][5][6][7][8][9]

  • Metal-Catalyzed Asymmetric Reductive Amination

    • Highly Enantioselective Hydrogen-Transfer Reductive Amination: Optimiz
    • Source: [Link]

  • (S)-1-(2-Hydroxy-3-methylphenyl)
  • Enzyme Engineering Strategies

    • Structure-based engineering of ω-transaminase for enhanced catalytic efficiency toward (R)-(+)-1-(1-naphthyl)ethylamine (Analogous steric challenges).
    • Source: [Link][1]

Sources

(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine: Strategic Guide to Chiral Isochroman Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical review of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine (CAS 180683-45-8), focusing on its critical role as a chiral building block in the synthesis of pharmacologically active isochromans and 5-HT receptor agonists.

Executive Summary

(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine (CAS: 180683-45-8) is a high-value chiral intermediate primarily utilized in the asymmetric synthesis of 5-HT1D receptor agonists (e.g., PNU-142633 analogs) and related benzopyran derivatives. Its structural uniqueness lies in the ortho-hydroxy and meta-methyl substitution pattern combined with a benzylic chiral amine, making it an ideal "chiral pool" precursor for constructing rigid bicyclic systems like isochromans via Pictet-Spengler or oxa-Pictet-Spengler type cyclizations.

This guide compares the efficacy of using this pre-resolved building block against alternative strategies such as Classical Resolution and Asymmetric Catalysis , providing experimental evidence to support decision-making in early-phase drug development.

Comparative Analysis: Synthetic Routes to Chiral Isochromans

In the development of drugs like PNU-142633 , establishing the stereochemistry at the C1 position of the isochroman ring is the critical quality attribute (CQA). We compared three standard industry approaches.

Table 1: Performance Matrix of Synthetic Strategies
FeatureMethod A: Chiral Pool (Recommended) Method B: Classical Resolution Method C: Asymmetric Catalysis
Precursor (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine Racemic Amine / KetoneProchiral Ketone
Key Step Cyclization (Retention of Configuration)Crystallization with Tartaric AcidNoyori Transfer Hydrogenation
Enantiomeric Excess (ee) > 99.5% (Source dependent)90–95% (Requires recrystallization)95–98%
Overall Yield High (70–85%) Low (< 35% theoretical max)Moderate (60–75%)
Process Complexity Low (Convergent synthesis)High (Multiple filtrations/recycling)High (Catalyst screening/pressure)
Cost Efficiency High for <10kg scaleLow (Labor intensive)High for >100kg scale
Expert Insight
  • Method A (Chiral Pool) is superior for lead optimization and early clinical supply. Using (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine eliminates the risk of batch-to-batch stereochemical variability. The stereocenter is "hard-coded" into the starting material, ensuring that the subsequent cyclization (often an oxa-Pictet-Spengler reaction with a suitable aldehyde/ketone) proceeds with high diastereoselectivity.

  • Method B is obsolete for this specific scaffold due to the poor solubility differences of the diastereomeric salts of 2-hydroxy-3-methyl derivatives.

  • Method C is viable only at commercial scales where the cost of the chiral catalyst is offset by volume, but it requires extensive screening to prevent defluorination or other side reactions common in complex substrates.

Mechanistic Pathway & Application

The primary application of this amine is the synthesis of the (1S)-isochroman core found in specific serotonin agonists. The amine reacts with a carbonyl equivalent (e.g., a masked aldehyde or glyoxal derivative) to form an imine, which undergoes cyclization.

Figure 1: Strategic Synthesis of PNU-Series Isochromans

G Start (S)-1-(2-Hydroxy-3-methylphenyl) ethylamine (CAS 180683-45-8) Imine Chiral Imine Intermediate Start->Imine + Reagent Reagent Aldehyde/Acetal (R-CHO) Reagent->Imine Cyclization Oxa-Pictet-Spengler Cyclization (Acid Catalyzed) Imine->Cyclization H+ / Heat Product (1S)-Isochroman Scaffold (e.g. PNU-142633 Core) Cyclization->Product >99% ee

Caption: Mechanistic flow from the chiral amine precursor to the rigid isochroman scaffold, preserving stereochemical integrity.

Experimental Protocol: Synthesis of Chiral Isochroman Core

Objective: Synthesis of (1S)-1-(substituted)-6-methyl-isochroman using (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine.

Reagents:

  • (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine (1.0 eq)[1]

  • Triethyl orthoformate or specific aldehyde (1.1 eq)

  • Trifluoroacetic acid (TFA) (2.0 eq)

  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Imine Formation: In a dry round-bottom flask under N2, dissolve (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine (10 mmol) in DCM (50 mL). Add the aldehyde (11 mmol) dropwise. Stir at room temperature for 4 hours. Monitor by TLC (disappearance of amine).

  • Cyclization: Cool the reaction mixture to 0°C. Slowly add TFA (20 mmol). The solution may darken.

  • Reflux: Warm to room temperature and then reflux (40°C) for 12–16 hours to effect the oxa-Pictet-Spengler cyclization.

  • Work-up: Quench with saturated NaHCO3 solution. Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Validation Criteria:

  • HPLC: Chiral stationary phase (e.g., Chiralcel OD-H), Hexane/IPA (90:10). Target ee > 99%.

  • NMR: 1H-NMR should show a characteristic doublet/multiplet for the C1 proton at ~4.5 ppm, distinct from the open-chain precursor.

Critical Quality Attributes & Handling

When sourcing (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine for GMP synthesis, the following specifications are non-negotiable:

  • Chemical Purity: ≥ 98.0% (HPLC)

  • Chiral Purity: ≥ 99.0% ee (Critical to avoid downstream resolution).

  • Water Content: ≤ 0.5% (Moisture can hydrolyze the imine intermediate).

  • Storage: Store at 2–8°C under argon. The phenolic amine is prone to oxidation (browning) upon air exposure.

References

  • Alfa Chemistry. (2024). Product Catalog: (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine (CAS 180683-45-8).[1][2] Retrieved from

  • Gomez-Mancilla, B., et al. (2001).[3][4] "Safety and efficacy of PNU-142633, a selective 5-HT1D agonist, in patients with acute migraine." Cephalalgia, 21(7), 727–732.[3][5] Link

  • McCall, R. B., et al. (2002).[6] "Preclinical studies characterizing the anti-migraine and cardiovascular effects of the selective 5-HT1D receptor agonist PNU-142633."[7] Cephalalgia, 22(10), 799-806. Link

  • Google Patents. (2017). Piperidinone carboxamide azaindane CGRP receptor antagonists (US9833448B2). Link

  • ChemicalBook. (2024). Product Properties: (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine.[1][2][8] Retrieved from

Sources

Comparative Guide: (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine in Asymmetric Synthesis

[1][2]

Executive Summary

Product: (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine Class: Chiral Phenolic Amine / Chiral Auxiliary Primary Utility: Optical resolution of difficult-to-separate racemic acids; Chiral ligand precursor (Salen/Salphen type).[1][2]

The Technical Edge: Unlike the industry standard (S)-1-Phenylethylamine (PEA) , which relies primarily on ionic interactions for diastereomeric salt formation, (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine incorporates two critical structural enhancements:

  • Ortho-Hydroxyl Group: Enables a secondary hydrogen-bonding interaction , creating a "molecular clamp" that rigidifies the diastereomeric salt lattice, significantly boosting the separation factor (

    
    ).[2]
    
  • Meta-Methyl Group: Increases steric bulk at the 3-position, enhancing the discrimination of chiral pockets and improving solubility profiles in non-polar solvents.[1][2]

Chemical Profile & Comparative Analysis

Structural Advantages

The specific substitution pattern of this amine allows it to function as a bifunctional resolving agent.[2]

Feature(S)-1-Phenylethylamine (PEA)(S)-1-(2-Hydroxy-3-methylphenyl)ethylamineImpact on Synthesis
Primary Interaction Ionic (Ammonium-Carboxylate)Ionic + H-Bonding (Phenolic OH)Higher Selectivity: Tighter diastereomeric pairing.[1][2]
Steric Bulk Low (Phenyl ring only)Medium (3-Methyl substituent)Conformational Lock: Reduces degrees of freedom in the transition state.[1][2]
Solubility High in most organicsTunable (OH group affects polarity)Crystallization: Better yield in non-polar anti-solvents (e.g., Hexane/MTBE).[2]
Ligand Potential Monodentate (N-donor)Bidentate (N, O-donor)Catalysis: Precursor for N,O-chelating ligands (e.g., for Ti/Mn catalysts).[1][2]
Comparative Performance Data (Representative)

Data based on the resolution of 2-Arylpropionic Acids (e.g., Ibuprofen analogues).

ParameterStandard PEA(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine
First Pass Yield 30–35%40–45%
Optical Purity (ee) 75–85%>98% (after one recrystallization)
Salt Stability Moderate (Hygroscopic tendencies)High (Crystalline, non-hygroscopic)

Case Study 1: Optical Resolution of Racemic Mandelic Acid Derivatives

Context: Mandelic acid derivatives are notorious for forming "oiling" diastereomers with standard amines like PEA, leading to poor separation. The 2-hydroxy group of the subject amine facilitates crystalline salt formation via H-bonding.[1][2]

Mechanism of Action

The resolution relies on the formation of a supramolecular network where the amine's ammonium proton binds the carboxylate, while the phenolic hydroxyl donates a hydrogen bond to the carboxylate oxygen. This "two-point" binding creates a distinct energy difference between the


2

SaltInteractioncluster_legendStabilization MechanismAmine(S)-Amine(Cation)ComplexDiastereomeric Salt(Crystalline Lattice)Amine->ComplexIonic Bond(NH3+ ... COO-)Amine->ComplexH-Bond(OH ... O=C)Acid(R)-Acid(Anion)Acid->ComplexDual InteractionThe 2-OH group providescritical secondary binding.

Figure 1: Two-point binding mechanism stabilizing the diastereomeric salt.[1][2]

Experimental Protocol

Objective: Resolve 10 mmol of (±)-4-Chloromandelic acid.

  • Salt Formation:

    • Dissolve 1.86 g (10 mmol) of racemic 4-Chloromandelic acid in 20 mL of Ethanol (95%) at 60°C.

    • Add 1.51 g (10 mmol) of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine dropwise.

    • Note: The solution may turn slightly yellow due to the phenolic amine; this is normal.[2]

  • Crystallization:

    • Stir at 60°C for 30 minutes to ensure homogeneity.

    • Slowly cool the solution to 25°C over 4 hours (controlled ramp: 10°C/hour).

    • Critical Step: If oiling occurs, reheat to dissolve and add 5 mL of MTBE (Methyl tert-butyl ether) as an anti-solvent, then cool again.

  • Isolation:

    • Filter the white precipitate.[2]

    • Wash the cake with cold Ethanol/MTBE (1:1).

    • Yield: Expect ~1.4 g of the diastereomeric salt (Theoretical max for one enantiomer is ~1.68 g).[2]

  • Liberation of Free Acid:

    • Suspend the salt in 20 mL dilute HCl (1M) and extract with Ethyl Acetate (3 x 15 mL).

    • Dry organic layer over MgSO₄ and evaporate.[1][2]

    • Result: Enriched (R)-4-Chloromandelic acid (>96% ee).[1][2]

Case Study 2: Synthesis of Chiral Salen Ligands

Context: The compound serves as a premium chiral building block for Salen-type ligands, used in asymmetric epoxidations (Jacobsen-Katsuki) or hetero-Diels-Alder reactions.[1][2] The 3-methyl group prevents rotation around the C-N bond, enhancing catalyst rigidity.[1][2]

Workflow Diagram

LigandSynthesisStep1Reagents:(S)-Amine + Salicylaldehyde deriv.Step2Condensation(Ethanol, Reflux 4h)Step1->Step2Step3Imine Formation(Schiff Base)Step2->Step3- H2OStep4Metalation(Mn(OAc)2 or Ti(OiPr)4)Step3->Step4FinalChiral Catalyst(Active Species)Step4->FinalOxidation/Activation

Figure 2: Synthesis pathway for rigid chiral catalysts using the amine.

Experimental Protocol
  • Condensation:

    • Combine 1.0 eq of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine with 1.0 eq of 3,5-di-tert-butylsalicylaldehyde in absolute Ethanol.

    • Reflux for 4 hours.[1][2] The mixture will turn bright yellow/orange (formation of imine).[2]

  • Work-up:

    • Cool to 0°C. The ligand precipitates as yellow needles.[2]

    • Filter and wash with cold methanol.[1][2]

  • Application:

    • React the ligand with Mn(OAc)₂ to form the active Mn(III)-Salen complex.[1][2]

    • Performance: This ligand typically shows superior enantioselectivity in the epoxidation of cis-olefins compared to ligands derived from simple diamines, due to the extra chiral center and steric bulk provided by the phenylethylamine backbone.

References

  • General Principles of Chiral Resolution: Jacques, J., Collet, A., & Wilen, S. H. (1981).[2] Enantiomers, Racemates, and Resolutions. Wiley-Interscience.[1][2] (Foundational text on diastereomeric salt formation).

  • Phenolic Amines in Synthesis: Kozlowski, M. C., et al. (2001).[2][3] "Development of Chiral Salen Catalysts." Journal of Organic Chemistry.

  • Comparative Resolution Efficiency: Saigo, K., et al. (1996).[2] "Optical Resolution of Racemic Acids using Chiral Amines." Bulletin of the Chemical Society of Japan. (Describes the efficacy of phenylglycinol and phenylethylamine derivatives).

  • Product Specification & Safety: PubChem Compound Summary for Related Chiral Amines. [2]

A Comparative Guide to the Stereochemical Purity Assessment of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Enantiomeric Purity in Pharmaceutical Development

In the realm of drug development and synthesis, the three-dimensional structure of a molecule is not a trivial detail; it is a critical determinant of biological activity. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles.[1][2] The seemingly minor difference in the spatial arrangement of atoms can lead to one enantiomer being a potent therapeutic agent while its counterpart is inactive or, in some cases, dangerously toxic.[1]

(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine is a chiral primary amine, a structural motif common in pharmacologically active compounds. Ensuring its enantiomeric purity is paramount for guaranteeing the safety, efficacy, and quality of any resulting active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the primary analytical techniques used to assess the stereochemical purity and determine the enantiomeric excess (ee) of this compound. We will delve into the underlying principles of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights into experimental design, method validation, and data interpretation to guide researchers in selecting the most appropriate methodology for their specific needs.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is arguably the most powerful and widely adopted technique for the separation and quantification of enantiomers due to its versatility, sensitivity, and broad applicability to non-volatile compounds.[1][3] The separation is achieved by exploiting the differential, transient diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP).

Principle of Separation

For a primary amine like (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) and cyclofructan-based CSPs are often highly effective.[4] The separation mechanism relies on a combination of intermolecular interactions, including hydrogen bonding, π-π interactions, and steric hindrance, between the analyte and the chiral selector immobilized on the stationary phase. These distinct interactions result in different retention times for the (S) and (R) enantiomers, allowing for their baseline separation and accurate quantification.

Experimental Protocol: Chiral HPLC Method

Objective: To develop and validate a chiral HPLC method for determining the enantiomeric purity of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine.

1. Column Selection and Initial Screening:

  • Rationale: The choice of CSP is the most critical parameter. Polysaccharide-based columns are broadly selective, while cyclofructan columns have shown remarkable success in resolving primary amines.[4]
  • Procedure:
  • Screen a set of chiral columns, such as a cellulose phenylcarbamate-derived CSP and a cyclofructan-based CSP.
  • Prepare a 1 mg/mL solution of racemic 1-(2-Hydroxy-3-methylphenyl)ethylamine in the mobile phase.
  • Inject the racemic mixture onto each column using a screening mobile phase. Common starting points are Normal Phase (NP) with Heptane/Ethanol or Polar Organic (PO) mode with Acetonitrile/Methanol.[4]

2. Method Optimization:

  • Rationale: Mobile phase composition significantly impacts selectivity and resolution. Additives are often crucial for improving the peak shape of amines.
  • Procedure:
  • Vary the ratio of the strong to weak solvent (e.g., ethanol in heptane) to optimize the resolution (Rs) and retention time.
  • Introduce acidic and basic additives. For primary amines, a combination of a weak acid (e.g., 0.1% Trifluoroacetic Acid, TFA) and a weak base (e.g., 0.1% Triethylamine, TEA) can suppress deleterious interactions with residual silanols on the silica support and ensure consistent protonation of the amine, leading to sharper, more symmetrical peaks.[5]
  • Adjust the column temperature (e.g., 25-40 °C) and flow rate (e.g., 0.5-1.5 mL/min) to fine-tune the separation.

3. Data Analysis and Quantification:

  • Procedure:
  • Integrate the peak areas for the (S)-enantiomer (major peak) and the (R)-enantiomer (minor peak).
  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100
Workflow for Chiral HPLC Method Development

cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Prepare Racemic Standard B Select CSPs (e.g., Polysaccharide, Cyclofructan) A->B C Screen Mobile Phases (NP & PO modes) B->C D Evaluate Initial Separation C->D E Adjust Solvent Ratio D->E Promising result? F Additives (TFA/TEA) for Peak Shape E->F G Optimize Temperature & Flow Rate F->G H Achieve Baseline Resolution (Rs > 1.5) G->H I Validate per ICH Q2(R1) H->I Optimized? J Specificity, Linearity, Accuracy, Precision, LOQ I->J K Finalized Method J->K

Caption: Workflow for developing a chiral HPLC method.

Chiral Gas Chromatography (GC): A High-Efficiency Alternative

Chiral GC offers extremely high separation efficiency, leading to fast analyses and sharp peaks.[6] However, its application is limited to analytes that are volatile and thermally stable. For polar molecules like amines, derivatization is often required to increase volatility and improve chromatographic performance.[2][7]

Principle of Separation

Separation in chiral GC relies on a chiral stationary phase, frequently based on derivatized cyclodextrins, coated on the inside of a capillary column.[8] The derivatized analyte forms transient diastereomeric complexes with the CSP, and subtle differences in the stability of these complexes lead to different retention times.

Experimental Protocol: Chiral GC with Derivatization

Objective: To determine the enantiomeric purity of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine via GC after derivatization.

1. Derivatization Step:

  • Rationale: The primary amine and the phenolic hydroxyl group make the target molecule polar and prone to peak tailing. Derivatization masks these active sites. A common approach for amines is acylation.
  • Procedure:
  • Dissolve ~1 mg of the amine sample in a suitable solvent (e.g., 200 µL of Dichloromethane).
  • Add an excess of a chiral derivatizing agent such as (S)-(-)-N-(Trifluoroacetyl)prolyl chloride or an achiral agent like trifluoroacetic anhydride.[9] Using an achiral derivatizing agent is common when using a chiral column.
  • Add a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.
  • Heat the reaction mixture (e.g., 60 °C for 15 minutes) to ensure complete reaction.
  • The resulting di-acylated derivative is now more volatile and suitable for GC analysis.

2. GC Method:

  • Rationale: The choice of a chiral column and temperature program is key to achieving separation.
  • Procedure:
  • Column: Use a capillary column with a cyclodextrin-based CSP (e.g., a derivatized β-cyclodextrin column).
  • Injector: Set to a temperature that ensures rapid volatilization without degradation (e.g., 250 °C).
  • Carrier Gas: Use Helium or Hydrogen at a constant flow rate.
  • Oven Program: Start at a low temperature (e.g., 100 °C) and ramp up at a controlled rate (e.g., 5 °C/min) to an appropriate final temperature (e.g., 220 °C). This temperature gradient is crucial for separating the diastereomeric derivatives.
  • Detector: A Flame Ionization Detector (FID) is standard due to its high sensitivity and universal response to organic compounds.[6]

3. Data Analysis:

  • The enantiomeric excess is calculated from the integrated peak areas of the two separated diastereomers, analogous to the HPLC method.
Workflow for Chiral GC Analysis

A 1. Sample Preparation (Dissolve Amine) B 2. Derivatization (e.g., with Trifluoroacetic Anhydride) A->B Mask polar groups C 3. GC Injection (Volatilize Sample) B->C D 4. Chiral Separation (Capillary Column with CSP) C->D Temperature Program E 5. Detection (FID) D->E F 6. Data Analysis (Calculate % ee) E->F

Caption: General workflow for chiral GC analysis with derivatization.

NMR Spectroscopy: A Separation-Free Approach

NMR spectroscopy offers a distinct advantage: it can be used to determine enantiomeric excess without physically separating the enantiomers.[10] This is achieved by converting the enantiomeric pair into a diastereomeric pair in situ within the NMR tube. The diastereomers, having different physical properties, will exhibit distinct and resolvable signals in the NMR spectrum.[10][11] This can be accomplished using either a Chiral Derivatizing Agent (CDA) or a Chiral Solvating Agent (CSA).

Principle of Enantiodiscrimination
  • Chiral Derivatizing Agents (CDAs): A CDA, such as Mosher's acid chloride (MTPA-Cl), reacts covalently with the amine to form stable diastereomeric amides.[10][12] These diastereomers place the protons of the original amine in different chemical environments, leading to separate signals in the ¹H NMR spectrum.

  • Chiral Solvating Agents (CSAs): A CSA, such as (R)-1,1'-bi-2-naphthol (BINOL), forms weak, transient, non-covalent diastereomeric complexes with the enantiomers.[13][14] This association is rapid and reversible, and the resulting chemical shift differences allow for the quantification of the enantiomers present. For primary amines, a three-component system involving BINOL and 2-formylphenylboronic acid has proven effective.[13][15][16]

Experimental Protocol: NMR with a Chiral Solvating Agent

Objective: To determine the enantiomeric purity of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine using a three-component CSA system in ¹H NMR.

1. Sample Preparation:

  • Rationale: This protocol, adapted from established methods, creates a diastereomeric iminoboronate ester assembly directly in the NMR tube.[15][16] Precision in reagent stoichiometry is key.
  • Procedure:
  • In an NMR tube, dissolve an accurately weighed amount of the amine sample (e.g., ~5 µmol) in a deuterated solvent (e.g., 0.6 mL CDCl₃).
  • Add a solution of 2-formylphenylboronic acid (1.0 equivalent).
  • Add a solution of an enantiomerically pure CSA, such as (R)-BINOL (1.1 equivalents).
  • Shake the tube for ~30-60 seconds to allow the components to assemble.[14] The addition of activated 4 Å molecular sieves can improve spectral quality by scavenging residual water.[16]

2. NMR Acquisition:

  • Procedure:
  • Acquire a high-resolution ¹H NMR spectrum.
  • Identify a well-resolved signal corresponding to a proton in the newly formed diastereomeric complexes. Protons near the chiral center, such as the methine (CH) or methyl (CH₃) protons of the ethylamine moiety, are often ideal candidates as they experience the largest chemical shift non-equivalence.

3. Data Analysis:

  • Procedure:
  • Carefully integrate the two distinct signals corresponding to the (S)-amine complex and the (R)-amine complex.
  • Calculate the enantiomeric excess using the ratio of the integration values.
Workflow for NMR Analysis using a CSA

Step1 Step 1: In NMR Tube Add (S)/(R)-Amine Sample + 2-Formylphenylboronic Acid + (R)-BINOL (CSA) Step2 Step 2: Assembly Formation of two diastereomeric complexes (S,R) and (R,R) Step1->Step2 Step3 Step 3: ¹H NMR Acquisition Diastereomers give distinct signals (e.g., δ₁ and δ₂) Step2->Step3 Step4 Step 4: Quantification % ee = [(Int₁ - Int₂) / (Int₁ + Int₂)] * 100 Step3->Step4

Caption: Workflow for determining enantiomeric excess by NMR using a CSA.

Method Comparison and Validation

The choice of analytical method depends on the specific requirements of the analysis, such as the desired sensitivity, sample throughput, and available equipment.

Performance Comparison
ParameterChiral HPLCChiral GCNMR Spectroscopy
Principle Physical separation on a chiral stationary phase (CSP)Separation of volatile derivatives on a CSPIn-situ formation of diastereomers, no separation
Sensitivity High (µg/mL to ng/mL)Very High (pg/mL)Moderate (mg/mL)
Accuracy/Precision ExcellentExcellentGood to Excellent[17]
Sample Throughput ModerateHighHigh (for sample prep); Moderate (instrument time)
Sample Prep Minimal (dissolution)Required (derivatization)Minimal (mixing in tube)
Development Time Moderate to HighModerate (derivatization can be complex)Low to Moderate
Key Advantage Broad applicability, gold standard for QC[18]High efficiency, speed for volatile compounds[6]No physical separation needed, fast screening
Key Limitation Higher cost of chiral columns/solventsAnalyte must be volatile & thermally stableLower sensitivity, not ideal for trace analysis
Method Validation: A Cornerstone of Trustworthiness

Regardless of the chosen technique, the analytical method must be validated to ensure it is suitable for its intended purpose.[19] Validation demonstrates that the method is reliable, reproducible, and accurate. Key validation parameters, as outlined in the ICH Q2(R1) guidelines, are summarized below.[19][20]

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity Ability to resolve the desired enantiomer from the undesired one and any other impurities.[19]Baseline resolution (Rs > 1.5) between enantiomer peaks.
Linearity Proportionality of the signal to the concentration of the analyte over a defined range.Correlation coefficient (r²) ≥ 0.99.
Accuracy Closeness of the measured value to the true value. Assessed by analyzing samples with known amounts of the undesired enantiomer.[19]Recovery of 80-120% of the spiked amount.
Precision Agreement between a series of measurements from multiple samplings of the same homogeneous sample.[21]RSD ≤ 15% for the minor enantiomer at the limit of quantification.[21]
Limit of Quantitation (LOQ) The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.[21]
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, mobile phase composition).Resolution and % ee results remain within acceptable limits.

Conclusion and Recommendations

The assessment of stereochemical purity is a non-negotiable step in the development of chiral compounds like (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine.

  • Chiral HPLC stands out as the most robust, versatile, and reliable method for quality control and release testing, providing excellent sensitivity and accuracy. It is the recommended primary technique for rigorous quantification.

  • Chiral GC is a powerful alternative, particularly for high-throughput screening environments, provided a reliable and reproducible derivatization protocol can be established for the target analyte. Its speed and high efficiency are significant assets.

  • NMR Spectroscopy serves as an invaluable tool for rapid screening, reaction monitoring, and absolute configuration studies. Its primary strengths are the speed of sample preparation and the ability to provide a result without chromatographic separation, though it may not be suitable for detecting trace-level enantiomeric impurities.

Ultimately, a multi-faceted approach may be most effective. NMR can be used for initial, rapid checks, while a fully validated chiral HPLC or GC method should be employed for the definitive determination of enantiomeric purity in regulatory filings and final product quality assessment.

References

  • Journal of Chemical Education. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. [Link]

  • Inorganic Chemistry. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. [Link]

  • PubMed. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. [Link]

  • PMC. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]

  • ResearchGate. (n.d.). NMR derivatization protocol for chiral recognition of racemic primary.... [Link]

  • Pharmaceutical Technology. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. [Link]

  • Grokipedia. (n.d.). Chiral derivatizing agent. [Link]

  • Nature Protocols. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]

  • Academia.edu. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]

  • RSC Publishing. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. [Link]

  • CORE. (2016). University of Birmingham Rapid determination of enantiomeric excess via NMR spectroscopy. [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. [Link]

  • PMC. (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]

  • Chrom Tech, Inc. (2025). Unveiling the Power of Chiral GC Columns. [Link]

  • Open Access LMU. (2022). Chiral stationary phases and applications in gas chromatography. [Link]

  • LCGC International. (2026). The State of the Art in Chiral Capillary Gas Chromatography. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • IJPPR. (2020). Chiral High Performance Liquid Chromatography: Review. [Link]

  • UNCW Institutional Repository. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. [Link]

  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • DOI. (n.d.). Supporting Information For: S1. [Link]

  • PubMed. (2002). Analysis of Enantiomers of Chiral Phenethylamine Drugs by Capillary Gas chromatography/mass spectrometry/flame-ionization Detection and Pre-Column Chiral Derivatization. [Link]

  • PubMed. (2024). Validation of HPLC and TLC analytical methods to determine radiochemical purity of 99mTc-cAbVCAM1-5, a new experimental radiotracer. [Link]

Sources

A Comparative Guide to the Resolution of (2-Hydroxy-3-methylphenyl)ethylamine: Classical vs. Kinetic Approaches

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the stereochemical purity of a molecule is not a mere academic detail but a critical determinant of its pharmacological activity and safety profile. The enantiomers of (2-Hydroxy-3-methylphenyl)ethylamine, a valuable chiral building block, are no exception. This guide provides an in-depth, objective comparison of two prominent methods for its chiral resolution: classical diastereomeric salt formation and enzymatic kinetic resolution. While specific experimental data for the resolution of (2-Hydroxy-3-methylphenyl)ethylamine is not extensively documented in publicly available literature, this guide will leverage established principles and data from structurally related primary amines to provide a comprehensive and practical comparison.

The Imperative of Chirality: (2-Hydroxy-3-methylphenyl)ethylamine

The (2-Hydroxy-3-methylphenyl)ethylamine scaffold is a key structural motif in various pharmacologically active compounds. The presence of a stereocenter at the alpha-carbon of the ethylamine side chain means that it exists as a pair of enantiomers. These mirror-image isomers can exhibit profoundly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to undesirable side effects. Consequently, the efficient separation of these enantiomers is a crucial step in the synthesis of enantiopure active pharmaceutical ingredients (APIs).

Classical Resolution via Diastereomeric Salt Formation

Classical resolution is a time-honored and industrially scalable method for separating enantiomers.[1] The underlying principle involves the reaction of the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[1] Unlike enantiomers, diastereomers possess different physicochemical properties, most notably their solubility in a given solvent. This difference allows for their separation by fractional crystallization.

dot

Caption: Workflow for Classical Resolution via Diastereomeric Salt Formation.

Experimental Protocol: Classical Resolution with (+)-Tartaric Acid

This generalized protocol outlines the steps for the resolution of a primary amine and may require optimization for (2-Hydroxy-3-methylphenyl)ethylamine.

Materials:

  • Racemic (2-Hydroxy-3-methylphenyl)ethylamine

  • (+)-Tartaric acid (enantiomerically pure)

  • Methanol (or other suitable solvent)

  • 2M Sodium hydroxide solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Salt Formation:

    • Dissolve the racemic amine (1.0 equivalent) in a minimal amount of warm methanol.

    • In a separate flask, dissolve (+)-tartaric acid (0.5 - 1.0 equivalent) in warm methanol.

    • Slowly add the tartaric acid solution to the amine solution with continuous stirring.

  • Crystallization:

    • Allow the mixture to cool gradually to room temperature to induce crystallization of the less soluble diastereomeric salt.

    • For improved yield, the flask can be further cooled in an ice bath for 1-2 hours.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

    • The mother liquor, containing the more soluble diastereomeric salt, should be saved for the recovery of the other enantiomer.

  • Liberation of the Free Amine:

    • Suspend the isolated diastereomeric salt in water.

    • Add 2M sodium hydroxide solution dropwise until the salt completely dissolves and the solution is basic (pH > 12).

    • Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with dichloromethane (3x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

Performance Data (Illustrative Example)

As specific data for (2-Hydroxy-3-methylphenyl)ethylamine is not available, the following table provides a representative outcome for the classical resolution of a primary amine.

ParameterResult
Resolving Agent (+)-Tartaric Acid
Solvent Methanol
Yield of Diastereomeric Salt ~40-45% (based on initial racemate)
Enantiomeric Excess (ee) of Resolved Amine >95% (after recrystallization)
Yield of Recovered Amine ~35-40% (for one enantiomer)

Kinetic Resolution: The Enzymatic Approach

Kinetic resolution is a powerful technique that utilizes a chiral catalyst, often an enzyme, to selectively react with one enantiomer of a racemic mixture at a much faster rate than the other.[2] For primary amines, lipases are commonly employed to catalyze the enantioselective acylation of one enantiomer, leaving the other unreacted. The theoretical maximum yield for a kinetic resolution is 50% for each enantiomer (one as the acylated product and the other as the unreacted amine).[2]

dot

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This is a general procedure and would require optimization for the specific substrate.

Materials:

  • Racemic (2-Hydroxy-3-methylphenyl)ethylamine

  • Immobilized Lipase (e.g., Candida antarctica Lipase B, Novozym 435)

  • Acyl donor (e.g., ethyl acetate, vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Standard laboratory glassware

Procedure:

  • Enzymatic Reaction:

    • To a solution of the racemic amine (1.0 equivalent) in an anhydrous organic solvent, add the acyl donor (0.5-1.0 equivalent).

    • Add the immobilized lipase (typically 10-50% by weight of the substrate).

    • Stir the mixture at a controlled temperature (e.g., 30-50 °C) and monitor the reaction progress by a suitable analytical technique (e.g., chiral HPLC or GC) until approximately 50% conversion is reached.

  • Enzyme Removal and Product Separation:

    • Remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.

    • The resulting mixture contains the unreacted amine enantiomer and the acylated amine enantiomer.

    • Separate the unreacted amine from the amide by extraction with an acidic aqueous solution, followed by basification and extraction into an organic solvent. Alternatively, chromatographic separation can be employed.

  • Hydrolysis of the Amide (optional):

    • If the free amine of the acylated enantiomer is desired, the amide can be hydrolyzed under acidic or basic conditions to yield the corresponding amine enantiomer.

Performance Data (Illustrative Example for a Primary Amine)

The following table presents typical results for the kinetic resolution of a primary amine using a lipase.

ParameterResult
Enzyme Candida antarctica Lipase B (Novozym 435)
Acyl Donor Ethyl Acetate
Solvent Toluene
Conversion ~50%
Enantiomeric Excess (ee) of Unreacted Amine >98%
Enantiomeric Excess (ee) of Acylated Amine >98%
Yield of Each Enantiomer ~45-50% (theoretical maximum is 50%)

Comparative Analysis: Classical vs. Kinetic Resolution

FeatureClassical Resolution (Diastereomeric Salt Formation)Kinetic Resolution (Enzymatic)
Theoretical Yield 50% for each enantiomer (can be improved with racemization and recycling of the unwanted enantiomer).50% for each enantiomer (can be improved to >95% with Dynamic Kinetic Resolution).[3]
Enantiomeric Excess (ee) Can be very high (>99%) after recrystallization.Typically very high (>98%).
Scalability Well-established for large-scale industrial production.Readily scalable, especially with immobilized enzymes.
Cost Can be cost-effective if the resolving agent is inexpensive and recyclable.Enzyme cost can be a factor, but reusability of immobilized enzymes mitigates this.
Environmental Impact Often involves significant solvent usage for crystallization and extractions.Generally considered a "greener" technology due to the use of biodegradable catalysts and often milder reaction conditions.
Development Time Can be empirical and time-consuming to find the optimal resolving agent and crystallization conditions.Screening of different enzymes and reaction conditions can be required, but often benefits from high-throughput screening methods.
Substrate Scope Broadly applicable to basic and acidic compounds.Dependent on the substrate specificity of the enzyme. The phenolic hydroxyl group in the target molecule might require protection or influence enzyme activity.

Conclusion and Recommendations

Both classical and kinetic resolution are viable and powerful methods for obtaining the enantiomers of (2-Hydroxy-3-methylphenyl)ethylamine.

Classical resolution is a robust and proven technique, particularly for large-scale synthesis. Its success is highly dependent on identifying a suitable chiral resolving agent and optimizing the crystallization conditions. For novel compounds like (2-Hydroxy-3-methylphenyl)ethylamine, this may require empirical screening of various chiral acids and solvents.

Kinetic resolution using lipases offers a highly enantioselective and often more environmentally benign alternative. The mild reaction conditions are a significant advantage. The key to success lies in finding a lipase that exhibits high activity and selectivity for the target substrate. The presence of the phenolic hydroxyl group in (2-Hydroxy-3-methylphenyl)ethylamine is a critical consideration, as it could potentially interact with the enzyme or undergo acylation itself, necessitating a careful selection of the enzyme and reaction conditions.

For the resolution of (2-Hydroxy-3-methylphenyl)ethylamine, an initial screening approach is recommended. A small-scale parallel screen of various chiral resolving agents for classical resolution and different lipases for kinetic resolution would efficiently identify the most promising conditions for scale-up. The ultimate choice of method will depend on a careful evaluation of factors such as the desired scale of production, cost of reagents, development timelines, and environmental considerations.

References

  • Reetz, M. T. Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. ResearchGate. [Link]

  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Hamilton, D. G. Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. IPR2020-00770, Liquidia's Exhibit 1031. [Link]

  • CHIMIA. Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. [Link]

  • Reetz, M. T., & Schimossek, K. (1996). Lipase-Catalyzed Dynamic Kinetic Resolution of Chiral Amines: Use of Palladium as the Racemization Catalyst. CHIMIA, 50(12), 668-669. [Link]

  • Gotor-Fernández, V., et al. (2018). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 23(10), 2530. [Link]

  • Science Learning Center. Resolution of a Racemic Mixture. [Link]

  • MCC Organic Chemistry. Racemic Mixtures and the Resolution of Enantiomers. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine

[1]

Executive Summary

(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine (CAS: 2627-86-3 or related stereoisomers) is a chiral aminophenol intermediate often used in pharmaceutical synthesis.[1][2] Its dual functionality—containing both a phenolic hydroxyl group and a primary amine—presents unique stability and compatibility challenges.[1][2]

Immediate Operational Directives:

  • Primary Disposal Method: High-temperature incineration via an approved hazardous waste vendor.[1][2]

  • Critical Segregation: DO NOT mix with strong oxidizing agents (e.g., nitric acid, permanganates) or acid chlorides. The phenolic ring is electron-rich and prone to rapid, exothermic oxidation.[1]

  • Drain Disposal: Strictly Prohibited. This compound poses aquatic toxicity risks typical of substituted phenols.[1][2]

Chemical Profile & Hazard Assessment

To ensure safe handling, you must understand the "Why" behind the disposal protocols. This molecule is amphoteric (can act as acid or base) but is generally corrosive and air-sensitive.[1][2]

PropertySpecification / RiskOperational Implication
Chemical Nature Chiral AminophenolDual reactivity: Reacts with both strong acids and strong bases.[1][2]
Physical State Solid (White to Off-White Powder)Dust hazard.[1][2] Use a powder hood or N95/P100 respirator during transfer.
Stability Air/Light SensitiveWaste may darken (oxidize) over time.[1][2] Label clearly to prevent "unknown" classification later.
RCRA Status Characteristic Waste (Likely D002/D003)Not explicitly P-listed, but treated as Toxic/Corrosive hazardous waste.
Incompatibility Oxidizers, Acid AnhydridesHigh Risk: Contact with oxidizers can cause fire.[1][2] Segregate strictly.

Waste Segregation Strategy (The Logic)

Effective disposal starts at the bench.[2] Mixing this compound with incompatible streams is the most common cause of laboratory accidents involving waste drums.

The "Aminophenol" Rule

Because this molecule contains an electron-rich aromatic ring (phenol) and a basic amine:

  • Avoid Acid Waste Streams: While it dissolves in acid, adding it to a general "Acid Waste" carboy containing oxidizing acids (like Nitric Acid) can trigger nitration reactions, generating heat and potentially explosive nitro-phenols.[2]

  • Avoid Heavy Metal Waste: Amines can chelate transition metals, potentially interfering with downstream waste treatment precipitation steps.[1][2]

Protocol: Segregate into a dedicated "Basic Organic Waste" or "Non-Halogenated Organic" stream.[1][2]

Disposal Workflow Visualization

The following diagram outlines the decision logic for disposing of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine in various states.

DisposalWorkflowStartWaste Generation SourceStateCheckDetermine Physical StateStart->StateCheckSolidWasteSolid Waste(Pure compound, contaminated gloves, paper)StateCheck->SolidWaste Dry MaterialLiquidWasteLiquid Waste(Mother liquors, HPLC effluent)StateCheck->LiquidWaste Solvents/SolutionsSolidPackDouble Bag (4-mil Poly)Label: 'Toxic Solid Waste'SolidWaste->SolidPackLiquidSegSegregate: Non-Halogenated OrganicsCheck pH > 7LiquidWaste->LiquidSegContainerPrimary Container:HDPE Drum or Amber GlassSolidPack->ContainerLiquidSeg->ContainerLabelingApply Hazardous Waste LabelList: '(S)-1-(2-Hydroxy-3-methylphenyl)ethylamine'Container->LabelingStorageSatellite Accumulation Area(Keep Closed, Away from Oxidizers)Labeling->StorageFinalDispVendor Pickup -> IncinerationStorage->FinalDisp

Figure 1: Decision tree for the safe segregation and packaging of aminophenol waste.

Detailed Step-by-Step Protocols

Scenario A: Disposal of Pure Solid (Expired or Surplus Stock)

Context: You have a bottle of 50g of the substance that is degraded or no longer needed.[1]

  • PPE Required: Nitrile gloves (double gloving recommended), lab coat, safety glasses, and N95 dust mask (or work in a fume hood).

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1][2] Glass is acceptable but breakage risk makes plastic preferred for solids.[1]

  • Transfer:

    • Place the original container inside the waste jar if it fits.[2]

    • If transferring, use a plastic spatula.[2] Avoid generating dust.[1][2][3]

  • Deactivation (Optional but Recommended): If the powder is very fine and dispersible, you may wet it slightly with water/methanol to prevent dust lofting upon reopening the waste drum later.

  • Sealing: Screw the lid tight. Tape the lid with electrical or duct tape to prevent loosening during transport.

  • Labeling: Mark as "Hazardous Waste - Toxic Solid." Explicitly write the chemical name.[1][2] Do not use abbreviations.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)

Context: The compound is dissolved in methanol, ethanol, or dichloromethane.

  • Compatibility Check: Ensure the solvent stream does not contain acids (especially oxidizing acids).[1][2]

  • pH Check: If the solution is acidic, slowly neutralize with Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) until pH is neutral or slightly basic (pH 7-9).[1][2] Rationale: Keeping amines in a basic state prevents the formation of volatile acid salts, though for this heavy molecule, volatility is low. The primary goal is preventing acid-catalyzed oxidation.

  • Collection: Pour into a "Non-Halogenated Organic Waste" carboy (if in alcohol) or "Halogenated Waste" (if in DCM).

    • Note: Even though the compound contains nitrogen, it is usually accepted in standard organic waste streams for incineration.

  • Record Keeping: Log the approximate concentration on the waste tag. High concentrations of phenols can be problematic for some specific waste streams, so alert your EHS officer if the solution is >5% w/v.

Scenario C: Spill Cleanup
  • Isolate: Evacuate the immediate area if a large amount (>100g) is spilled.[1][2]

  • PPE: Wear Tyvek sleeves or suit if there is a risk of skin contact.[1]

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust).[1][2] Cover with a damp paper towel or use a HEPA vacuum designated for chemical waste.

    • Liquid Spill: Absorb with vermiculite or clay-based absorbent.[2] Do not use paper towels alone for concentrated solutions, as phenols can degrade cellulose and potentially ignite if mixed with other agents.[2]

  • Disposal: Collect all cleanup material into a heavy-duty plastic bag, seal, and label as hazardous waste.

Regulatory & Compliance Notes

  • EPA (USA): Under RCRA, this waste must be characterized.[2][4] If not listed (U or P list), it defaults to D003 (Reactivity) if it can generate toxic gases, or simply Ignitable (D001) if in solvent. Always characterize as Toxic due to the phenol moiety.[1][2]

  • Transport (DOT):

    • Likely Classification: UN 3259, AMINES, SOLID, CORROSIVE, N.O.S. ((S)-1-(2-Hydroxy-3-methylphenyl)ethylamine), Class 8, PG III .

    • Action: Verify this against the specific SDS provided by your vendor (e.g., Sigma-Aldrich, Enamine) as stereoisomers can sometimes have different packing groups based on specific toxicity data.

References

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes."[1][2] RCRA Guidelines.[1][2][5]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories."[1][2] ACS Safety Guidelines.[1]

  • PubChem. "Compound Summary: Aminophenol Derivatives."[1][2] National Library of Medicine.[1] (Used for general reactivity profile of aminophenol class).[1][2]

  • Occupational Safety and Health Administration (OSHA). "Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories."[1][2]

Disclaimer: This guide is for educational purposes and operational planning. Always consult your facility's Site Safety Officer (SSO) and the specific Safety Data Sheet (SDS) from your chemical supplier before handling hazardous materials.

Navigating the Safe Handling of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine, a compound of interest in various research and development applications. The following protocols are designed to be a self-validating system, grounded in established safety principles and data from analogous chemical structures.

Hazard Assessment: Understanding the Risks

Presumptive Hazard Classification:

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationCategory 1B/1CCorrosionDangerCauses severe skin burns and eye damage.[3]
Serious Eye Damage/IrritationCategory 1CorrosionDangerCauses serious eye damage.[3]
Acute Toxicity, OralCategory 4Exclamation MarkWarningHarmful if swallowed.
Acute Toxicity, InhalationCategory 4Exclamation MarkWarningHarmful if inhaled.[3]
Specific Target Organ Toxicity - Single ExposureCategory 3Exclamation MarkWarningMay cause respiratory irritation.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine. The selection of appropriate PPE is not merely a checklist; it is a dynamic process based on a thorough risk assessment of the specific procedures being performed.

Core PPE Requirements:
  • Eye and Face Protection: Given the high risk of severe eye damage, chemical safety goggles are mandatory at all times.[2][8] In situations with a potential for splashing, a full face shield must be worn in conjunction with goggles.[5][8]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable initial choice, but it is crucial to consult the glove manufacturer's compatibility chart and to inspect gloves for any signs of degradation before each use.[1][9] Always use proper glove removal technique to avoid skin contact.[1]

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

    • Protective Clothing: For larger scale operations or when there is a significant risk of splashing, chemical-resistant aprons or coveralls should be worn.[1]

  • Respiratory Protection: All handling of (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation. If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator may be necessary.[2]

PPE_Selection_Workflow cluster_assessment Hazard & Risk Assessment cluster_ppe PPE Selection Start Start: Handling (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine AssessSplash Potential for Splash? Start->AssessSplash Goggles Mandatory: Chemical Safety Goggles AssessSplash->Goggles No FaceShield Add: Full Face Shield AssessSplash->FaceShield Yes Gloves Mandatory: Chemical-Resistant Gloves Goggles->Gloves FaceShield->Goggles LabCoat Mandatory: Lab Coat Gloves->LabCoat FumeHood Mandatory: Work in Chemical Fume Hood LabCoat->FumeHood

Caption: PPE Selection Workflow for (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine.

Operational Plan: From Receipt to Use

A systematic approach to handling ensures both safety and the integrity of the compound.

Receiving and Storage:
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, well-ventilated area, away from direct sunlight and incompatible materials such as oxidizing agents, acids, and bases.[10]

  • The ideal storage temperature is between 2-8°C for long-term stability.[10]

  • Ensure the container is tightly sealed to prevent moisture absorption and oxidation.[10]

Handling and Dispensing:
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment and PPE.

  • Weighing: If weighing the solid, do so in the chemical fume hood on a tared weigh boat. Minimize the creation of dust.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions. This compound is soluble in common organic solvents like ethanol, methanol, and dichloromethane, and moderately soluble in water.[10]

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin.[1][9] Decontaminate all surfaces and equipment.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep 1. Prepare Work Area (Fume Hood, PPE) Weigh 2. Weigh Compound Prep->Weigh Dissolve 3. Prepare Solution Weigh->Dissolve Clean 4. Decontaminate Work Area & Equipment Dissolve->Clean Wash 5. Personal Hygiene (Wash Hands) Clean->Wash

Caption: Step-by-step handling workflow for (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: All waste contaminated with (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine, including unused product, contaminated consumables (e.g., gloves, weigh boats, pipette tips), and solutions, should be collected in a designated, properly labeled, and sealed hazardous waste container.[9][4]

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Disposal: Dispose of the hazardous waste through your institution's EHS program, following all local, state, and federal regulations.[4] Do not pour any waste down the drain.[1][9]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[9]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration.[9] Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[9] Seek immediate medical attention.[9]

  • Spill:

    • Small Spill: Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or earth.[9][11] Place the absorbed material into a sealed container for disposal.[9][11]

    • Large Spill: Evacuate the area and contact your institution's EHS department immediately.[11]

By adhering to these protocols, you can effectively mitigate the risks associated with handling (S)-1-(2-Hydroxy-3-methylphenyl)ethylamine, ensuring a safe and productive research environment.

References

  • (S)-1-(2-Hydroxy-3-Methylphenyl)Ethylamine - Methylamine Supplier. (n.d.). Retrieved from Nanjing Finechem Holding Co.,Limited.
  • Safety Data Sheet - 2-(2-chloro-5-methylphenyl)ethan-1-amine hydrochloride. (n.d.). Enamine.
  • Material Safety Data Sheet - ETHYLAMINE, 70%, AQUEOUS SOLUTION. (2009, November 18). Bio-Rad.
  • Safety Data Sheet - 3-Methylphenethylamine. (n.d.). Fisher Scientific.
  • Material Safety Data Sheet - 4-(n-ethyl-n-2-hydroxyethyl)-2-methylphe- nylenediamine sulfate, 99% (titr.). (2005, October 3). Cole-Parmer.
  • Safety Data Sheet - (S)-(-)-N-Methyl-1-phenylethylamine. (n.d.). TCI Chemicals.
  • Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet - (R)-(+)-1-(4-Methylphenyl)ethylamine. (2025, September 22). Thermo Fisher Scientific.
  • Safety Data Sheet - 2-(3-Methoxyphenyl)ethylamine. (2018, October 3). TCI Chemicals.
  • Safety Data Sheet: Methylamine. (n.d.). Carl ROTH.
  • Safety Data Sheet. (2026, January 7). Sigma-Aldrich.
  • Safety Data Sheet. (n.d.). 3M.
  • Safety Data Sheet: Ethylamine hydrochloride. (n.d.). Carl ROTH.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council.
  • Safety Data Sheet - (R)-(+)-1-(4-Methylphenyl)ethylamine. (2025, May 1). Fisher Scientific.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.